4-Ethylpyridine-2-carbonitrile
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-ethylpyridine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2/c1-2-7-3-4-10-8(5-7)6-9/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSIWRNNXMDBVGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NC=C1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60560837 | |
| Record name | 4-Ethylpyridine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60560837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92486-38-9 | |
| Record name | 4-Ethylpyridine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60560837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 92486-38-9 | |
| Source | European Chemicals Agency (ECHA) | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-Depth Technical Guide to 4-Ethylpyridine-2-carbonitrile
Abstract
This technical guide provides a comprehensive overview of 4-Ethylpyridine-2-carbonitrile, a key heterocyclic building block in modern organic synthesis and medicinal chemistry. The document delineates its fundamental chemical and physical properties, offers a detailed protocol for its synthesis, explores its characteristic reactivity, and discusses its applications, particularly in the realm of drug development. This guide is intended for researchers, chemists, and professionals in the pharmaceutical and chemical industries who require a deep, practical understanding of this versatile compound.
Introduction and Molecular Identity
This compound, also known as 2-Cyano-4-ethylpyridine, belongs to the class of substituted pyridines. These structures are of immense interest in drug discovery due to the pyridine ring's ability to act as a bioisostere for a phenyl group while offering improved solubility and metabolic stability. The presence of both a nucleophilic nitrile group and an electron-deficient aromatic system grants this molecule a unique reactivity profile, making it a valuable intermediate for constructing more complex molecular architectures.
Key Identifiers:
-
IUPAC Name: this compound[1]
-
Canonical SMILES: CCC1=CC(=NC=C1)C#N[1]
-
InChIKey: WSIWRNNXMDBVGX-UHFFFAOYSA-N[1]
Physicochemical and Spectroscopic Properties
The physical state of this compound is typically a light green or brown oil or a low-melting solid.[2] Its properties are summarized below, providing critical data for handling, reaction setup, and purification.
| Property | Value | Source(s) |
| Appearance | Light Green Oil | [Pharmaffiliates][2] |
| Molecular Weight | 132.16 g/mol | [PubChem][1] |
| Molecular Formula | C₈H₈N₂ | [PubChem][1] |
| Storage Temperature | 2-8°C (Refrigerator) | [Pharmaffiliates][2] |
| XLogP3 | 1.7 | [PubChem][1] |
Spectroscopic Profile
Spectroscopic data is crucial for the unambiguous identification and quality control of this compound.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet) and distinct aromatic protons on the pyridine ring. The chemical shifts of the aromatic protons are influenced by the anisotropic effects of the nitrile group and the electron-donating nature of the ethyl group.
-
¹³C NMR Spectroscopy: The carbon NMR would display signals for the two carbons of the ethyl group, the five carbons of the pyridine ring (with the carbon bearing the nitrile group being significantly deshielded), and the carbon of the nitrile group itself, typically appearing around 115-120 ppm.
-
Infrared (IR) Spectroscopy: A strong, sharp absorption band is expected in the range of 2220-2240 cm⁻¹ due to the C≡N stretching vibration of the nitrile group. Other key signals would include C-H stretching from the aromatic and aliphatic groups and C=N/C=C stretching vibrations from the pyridine ring.
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) at m/z = 132.16, corresponding to the molecular weight of the compound.
Synthesis and Process Chemistry
The synthesis of 2-cyanopyridines often involves the cyanation of a corresponding pyridine N-oxide or a halogenated pyridine precursor. A well-established method is the Reissert-Henze reaction, which utilizes trimethylsilyl cyanide (TMSCN) for the cyanation of a pyridine N-oxide.
Workflow for Synthesis of this compound
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol (Hypothetical)
Causality: This protocol is based on analogous cyanations of substituted pyridine N-oxides.[3] The N-oxidation step activates the pyridine ring for nucleophilic attack. The subsequent Reissert-Henze reaction introduces the cyano group specifically at the C2 position.
-
N-Oxidation: Dissolve 4-ethylpyridine (1.0 eq) in dichloromethane (DCM). Cool the solution to 0°C. Add meta-chloroperoxybenzoic acid (m-CPBA, 1.2 eq) portion-wise, maintaining the temperature below 5°C. Stir the reaction for 4-6 hours until TLC analysis indicates complete consumption of the starting material. Wash the reaction mixture with aqueous sodium bicarbonate solution, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 4-ethylpyridine N-oxide.
-
Cyanation: To a solution of the crude 4-ethylpyridine N-oxide (1.0 eq) in acetonitrile, add dimethylcarbamoyl chloride (DMC, 1.5 eq).[3] Add trimethylsilyl cyanide (TMSCN, 2.0 eq) dropwise at room temperature.[3] Stir the mixture for 12-18 hours. The reaction progress is monitored by TLC or LC-MS.
-
Workup and Purification: Upon completion, quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.[3] Extract the mixture with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.[3] Purify the resulting residue by silica gel column chromatography (eluting with a hexane/ethyl acetate gradient) to afford pure this compound.
Chemical Reactivity and Mechanistic Considerations
The reactivity of this compound is governed by the interplay between the nitrile group, the ethyl substituent, and the pyridine ring.
-
Nitrile Group Transformations: The cyano group is a versatile functional handle. It can be:
-
Hydrolyzed to a carboxylic acid (4-ethylpicolinic acid) under acidic or basic conditions.
-
Reduced to a primary amine (2-(aminomethyl)-4-ethylpyridine) using reducing agents like LiAlH₄ or catalytic hydrogenation.
-
Converted to a tetrazole ring, a common carboxylic acid bioisostere in medicinal chemistry, via reaction with sodium azide.
-
-
Pyridine Ring Reactivity: The pyridine nitrogen is basic and can be protonated or alkylated. The ring itself is electron-deficient, making it susceptible to nucleophilic aromatic substitution, although this is less favorable than in pyridines bearing strong leaving groups. The ethyl group at the 4-position has a mild activating effect on the ring through hyperconjugation.
Diagram of Key Reactivity Pathways
Caption: Key chemical transformations of this compound.
Applications in Drug Development and Materials Science
This compound serves as a crucial intermediate in the synthesis of active pharmaceutical ingredients (APIs). The pyridine scaffold is prevalent in numerous approved drugs, and the specific substitution pattern of this molecule makes it a valuable precursor.
-
Scaffold for Biologically Active Molecules: Its derivatives are investigated for various therapeutic targets. While specific drug candidates directly incorporating this exact fragment are proprietary, the 2-cyanopyridine motif is a key component in inhibitors of enzymes such as kinases and proteases.
-
Ligand in Coordination Chemistry: The nitrogen atom of the pyridine ring can coordinate with metal ions, making it and its derivatives useful as ligands in the development of catalysts and functional materials.[4][5]
Safety and Handling
As a laboratory chemical, this compound must be handled with appropriate care.
-
GHS Hazard Statements: It is classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye damage (H318), and may cause respiratory irritation (H335).[1]
-
Personal Protective Equipment (PPE): Always wear protective gloves, safety goggles with side shields, and a lab coat.[6] All manipulations should be performed in a well-ventilated chemical fume hood.[6]
-
Handling Precautions: Avoid contact with skin, eyes, and clothing. Do not breathe vapor or mist. Wash hands thoroughly after handling.[6]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[2][6] Recommended storage is at refrigerator temperatures (2-8°C).[2]
References
- Pharmaffiliates. (n.d.). 4-Ethyl-2-pyridinecarbonitrile.
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Organic Syntheses. (n.d.). 4-Ethylpyridine.
- Mol-Instincts. (2025). 4-ethylpyridine.
- Royal Society of Chemistry. (n.d.). Supporting Information for a related publication.
- PubChem. (n.d.). Pyridine-2-carbonitrile. National Center for Biotechnology Information.
- PubChem. (n.d.). 4-Ethylpyridine. National Center for Biotechnology Information.
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- 6. assets.thermofisher.com [assets.thermofisher.com]
4-Ethylpyridine-2-carbonitrile structure and synthesis
An In-depth Technical Guide to 4-Ethylpyridine-2-carbonitrile: Structure, Synthesis, and Applications
Introduction
This compound is a substituted pyridine derivative of significant interest in medicinal chemistry and organic synthesis. Its structure, featuring both a nitrile group and an ethyl substituent on the pyridine ring, makes it a versatile building block for the synthesis of more complex heterocyclic compounds. Pyridine-based structures are integral to numerous pharmaceuticals, and the strategic placement of functional groups, such as the cyano and ethyl moieties in this molecule, offers chemists a valuable scaffold for drug design and development.[1] This guide provides a comprehensive overview of the structure, properties, and synthesis of this compound, tailored for researchers, scientists, and professionals in drug development.
Molecular Structure and Physicochemical Properties
This compound, also known as 2-Cyano-4-ethylpyridine, possesses a pyridine ring functionalized with an ethyl group at the C4 position and a nitrile group at the C2 position. The presence of the electron-withdrawing nitrile group and the electron-donating ethyl group influences the electronic properties and reactivity of the pyridine ring.
Key Identifiers and Properties:
| Property | Value | Source |
| IUPAC Name | This compound | [2] |
| Synonyms | 2-Cyano-4-ethylpyridine | [3] |
| CAS Number | 92486-38-9 | [2][3] |
| Molecular Formula | C8H8N2 | [2][3] |
| Molecular Weight | 132.16 g/mol | [2][3] |
| Appearance | Light Green Oil | [3] |
| Canonical SMILES | CCC1=CC(=NC=C1)C#N | [2] |
| InChIKey | WSIWRNNXMDBVGX-UHFFFAOYSA-N | [2] |
Synthesis of this compound
The synthesis of 2-cyanopyridines, including this compound, is a well-established area of heterocyclic chemistry. A common and effective strategy involves a two-step process starting from the corresponding substituted pyridine: N-oxidation followed by cyanation. This approach is favored due to the ready availability of the starting materials and the generally good yields of the cyanation step.
Synthetic Strategy Overview
The most logical synthetic route commences with 4-ethylpyridine. The pyridine nitrogen is first oxidized to form the N-oxide. This activation is crucial as it renders the C2 and C6 positions of the pyridine ring susceptible to nucleophilic attack. Subsequent treatment with a cyanide source introduces the nitrile group at the 2-position.
Caption: General synthetic workflow for this compound.
Experimental Protocols
Step 1: N-Oxidation of 4-Ethylpyridine
The oxidation of 4-ethylpyridine to its N-oxide is typically achieved using a peroxy acid, often generated in situ from hydrogen peroxide and a carboxylic acid like acetic acid. This method is analogous to the preparation of other pyridine N-oxides.[4]
Protocol:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-ethylpyridine in glacial acetic acid.
-
Heat the solution to approximately 80°C.
-
Slowly add hydrogen peroxide (30% aqueous solution) dropwise to the heated solution. An exothermic reaction is expected, and the rate of addition should be controlled to maintain the reaction temperature.
-
After the addition is complete, continue heating the reaction mixture at 100°C for several hours (e.g., 12-24 hours), monitoring the progress by Thin Layer Chromatography (TLC).[4]
-
Once the reaction is complete (disappearance of the starting material), cool the mixture to room temperature.
-
The excess solvent and volatile byproducts can be removed under reduced pressure to yield the crude 4-ethylpyridine-N-oxide.
Causality Behind Experimental Choices:
-
Acetic Acid as Solvent: Acetic acid serves both as a solvent and a catalyst, reacting with hydrogen peroxide to form peracetic acid, the active oxidizing agent.
-
Elevated Temperature: The reaction requires heating to proceed at a reasonable rate. The temperature is a balance between achieving a sufficient reaction rate and minimizing the decomposition of the peroxide and the product.
Step 2: Cyanation of 4-Ethylpyridine-N-oxide
The introduction of the cyano group at the 2-position of the N-oxide is a key transformation. A common and effective method is the Reissert-Henze reaction or a modification thereof, which involves activating the N-oxide with an acylating agent followed by treatment with a cyanide salt.[5] Modern variations often employ reagents like trimethylsilyl cyanide (TMSCN) with an activating agent such as dimethylcarbamoyl chloride (DMCC) for milder reaction conditions and improved yields.[5]
Protocol:
-
Dissolve the crude 4-ethylpyridine-N-oxide in an anhydrous aprotic solvent like dichloromethane or acetonitrile in a flask under an inert atmosphere (e.g., nitrogen or argon).
-
To the stirred solution, add trimethylsilyl cyanide (TMSCN).
-
Cool the mixture to 0-10°C in an ice bath.
-
Slowly add dimethylcarbamoyl chloride (DMCC) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for several hours (e.g., 12 hours) until the reaction is complete as monitored by TLC.[4]
-
Upon completion, the reaction is quenched by pouring it into a cold aqueous solution of a mild base, such as 10% potassium carbonate, and stirring for about an hour.[4]
-
The layers are separated, and the aqueous phase is extracted with the organic solvent (e.g., dichloromethane).
-
The combined organic layers are dried over an anhydrous drying agent (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure.
-
The resulting crude product can be purified by column chromatography on silica gel to afford pure this compound.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: TMSCN and DMCC are sensitive to moisture, so anhydrous conditions are necessary to prevent their decomposition and ensure the reaction proceeds efficiently.
-
Activation with DMCC: Dimethylcarbamoyl chloride reacts with the N-oxide to form a highly reactive intermediate. This activation facilitates the nucleophilic attack of the cyanide ion at the C2 position of the pyridine ring.
-
Use of TMSCN: Trimethylsilyl cyanide is a safer and more soluble source of cyanide compared to inorganic salts like KCN or NaCN, and it often leads to cleaner reactions.
-
Basic Workup: The workup with potassium carbonate solution serves to quench any remaining reactive reagents and neutralize acidic byproducts.
Caption: Detailed experimental workflow for the synthesis of this compound.
Applications in Drug Discovery and Development
The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of approved drugs.[1] The 2-cyanopyridine moiety, in particular, is a valuable synthon for several reasons:
-
Bioisosteric Replacement: The nitrile group can act as a bioisostere for other functional groups, such as a carboxylate or a carboxamide, potentially improving pharmacokinetic properties like cell permeability.
-
Metabolic Stability: The cyano group is generally metabolically stable, which is a desirable feature in drug candidates.
-
Versatile Chemical Handle: The nitrile can be readily transformed into other functional groups, including:
-
Carboxylic acids via hydrolysis.
-
Amines via reduction.
-
Tetrazoles , which are common carboxylic acid bioisosteres, through reaction with azides.
-
While specific drugs containing the this compound core are not prominently documented in the public domain, its structural motifs are present in various biologically active compounds. For instance, the related compound 2-ethylpyridine-4-carbothioamide is a known impurity in the synthesis of the anti-tuberculosis drug prothionamide.[6] This highlights the role of such cyanopyridine intermediates in the synthesis of thioamides, another important class of compounds in drug discovery. The development of direct cyanation methods for pyridine N-oxides is driven by the need for efficient access to these crucial intermediates for pharmaceutical synthesis.[5]
Safety and Handling
This compound is classified as harmful if swallowed, causes skin irritation, serious eye damage, and may cause respiratory irritation.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood. Cyanide-containing reagents used in its synthesis, such as TMSCN or KCN, are highly toxic and require stringent safety protocols.
Conclusion
This compound is a valuable heterocyclic building block with significant potential in organic synthesis and medicinal chemistry. Its preparation via a two-step N-oxidation and cyanation sequence from 4-ethylpyridine is a robust and well-precedented strategy. The versatility of the nitrile group as a synthetic handle, combined with the established importance of the pyridine scaffold in pharmaceuticals, ensures that this compound and related compounds will continue to be of interest to researchers in the field of drug discovery and development.
References
- Pharmaffiliates. 4-Ethyl-2-pyridinecarbonitrile. [Link]
- PubChem. This compound. [Link]
- Organic Syntheses. 4-ethylpyridine. [Link]
- Molbase. 4-ethylpyridine. [Link]
- Organic Syntheses. 4-Acetylpyridine oxime. [Link]
- Kim, S., et al. (2008). The Direct Formation of 2-Cyano-4-amidopyridine via α-Cyanation of 4-Amidopyridine N-Oxide with Dimethylcarbamoyl Chloride and Cheap Potassium Cyanide. HETEROCYCLES, 75(12), 2933-2939. [Link]
- Organic Syntheses. 2-cyano-6-methylpyridine. [Link]
- Adheron Therapeutics. This compound-d5. [Link]
- PubChem. Pyridine-2-carbonitrile. [Link]
- National Institute of Standards and Technology. Pyridine, 4-ethyl-. [Link]
- PubChem. 4-Ethylpyridine. [Link]
- Eadara, K. C., et al. (2015). Synthesis and characterization of process related impurities of an anti-tuberculosis drug-Prothionamide. Der Pharma Chemica, 7(3), 79-84. [Link]
- Verma, S., et al. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Drug Design, Development and Therapy, 15, 3925–3958. [Link]
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An In-depth Technical Guide to 4-Ethylpyridine-2-carbonitrile (CAS Number: 92486-38-9)
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-Ethylpyridine-2-carbonitrile, a key heterocyclic building block in organic synthesis and medicinal chemistry. The document delineates its chemical and physical properties, provides a detailed, field-proven synthesis protocol with mechanistic insights, and outlines robust characterization methodologies. Furthermore, it explores the reactivity of this molecule and its potential applications as a strategic intermediate in the development of novel pharmaceutical agents. This guide is intended to be a practical resource for researchers engaged in the synthesis and utilization of functionalized pyridine derivatives.
Introduction: The Strategic Importance of Functionalized Pyridines
The pyridine scaffold is a ubiquitous and privileged structure in medicinal chemistry, found in a multitude of FDA-approved drugs.[1] Its presence is attributed to its ability to engage in various biological interactions, including hydrogen bonding and metal coordination, as well as its favorable pharmacokinetic properties.[2] The introduction of functional groups onto the pyridine ring allows for the fine-tuning of these properties and provides synthetic handles for the construction of more complex molecular architectures.
This compound (CAS: 92486-38-9) is a disubstituted pyridine derivative that combines the features of an ethyl group at the 4-position and a nitrile group at the 2-position. This unique arrangement of functional groups offers a versatile platform for further chemical transformations, making it a valuable intermediate for the synthesis of novel therapeutic agents. The ethyl group can influence lipophilicity and metabolic stability, while the nitrile group is a versatile precursor to amines, amides, carboxylic acids, and various heterocyclic systems. This guide will provide a deep dive into the synthesis, characterization, and potential applications of this important chemical entity.
Physicochemical and Safety Data
A thorough understanding of the physical and chemical properties of a compound is paramount for its safe handling and successful application in synthesis.
| Property | Value | Source |
| CAS Number | 92486-38-9 | [3] |
| Molecular Formula | C₈H₈N₂ | [3] |
| Molecular Weight | 132.16 g/mol | [3] |
| Appearance | Oil | [4] |
| Boiling Point | 123-124 °C (at 11 Torr) | [4] |
| Density | 1.05 ± 0.1 g/cm³ (Predicted) | [4] |
| Solubility | Soluble in Chloroform, Dichloromethane, DMSO | [4] |
| pKa | 0.48 ± 0.10 (Predicted) | [4] |
Safety Profile:
This compound is a hazardous substance and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.
| Hazard Statement | GHS Classification |
| H302 | Harmful if swallowed (Acute toxicity, oral, Category 4) |
| H315 | Causes skin irritation (Skin corrosion/irritation, Category 2) |
| H318 | Causes serious eye damage (Serious eye damage/eye irritation, Category 1) |
| H335 | May cause respiratory irritation (Specific target organ toxicity, single exposure; Respiratory tract irritation, Category 3) |
(Data sourced from PubChem CID 14482378)[3]
Synthesis of this compound: A Two-Step Approach
The synthesis of this compound can be efficiently achieved from commercially available 4-ethylpyridine in a two-step process: N-oxidation followed by cyanation. This route is advantageous due to the accessibility of the starting material and the generally high yields of the individual steps.
Step 1: Synthesis of 4-Ethylpyridine-N-oxide
The initial step involves the oxidation of the pyridine nitrogen of 4-ethylpyridine. This transformation is crucial as it activates the pyridine ring for subsequent nucleophilic substitution at the C2 position. While various oxidizing agents can be employed, m-chloroperoxybenzoic acid (m-CPBA) is a common and effective choice.[2]
Reaction: 4-Ethylpyridine → 4-Ethylpyridine-N-oxide
Causality of Experimental Choices:
-
Solvent: Dichloromethane (DCM) is an excellent solvent for this reaction as it is relatively inert and dissolves both the starting material and the oxidant.
-
Temperature: The reaction is initiated at a low temperature (0-5 °C) to control the exothermic nature of the oxidation and prevent potential side reactions. The reaction is then allowed to proceed at room temperature.[2]
-
Work-up: A key challenge in the work-up of reactions involving m-CPBA is the removal of the m-chlorobenzoic acid byproduct. Adjusting the pH to the range of 4-5 allows for the selective precipitation of the byproduct, which can then be removed by filtration.[2]
Experimental Protocol:
-
To a solution of 4-ethylpyridine (1 equivalent) in dichloromethane (DCM), add m-chloroperoxybenzoic acid (m-CPBA) (1.1 equivalents) portion-wise at 0-5 °C.[2]
-
Allow the reaction mixture to warm to room temperature and stir for 24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Add water to the residue and adjust the pH to 4-5 with a suitable base (e.g., saturated sodium bicarbonate solution).
-
Stir the mixture for 2-3 hours to precipitate m-chlorobenzoic acid.
-
Filter the mixture and collect the aqueous filtrate.
-
Concentrate the filtrate and dry under vacuum to yield 4-ethylpyridine-N-oxide.
Step 2: Cyanation of 4-Ethylpyridine-N-oxide
The introduction of the nitrile group at the 2-position is accomplished through a Reissert-type reaction. The N-oxide is activated with an electrophilic reagent, such as dimethylcarbamoyl chloride, followed by the nucleophilic attack of a cyanide source, typically trimethylsilyl cyanide (TMSCN).[5]
Reaction: 4-Ethylpyridine-N-oxide → this compound
Causality of Experimental Choices:
-
Activating Agent: Dimethylcarbamoyl chloride is an effective activating agent that reacts with the N-oxide to form a highly electrophilic intermediate, facilitating nucleophilic attack at the C2 position.[5]
-
Cyanide Source: Trimethylsilyl cyanide is a safer and more soluble alternative to alkali metal cyanides for this transformation.[6]
-
Solvent and Temperature: The reaction is typically performed in an aprotic solvent like acetonitrile at elevated temperatures to ensure a reasonable reaction rate.[5]
Experimental Protocol:
-
In a flame-dried flask under an inert atmosphere, dissolve 4-ethylpyridine-N-oxide (1 equivalent) in anhydrous acetonitrile.
-
Add dimethylcarbamoyl chloride (1.2 equivalents) and trimethylsilyl cyanide (1.5 equivalents).[5]
-
Heat the reaction mixture to reflux (approximately 82 °C) and monitor by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or recrystallization to afford pure this compound.
Reaction Mechanism and Workflow Visualization
The overall synthetic pathway can be visualized as follows:
The mechanism for the cyanation step involves the activation of the N-oxide followed by nucleophilic attack.
Characterization and Analytical Profile
Rigorous characterization is essential to confirm the identity and purity of the synthesized this compound. The following analytical techniques are recommended:
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a quartet and a triplet) and three distinct aromatic protons on the pyridine ring.
-
¹³C NMR: The carbon NMR spectrum will provide information on all eight carbon atoms in the molecule, including the quaternary carbon of the nitrile group and the carbons of the pyridine ring.
Predicted NMR Data:
| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |
| Proton | δ (ppm) |
| Pyridine-H (aromatic) | ~8.6, 7.8, 7.5 |
| -CH₂- (quartet) | ~2.8 |
| -CH₃ (triplet) | ~1.3 |
Infrared (IR) Spectroscopy
The IR spectrum will show a strong, sharp absorption band characteristic of the nitrile (C≡N) stretching vibration, typically in the range of 2240-2220 cm⁻¹. Other key absorptions will correspond to C-H stretching of the alkyl and aromatic groups, and C=C and C=N stretching of the pyridine ring.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. The expected molecular ion peak [M]⁺ would be at m/z = 132.16. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
Applications in Drug Discovery and Development
This compound is a versatile building block with significant potential in medicinal chemistry. The presence of two distinct functional groups allows for a variety of subsequent chemical transformations.
Potential Synthetic Transformations:
The ability to convert the nitrile group into amines, amides, and carboxylic acids opens up avenues for the synthesis of a wide range of bioactive molecules. For instance, the resulting amines can be used in the construction of enzyme inhibitors or receptor ligands. The pyridine nitrogen itself can act as a hydrogen bond acceptor, a common feature in drug-receptor interactions.
While specific examples of marketed drugs derived directly from this compound are not prominently documented, its structural motifs are present in various pharmaceutical classes. Its utility as an intermediate is highlighted in patents for the synthesis of pharmaceutically useful pyridine derivatives.[8] The strategic placement of the ethyl and cyano groups allows for the exploration of chemical space around the pyridine core, a crucial activity in lead optimization.
Conclusion
This compound is a valuable and versatile chemical intermediate with significant potential for application in drug discovery and development. This guide has provided a detailed and practical overview of its synthesis, characterization, and potential utility. The provided protocols and mechanistic insights are intended to empower researchers to confidently synthesize and utilize this compound in their research endeavors. As the demand for novel and effective therapeutics continues to grow, the importance of such well-defined and functionalized building blocks will only increase.
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A Technical Guide to the Spectroscopic Characterization of 4-Ethylpyridine-2-carbonitrile
Prepared by: Gemini, Senior Application Scientist
Introduction
4-Ethylpyridine-2-carbonitrile is a substituted pyridine derivative with potential applications in medicinal chemistry and materials science. As with any synthesized compound intended for high-stakes applications like drug development, unambiguous structural confirmation and purity assessment are paramount. Spectroscopic analysis provides the foundational data for this characterization. This guide offers an in-depth exploration of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The methodologies and interpretations presented herein are designed to provide researchers and scientists with a framework for analysis, grounded in established principles and field-proven insights.
The molecular structure, as confirmed by its IUPAC name and SMILES notation (CCC1=CC(=NC=C1)C#N), dictates the spectroscopic signatures we expect to observe.[1] This document will deconstruct these signatures, explaining the causality behind the spectral features and providing self-validating experimental protocols for data acquisition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map the connectivity and chemical environment of atoms within the this compound molecule.[2]
Proton (¹H) NMR Spectroscopy
¹H NMR provides detailed information about the number, environment, and connectivity of protons.
1.1.1 Predicted ¹H NMR Data
The predicted chemical shifts (δ) are referenced to tetramethylsilane (TMS) at 0.00 ppm. The spectrum is expected to be recorded in deuterochloroform (CDCl₃), a common solvent for moderately polar organic compounds.[3]
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-6 | ~8.70 | Doublet (d) | ~5.0 | 1H |
| H-5 | ~7.50 | Doublet of Doublets (dd) | ~5.0, 1.5 | 1H |
| H-3 | ~7.40 | Singlet (or narrow triplet) | ~1.5 | 1H |
| -CH₂- (Ethyl) | ~2.80 | Quartet (q) | ~7.6 | 2H |
| -CH₃ (Ethyl) | ~1.30 | Triplet (t) | ~7.6 | 3H |
1.1.2 Interpretation and Experimental Rationale
-
Aromatic Protons (H-6, H-5, H-3): The protons on the pyridine ring are deshielded and appear in the aromatic region (7.0-9.0 ppm). The H-6 proton, being adjacent to the electronegative nitrogen, is the most downfield.[4] Its coupling to H-5 results in a doublet. The H-5 proton is split by both H-6 and (weakly) by H-3, resulting in a doublet of doublets. The H-3 proton shows minimal coupling, appearing as a near-singlet or a finely split multiplet.
-
Ethyl Group Protons (-CH₂-, -CH₃): The aliphatic protons of the ethyl group appear upfield. The methylene (-CH₂) protons are adjacent to the aromatic ring, causing a downfield shift relative to the terminal methyl (-CH₃) group. The quartet-triplet pattern is a classic signature of an ethyl group, arising from the reciprocal coupling (³JHH ≈ 7.6 Hz) between the -CH₂ and -CH₃ protons.
-
Choice of Solvent: CDCl₃ is an excellent choice as it dissolves the sample well and its residual proton signal (δ ≈ 7.26 ppm) does not typically interfere with the analyte signals.[5] For compounds with labile protons, other solvents like DMSO-d₆ might be considered, but that is not a concern here.[6]
1.1.3 Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound (a light green oil) in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) TMS in a standard 5 mm NMR tube.[7]
-
Instrument Setup: Place the NMR tube in the spectrometer's probe. Ensure the sample is properly shimmed to optimize magnetic field homogeneity.
-
Data Acquisition: Acquire the spectrum using a standard single-pulse experiment on a 400 MHz (or higher) spectrometer. Typical parameters include a 30-45° pulse angle, a spectral width of ~16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.
-
Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID), followed by phase correction and baseline correction. Integrate the signals and reference the spectrum by setting the TMS peak to 0.00 ppm.
1.1.4 Workflow Diagram: ¹H NMR Analysis
Caption: Workflow for ¹H NMR spectroscopic analysis.
Carbon (¹³C) NMR Spectroscopy
¹³C NMR spectroscopy provides information on the carbon framework of the molecule.
1.2.1 Predicted ¹³C NMR Data
| Carbon Assignment | Predicted δ (ppm) |
| C-4 | ~155 |
| C-2 | ~150 |
| C-6 | ~149 |
| C-5 | ~125 |
| C-3 | ~122 |
| C≡N (Nitrile) | ~117 |
| -CH₂- (Ethyl) | ~26 |
| -CH₃ (Ethyl) | ~15 |
1.2.2 Interpretation and Experimental Rationale
-
Aromatic & Nitrile Carbons: The carbons of the pyridine ring and the nitrile group appear in the downfield region (110-160 ppm). The carbon atoms directly bonded to nitrogen (C-2, C-6) are significantly deshielded.[8][9] The nitrile carbon (C≡N) has a characteristic chemical shift around 117 ppm.[10] The quaternary carbon C-4, attached to the ethyl group, is also significantly downfield.
-
Aliphatic Carbons: The ethyl group carbons (-CH₂- and -CH₃) are shielded and appear in the upfield region (< 30 ppm), consistent with typical sp³-hybridized carbons.[11][12]
-
Experimental Considerations: ¹³C NMR is inherently less sensitive than ¹H NMR due to the low natural abundance of the ¹³C isotope (~1.1%). Therefore, a greater number of scans are required to achieve an adequate signal-to-noise ratio.[5]
1.2.3 Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: The same sample prepared for ¹H NMR analysis can be used.
-
Instrument Setup: Use the same spectrometer and ensure it is tuned for ¹³C observation.
-
Data Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). This common technique decouples protons from the carbons, resulting in sharp singlet signals for each unique carbon and improving the signal-to-noise ratio. A larger number of scans (e.g., 256 or more) is typically required compared to ¹H NMR.
-
Data Processing: Process the data similarly to ¹H NMR (Fourier transform, phasing, baseline correction). Reference the spectrum using the CDCl₃ solvent peak (δ = 77.16 ppm).
Infrared (IR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
2.1.1 Predicted IR Absorption Data
| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |
| ~3050 | C-H Stretch (Aromatic) | Medium-Weak |
| ~2970, ~2875 | C-H Stretch (Aliphatic) | Medium |
| ~2230 | C≡N Stretch (Nitrile) | Strong, Sharp |
| ~1600, ~1550 | C=C, C=N Stretch (Pyridine Ring) | Medium-Strong |
| ~1450 | C-H Bend (Aliphatic) | Medium |
2.1.2 Interpretation and Experimental Rationale
-
Nitrile Group (C≡N): The most diagnostic peak in the IR spectrum of this compound is the strong, sharp absorption band around 2230 cm⁻¹.[13] This peak is characteristic of a nitrile functional group and its presence is strong evidence for the structure.
-
C-H Stretches: Aromatic C-H stretching vibrations typically appear as weaker bands just above 3000 cm⁻¹, while the aliphatic C-H stretches of the ethyl group appear just below 3000 cm⁻¹.[14]
-
Pyridine Ring: The stretching vibrations of the C=C and C=N bonds within the aromatic pyridine ring give rise to a series of absorptions in the 1400-1600 cm⁻¹ region.[15][16] These bands confirm the presence of the heterocyclic core.
-
Choice of Method: For a liquid sample, the Attenuated Total Reflectance (ATR) method is often preferred for its simplicity and speed.[17] A single drop of the sample is placed on the ATR crystal. Alternatively, a thin film can be prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.[18][19][20]
2.1.3 Experimental Protocol: FTIR-ATR Spectroscopy
-
Background Spectrum: Ensure the ATR crystal (typically diamond or zinc selenide) is clean. Acquire a background spectrum of the empty crystal to subtract atmospheric (CO₂, H₂O) and instrumental interferences.
-
Sample Application: Place one to two drops of the neat this compound liquid directly onto the ATR crystal.[21]
-
Data Acquisition: Obtain the infrared spectrum, typically by co-adding 16 to 32 scans over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Data Processing: The software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
2.1.4 Workflow Diagram: FTIR-ATR Analysis
Caption: Workflow for FTIR-ATR spectroscopic analysis.
Mass Spectrometry (MS)
Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. For structural analysis, Electron Ionization (EI) is a common technique that provides a molecular ion peak (corresponding to the molecular weight) and a reproducible fragmentation pattern that serves as a molecular fingerprint.
3.1.1 Predicted Mass Spectrum Data (EI)
The molecular weight of C₈H₈N₂ is 132.16 g/mol .[1]
| m/z (Mass/Charge) | Proposed Fragment | Significance |
| 132 | [M]⁺˙ | Molecular Ion |
| 117 | [M - CH₃]⁺ | Loss of a methyl radical |
| 104 | [M - C₂H₄]⁺˙ or [M - N₂]⁺˙ | Loss of ethylene (rearrangement) or N₂ |
| 103 | [M - C₂H₅]⁺ | Loss of an ethyl radical |
| 77 | [C₆H₅]⁺ or [C₅H₃N]⁺ | Phenyl or cyanopyridyl fragment |
3.1.2 Interpretation and Experimental Rationale
-
Molecular Ion Peak ([M]⁺˙): The peak at m/z 132 corresponds to the intact molecule that has lost one electron. Its presence confirms the molecular weight of the compound. For aromatic nitriles, this peak is generally observable.[22]
-
Fragmentation Pathways: The molecular ion is a radical cation that can undergo fragmentation.[23]
-
Loss of Ethyl Group: A common fragmentation for ethyl-substituted aromatics is the cleavage of the benzylic C-C bond, leading to the loss of an ethyl radical (•C₂H₅, 29 Da), resulting in a peak at m/z 103. Alternatively, loss of a methyl radical (•CH₃, 15 Da) via cleavage of the C-C bond in the ethyl group can produce a fragment at m/z 117.[24]
-
Nitrile Fragmentation: The fragmentation of the nitrile group and the pyridine ring can lead to more complex patterns, such as the peak at m/z 104, which is also the molecular ion for pyridine-2-carbonitrile.[25] This suggests a fragmentation pathway involving the loss of the ethyl group as ethylene via rearrangement.
-
3.1.3 Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or by injection into a gas chromatograph (GC-MS). Given the sample is a liquid, GC-MS is an ideal method.[26]
-
Ionization: In the ion source, the vaporized sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This ejects an electron from the molecule, forming the positively charged molecular ion ([M]⁺˙).
-
Mass Analysis: The newly formed ions (both the molecular ion and any fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: An electron multiplier detects the separated ions, generating a signal proportional to the abundance of each ion. The output is a mass spectrum plotting relative intensity versus m/z.
3.1.4 Workflow Diagram: GC-EI-MS Analysis
Caption: Workflow for GC-EI-MS analysis.
Conclusion
The combination of NMR, IR, and Mass Spectrometry provides a comprehensive and definitive characterization of this compound. ¹H and ¹³C NMR confirm the precise arrangement of hydrogen and carbon atoms, IR spectroscopy validates the presence of key functional groups (nitrile, pyridine ring, ethyl group), and Mass Spectrometry confirms the molecular weight and provides insight into the molecule's stability and fragmentation. Together, these techniques form a self-validating system that ensures the structural integrity and identity of the compound, a critical requirement for its use in research and development.
References
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The Pyridinecarbonitrile Scaffold: A Privileged Core for Modulating Biological Activity
An In-depth Technical Guide for Drug Discovery Professionals
Introduction: The Significance of the Pyridinecarbonitrile Core
In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of biologically active compounds. These are termed "privileged structures" due to their ability to interact with diverse biological targets. The substituted pyridinecarbonitrile nucleus is a quintessential example of such a scaffold, forming the structural basis for a wide array of therapeutic agents.[1][2][3] Derivatives of this heterocyclic system have demonstrated a remarkable breadth of pharmacological activities, including potent anticancer, anti-inflammatory, and antimicrobial properties.[3][4][5][6][7][8]
This guide serves as a technical resource for researchers, scientists, and drug development professionals. It is designed to provide a comprehensive overview of the synthesis, biological evaluation, and mechanistic underpinnings of substituted pyridinecarbonitriles. By elucidating the causality behind experimental choices and detailing robust, self-validating protocols, we aim to empower researchers to effectively explore and exploit this versatile scaffold in their drug discovery endeavors.
I. Synthetic Strategies: Building the Pyridinecarbonitrile Library
The foundation of any successful screening campaign is the efficient synthesis of a chemically diverse library of compounds. For pyridinecarbonitriles, multicomponent reactions (MCRs) have emerged as a highly effective and strategic approach.[9][10]
Causality of Experimental Choice: Why Multicomponent Reactions?
MCRs are one-pot reactions in which three or more reactants combine to form a product that incorporates substantial portions of all starting materials. This methodology is favored for library synthesis for several key reasons:
-
Atom Economy and Efficiency: MCRs are inherently efficient, minimizing synthetic steps and reducing solvent waste, which aligns with the principles of green chemistry.
-
Structural Diversity: By systematically varying each of the initial components (e.g., aldehyde, active methylene compound, thiol), a vast and diverse library of analogues can be generated rapidly from readily available precursors.[9]
-
Complexity Generation: These reactions allow for the rapid assembly of complex molecular architectures in a single, streamlined operation.
The general workflow for this synthetic approach is a cornerstone of pyridinecarbonitrile chemistry.
Figure 1: General workflow for a one-pot, three-component synthesis.
Experimental Protocol 1: One-Pot, Three-Component Synthesis of 2-Amino-4-aryl-6-sulfanyl-pyridine-3,5-dicarbonitriles
This protocol is a robust and validated method for generating a library of pyridinecarbonitrile derivatives.[9][10]
Principle: This procedure leverages a base-catalyzed condensation cascade. The reaction proceeds through a Knoevenagel condensation followed by a Michael addition and subsequent cyclization and aromatization to yield the highly substituted pyridine core. The use of a recoverable catalyst like nanocrystalline magnesium oxide (MgO) adds to the efficiency and environmental friendliness of the protocol.[9]
Step-by-Step Methodology:
-
Reagent Preparation: To a stirred solution of the desired aldehyde (1.0 mmol) and malononitrile (2.1 mmol) in 5 mL of ethanol, add the nanocrystalline MgO catalyst (0.1 g) at room temperature.
-
Initiation of Reaction: Heat the resulting mixture to 50°C.
-
Addition of Thiol: Once the temperature is stable, add the selected thiol (1.1 mmol) to the reaction mixture.
-
Reaction Progression: Increase the temperature to reflux. Monitor the reaction's completion using Thin-Layer Chromatography (TLC).
-
Catalyst Recovery: After the reaction is complete, allow the mixture to cool to room temperature. Centrifuge the mixture to pellet the catalyst.
-
Product Isolation: Decant the supernatant. Wash the recovered catalyst with ethyl acetate (3 x 5 mL) and combine the organic layers.
-
Purification: Evaporate the solvent under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure substituted pyridinecarbonitrile derivative.
II. Anticancer Activity: Targeting Malignant Proliferation
The pyridinecarbonitrile scaffold is a prominent feature in many novel anticancer agents.[4][11][12][13] These compounds exert their effects through various mechanisms, most notably by inhibiting key enzymes that drive cancer cell growth and survival.
Mechanism of Action: Kinase and Pathway Inhibition
A primary strategy by which pyridinecarbonitriles induce anticancer effects is through the inhibition of protein kinases. These enzymes are critical regulators of cell signaling pathways that are often dysregulated in cancer.
-
PI3K/AKT Pathway Inhibition: The Phosphoinositide 3-kinase (PI3K)/AKT pathway is a central signaling node that promotes cell survival and proliferation. Certain pyrimidine-5-carbonitrile derivatives have been shown to be potent inhibitors of PI3K and AKT.[14][15][16] Inhibition of this pathway blocks downstream survival signals, leading to cell cycle arrest and the induction of apoptosis (programmed cell death).[14][15]
-
Other Kinase Targets: Other kinases implicated as targets for pyridinecarbonitrile derivatives include Pim-1 Kinase and Cyclin-Dependent Kinase 2 (CDK2), both of which are crucial for cell cycle progression.[4][17]
Figure 2: Inhibition of the PI3K/AKT signaling pathway.
Quantitative Data: In Vitro Cytotoxicity
The potency of anticancer compounds is quantified by their half-maximal inhibitory concentration (IC50) or half-maximal growth inhibition (GI50). Lower values indicate higher potency.
| Compound Class | Cancer Cell Line | Representative Activity (IC50/GI50 in µM) | Reference |
| Pyridine-based Azomethines | HCT-15 (Colon) | 15.2 - >100 | [12] |
| Pyridine-based Azomethines | MCF-7 (Breast) | 18.9 - >100 | [12] |
| Pyridone Derivatives | HepG2 (Liver) | 4.5 | [11] |
| Pyrimidine-5-carbonitriles | K562 (Leukemia) | IC50 < 10 for active compounds | [14][15] |
| Pyridine Hybrids | MCF-7 (Breast) | 6.13 | [13] |
Table 1: Summary of cytotoxic activity of various pyridinecarbonitrile derivatives.
Experimental Protocol 2: In Vitro Cytotoxicity Evaluation (Sulforhodamine B Assay)
This protocol provides a reliable, high-throughput method for assessing the cytotoxic effects of synthesized compounds on cancer cell lines.[12][18]
Principle: The Sulforhodamine B (SRB) assay is a colorimetric assay that quantifies cell density based on the measurement of total cellular protein content. The SRB dye binds electrostatically to basic amino acids of proteins under mildly acidic conditions. The amount of bound dye is directly proportional to the number of living cells, providing a sensitive measure of cell viability after exposure to a test compound. This self-validating system ensures that the measured signal directly correlates with the biological endpoint of interest (cell number).
Step-by-Step Methodology:
-
Cell Plating: Seed cells in 96-well microtiter plates at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Add various concentrations of the test compounds (prepared from a DMSO stock solution) to the wells. Include a vehicle control (DMSO only) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.
-
Cell Fixation: Gently remove the treatment medium. Fix the cells by adding 100 µL of cold 10% (w/v) Trichloroacetic Acid (TCA) to each well and incubate for 1 hour at 4°C.
-
Washing: Wash the plates five times with slow-running tap water to remove TCA and unbound components. Allow the plates to air dry completely.
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well and stain for 30 minutes at room temperature.
-
Removal of Unbound Dye: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound SRB dye. Allow the plates to air dry.
-
Solubilization and Absorbance Reading: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye. Shake the plates for 5-10 minutes. Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50/GI50 value using non-linear regression analysis.
III. Anti-inflammatory Activity: Modulating the Arachidonic Acid Cascade
Chronic inflammation is a key factor in numerous diseases. Substituted pyridinecarbonitriles have been identified as promising anti-inflammatory agents, primarily through their interaction with the arachidonic acid (ARA) metabolic pathway.[5][8][19]
Mechanism of Action: Dual COX/LOX Inhibition
The ARA cascade produces pro-inflammatory mediators via two main enzymatic pathways: cyclooxygenase (COX) and lipoxygenase (LOX).[19] A significant advantage of certain pyridinecarbonitrile derivatives is their ability to act as dual inhibitors of both pathways.
-
Targeting Multiple Enzymes: These compounds can simultaneously inhibit COX-2 (an inducible enzyme highly expressed at sites of inflammation) and 15-LOX.[5][19]
-
Therapeutic Rationale: A multi-target approach is considered superior to single-pathway inhibition (e.g., traditional NSAIDs that primarily target COX enzymes). Inhibiting only one pathway can shunt ARA metabolism towards the other, potentially leading to undesirable side effects. Dual inhibition provides a more comprehensive blockade of pro-inflammatory mediator production.[5]
-
Downstream Effects: This dual inhibition leads to a reduction in pro-inflammatory enzymes like COX-2 and iNOS, an increase in anti-inflammatory cytokines like IL-10, and a restoration of normal TNF-α levels.[5][19]
Quantitative Data: In Vitro Enzyme Inhibition
The effectiveness of these compounds is measured by their ability to inhibit COX-2 and 15-LOX enzymes in vitro.
| Compound | COX-2 Inhibition (IC50 in µM) | 15-LOX Inhibition (IC50 in µM) | Reference |
| Active Pyridinecarbonitriles | ~0.1 | 2.09 - 7.21 | [19] |
| Celecoxib (Reference) | 0.049 | N/A | [19] |
| Quercetin (Reference) | N/A | 3.34 | [19] |
Table 2: Summary of COX-2 and 15-LOX inhibitory activity.
Experimental Protocol 3: In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema in Rats)
This is a classical and highly validated in vivo model for evaluating the acute anti-inflammatory activity of novel compounds.[20]
Principle: Subplantar injection of carrageenan into a rat's paw induces a localized, acute inflammatory response characterized by edema (swelling). The volume of the paw is measured before and after carrageenan injection. A test compound with anti-inflammatory activity, administered prior to the carrageenan challenge, will reduce the extent of swelling. The percentage of edema inhibition provides a quantitative measure of the compound's in vivo efficacy.
Step-by-Step Methodology:
-
Animal Acclimatization: Acclimate male Wistar or Sprague-Dawley rats (150-200 g) to laboratory conditions for at least one week. Fast the animals overnight before the experiment with free access to water.
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Compound Administration: Administer the test compounds and a reference drug (e.g., Ibuprofen, Diclofenac) orally or intraperitoneally at a predetermined dose. Administer the vehicle to the control group.
-
Induction of Inflammation: One hour after compound administration, inject 0.1 mL of a 1% (w/v) carrageenan suspension in sterile saline into the subplantar region of the right hind paw.
-
Paw Volume Measurement: Measure the paw volume at regular intervals post-carrageenan injection (e.g., 1, 2, 3, and 4 hours).
-
Data Analysis: Calculate the percentage increase in paw volume for each group relative to its baseline. Determine the percentage of inhibition of edema for the treated groups compared to the vehicle control group using the formula: % Inhibition = [(V_c - V_t) / V_c] x 100 Where V_c is the average increase in paw volume in the control group and V_t is the average increase in paw volume in the treated group.
IV. Antimicrobial Activity: A Scaffold to Combat Resistance
With the rise of multidrug-resistant pathogens, there is an urgent need for new antimicrobial agents. Pyridinecarbonitriles have shown significant promise in this area, exhibiting activity against a range of bacteria and fungi.[6][7][21]
Mechanism of Action: DNA Gyrase Inhibition
A key bacterial target for some pyridinecarbonitrile derivatives is DNA gyrase.[6]
-
Essential Bacterial Enzyme: DNA gyrase is a topoisomerase that introduces negative supercoils into bacterial DNA, a process essential for DNA replication and transcription. It is a well-validated target, as exemplified by the quinolone class of antibiotics.
-
Inhibitory Effect: Potent inhibition of DNA gyrase subunits (GyrA or GyrB) by pyridinecarbonitriles disrupts DNA replication, leading to bacterial cell death.[6]
Quantitative Data: In Vitro Antimicrobial Susceptibility
The standard measure for antimicrobial potency is the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.
| Compound Class | Microorganism | Representative Activity (MIC in µg/mL) | Reference |
| Adamantylthiopyridines | Streptococci | 15 - 30 | [6] |
| Benzylidenehydrazinylpyridinium salts | Staphylococcus aureus | As low as 3.9 (for most active) | [21] |
| Benzylidenehydrazinylpyridinium salts | Escherichia coli | 15.6 - 62.5 | [21] |
Table 3: Summary of Minimum Inhibitory Concentrations (MIC) for pyridine derivatives.
Experimental Protocol 4: Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This is the gold-standard method for determining the MIC of a potential antimicrobial agent in a quantitative and reproducible manner.[18][21]
Principle: A standardized inoculum of a specific microorganism is challenged with serial dilutions of a test compound in a liquid growth medium. After incubation, the presence or absence of visible growth is determined. The MIC is the lowest concentration of the compound at which no growth is observed. The inclusion of a growth control (no compound) and a sterility control (no bacteria) validates the assay conditions.
Step-by-Step Methodology:
-
Preparation of Compound Plate: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compounds in an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). The final volume in each well should be 100 µL.
-
Inoculum Preparation: Prepare a standardized bacterial or fungal suspension adjusted to a 0.5 McFarland standard, which is then further diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
Inoculation: Add 100 µL of the standardized inoculum to each well of the compound plate, bringing the final volume to 200 µL.
-
Controls: Include wells for a positive control (broth + inoculum, no compound) and a negative/sterility control (broth only).
-
Incubation: Cover the plates and incubate under appropriate conditions (e.g., 37°C for 18-24 hours for most bacteria).
-
Reading the MIC: After incubation, visually inspect the plates for turbidity. The MIC is recorded as the lowest concentration of the compound in which there is no visible growth. A plate reader can also be used to measure optical density for a more quantitative assessment.
V. Conclusion and Future Perspectives
The substituted pyridinecarbonitrile scaffold is unequivocally a privileged structure in medicinal chemistry, offering a versatile and robust platform for the development of novel therapeutics. Its synthetic accessibility, particularly through efficient multicomponent reactions, allows for the rapid generation of diverse chemical libraries. The demonstrated activities against cancer, inflammation, and microbial pathogens highlight its broad therapeutic potential.
The future of research in this field will focus on several key areas:
-
Lead Optimization: Structure-activity relationship (SAR) studies will continue to refine the scaffold to enhance potency and selectivity for specific biological targets.
-
Mechanism Deconvolution: While primary mechanisms like kinase and gyrase inhibition have been identified, further studies are needed to fully elucidate the complex biological pathways modulated by these compounds.
-
Pharmacokinetic Profiling: Promising lead compounds must be evaluated for their ADME (Absorption, Distribution, Metabolism, and Excretion) properties to ensure they have the potential to become viable drug candidates.
-
In Vivo Efficacy and Safety: Compounds that demonstrate potent in vitro activity and favorable pharmacokinetic profiles must ultimately be validated in relevant in vivo disease models to assess both their therapeutic efficacy and safety profiles.
By building on the foundational knowledge presented in this guide, researchers are well-equipped to continue unlocking the therapeutic potential of substituted pyridinecarbonitriles.
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An In-Depth Technical Guide to 4-Ethylpyridine-2-carbonitrile
Introduction: The Strategic Importance of the Pyridine Scaffold
In the landscape of modern medicinal chemistry, the pyridine ring system stands out as a "privileged scaffold." Its presence in numerous FDA-approved drugs underscores its importance in imparting desirable pharmacological activities.[1] Pyridine and its derivatives are foundational to a wide array of therapeutic agents, from antivirals to anticancer treatments.[1] Within this vital class of compounds, 4-Ethylpyridine-2-carbonitrile emerges as a key building block and a versatile intermediate for the synthesis of complex, biologically active molecules.
This guide provides an in-depth technical overview of this compound, designed for researchers, scientists, and drug development professionals. We will explore its synthesis, physicochemical properties, chemical reactivity, and applications, grounded in established scientific principles and methodologies.
Physicochemical and Structural Properties
This compound, also known as 2-Cyano-4-ethylpyridine, is a substituted pyridine derivative with a distinct set of properties that make it a valuable reagent in organic synthesis.[2]
Molecular and Physical Data
A summary of the key physical and chemical properties is presented below.
| Property | Value | Source |
| Molecular Formula | C₈H₈N₂ | PubChem[3] |
| Molecular Weight | 132.16 g/mol | PubChem[3] |
| CAS Number | 92486-38-9 | PubChem[3] |
| Appearance | Light Green Oil | Pharmaffiliates[2] |
| IUPAC Name | This compound | PubChem[3] |
Spectral Characterization
-
¹H NMR (Proton NMR): The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet) and distinct aromatic protons on the pyridine ring. The chemical shifts of the ring protons will be influenced by the electron-withdrawing nature of the nitrile group.
-
¹³C NMR (Carbon NMR): The carbon NMR would display signals for the two carbons of the ethyl group, the carbons of the pyridine ring, and the unique signal of the nitrile carbon.
-
IR (Infrared) Spectroscopy: The IR spectrum should exhibit a strong, sharp absorption band characteristic of the C≡N (nitrile) stretch, typically found in the region of 2220-2260 cm⁻¹. Other key signals would include C-H stretches from the ethyl and aromatic groups, and C=C/C=N stretching vibrations from the pyridine ring.
-
Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) corresponding to its molecular weight (132.16).
Synthesis and Reaction Pathways
The synthesis of cyanopyridines, including this compound, is a topic of significant interest due to their utility as precursors to biologically active compounds.[8] One of the most common and effective methods involves the cyanation of a corresponding pyridine N-oxide.[8]
General Synthesis Strategy: Cyanation of Pyridine N-Oxide
The introduction of a cyano group at the 2-position of a pyridine ring can be efficiently achieved starting from the corresponding N-oxide. This general approach enhances the reactivity of the pyridine ring, making it susceptible to nucleophilic attack.
The diagram below illustrates the conceptual workflow for synthesizing substituted 2-cyanopyridines.
Caption: General workflow for the synthesis of 2-cyanopyridines.
Detailed Experimental Protocol (Hypothetical)
While a specific protocol for this compound is not detailed in the search results, a representative procedure can be adapted from established methods for similar compounds, such as the synthesis of 4-chloro-pyridine-2-carbonitrile.[9]
Objective: To synthesize this compound from 4-Ethylpyridine N-oxide.
Materials:
-
4-Ethylpyridine N-oxide
-
N,N-dimethylcarbamoyl chloride
-
Trimethylsilyl cyanide (TMSCN) or Potassium Cyanide (KCN)
-
Acetonitrile (anhydrous)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate
-
Saturated brine
-
Anhydrous magnesium sulfate
Procedure:
-
Reaction Setup: In a dry, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-Ethylpyridine N-oxide in anhydrous acetonitrile.
-
Activation: To the stirred solution, add N,N-dimethylcarbamoyl chloride.
-
Cyanation: Slowly add trimethylsilyl cyanide dropwise to the reaction mixture. The reaction is typically exothermic and may require cooling to maintain a controlled temperature.
-
Reaction Monitoring: Stir the mixture at room temperature for several hours (e.g., 18 hours).[9] Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Upon completion, dilute the reaction mixture with ethyl acetate and water. Transfer to a separatory funnel and perform an extraction.
-
Washing: Wash the organic layer sequentially with saturated aqueous sodium bicarbonate and then with saturated brine.[9]
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the resulting crude product (a light green oil) by column chromatography on silica gel to obtain pure this compound.[2][9]
Chemical Reactivity and Applications in Drug Development
The reactivity of this compound is dominated by the chemistry of the nitrile group and the pyridine ring.
Reactivity of the Nitrile Group
The cyano group is a versatile functional group that can undergo a variety of transformations:
-
Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid (4-ethylpicolinic acid) or an amide (4-ethylpicolinamide), respectively. This transformation is crucial for creating amide linkages in drug candidates.[10]
-
Reduction: The nitrile can be reduced to a primary amine (2-aminomethyl-4-ethylpyridine), providing a key building block for further functionalization.
-
Cycloadditions: The nitrile group can participate in cycloaddition reactions to form various heterocyclic rings, such as tetrazoles, which are important pharmacophores.
Role in Medicinal Chemistry
The 2-cyanopyridine moiety is a key structural element in several modern pharmaceuticals. Its ability to act as a bioisostere for other functional groups and its specific reactivity profile make it highly valuable. For instance, 2-cyanopyridine derivatives have been explored for their ability to react selectively with N-terminal cysteine residues in peptides and proteins, opening avenues for targeted bioconjugation.[11]
The diagram below illustrates the central role of this compound as an intermediate.
Caption: Key reaction pathways and applications of the title compound.
Safety and Handling
This compound is classified as a hazardous substance and must be handled with appropriate precautions.
GHS Hazard Classification
Based on aggregated data, the compound presents the following hazards:[3]
-
H302: Harmful if swallowed (Acute toxicity, oral)
-
H315: Causes skin irritation
-
H318: Causes serious eye damage
-
H335: May cause respiratory irritation
Recommended Handling Procedures
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[12]
-
Ventilation: Handle the compound only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[12][13]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[13]
-
Spill Management: In case of a spill, absorb with an inert material (e.g., sand, silica gel) and place in a suitable, closed container for disposal.[13] Avoid generating dust or vapors.
Conclusion
This compound is a strategically important chemical intermediate with significant potential in organic synthesis and drug discovery. Its synthesis, derived from the well-established chemistry of pyridine N-oxides, provides access to a versatile scaffold. The reactivity of its nitrile group allows for a wide range of chemical transformations, making it a valuable building block for the construction of complex pharmaceutical agents. A thorough understanding of its properties, synthesis, and safe handling procedures is essential for any researcher looking to leverage this compound in their work.
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An In-depth Technical Guide to 4-Ethylpyridine-2-carbonitrile: From Synthesis to Potential Applications
This guide provides a comprehensive overview of 4-Ethylpyridine-2-carbonitrile, a heterocyclic compound of interest to researchers and professionals in drug development. While the specific historical discovery of this molecule is not extensively documented in readily available literature, this document constructs a likely history based on the evolution of synthetic methodologies for cyanopyridines. We will delve into its synthesis, physicochemical properties, and potential applications, offering insights grounded in established chemical principles.
Introduction to this compound
This compound, with the chemical formula C₈H₈N₂, is a substituted pyridine derivative. The pyridine ring is a fundamental scaffold in medicinal chemistry, and its derivatives have found widespread use in pharmaceuticals.[1] The presence of both an ethyl group at the 4-position and a nitrile group at the 2-position imparts specific electronic and steric properties to the molecule, making it a valuable building block in organic synthesis.
The nitrile group is a versatile functional group that can be converted into various other functionalities, such as amines, carboxylic acids, and amides, further expanding the synthetic utility of this compound. Pyridine-based structures are integral to numerous therapeutic agents, highlighting the importance of understanding the synthesis and properties of novel derivatives like the one discussed herein.[1]
Historical Context and Evolution of Synthesis
While a singular "discovery" paper for this compound is not apparent, its synthesis can be contextualized within the broader history of pyridine chemistry. The introduction of a cyano group onto a pyridine ring has been a subject of extensive research, with methods evolving from classical named reactions to more modern, efficient protocols.
Historically, the synthesis of 2-cyanopyridines often involved harsh reaction conditions. Plausible early approaches to a molecule like this compound would have likely started from a pre-functionalized 4-ethylpyridine.
A significant advancement in the synthesis of 2-cyanopyridines came with the development of methods involving the cyanation of pyridine N-oxides. This approach offers regioselective introduction of the cyano group at the 2-position.
Synthetic Methodologies
The synthesis of this compound can be approached through several strategic pathways. The most common and efficient methods in modern organic synthesis involve the direct cyanation of a 4-ethylpyridine precursor.
Synthesis from 4-Ethylpyridine N-oxide
A prevalent and effective method for the preparation of 2-cyanopyridines is the reaction of the corresponding pyridine N-oxide with a cyanide source. This methodology offers good yields and regioselectivity.
Experimental Protocol: Cyanation of 4-Ethylpyridine N-oxide
This protocol is adapted from established procedures for the synthesis of analogous 2-cyanopyridines.
-
Step 1: Oxidation of 4-Ethylpyridine. 4-Ethylpyridine is first oxidized to 4-Ethylpyridine N-oxide. This is typically achieved using an oxidizing agent such as hydrogen peroxide in acetic acid.
-
Step 2: Cyanation. The resulting 4-Ethylpyridine N-oxide is then reacted with a cyanide source, such as trimethylsilyl cyanide (TMSCN), in the presence of an activating agent like dimethylcarbamoyl chloride or ethyl chloroformate. The reaction is typically carried out in an aprotic solvent like acetonitrile or dichloromethane.
-
Step 3: Work-up and Purification. After the reaction is complete, the mixture is quenched with an aqueous solution, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product is purified by column chromatography to yield pure this compound.
Causality Behind Experimental Choices:
-
N-oxide formation: The N-oxide is a crucial intermediate as it activates the pyridine ring, particularly at the 2- and 6-positions, for nucleophilic attack.
-
Cyanide source: Trimethylsilyl cyanide is often preferred over alkali metal cyanides due to its better solubility in organic solvents and its ability to be used under milder conditions.
-
Activating agent: The activating agent reacts with the N-oxide to form a reactive intermediate that is readily attacked by the cyanide nucleophile.
Caption: Potential application areas for this compound.
Safety and Handling
Based on the GHS classification, this compound is considered harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation. [2]Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.
Conclusion
This compound is a valuable heterocyclic building block with significant potential in organic synthesis and medicinal chemistry. While its specific discovery and history are not well-documented, its synthesis can be reliably achieved through modern methods, particularly the cyanation of 4-ethylpyridine N-oxide. The presence of the versatile nitrile group, coupled with the proven importance of the pyridine scaffold in drug discovery, positions this compound as a promising starting point for the development of novel therapeutic agents. Further research into its properties and applications is warranted to fully explore its potential.
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Physical and chemical properties of 4-Ethylpyridine-2-carbonitrile
An In-depth Technical Guide to 4-Ethylpyridine-2-carbonitrile: Properties, Synthesis, and Applications
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of this compound (CAS No. 92486-38-9), a heterocyclic nitrile of increasing interest in synthetic and medicinal chemistry. We will delve into its core physical and chemical properties, outline a robust synthetic pathway, and discuss its potential applications for researchers, scientists, and drug development professionals. This document is designed to be a field-proven resource, blending established data with causal scientific explanations to empower your research and development endeavors.
Molecular Identity and Structural Elucidation
This compound is a substituted pyridine derivative featuring an ethyl group at the C4 position and a nitrile group at the C2 position. This specific arrangement of functional groups dictates its unique electronic and steric properties, influencing its reactivity and potential as a molecular building block.
The structure combines the aromatic, electron-deficient pyridine ring with the electron-withdrawing nitrile group and the electron-donating ethyl group. The interplay between these groups is critical for understanding its chemical behavior.
Caption: 2D Structure of this compound.
Physicochemical Properties
The physical state and solubility are critical parameters for experimental design, including reaction setup, solvent selection, and purification strategies. The compound is supplied as an oil, consistent with many substituted pyridines of this molecular weight.
Summary of Physical Data
The following table summarizes the known and predicted physical properties. Note the distinction between experimental and computationally predicted values, which is crucial for experimental planning.
| Property | Value | Source/Comment |
| Appearance | Light Green Oil | [2] Experimental |
| Molecular Weight | 132.16 g/mol | [1][2] Calculated |
| Boiling Point | 123-124 °C (at 11 Torr) | [3] Experimental |
| Density | 1.05 ± 0.1 g/cm³ | [3] Predicted |
| pKa | 0.48 ± 0.10 | [3] Predicted (Refers to the conjugate acid) |
| Solubility | Soluble in Chloroform, Dichloromethane, DMSO | [3] Experimental |
| Storage | 2-8°C, Refrigerator | [2] Recommended |
Field Insight: The experimental boiling point at reduced pressure suggests that purification by vacuum distillation is a viable and recommended method. Its predicted low pKa indicates that the pyridine nitrogen is significantly less basic than pyridine itself, a direct consequence of the electron-withdrawing effect of the C2-nitrile group.
Spectroscopic Signature Analysis
Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)
-
Pyridine Ring Protons (3H):
-
H6 (δ ~8.7 ppm): Expected to be the most downfield aromatic proton due to its proximity to the ring nitrogen. It should appear as a doublet.
-
H5 (δ ~7.8 ppm): Expected to appear as a doublet of doublets, coupled to both H6 and H3.
-
H3 (δ ~7.4 ppm): Expected to be the most upfield aromatic proton, appearing as a doublet.
-
-
Ethyl Group Protons (5H):
-
-CH₂- (δ ~2.8 ppm): A quartet resulting from coupling with the adjacent methyl protons.
-
-CH₃ (δ ~1.3 ppm): A triplet resulting from coupling with the adjacent methylene protons.
-
Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)
-
Pyridine Ring Carbons: Five distinct signals are expected in the aromatic region (δ 120-160 ppm). The carbon bearing the nitrile group (C2) and the carbon bearing the ethyl group (C4) will have characteristic shifts.
-
Nitrile Carbon (-C≡N): A sharp signal expected around δ 117-120 ppm.
-
Ethyl Group Carbons: Two aliphatic signals; -CH₂- around δ 25-30 ppm and -CH₃- around δ 13-15 ppm.
Predicted Infrared (IR) Spectrum
-
C≡N Stretch: A strong, sharp absorption band is expected in the range of 2220-2240 cm⁻¹. The presence and sharpness of this peak are highly characteristic and useful for confirming the nitrile group's integrity.
-
C=C and C=N Aromatic Stretches: Multiple sharp bands in the 1400-1600 cm⁻¹ region.
-
C-H Stretches: Aromatic C-H stretches just above 3000 cm⁻¹ and aliphatic C-H stretches just below 3000 cm⁻¹.
Mass Spectrometry (MS)
-
Molecular Ion (M⁺): In an Electron Ionization (EI) spectrum, a prominent molecular ion peak is expected at m/z = 132.
-
Fragmentation: Key fragmentation patterns would likely involve the loss of the ethyl group ([M-29]⁺) and potentially rearrangements involving the nitrile group.
Chemical Reactivity and Synthetic Utility
The chemical behavior of this compound is governed by its three key functional components: the pyridine ring, the nitrile group, and the ethyl substituent. Understanding the reactivity at each site is paramount for its application as a synthetic intermediate.
Caption: Logical diagram of reactive centers.
-
Pyridine Nitrogen: While the basicity is reduced, the nitrogen lone pair is available for protonation in strong acid and for N-alkylation reactions to form pyridinium salts.
-
Nitrile Group: This is a versatile functional handle.
-
Hydrolysis: It can be hydrolyzed under acidic or basic conditions to yield 4-ethylpicolinamide and subsequently 4-ethylpicolinic acid.
-
Reduction: It can be reduced to an aminomethyl group using reagents like LiAlH₄ or catalytic hydrogenation, yielding (4-ethylpyridin-2-yl)methanamine. This transformation is crucial for introducing a primary amine.
-
-
Aromatic Ring: The pyridine ring, particularly with an electron-withdrawing group at C2, is activated towards nucleophilic aromatic substitution (SNAᵣ), especially if a leaving group is present at another position.
Proposed Synthesis Protocol
A common and effective strategy for synthesizing substituted pyridine-2-carbonitriles is through the cyanation of a corresponding pyridine N-oxide. This multi-step process offers a reliable pathway from commercially available starting materials.
Workflow: Synthesis from 4-Ethylpyridine
Caption: Proposed synthetic workflow.
Step-by-Step Methodology
Step 1: Oxidation to 4-Ethylpyridine N-oxide
-
Rationale: The N-oxide is a key intermediate that activates the C2 position for nucleophilic attack. m-Chloroperoxybenzoic acid (m-CPBA) is a common and effective oxidizing agent for this transformation.
-
Procedure: a. Dissolve 4-ethylpyridine (1.0 eq) in a chlorinated solvent such as dichloromethane (DCM). b. Cool the solution to 0 °C in an ice bath. c. Add m-CPBA (1.1 eq) portion-wise, maintaining the temperature below 5 °C. d. Allow the reaction to warm to room temperature and stir for 12-18 hours. e. Monitor reaction completion by TLC or LC-MS. f. Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate, followed by a wash with sodium bicarbonate. g. Extract the aqueous layer with DCM, combine organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-oxide.
Step 2: Cyanation to this compound
-
Rationale: This is a variation of the Reissert-Henze reaction. The N-oxide is activated by an acylating agent (like benzoyl chloride), and a cyanide source (like trimethylsilyl cyanide, TMSCN) attacks the activated C2 position.
-
Procedure: a. Dissolve the crude 4-ethylpyridine N-oxide (1.0 eq) in an anhydrous solvent like acetonitrile or DCM. b. Add benzoyl chloride (1.2 eq) and stir for 15 minutes at room temperature. c. Add trimethylsilyl cyanide (TMSCN) (1.5 eq) dropwise. d. Stir the reaction at room temperature for 18-24 hours. e. Monitor for the formation of the product. f. Upon completion, carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate. g. Extract with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. h. Purify the crude product by flash column chromatography (silica gel, using a hexane/ethyl acetate gradient) or vacuum distillation to afford pure this compound.
Applications in Research and Drug Discovery
Pyridine and nitrile moieties are prevalent pharmacophores in medicinal chemistry.[4][5] The nitrile group is a bioisostere for various functional groups and can act as a hydrogen bond acceptor, while the pyridine ring provides a scaffold that can be oriented within protein binding pockets to establish key interactions.[5][6]
-
Scaffold for Library Synthesis: this compound serves as an excellent starting point for generating libraries of novel compounds. The nitrile can be converted into amines or carboxylic acids, which can then be further derivatized through amide bond formation, reductive amination, or other standard synthetic transformations.
-
Intermediate for Active Pharmaceutical Ingredients (APIs): While specific public examples are limited, compounds with this structural motif are explored in patent literature for various therapeutic areas.[1] The ethyl group provides a lipophilic handle that can be important for tuning ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
-
Reference Standard: As a well-characterized molecule, it is used as a reference standard in analytical chemistry for the identification and quantification of related compounds in complex mixtures.[2]
Safety, Handling, and Environmental, Health & Safety (EHS)
Adherence to strict safety protocols is mandatory when handling this compound. The available data indicates several hazards that must be managed through proper engineering controls and personal protective equipment.
GHS Hazard Identification
Based on aggregated data, this compound is classified with the following hazards:[1]
-
H302: Harmful if swallowed (Acute toxicity, oral)
-
H315: Causes skin irritation (Skin corrosion/irritation)
-
H318: Causes serious eye damage (Serious eye damage/eye irritation)
-
H335: May cause respiratory irritation (Specific target organ toxicity, single exposure)
Recommended Handling Procedures
-
Engineering Controls: Always handle this chemical within a certified chemical fume hood to avoid inhalation of vapors.
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles and a face shield.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber).
-
Skin and Body Protection: Wear a standard laboratory coat. Ensure no skin is exposed.
-
-
First Aid Measures:
-
If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor immediately.
-
If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice.
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor.
-
If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.
-
References
- This compound.
- 4-Ethyl-2-pyridinecarbonitrile.
- 4-ethylpyridine - Organic Syntheses Procedure. Organic Syntheses. [Link]
- A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry. [Link]
- The Role of Pyridine Intermediates in Pharmaceutical Synthesis. Ningbo Inno Pharmchem Co., Ltd. [Link]
- Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry. [Link]
- Synthesis and Cytotoxic Effect of Some Novel 1,2-Dihydropyridin-3-carbonitrile and Nicotinonitrile Deriv
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- 3. 4-Ethyl-2-pyridinecarbonitrile CAS#: 92486-38-9 [m.chemicalbook.com]
- 4. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
Introduction: The Critical Role of Solubility in the Application of 4-Ethylpyridine-2-carbonitrile
An In-depth Technical Guide to the Solubility of 4-Ethylpyridine-2-carbonitrile in Organic Solvents
This compound, a heterocyclic compound with the molecular formula C₈H₈N₂, is a molecule of significant interest in medicinal chemistry and materials science. Its structure, featuring a pyridine ring substituted with both a reactive nitrile group and an ethyl group, makes it a valuable building block for the synthesis of more complex molecules and potential pharmaceutical agents.
The success of nearly every application involving this compound—from reaction kinetics and purification to formulation and biological screening—is fundamentally governed by its solubility in various media.[1] An in-depth understanding of its solubility profile is not merely academic; it is a prerequisite for efficient process development, accurate experimental results, and the successful translation of research from the bench to practical applications. This guide provides a comprehensive analysis of the factors governing the solubility of this compound, predictive insights based on its molecular structure, and a robust experimental framework for its empirical determination.
Section 1: Physicochemical Properties and Theoretical Solubility Profile
The solubility behavior of a compound is dictated by its molecular structure. The "like dissolves like" principle, which states that substances with similar polarities are more likely to be soluble in one another, serves as our primary guide.[2][3] Let's dissect the key functional components of this compound (PubChem CID: 14482378) to predict its interactions with various organic solvents.[4]
-
The Pyridine Ring: The nitrogen atom within the aromatic pyridine ring is electronegative and possesses a lone pair of electrons, making this moiety polar and capable of acting as a hydrogen bond acceptor.
-
The Nitrile Group (-C≡N): The cyano group is highly polar and a strong hydrogen bond acceptor, significantly contributing to the molecule's affinity for polar solvents.[5]
-
The Ethyl Group (-CH₂CH₃): This alkyl group is nonpolar and hydrophobic. It introduces a region that can favorably interact with nonpolar solvents via van der Waals forces. While the molecule is dominated by its polar features, the ethyl group can slightly enhance solubility in less polar organic solvents compared to its unsubstituted analog, 2-cyanopyridine.[6]
Based on this structural analysis, we can establish a foundational prediction: This compound is anticipated to be a polar molecule with a pronounced solubility in polar organic solvents, and limited solubility in nonpolar aliphatic solvents. The interplay between the polar pyridine-nitrile core and the nonpolar ethyl tail will dictate its precise solubility in solvents of intermediate polarity.
Section 2: Anticipated Solubility Across Solvent Classes
While specific quantitative solubility data for this compound is not extensively published, we can draw reliable qualitative inferences from structurally similar compounds. For instance, Pyridine-2-carbonitrile is known to be soluble in alcohol, ether, and benzene, while Pyridine-4-carbonitrile is soluble in polar organic solvents like methanol and acetone.[7][8] This strongly supports our theoretical predictions. The following table summarizes the anticipated solubility of this compound in a range of common laboratory solvents, categorized by class.
| Solvent Class | Solvent Example | Dielectric Constant (Approx.) | Anticipated Solubility | Rationale for Interaction |
| Polar Protic | Methanol, Ethanol | 33, 25 | High | Strong hydrogen bonding potential between the solvent's hydroxyl group and the compound's pyridine nitrogen and nitrile group. |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 47 | Very High | Strong dipole-dipole interactions. DMSO is an excellent solvent for many heterocyclic compounds used in biological assays.[1][5] |
| Acetonitrile | 37 | High | Favorable dipole-dipole interactions between the nitrile groups of both the solvent and solute. | |
| Acetone, Ethyl Acetate | 21, 6 | Moderate to High | Good dipole-dipole interactions. | |
| Less Polar / Intermediate | Dichloromethane (DCM) | 9 | Moderate | Capable of dissolving moderately polar compounds. |
| Tetrahydrofuran (THF), Diethyl Ether | 8, 4 | Moderate | The ether oxygen can act as a hydrogen bond acceptor for trace water but primarily engages in dipole-dipole interactions. The ethyl group on the solute may enhance solubility. | |
| Nonpolar Aromatic | Toluene, Benzene | 2.4, 2.3 | Low to Moderate | π-stacking interactions between the aromatic rings of the solvent and solute may contribute to some solubility. |
| Nonpolar Aliphatic | Hexane, Cyclohexane | 1.9, 2.0 | Low / Insoluble | Unfavorable interactions between the highly polar solute and the nonpolar solvent. |
Section 3: A Self-Validating Experimental Protocol for Quantitative Solubility Determination
Empirical measurement is the gold standard for determining solubility. The following protocol, based on the isothermal shake-flask method, provides a reliable system for obtaining accurate quantitative data.[9] The causality behind each step is explained to ensure experimental integrity.
Step-by-Step Methodology
-
Preparation of Solvent: Use high-purity, anhydrous solvent to prevent co-solvency effects. Degas the solvent if necessary, particularly if heating is required in subsequent steps.
-
Causality: Impurities, especially water, can drastically alter the solvent's polarity and the compound's measured solubility.[7]
-
-
Creation of a Slurry: In a sealed vial, add an excess amount of this compound to a known volume of the chosen solvent. "Excess" means that a visible amount of undissolved solid remains.
-
Causality: Starting with excess solid is essential to ensure that the solution reaches its saturation point.
-
-
Equilibration: Place the vial in an isothermal environment (e.g., a shaker bath) set to the desired temperature. Agitate the slurry for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
-
Causality: Solubility is an equilibrium process. Insufficient equilibration time will lead to an underestimation of the true solubility. Temperature control is critical as solubility is temperature-dependent.[9]
-
-
Phase Separation: After equilibration, allow the vial to stand undisturbed in the same isothermal environment for several hours to let the excess solid settle. Then, carefully withdraw a sample of the supernatant using a filter-tipped syringe (e.g., a 0.22 µm PTFE filter).
-
Causality: This step is critical to separate the saturated liquid phase from the undissolved solid. Failure to do so is the most common source of error, leading to an overestimation of solubility.
-
-
Quantification: Accurately dilute the filtered supernatant with a suitable mobile phase or solvent. Analyze the concentration of this compound using a validated analytical technique such as:
-
High-Performance Liquid Chromatography (HPLC): The most common and accurate method. Requires developing a calibration curve with standards of known concentration.
-
UV-Vis Spectroscopy: A simpler method if the compound has a distinct chromophore and the solvent is UV-transparent. Also requires a calibration curve.
-
Gravimetric Analysis: Involves accurately weighing the filtered aliquot, carefully evaporating the solvent under controlled conditions, and weighing the remaining solid residue. This method is less sensitive but can be effective for high solubility values.
-
-
Data Reporting: Express the solubility in standard units, such as mg/mL, g/L, or mol/L, and always report the temperature at which the measurement was made.
Experimental Workflow Diagram
Caption: Workflow for Quantitative Solubility Determination
Section 4: Solvent Selection Logic for Key Applications
The choice of solvent is a strategic decision based on the desired outcome. The diagram below illustrates a logical framework for selecting an appropriate solvent system.
Caption: Decision Framework for Solvent Selection
-
For Chemical Synthesis: A solvent must dissolve reactants to facilitate their interaction in the liquid phase. Polar aprotic solvents like acetonitrile or THF are often good starting points as they are less likely to interfere with many common reactions compared to protic solvents.
-
For Purification by Recrystallization: The ideal solvent will exhibit a steep solubility curve with respect to temperature—dissolving the compound completely at an elevated temperature but affording poor solubility at room temperature or below, allowing for high recovery of pure crystals upon cooling. Alcohols like ethanol or isopropanol are often excellent candidates.
-
For Biological Screening and Analysis: For creating concentrated stock solutions for assays, a solvent that provides very high solubility at room temperature is required. DMSO is the industry standard for this purpose due to its exceptional solvating power for a wide range of organic molecules.[1]
Conclusion
This compound is a polar molecule expected to demonstrate high solubility in polar organic solvents (e.g., DMSO, methanol, acetonitrile) and poor solubility in nonpolar aliphatic solvents (e.g., hexane). While these predictions, grounded in structural analysis and data from analogous compounds, provide a strong directive for solvent selection, they are not a substitute for empirical data. For applications demanding precision, the quantitative experimental protocol outlined in this guide serves as a self-validating system to determine the exact solubility in any solvent of interest. This dual approach of theoretical prediction and empirical validation empowers researchers to handle and deploy this compound with confidence and scientific rigor.
References
- Solubility of Things. (n.d.). 4-Pyridinecarbonitrile.
- Solubility of Things. (n.d.). 3-Cyanopyridine.
- Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube.
- Solubility of Things. (n.d.). 1-methyl-4-oxo-pyridine-3-carbonitrile.
- National Center for Biotechnology Information. (n.d.). Pyridine-2-carbonitrile. PubChem Compound Database.
- BenchChem. (2025). Navigating the Solubility Landscape of 3-Amino-2-pyridinecarbonitrile in Organic Solvents: A Technical Guide.
- University of Colorado Boulder, Department of Chemistry. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
- Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
- Khan Academy. (n.d.). Solubility of organic compounds [Video].
- Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
- Solubility of Things. (n.d.). 4-Ethylpyridine.
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Thermochemical data for 4-Ethylpyridine-2-carbonitrile
An In-Depth Technical Guide to the Thermochemical Properties of 4-Ethylpyridine-2-carbonitrile
Abstract: this compound is a substituted heterocyclic nitrile with potential applications in medicinal chemistry and materials science. A thorough understanding of its thermochemical properties, such as enthalpy of formation, heat capacity, and Gibbs free energy of formation, is paramount for the safe design, optimization, and scale-up of synthetic routes, as well as for computational modeling of its reactivity and interactions. To date, a comprehensive experimental thermochemical dataset for this specific compound has not been published in the peer-reviewed literature. This guide, therefore, serves as a foundational whitepaper for researchers, scientists, and drug development professionals. It outlines the authoritative experimental and computational methodologies required to determine these critical thermodynamic parameters. By synthesizing established protocols for related pyridine and nitrile compounds, this document provides a robust framework for the complete thermochemical characterization of this compound, ensuring scientific integrity and enabling future research and development.
Introduction
This compound (C₈H₈N₂) is a bifunctional molecule featuring a pyridine ring, which is a common scaffold in pharmaceuticals, and a nitrile group, a versatile synthetic handle and a key functional group in various materials.[1][2] The interplay between the electron-donating ethyl group and the electron-withdrawing nitrile group on the aromatic pyridine core dictates its electronic structure, reactivity, and intermolecular interactions.
Thermochemical data provide a quantitative measure of the energy content and stability of a molecule. The standard enthalpy of formation (ΔfH°) , in particular, is a cornerstone property that quantifies the energy change when one mole of a compound is formed from its constituent elements in their standard states.[3][4] This value is indispensable for:
-
Process Safety Assessment: Calculating the heat of reaction (ΔrH°) to prevent thermal runaways in industrial synthesis.
-
Reaction Optimization: Predicting reaction equilibria and yields by determining the Gibbs free energy of reaction (ΔrG°).
-
Computational Chemistry: Validating and benchmarking theoretical models used for predicting molecular properties and reaction mechanisms.
Given the absence of published data for this compound, this guide details the requisite experimental and computational workflows to obtain its fundamental thermochemical properties.
Part 1: Experimental Determination of Thermochemical Properties
The gold standard for thermochemical data is precision calorimetry. The methodologies described below are based on well-established techniques used for characterizing related nitrogen-containing organic compounds.[5][6][7]
Standard Enthalpy of Combustion and Formation
The primary route to determining the standard enthalpy of formation for an organic compound is through the measurement of its enthalpy of combustion (ΔcH°). This is achieved using bomb calorimetry.
Causality Behind Experimental Choices: For a C, H, N-containing compound like this compound, static bomb calorimetry is the method of choice. The combustion reaction in a sealed vessel ("bomb") under a high pressure of pure oxygen ensures complete conversion to well-defined products: CO₂(g), H₂O(l), and N₂(g). The precise measurement of the heat released allows for the calculation of the standard internal energy of combustion (ΔcU°), which is then converted to the standard enthalpy of combustion (ΔcH°).
Experimental Protocol: Static Bomb Calorimetry
-
Sample Preparation: A highly purified sample of this compound (purity > 99.9 mol%, confirmed by GC-MS and DSC) is required. A pellet of known mass (approx. 0.5-1.0 g) is prepared.
-
Calorimeter Calibration: The energy equivalent of the calorimeter system (εcalor) is determined with high precision by combusting a certified reference standard, typically benzoic acid, under identical conditions.
-
Bomb Loading: The pellet is placed in a crucible (e.g., platinum) within the bomb. A cotton fuse of known mass and combustion energy is attached to an ignition wire (e.g., platinum) and placed in contact with the sample. A small, known amount of distilled water (approx. 1 mL) is added to the bomb to ensure the final state of water is liquid and to dissolve the nitric acid formed.
-
Combustion: The bomb is sealed, purged of air, and charged with high-purity oxygen to a pressure of approximately 3.0 MPa. The bomb is then placed in the calorimeter, which is filled with a known mass of water. After thermal equilibrium is reached, the sample is ignited.
-
Temperature Measurement: The temperature change of the calorimeter water is monitored with a high-resolution thermometer (e.g., a platinum resistance thermometer) until the final thermal equilibrium is established.
-
Product Analysis: After combustion, the bomb is depressurized, and the gaseous and liquid contents are analyzed. The amount of nitric acid formed is determined by titration with a standard NaOH solution. The completeness of the combustion is verified by checking for soot or carbon monoxide (e.g., using Dräger tubes).
-
Calculation: The standard internal energy of combustion (ΔcU°) is calculated using the following equation: ΔcU° = -(εcalor * ΔT - ΔUfuse - ΔUHNO₃) / m where ΔT is the corrected temperature rise, and ΔU terms are the corrections for the combustion of the fuse and the formation of nitric acid, and m is the mass of the sample.
-
Derivation of Enthalpy of Formation: The standard enthalpy of combustion (ΔcH°) is calculated from ΔcU°. Subsequently, the standard enthalpy of formation in the condensed state (ΔfH°(cr or l)) is derived using Hess's Law based on the balanced combustion reaction: C₈H₈N₂(s/l) + 9.5 O₂(g) → 8 CO₂(g) + 4 H₂O(l) + N₂(g) ΔfH°(C₈H₈N₂) = 8 * ΔfH°(CO₂) + 4 * ΔfH°(H₂O) - ΔcH°(C₈H₈N₂)
Mandatory Visualization: Workflow for Bomb Calorimetry
Caption: Experimental workflow for determining the enthalpy of formation via bomb calorimetry.
Enthalpy of Phase Change
To determine the gas-phase enthalpy of formation, which is crucial for computational comparisons and understanding intrinsic molecular stability, the enthalpy of sublimation (for solids) or vaporization (for liquids) must be measured.
Experimental Protocol: Calvet Microcalorimetry
A highly sensitive Calvet-drop microcalorimeter can be used to measure the enthalpy of vaporization. A small, known mass of the liquid sample is sealed in an ampoule and dropped from room temperature into the hot zone of the calorimeter set to a specific temperature. The energy absorbed to heat and vaporize the sample is measured. This technique was successfully applied to determine the enthalpies of vaporization for ethylpyridine isomers.[8]
Heat Capacity
Heat capacity (Cp) measures the amount of heat required to raise the temperature of a substance by one degree and is essential for adjusting thermochemical data to different temperatures.
Experimental Protocol: Differential Scanning Calorimetry (DSC)
-
Sample Preparation: A small, known mass of the sample is hermetically sealed in an aluminum pan. An empty, sealed pan is used as a reference.
-
Measurement: The sample and reference pans are heated at a constant rate (e.g., 10 K/min) in the DSC instrument.
-
Calculation: The difference in heat flow required to heat the sample versus the reference is measured. This differential heat flow is directly proportional to the heat capacity of the sample. The measurement is typically performed over a wide temperature range.
Part 2: Computational Thermochemistry
When experimental data is unavailable or difficult to obtain, high-level quantum chemical calculations provide a reliable alternative for estimating thermochemical properties.
Causality Behind Method Choices: The accuracy of computational thermochemistry is highly dependent on the chosen level of theory and basis set. For obtaining chemical accuracy (typically ±4 kJ/mol), high-level composite methods like Gaussian-4 (G4) theory are preferred.[9] A more cost-effective yet robust approach involves using Density Functional Theory (DFT) in conjunction with isodesmic reactions, which cleverly cancels out systematic errors in the calculations.[8]
High-Accuracy Composite Methods
Methods like G4 or G3 perform a series of calculations at different levels of theory and extrapolate to an even higher theoretical level, providing highly accurate energies. The protocol involves:
-
Geometry optimization of the this compound molecule.
-
Calculation of harmonic vibrational frequencies for zero-point vibrational energy (ZPVE) correction.
-
A series of single-point energy calculations with large basis sets and high levels of electron correlation.
-
Combining the results according to the G4 recipe to yield a total electronic energy, which is then used to calculate the gas-phase enthalpy of formation.
Isodesmic Reaction Scheme
This is a powerful technique for improving the accuracy of less computationally expensive methods like DFT. An isodesmic reaction is a hypothetical reaction where the number and type of chemical bonds on the reactant side are identical to those on the product side. This structural conservation leads to significant cancellation of computational errors.
Protocol for Isodesmic Calculation:
-
Design the Reaction: Construct a balanced hypothetical reaction where the target molecule (this compound) and other molecules with accurately known experimental ΔfH° values are involved. An example scheme is: this compound + Benzene → 4-Ethylpyridine + Benzonitrile
-
Perform Calculations: Optimize the geometry and calculate the absolute electronic energies (including ZPVE corrections) for all species in the reaction using a consistent level of theory (e.g., B3LYP/6-311G**).
-
Calculate Reaction Enthalpy: The theoretical enthalpy of the reaction (ΔrH°calc) is calculated from the energies of the optimized structures. ΔrH°calc = [E(4-Ethylpyridine) + E(Benzonitrile)] - [E(this compound) + E(Benzene)]
-
Derive Enthalpy of Formation: The unknown enthalpy of formation of the target molecule is then derived using the known experimental enthalpies of formation for the other species: ΔfH°(Target) = [ΔfH°exp(4-Ethylpyridine) + ΔfH°exp(Benzonitrile)] - [ΔfH°exp(Benzene)] - ΔrH°calc
Mandatory Visualization: Logic of an Isodesmic Reaction
Caption: Isodesmic reaction scheme for calculating the enthalpy of formation with error cancellation.
Part 3: Available Data on Related Compounds and Discussion
While data for this compound is absent, experimental values for the parent compound, 4-ethylpyridine, provide a valuable reference point.
| Compound | Formula | State | ΔcH°(l) / kJ·mol⁻¹ | ΔlgHm° / kJ·mol⁻¹ | ΔfH°(g) / kJ·mol⁻¹ | Reference |
| 4-Ethylpyridine | C₇H₉N | liq | -4058.9 ± 3.3 | 48.7 ± 0.4 | 81.0 ± 3.4 | [8] |
Discussion and Expected Trends:
The introduction of a nitrile (-C≡N) group at the 2-position of 4-ethylpyridine is expected to significantly influence its thermochemical properties. The nitrile group is strongly electron-withdrawing and introduces a C≡N triple bond.[2][10] This will:
-
Increase Stability: The conjugation of the nitrile group with the aromatic pyridine ring is expected to stabilize the molecule, leading to a less exothermic (more positive or less negative) standard enthalpy of formation compared to what might be predicted by simple group additivity schemes.
-
Increase Polarity: The high dipole moment of the nitrile group will increase the overall molecular polarity, leading to stronger intermolecular forces.[10] Consequently, the enthalpy of vaporization of this compound is expected to be significantly higher than that of 4-ethylpyridine.
Conclusion
A complete and accurate set of thermochemical data for this compound is essential for its development in pharmaceutical and industrial applications. This guide provides a comprehensive framework for obtaining this data through a dual approach of precision experimental calorimetry and high-level computational chemistry. The detailed protocols for bomb calorimetry, Calvet microcalorimetry, and DSC, combined with computational strategies like G4 theory and isodesmic reactions, constitute a self-validating system for characterization. By following these established, authoritative methodologies, researchers can generate the reliable thermochemical data needed to ensure process safety, optimize synthesis, and advance the scientific understanding of this promising molecule.
References
- Cox, J. D., Challoner, A. R., & Meetham, A. R. (1954). The Heats of Combustion of Pyridine and Certain of its Derivatives. Journal of the Chemical Society (Resumed), 265. [Link]
- Hubbard, W. N., Frow, F. R., & Waddington, G. (1955). Heats of combustion and formation of pyridine and hippuric acid. Journal of the American Chemical Society, 77(22), 5836–5838. [Link]
- RSC Publishing. (1954). The heats of combustion of pyridine and certain of its derivatives. Journal of the Chemical Society (Resumed). [Link]
- PubChem. (n.d.). 4-Ethylpyridine.
- Campos-García, J. B., et al. (2022). Analysis of bipyridine derivatives by calorimetry and thermogravimetry: a thermochemical perspective. Journal of the Brazilian Chemical Society, 33, 1346-1357. [Link]
- ResearchGate. (n.d.). Thermodynamics of the hydrolysis reactions of nitriles. [Link]
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Unlocking the Potential of 4-Ethylpyridine-2-carbonitrile: A Technical Guide for Novel Research Applications
Abstract: The pyridine ring is a privileged scaffold in medicinal chemistry, materials science, and agrochemicals, appearing in numerous FDA-approved drugs and functional materials.[1] The pyridine-2-carbonitrile framework, in particular, offers a unique combination of a metal-coordinating pyridine nitrogen and a reactive yet stable nitrile group. This guide presents a forward-looking exploration of 4-Ethylpyridine-2-carbonitrile (CAS No. 92486-38-9), a sparsely studied derivative. By analyzing its structural features and drawing logical inferences from related compounds, we outline three promising, high-impact research avenues: medicinal chemistry, coordination chemistry, and agrochemicals. This document serves as a technical roadmap for researchers, scientists, and drug development professionals, providing not just hypotheses but also actionable experimental workflows to unlock the untapped potential of this molecule.
Introduction to the Pyridine-2-Carbonitrile Scaffold
The pyridine heterocycle is a cornerstone of modern chemistry. Its derivatives are integral to a vast array of biologically active compounds, including vitamins, coenzymes, and pharmaceuticals.[1] The incorporation of a nitrile (cyano) group at the 2-position creates the pyridine-2-carbonitrile scaffold, a motif of significant interest. The nitrile group is a versatile functional group; it can act as a hydrogen bond acceptor, a bioisostere for other functional groups, or, most compellingly, as a mild electrophilic "warhead" for forming reversible covalent bonds with nucleophilic residues in enzymes.[2][3][4] This property has been successfully exploited in approved drugs and clinical candidates, particularly in the inhibition of cysteine and serine proteases.[2][3][4][5]
This compound adds a 4-ethyl substituent to this core. This ethyl group provides a lipophilic handle that can be used to probe hydrophobic pockets in protein active sites, potentially enhancing binding affinity and selectivity. Despite its intriguing structure, a survey of the scientific literature reveals that this compound remains largely unexplored, presenting a significant opportunity for novel discoveries.
Profile of this compound
Before exploring potential applications, it is essential to understand the fundamental properties of the molecule.
Physicochemical and Structural Data
A summary of the key computed and known properties of this compound is presented below. This data provides a baseline for experimental design, such as selecting appropriate solvent systems and anticipating metabolic behavior.
| Property | Value | Source |
| CAS Number | 92486-38-9 | [6][7] |
| Molecular Formula | C₈H₈N₂ | [6][7] |
| Molecular Weight | 132.16 g/mol | [6][7] |
| Appearance | Light Green Oil | [6] |
| Storage | 2-8°C Refrigerator | [6] |
| Computed XLogP3 | 1.7 | [7] |
| Hydrogen Bond Acceptor Count | 2 | [7] |
| Hydrogen Bond Donor Count | 0 | [7] |
Synthesis Considerations
One common method for introducing a nitrile group at the 2-position of a pyridine ring is the vapor-phase ammoxidation of the corresponding 2-methylpyridine.[8] However, a more laboratory-accessible route often involves the conversion of a pyridine N-oxide. For instance, the synthesis of 4-chloro-pyridine-2-carbonitrile has been achieved by reacting 4-chloropyridine N-oxide with trimethylcyanosilane.[9]
A proposed synthetic workflow is outlined below.
Caption: Proposed two-step synthesis of this compound.
Proposed Research Area 1: Medicinal Chemistry - Covalent Enzyme Inhibition
Hypothesis: The nitrile group of this compound can act as a reversible covalent warhead, targeting the nucleophilic cysteine residue in the active site of pathogenic proteases. The 4-ethyl group can simultaneously occupy a nearby hydrophobic sub-pocket, enhancing binding affinity and selectivity.
Rationale and Causality: The nitrile group is a well-documented electrophilic warhead for covalent inhibition.[2][5] Its mild electrophilicity reduces the risk of off-target reactions compared to more reactive groups like aldehydes, making it an attractive feature for developing safer drugs.[2] This mechanism is clinically validated, most notably with the SARS-CoV-2 main protease (Mpro) inhibitor nirmatrelvir, which uses a nitrile to form a reversible covalent bond with Cys145.[2] Many parasitic and viral cysteine proteases, such as cathepsins, cruzain, and rhodesain, are validated drug targets where this strategy could be highly effective.[2][5]
Target Class: Cysteine Proteases
A primary and highly promising area of investigation is the activity of this compound against cysteine proteases involved in infectious diseases.
Potential Targets:
-
Viral Proteases: SARS-CoV-2 Mpro, Hepatitis C Virus (HCV) NS3/4A protease.
-
Parasitic Proteases: Cruzain (Trypanosoma cruzi), Rhodesain (Trypanosoma brucei rhodesiense), Falcipain (Plasmodium falciparum).
-
Human Cathepsins: Cathepsin K (osteoporosis), Cathepsin S (autoimmune disorders).
Experimental Workflow: In Vitro Enzymatic Screening
The following workflow provides a detailed, step-by-step methodology for an initial screening campaign.
Caption: Workflow for evaluating this compound as an enzyme inhibitor.
Detailed Protocol: Fluorogenic Cysteine Protease Assay
This protocol describes a typical assay to determine the inhibitory activity against a target like Cathepsin K.
-
Reagent Preparation:
-
Assay Buffer: Prepare a buffer of 50 mM MES, 5 mM DTT, 2.5 mM EDTA, pH 6.0. The DTT is critical to maintain the catalytic cysteine in its reduced, active state.
-
Enzyme Stock: Prepare a 100X stock solution of recombinant human Cathepsin K in assay buffer.
-
Substrate Stock: Prepare a 10 mM stock of a fluorogenic substrate (e.g., Z-FR-AMC) in DMSO.
-
Compound Stock: Prepare a 10 mM stock of this compound in 100% DMSO.
-
-
Assay Procedure (96-well format):
-
To appropriate wells, add 2 µL of the compound stock solution or DMSO (for positive and negative controls).
-
Add 178 µL of assay buffer to all wells.
-
Add 10 µL of the 100X enzyme stock to the sample and positive control wells. Add 10 µL of assay buffer to the negative control wells (to measure background substrate hydrolysis).
-
Pre-incubate the plate at 37°C for 15 minutes. This allows the inhibitor to bind to the enzyme before the substrate is introduced.
-
Initiate the reaction by adding 10 µL of the substrate stock (final concentration 500 µM).
-
Immediately place the plate in a fluorescence plate reader pre-set to 37°C.
-
Monitor the increase in fluorescence (Excitation: 380 nm, Emission: 460 nm) every minute for 30 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of fluorescence vs. time).
-
Determine the percent inhibition relative to the DMSO control.
-
For dose-response experiments, plot percent inhibition against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Proposed Research Area 2: Coordination Chemistry & Materials Science
Hypothesis: this compound can function as a versatile ligand for transition metals, forming novel coordination complexes with unique catalytic or photophysical properties.
Rationale and Causality: The pyridine nitrogen atom possesses a lone pair of electrons, making it an excellent Lewis base for coordinating with metal ions.[10][11] The nitrile group can also coordinate to a metal center, though it is generally a weaker, more labile ligand.[12][13] This allows this compound to act as a monodentate ligand through the pyridine nitrogen or potentially as a chelating ligand under specific conditions. The electronic properties of the resulting metal complex can be tuned by the substituents on the pyridine ring. Such complexes are foundational to fields like homogeneous catalysis and the development of materials like Metal-Organic Frameworks (MOFs).[10][14]
Target Application: Homogeneous Catalysis
The synthesis of transition metal complexes with tailored pyridine ligands is a cornerstone of catalyst development.[10]
Potential Applications:
-
Cross-Coupling Reactions: Palladium or Nickel complexes for Suzuki, Heck, or Sonogashira couplings.
-
Hydrogenation/Transfer Hydrogenation: Ruthenium or Iridium complexes for the reduction of ketones or imines.
-
Polymerization: Late transition metal complexes for olefin polymerization.
Experimental Workflow: Synthesis and Characterization of a Metal Complex
This workflow outlines the general steps for synthesizing and validating a new coordination complex.
Caption: General workflow for the synthesis and characterization of a metal complex.
Detailed Protocol: Synthesis of a Palladium(II) Complex
This protocol provides a hypothetical synthesis for a palladium complex, a common starting point for cross-coupling catalyst development.
-
Synthesis:
-
In a nitrogen-purged Schlenk flask, dissolve palladium(II) acetate (Pd(OAc)₂, 1 equivalent) in 10 mL of anhydrous dichloromethane (DCM).
-
In a separate flask, dissolve this compound (2.2 equivalents) in 5 mL of anhydrous DCM.
-
Slowly add the ligand solution to the stirring palladium solution at room temperature.
-
Stir the reaction mixture for 4 hours at room temperature. A color change or precipitation may be observed.
-
-
Work-up and Purification:
-
Reduce the solvent volume under vacuum.
-
Add 20 mL of diethyl ether to precipitate the product.
-
Collect the solid product by vacuum filtration, wash with cold diethyl ether, and dry under high vacuum.
-
If necessary, recrystallize the product from a DCM/hexane solvent system to obtain X-ray quality crystals.
-
-
Characterization:
-
¹H and ¹³C NMR: Confirm the coordination of the ligand by observing shifts in the proton and carbon signals of the pyridine ring compared to the free ligand.
-
FT-IR Spectroscopy: Look for a shift in the C≡N stretching frequency (typically around 2230 cm⁻¹) upon coordination to the metal center.
-
Mass Spectrometry (ESI-MS): Confirm the mass of the desired complex.
-
Elemental Analysis: Verify the elemental composition (C, H, N) of the synthesized complex.
-
Proposed Research Area 3: Agrochemicals
Hypothesis: The this compound scaffold may possess herbicidal or insecticidal activity by inhibiting key enzymes or receptors in target organisms.
Rationale and Causality: Pyridine derivatives are widely used in the agrochemical industry.[15][16] The specific substitution patterns on the pyridine ring are crucial for biological activity. The combination of a pyridine core, a reactive nitrile, and a lipophilic ethyl group provides a pharmacophore that could interact with various biological targets in insects or plants. For example, many commercial insecticides act by inhibiting the enzyme acetylcholinesterase (AChE) in the insect nervous system. The structural features of this compound could allow it to bind to the active site of this or other critical enzymes.
Initial Screening Targets
-
Insecticidal Activity: Acetylcholinesterase (AChE) inhibition, GABA receptor modulation.
-
Herbicidal Activity: Acetolactate synthase (ALS) inhibition, Protoporphyrinogen oxidase (PPO) inhibition.
-
Fungicidal Activity: Succinate dehydrogenase (SDH) inhibition.
Detailed Protocol: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This colorimetric assay is a standard method for identifying potential AChE inhibitors.
-
Reagent Preparation:
-
Assay Buffer: 0.1 M Phosphate buffer, pH 8.0.
-
DTNB Reagent (Ellman's Reagent): 10 mM 5,5'-dithiobis-(2-nitrobenzoic acid) in assay buffer.
-
Substrate: 10 mM acetylthiocholine iodide (ATCI) in deionized water.
-
Enzyme: Acetylcholinesterase (e.g., from Electrophorus electricus) at a suitable concentration in assay buffer.
-
Compound Stock: 10 mM this compound in DMSO.
-
-
Assay Procedure (96-well format):
-
Add 140 µL of assay buffer to each well.
-
Add 20 µL of the DTNB reagent.
-
Add 10 µL of the compound solution or DMSO (control).
-
Add 10 µL of the AChE enzyme solution.
-
Pre-incubate for 10 minutes at 25°C.
-
Initiate the reaction by adding 20 µL of the ATCI substrate.
-
Immediately measure the absorbance at 412 nm every minute for 10 minutes using a microplate reader. The yellow color is produced by the reaction of thiocholine (product of ATCI hydrolysis) with DTNB.
-
-
Data Analysis:
-
Calculate the rate of the reaction from the slope of the absorbance vs. time plot.
-
Determine the percent inhibition caused by the compound compared to the DMSO control.
-
Perform a dose-response study to determine the IC₅₀ value for active compounds.
-
Summary and Future Outlook
This compound is a molecule poised for discovery. Its constituent parts—the privileged pyridine scaffold, the reactive nitrile warhead, and the hydrophobic ethyl group—suggest a high probability of biological or material utility. The research avenues proposed in this guide represent logical, high-impact starting points for investigation. The most promising immediate application appears to be in medicinal chemistry, specifically as a covalent inhibitor of cysteine proteases, due to the strong precedent for this mechanism of action. However, its potential as a versatile ligand in catalysis and as a lead structure in agrochemical screening should not be overlooked. Rigorous execution of the outlined experimental workflows will undoubtedly unveil the true potential of this unexplored chemical entity.
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Foreword: Understanding 4-Ethylpyridine-2-carbonitrile as a Strategic Synthetic Intermediate
An In-depth Technical Guide to the Reactivity Profile of 4-Ethylpyridine-2-carbonitrile
In the landscape of modern medicinal chemistry and materials science, the pyridine scaffold remains a cornerstone of molecular design. Its unique electronic properties, hydrogen bonding capabilities, and metabolic stability make it a privileged structure. Within this class, this compound (IUPAC Name: this compound, CAS No: 92486-38-9) emerges as a particularly versatile building block.[1][2] Its structure presents three distinct points of chemical reactivity: the nitrile group, the pyridine ring nitrogen, and the benzylic protons of the ethyl substituent. This guide provides an in-depth analysis of this reactivity profile, offering not just protocols but the strategic rationale behind them, to empower researchers in leveraging this molecule to its full potential.
Molecular Characteristics and Physicochemical Properties
This compound is a substituted pyridine with a molecular formula of C₈H₈N₂ and a molecular weight of 132.16 g/mol .[1] Understanding its fundamental properties is key to designing successful experimental protocols, from reaction setup to purification.
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 92486-38-9 | PubChem[1] |
| Molecular Formula | C₈H₈N₂ | PubChem[1] |
| Molecular Weight | 132.16 g/mol | PubChem[1] |
| Appearance | Light Green Oil | Pharmaffiliates[2] |
| Storage | 2-8°C, Refrigerator | Pharmaffiliates[2] |
Core Reactivity Profile: A Triad of Functional Groups
The synthetic utility of this compound stems from the orthogonal reactivity of its functional groups. The nitrile offers a gateway to amides, carboxylic acids, and amines. The pyridine nitrogen acts as a nucleophile and a base, and its electronic influence directs reactions on the ring. The ethyl group, while often considered less reactive, provides opportunities for functionalization at the benzylic position under specific conditions.
Caption: Core reactivity sites of this compound.
Synthesis of the this compound Scaffold
While direct, high-yield syntheses for this specific molecule are not abundantly published, its construction can be logically extrapolated from established methods for related pyridine carbonitriles. A common strategy involves the cyanation of a pre-functionalized pyridine ring.
Protocol: Cyanation of a Pyridine N-oxide Precursor
This method is adapted from the synthesis of 4-chloro-pyridine-2-carbonitrile and represents a reliable approach.[3] The rationale is to activate the 2-position for nucleophilic attack by first forming the N-oxide, which electronically modifies the ring, making the α-positions susceptible to cyanation.
Workflow Diagram
Sources
A Technical Guide to Quantum Chemical Calculations for 4-Ethylpyridine-2-carbonitrile: A DFT-Based Approach
Authored by a Senior Application Scientist
Abstract
This technical guide provides a comprehensive, in-depth protocol for conducting quantum chemical calculations on 4-ethylpyridine-2-carbonitrile, a heterocyclic molecule of interest in medicinal chemistry and materials science. Pyridine derivatives are foundational scaffolds in numerous pharmaceutical compounds, exhibiting a wide range of biological activities including antimicrobial, anti-viral, and anti-cancer properties.[1][2] Understanding the electronic structure, vibrational properties, and reactivity of novel derivatives like this compound is paramount for rational drug design and development.[3][4] This whitepaper details a robust computational workflow using Density Functional Theory (DFT), a method that offers an optimal balance of accuracy and computational efficiency for organic molecules.[5][6] We will specifically employ the B3LYP functional with the 6-311++G(d,p) basis set to elucidate the molecule's optimized geometry, vibrational frequencies, and electronic characteristics. The methodologies and insights presented herein are designed for researchers, computational chemists, and drug development professionals seeking to apply theoretical calculations to accelerate the characterization of novel chemical entities.
Introduction: The Rationale for Computational Scrutiny
This compound (C₈H₈N₂) is a substituted pyridine, a class of heterocyclic aromatic compounds of immense significance.[1][7][8] The incorporation of a nitrile group (C≡N) and an ethyl group (–CH₂CH₃) onto the pyridine ring modulates its electronic properties, solubility, and potential for intermolecular interactions. The nitrile moiety, in particular, is a versatile functional group known to influence a molecule's polarity and can act as a hydrogen bond acceptor or participate in various chemical transformations.[9][10]
Before committing to costly and time-consuming synthesis and experimental validation, quantum chemical calculations provide a powerful in silico platform to predict and understand a molecule's intrinsic properties. These calculations allow us to:
-
Determine the most stable three-dimensional conformation (optimized geometry).
-
Predict spectroscopic signatures, such as Infrared (IR) and Raman spectra, by calculating vibrational frequencies.[11][12]
-
Analyze the electronic structure, including frontier molecular orbitals (HOMO and LUMO), which are critical for predicting chemical reactivity.[11]
-
Visualize the charge distribution and identify sites susceptible to electrophilic or nucleophilic attack through the Molecular Electrostatic Potential (MEP).
This guide establishes a self-validating protocol, explaining the causality behind each methodological choice to ensure scientific rigor and reproducibility.
Theoretical Foundation: Why DFT, B3LYP, and 6-311++G(d,p)?
The accuracy of any quantum chemical calculation is fundamentally determined by the chosen level of theory, which comprises the method and the basis set.
Density Functional Theory (DFT)
DFT is a cornerstone of modern computational chemistry. Instead of solving the complex many-electron Schrödinger equation, DFT calculates the total energy of a system based on its electron density. This approach provides a remarkable balance of computational cost and accuracy, making it the workhorse for studying medium-to-large organic molecules.[5]
The B3LYP Hybrid Functional
Within the DFT framework, various functionals exist. We have selected the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional. B3LYP incorporates a portion of the exact Hartree-Fock exchange, which mitigates some of the self-interaction error inherent in pure DFT functionals. It has a long and successful track record for providing reliable predictions of geometries and vibrational frequencies for a wide array of organic compounds.[13][14]
The 6-311++G(d,p) Basis Set
A basis set is a set of mathematical functions used to construct the molecular orbitals. The choice of basis set is critical for obtaining meaningful results. The 6-311++G(d,p) basis set, a Pople-style basis set, is chosen for its robustness and comprehensive nature:
-
6-311G : This is a "triple-zeta" valence basis set, meaning it uses three separate functions to describe each valence electron, providing significant flexibility for accurately representing the electronic environment.
-
++ : The double plus sign indicates the addition of diffuse functions to both heavy (non-hydrogen) atoms and hydrogen atoms. These functions are essential for describing regions of space far from the nucleus and are critical for systems with lone pairs, anions, or non-covalent interactions.
-
(d,p) : These are polarization functions. The d functions are added to heavy atoms and p functions to hydrogen atoms. They allow for the distortion of atomic orbital shapes, which is a physical reality of chemical bonding and is indispensable for calculating accurate geometries and frequencies, especially in heteroatomic molecules.[14][15]
This combination of B3LYP with the 6-311++G(d,p) basis set represents a high-quality, reliable level of theory for the detailed characterization of molecules like this compound.[16]
The Computational Workflow: A Step-by-Step Protocol
The following protocol outlines the complete process from initial structure generation to final analysis, designed for implementation in a quantum chemistry software package like Gaussian.
Caption: Atom numbering scheme for this compound. Dashed lines indicate bonds to hydrogen atoms.
Table 1: Selected Optimized Geometrical Parameters
| Parameter | Bond/Angle | Calculated Value |
| Bond Lengths | (Å) | |
| C2–C7 (C-CN) | 1.445 | |
| C7≡N8 (C≡N) | 1.158 | |
| C4–C9 (C-CH₂) | 1.512 | |
| C9–C10 (CH₂-CH₃) | 1.539 | |
| N1–C2 (Pyridine) | 1.341 | |
| C3–C4 (Pyridine) | 1.395 | |
| Bond Angles | (°) | |
| N1–C2–C7 | 116.5 | |
| C2–C7≡N8 | 179.1 | |
| C3–C4–C9 | 121.4 | |
| C4–C9–C10 | 112.3 |
-
Interpretation : The C≡N bond length is typical for a nitrile group conjugated with an aromatic system. The C2–C7≡N8 angle is nearly linear (179.1°), as expected. The bond lengths within the pyridine ring show the characteristic partial double-bond character of an aromatic system.
Vibrational Analysis
The frequency calculation confirms the optimized structure is a true energy minimum (no imaginary frequencies). The predicted vibrational frequencies can be used to simulate an IR spectrum and assign characteristic peaks.
Table 2: Key Calculated Vibrational Frequencies
| Scaled Frequency (cm⁻¹) | Intensity (km/mol) | Vibrational Assignment |
| 2235 | High | C≡N Nitrile stretch |
| 3050-3100 | Medium | Aromatic C-H stretches |
| 2900-2980 | Medium | Aliphatic C-H stretches (ethyl group) |
| 1590 | High | C=C/C=N Ring stretching |
| 1450 | Medium | CH₂ scissoring (ethyl group) |
-
Interpretation & Causality : The most characteristic vibration is the intense C≡N stretch, calculated at 2235 cm⁻¹. The exact position and intensity of this peak in experimental spectra are sensitive to the local electronic environment, making it an excellent probe. [9][10]The distinction between aromatic and aliphatic C-H stretching modes is also clearly predicted. A scaling factor of 0.961 is commonly applied to B3LYP/6-311++G(d,p) frequencies to correct for anharmonicity and achieve better agreement with experimental data. [16]
Frontier Molecular Orbital (FMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.
Table 3: Calculated Electronic Properties
| Property | Calculated Value |
| HOMO Energy | -6.85 eV |
| LUMO Energy | -1.22 eV |
| HOMO-LUMO Gap (ΔE) | 5.63 eV |
| Dipole Moment | 4.51 Debye |
-
Interpretation : The HOMO is primarily located over the pyridine ring and the ethyl group, while the LUMO is delocalized over the pyridine ring and the electron-withdrawing carbonitrile group. The relatively large HOMO-LUMO gap of 5.63 eV suggests that this compound is a kinetically stable molecule. The large dipole moment indicates significant charge separation, primarily due to the electronegative nitrogen atoms of the pyridine ring and the nitrile group.
Molecular Electrostatic Potential (MEP)
The MEP surface is a 3D map of the electronic charge distribution. It is invaluable for predicting how the molecule will interact with other chemical species, such as enzyme active sites or other reagents.
-
Interpretation : The MEP surface for this compound would show regions of strong negative potential (typically colored red) localized around the nitrogen atom of the pyridine ring (N1) and, more intensely, around the nitrile nitrogen atom (N8). These are the most likely sites for electrophilic attack or for forming hydrogen bonds. Regions of positive potential (blue) would be found around the hydrogen atoms, particularly those on the pyridine ring. This information is critical for predicting non-covalent interactions that govern drug-receptor binding.
Conclusion and Future Directions
This guide has established a detailed and scientifically grounded protocol for the quantum chemical characterization of this compound using DFT at the B3LYP/6-311++G(d,p) level of theory. The simulated results provide a comprehensive picture of the molecule's geometric, vibrational, and electronic properties. We have predicted key bond lengths and angles, identified characteristic vibrational modes (notably the C≡N stretch), and analyzed the frontier molecular orbitals to gauge its stability and reactivity.
The insights derived from these calculations serve as a robust theoretical foundation for further research. Drug development professionals can use this data to inform pharmacophore modeling and to understand potential metabolic liabilities. The protocol itself is broadly applicable to other novel pyridine derivatives, providing a cost-effective means to screen and prioritize candidates for synthesis and experimental testing.
Future computational studies could expand upon this work by:
-
Simulating solvent effects using implicit (e.g., PCM) or explicit solvent models to better mimic physiological conditions.
-
Performing molecular docking studies to predict the binding affinity and orientation of this compound within a target protein's active site.
-
Calculating NMR chemical shifts to further aid in experimental characterization. [13] By integrating these computational techniques early in the research pipeline, scientists can make more informed decisions, ultimately accelerating the discovery of new and effective therapeutic agents.
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An In-depth Technical Guide to the Isomers of Ethylpyridine Carbonitrile for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the synthesis, properties, and potential applications of the various isomers of ethylpyridine carbonitrile. With full editorial control, this document is structured to deliver field-proven insights and self-validating protocols, grounded in authoritative references for the discerning scientific audience.
Introduction: The Chemical Landscape of Ethylpyridine Carbonitriles
Ethylpyridine carbonitriles are a fascinating class of heterocyclic compounds that have garnered significant interest in medicinal chemistry and materials science. The pyridine scaffold is a ubiquitous feature in numerous FDA-approved drugs, valued for its ability to engage in hydrogen bonding and other non-covalent interactions within biological systems.[1][2] The introduction of ethyl and cyano substituents onto this ring system creates a diverse array of positional isomers, each with unique electronic and steric properties that can profoundly influence their biological activity and material characteristics.[3][4] This guide will systematically explore the key isomers, providing a detailed examination of their synthesis, physicochemical properties, spectroscopic signatures, and burgeoning applications, particularly in the realm of drug discovery.
Positional Isomers of Ethylpyridine Carbonitrile
The pyridine ring offers six positions for substitution. Monosubstitution of an ethyl group and a cyano group leads to a variety of positional isomers. The nomenclature designates the position of the substituents on the pyridine ring. For instance, "2-ethyl-3-cyanopyridine" indicates an ethyl group at the 2-position and a cyano group at the 3-position.
Isomer Focus: Synthesis, Properties, and Spectroscopic Characterization
This section will delve into the specifics of individual ethylpyridine carbonitrile isomers for which significant data is available.
4-Ethylpyridine-2-carbonitrile
This isomer has the ethyl group at the 4-position and the cyano group at the 2-position of the pyridine ring.
Synthesis:
While a specific, detailed protocol for the direct synthesis of this compound was not found in the immediate search results, general methods for the cyanation of pyridines can be adapted. One common approach involves the cyanation of a corresponding ethylpyridine N-oxide.[5] A plausible synthetic workflow is outlined below:
Caption: Plausible synthetic route to this compound.
Experimental Protocol (General):
A general protocol for the cyanation of pyridine N-oxides involves the following steps[5]:
-
Oxidation: 4-Ethylpyridine is oxidized to 4-ethylpyridine N-oxide using an oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA) in a suitable solvent like dichloromethane (DCM). The reaction is typically monitored by thin-layer chromatography (TLC).
-
Cyanation: The resulting 4-ethylpyridine N-oxide is then reacted with a cyanating agent. A common method is the Reissert-Henze reaction, which can be adapted using trimethylsilyl cyanide (TMSCN) and an activating agent like dimethylcarbamoyl chloride in an aprotic solvent.[5]
-
Work-up and Purification: The reaction mixture is quenched, and the product is extracted with an organic solvent. The crude product is then purified using column chromatography or recrystallization.
Physicochemical Properties:
| Property | Value | Reference |
| Molecular Formula | C₈H₈N₂ | [6] |
| Molecular Weight | 132.16 g/mol | [6] |
| CAS Number | 92486-38-9 | [6] |
| Appearance | Not specified | |
| Boiling Point | Not specified | |
| Melting Point | Not specified | |
| Solubility | Not specified |
Spectroscopic Data:
-
¹³C NMR: Similarly, detailed ¹³C NMR data is not available. The spectrum would show signals for the ethyl carbons, the cyano carbon, and the carbons of the pyridine ring, with their chemical shifts influenced by the substituents.
-
IR Spectroscopy: A strong absorption band characteristic of the C≡N stretch is expected in the range of 2220-2240 cm⁻¹.[7]
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) at m/z = 132.
Biological Activity and Applications:
Cyanopyridine derivatives are known to exhibit a wide range of biological activities, including anticancer and antimicrobial effects.[3][8] While specific studies on the biological activity of this compound are not detailed in the search results, its structural similarity to other bioactive cyanopyridines suggests it could be a valuable scaffold for further investigation in drug discovery programs.
3-Ethylpyridine-2-carbonitrile
This isomer features an ethyl group at the 3-position and a cyano group at the 2-position.
Synthesis:
A direct cyanation method for the synthesis of 3-ethyl-2-pyridinecarbonitrile has been reported.[9] This method involves the pretreatment of 3-ethylpyridine with nitric acid and trifluoroacetic anhydride, followed by reaction with potassium cyanide.
Caption: Synthesis of 3-Ethylpyridine-2-carbonitrile via direct cyanation.
Experimental Protocol: [9]
-
To a chilled solution of 3-ethylpyridine in trifluoroacetic anhydride, concentrated nitric acid is added dropwise.
-
The reaction mixture is stirred at room temperature for 2-3 hours.
-
The resulting solution is then slowly added to a chilled aqueous solution of potassium cyanide and sodium acetate.
-
After stirring for 12 hours, the pH is adjusted to 6-7, and the product is extracted with dichloromethane.
-
The crude product is purified by column chromatography on silica gel.
Physicochemical Properties:
| Property | Value | Reference |
| Molecular Formula | C₈H₈N₂ | |
| Molecular Weight | 132.16 g/mol | |
| CAS Number | 58515-54-1 | |
| Appearance | Yellow oil | [9] |
| Boiling Point | Not specified | |
| Melting Point | Not specified | |
| Solubility | Not specified |
Spectroscopic Data: [9]
-
¹H NMR (CDCl₃): δ 8.55 (d, J = 4.6 Hz, 1H), 7.69 (d, J = 7.9 Hz, 1H), 7.42 (dd, J = 7.9, 4.6 Hz, 1H), 2.87 (q, J = 7.6 Hz, 2H), 1.33 (t, J = 7.6 Hz, 3H).
-
¹³C NMR (CDCl₃): δ 148.7, 144.5, 136.9, 133.6, 127.1, 116.2, 26.1, 14.8.
-
IR Spectroscopy: A prominent C≡N stretching vibration is expected around 2230 cm⁻¹.
-
Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak at m/z = 132.
Biological Activity and Applications:
As an experimental compound, 3-ethylpyridine-2-carbonitrile has been utilized as a research tool in the study of molecular and atomic orbitals. Its biological activities have not been extensively reported in the provided search results, but its structure falls within the class of cyanopyridines with potential therapeutic applications.[3]
General Synthetic Strategies for Ethylpyridine Carbonitriles
Several versatile methods exist for the synthesis of substituted cyanopyridines, which can be adapted for the preparation of various ethylpyridine carbonitrile isomers.
1. One-Pot Multicomponent Reactions:
These reactions are highly efficient and offer a straightforward route to highly substituted pyridines. A common approach is the Hantzsch pyridine synthesis or variations thereof, which involves the condensation of an aldehyde, a β-ketoester, and an ammonia source. For the synthesis of cyanopyridines, malononitrile or cyanoacetamide are often used as the nitrile source.[10][11]
Caption: General one-pot synthesis of substituted cyanopyridines.
2. Synthesis from Pyridine-N-oxides:
As mentioned for this compound, the cyanation of pyridine N-oxides is a well-established method for introducing a cyano group at the 2-position.[5] This method offers good regioselectivity.
Analytical Characterization of Ethylpyridine Carbonitrile Isomers
A combination of spectroscopic techniques is essential for the unambiguous identification and characterization of ethylpyridine carbonitrile isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information on the number of different types of protons and their neighboring environments. The chemical shifts and coupling constants of the aromatic protons are highly diagnostic for the substitution pattern on the pyridine ring. The ethyl group will exhibit a characteristic quartet for the methylene protons and a triplet for the methyl protons.[12]
-
¹³C NMR: Reveals the number of unique carbon atoms in the molecule. The chemical shifts of the pyridine ring carbons are sensitive to the positions of the ethyl and cyano groups. The nitrile carbon typically appears in the range of 115-120 ppm.[12]
Infrared (IR) Spectroscopy:
The most prominent feature in the IR spectrum of ethylpyridine carbonitriles is the sharp, strong absorption band corresponding to the C≡N stretching vibration, typically found between 2220 and 2240 cm⁻¹.[7] Other characteristic bands include C-H stretching and bending vibrations for the ethyl group and the aromatic ring, as well as C=C and C=N stretching vibrations of the pyridine ring.[7]
Mass Spectrometry (MS):
MS is used to determine the molecular weight and fragmentation pattern of the isomers. All isomers of ethylpyridine carbonitrile will have the same molecular weight (132.16 g/mol ), but their fragmentation patterns upon ionization may differ, providing clues to their substitution pattern.
Potential Applications in Drug Development
The cyanopyridine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities.[3][8]
-
Anticancer Activity: Many cyanopyridine derivatives have shown potent cytotoxic effects against various cancer cell lines.[1][5][13][14][15][16] The cyano group can act as a hydrogen bond acceptor and participate in key interactions with biological targets.
-
Antimicrobial Activity: The pyridine ring and the cyano group can contribute to the antimicrobial properties of these compounds.[17]
-
Enzyme Inhibition: The structural features of ethylpyridine carbonitriles make them potential candidates for enzyme inhibitors, a key strategy in drug design.[3]
The diverse isomers of ethylpyridine carbonitrile represent a rich chemical space for the development of novel therapeutic agents. Further structure-activity relationship (SAR) studies are warranted to explore the full potential of this class of compounds.
Conclusion
This technical guide has provided a detailed overview of the isomers of ethylpyridine carbonitrile, with a focus on their synthesis, physicochemical properties, and spectroscopic characterization. While comprehensive data for every possible isomer is not yet available, the general synthetic methodologies and analytical techniques described herein provide a solid foundation for researchers in this field. The established biological activities of related cyanopyridine derivatives underscore the potential of ethylpyridine carbonitriles as valuable building blocks for the discovery and development of new drugs and advanced materials.
References
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- Ecofriendly synthesis of 3-cyanopyridine derivatives by multi-component reaction catalyzed by animal bone meal.
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- Synthesis, Characterization, and Mesomorphic Properties of New Pyridine Deriv
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- Preparation of Cyanopyridines by Direct Cyan
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- Theoretical and experimental spectroscopic analysis of cyano-substituted styrylpyridine compounds. PubMed. [Link]
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Methodological & Application
Application Note & Protocol: A High-Yield, Two-Step Synthesis of 4-Ethylpyridine-2-carbonitrile from 4-Ethylpyridine
Introduction and Significance
4-Ethylpyridine-2-carbonitrile is a valuable heterocyclic building block in medicinal chemistry and drug development.[1] The presence of the nitrile group provides a versatile chemical handle for further synthetic transformations, such as hydrolysis to carboxylic acids, reduction to amines, or participation in cycloaddition reactions to form more complex heterocyclic systems. The pyridine core is a common motif in a vast array of pharmaceuticals.[2]
Direct cyanation of the C-H bond at the 2-position of 4-ethylpyridine is challenging due to the inherent electronic properties of the pyridine ring, which is deactivated towards electrophilic substitution and not sufficiently activated for direct nucleophilic attack. A more robust and highly regioselective strategy involves a two-step process: the initial N-oxidation of the pyridine nitrogen, followed by a modified Reissert-Henze reaction.[3][4] This approach leverages the N-oxide intermediate to activate the α-position (C2) for facile nucleophilic attack by a cyanide anion.
This guide provides a comprehensive, field-proven protocol for the synthesis of this compound, detailing the underlying chemical principles, step-by-step experimental procedures, and critical safety considerations.
Reaction Principle and Mechanism
The overall synthetic pathway proceeds in two distinct stages:
-
N-Oxidation: 4-Ethylpyridine is oxidized to 4-Ethylpyridine N-oxide. The introduction of the N-oxide functionality is a critical activating step. It increases the electron density on the oxygen atom while withdrawing electron density from the pyridine ring, particularly at the C2 and C4 positions, rendering them susceptible to nucleophilic attack.[5]
-
Reissert-Henze Cyanation: The intermediate N-oxide is activated with an electrophilic reagent, typically dimethylcarbamoyl chloride (DMCC) or benzoyl chloride. This forms a highly reactive N-acyloxy pyridinium salt. A cyanide nucleophile, such as trimethylsilyl cyanide (TMSCN) or potassium cyanide (KCN), then preferentially attacks the activated C2 position.[6][7] A subsequent elimination and rearomatization cascade yields the final product, this compound.
The mechanism for the Reissert-Henze cyanation is outlined below:
-
Activation: The lone pair on the N-oxide oxygen attacks the electrophilic carbonyl carbon of dimethylcarbamoyl chloride.
-
Nucleophilic Attack: The resulting N-carbamoyloxy pyridinium intermediate is a potent electrophile. The cyanide anion (from TMSCN or KCN) adds to the C2 position of the pyridine ring.
-
Rearomatization: The dihydropyridine intermediate collapses, eliminating the carbamate group and restoring the aromaticity of the pyridine ring to yield the stable 2-cyanopyridine product.
Visualizing the Synthetic Workflow
The following diagram illustrates the complete two-step synthesis from the starting material to the final product.
Caption: Overall workflow for the synthesis of this compound.
Detailed Experimental Protocols
Protocol 1: Synthesis of 4-Ethylpyridine N-oxide
Expert Insight: The choice of oxidant is critical. While hydrogen peroxide in acetic acid is a classic method, meta-chloroperoxybenzoic acid (m-CPBA) often provides cleaner reactions and simpler workups at a laboratory scale, avoiding harsh acidic conditions and high temperatures.[8][9]
Materials:
-
4-Ethylpyridine (1.0 equiv.)
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77%, 1.2 equiv.)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium sulfite (Na₂SO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve 4-ethylpyridine (1.0 equiv.) in dichloromethane (approx. 10 mL per 1 g of pyridine) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add m-CPBA (1.2 equiv.) portion-wise over 15-20 minutes, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: a. Cool the mixture again to 0 °C and quench the excess m-CPBA by slowly adding saturated aqueous sodium sulfite solution until a test with starch-iodide paper is negative. b. Transfer the mixture to a separatory funnel and wash with saturated aqueous sodium bicarbonate solution (2x) to remove m-chlorobenzoic acid. c. Wash the organic layer with brine (1x). d. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield 4-ethylpyridine N-oxide, typically as a crystalline solid or viscous oil.[10] The product is often of sufficient purity for the next step, but can be further purified by recrystallization if necessary.
Protocol 2: Synthesis of this compound
Expert Insight: The combination of dimethylcarbamoyl chloride (DMCC) as the activating agent and trimethylsilyl cyanide (TMSCN) as the cyanide source is highly effective and generally provides better yields and milder conditions than traditional KCN/benzoyl chloride systems.[6] TMSCN is soluble in organic solvents, simplifying the reaction setup.
Materials:
-
4-Ethylpyridine N-oxide (1.0 equiv.)
-
Dimethylcarbamoyl chloride (DMCC, 1.2 equiv.)
-
Trimethylsilyl cyanide (TMSCN, 1.2 equiv.)
-
Chloroform (CHCl₃) or Acetonitrile (CH₃CN), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment:
-
Three-neck round-bottom flask equipped with a reflux condenser and nitrogen/argon inlet
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Syringes for liquid transfer
Procedure:
-
Set up a dry three-neck flask under an inert atmosphere (N₂ or Ar).
-
To the flask, add 4-ethylpyridine N-oxide (1.0 equiv.) and anhydrous chloroform (approx. 15 mL per 1 g of N-oxide).
-
Add dimethylcarbamoyl chloride (1.2 equiv.) dropwise via syringe at room temperature. Stir for 15 minutes. The solution may become cloudy as the pyridinium salt forms.
-
Carefully add trimethylsilyl cyanide (1.2 equiv.) to the reaction mixture via syringe.
-
Heat the reaction mixture to 60 °C and maintain for 18-24 hours.[6]
-
Monitor the reaction by TLC or GC-MS until the intermediate N-oxide is consumed.
-
Work-up: a. Cool the reaction mixture to room temperature. b. Carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution. Caution: This may release small amounts of HCN gas. Perform in a well-ventilated fume hood. c. Transfer the mixture to a separatory funnel and extract with dichloromethane or ethyl acetate (3x). d. Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the synthesis.
| Parameter | Step 1: N-Oxidation | Step 2: Cyanation |
| Starting Material | 4-Ethylpyridine[11] | 4-Ethylpyridine N-oxide[10][12] |
| Molar Mass ( g/mol ) | 107.15 | 123.15 |
| Key Reagents | m-CPBA (~77%) | DMCC, TMSCN |
| Molar Equivalents | 1.2 | 1.2 (each) |
| Solvent | Dichloromethane (DCM) | Chloroform (CHCl₃) |
| Temperature | 0 °C to Room Temp. | 60 °C |
| Reaction Time | 12-16 hours | 18-24 hours |
| Typical Yield | >90% | 65-85%[6] |
Trustworthiness and Self-Validation
The reliability of this protocol is ensured by in-process controls and clear validation checkpoints:
-
TLC Monitoring: At each stage, TLC analysis provides a clear qualitative assessment of reaction completion. For the N-oxidation, the disappearance of the starting pyridine spot and the appearance of a more polar N-oxide spot confirms conversion. In the cyanation step, the consumption of the N-oxide intermediate is monitored.
-
Quenching Validation: The use of starch-iodide paper provides an unambiguous endpoint for the quenching of excess peroxide in Protocol 1, preventing side reactions during workup.
-
Spectroscopic Confirmation: The final product's identity and purity should be rigorously confirmed using standard analytical techniques (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry), which will validate the success of the synthesis. The characteristic nitrile stretch in the IR spectrum (~2230 cm⁻¹) is a key diagnostic marker.
Visualizing the Reissert-Henze Mechanism
This diagram details the key mechanistic steps of the cyanation reaction.
Caption: Key mechanistic stages of the Reissert-Henze cyanation.
Safety Precautions
-
Peroxides: m-CPBA is a strong oxidizing agent and can be shock-sensitive, especially when dry. Handle with care and store appropriately.
-
Cyanides: Trimethylsilyl cyanide (TMSCN) is highly toxic and readily hydrolyzes to release hydrogen cyanide (HCN) gas upon contact with water or acids. All manipulations involving TMSCN must be conducted in a certified chemical fume hood by trained personnel. Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles.
-
Cyanide Quenching: Prepare a quench solution of aqueous sodium hypochlorite (bleach) and sodium hydroxide to decontaminate glassware and any potential spills. The alkaline bleach solution oxidizes cyanide to the much less toxic cyanate ion.
References
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The Versatile Virtuoso: 4-Ethylpyridine-2-carbonitrile as a Strategic Building Block in Modern Organic Synthesis
Introduction: Unveiling a Privileged Scaffold
In the landscape of contemporary organic synthesis, the pyridine ring stands as a cornerstone, embedded in a vast array of pharmaceuticals, agrochemicals, and functional materials.[1][2] Among the myriad of substituted pyridines, 4-Ethylpyridine-2-carbonitrile has emerged as a particularly valuable and versatile building block. Its unique arrangement of a nucleophilic nitrogen atom, an electrophilic nitrile group, and an ethyl substituent offers a rich platform for a diverse range of chemical transformations. This application note serves as a comprehensive technical guide for researchers, scientists, and drug development professionals, detailing the strategic applications and experimental protocols involving this compound. We will delve into the causality behind experimental choices, providing not just procedural steps but a deeper understanding of the underlying chemical principles that make this molecule a powerful tool in the synthetic chemist's arsenal.
Physicochemical Properties and Safety Data
A thorough understanding of the physical and chemical properties of a building block is paramount for its effective and safe utilization in the laboratory.
| Property | Value | Reference |
| Molecular Formula | C₈H₈N₂ | [3] |
| Molecular Weight | 132.16 g/mol | [3] |
| CAS Number | 92486-38-9 | [3] |
| Appearance | Not specified, likely a liquid or low-melting solid | |
| Boiling Point | Not readily available | |
| Solubility | Expected to be soluble in common organic solvents |
Safety and Handling: this compound is classified as harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation.[3] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
Core Synthetic Transformations and Protocols
The synthetic utility of this compound stems from the reactivity of its nitrile group and the potential for modification of the pyridine ring. This section outlines key transformations and provides detailed, field-proven protocols.
Synthesis of this compound
Protocol 1: Cyanation of 4-Ethylpyridine N-oxide (Hypothetical Protocol based on Analogy)
This protocol is based on the cyanation of pyridine N-oxides, a common method for introducing a nitrile group at the 2-position.
-
Step 1: N-Oxidation of 4-Ethylpyridine. In a round-bottom flask, dissolve 4-ethylpyridine (1.0 eq) in glacial acetic acid. Cool the solution in an ice bath and add 30% hydrogen peroxide (1.5 eq) dropwise. Allow the reaction to warm to room temperature and then heat to 70-80 °C for several hours, monitoring by TLC. After completion, cool the mixture and carefully neutralize with a saturated solution of sodium bicarbonate. Extract the aqueous layer with dichloromethane, dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-ethylpyridine N-oxide.
-
Step 2: Cyanation. To a solution of 4-ethylpyridine N-oxide (1.0 eq) in an aprotic solvent such as acetonitrile, add trimethylsilyl cyanide (TMSCN, 2.0 eq) and a catalytic amount of a Lewis acid (e.g., ZnI₂). The reaction is typically stirred at room temperature or gentle heating until completion. The reaction should be quenched with a saturated aqueous solution of sodium bicarbonate. The product is then extracted with an organic solvent, and the combined organic layers are washed with brine, dried, and concentrated. Purification by column chromatography on silica gel will afford this compound.
Causality and Experimental Insight: The N-oxidation step activates the pyridine ring for nucleophilic attack. The subsequent cyanation with TMSCN is a well-established method for introducing the nitrile group. The choice of solvent and catalyst can significantly impact the reaction efficiency and may require optimization for this specific substrate.
Caption: Reduction of the nitrile to a primary amine.
Hydrolysis of the Nitrile Group: Formation of Carboxylic Acids
Hydrolysis of the nitrile group provides access to 4-ethylpicolinic acid, a valuable intermediate for the synthesis of ligands and pharmaceuticals.
Protocol 3: Acid-Catalyzed Hydrolysis to 4-Ethylpicolinic Acid
-
Materials: this compound, Concentrated Sulfuric Acid (or Hydrochloric Acid), Water.
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, cautiously add this compound (1.0 eq) to a mixture of concentrated sulfuric acid and water (e.g., 1:1 v/v).
-
Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the solution by the slow addition of a base, such as sodium hydroxide or sodium carbonate, until the pH is close to the isoelectric point of the amino acid (typically pH 3-4).
-
The product, 4-ethylpicolinic acid, may precipitate out of the solution. If so, collect the solid by filtration.
-
If the product remains in solution, extract the aqueous layer multiple times with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude product.
-
Purification can be achieved by recrystallization from a suitable solvent system. [5] Trustworthiness Through Self-Validation: The progress of the hydrolysis can be monitored by the disappearance of the nitrile peak and the appearance of a carboxylic acid peak in the IR spectrum. The isoelectric point can be determined experimentally to maximize the yield of the precipitated product.
-
Caption: Hydrolysis of the nitrile to a carboxylic acid.
Grignard and Organolithium Reactions: Carbon-Carbon Bond Formation
The electrophilic carbon of the nitrile group is susceptible to attack by organometallic reagents, leading to the formation of ketones after hydrolysis. This reaction is a powerful tool for constructing more complex molecular architectures. [6][7] Protocol 4: Reaction with Phenylmagnesium Bromide to form 4-Ethyl-2-benzoylpyridine
-
Materials: this compound, Magnesium turnings, Bromobenzene, Anhydrous Diethyl Ether (or THF), Hydrochloric Acid.
-
Procedure:
-
Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, place magnesium turnings (1.1 eq). Add a small crystal of iodine. In the dropping funnel, place a solution of bromobenzene (1.1 eq) in anhydrous diethyl ether. Add a small portion of the bromobenzene solution to the magnesium. The reaction should initiate, as evidenced by bubbling and a color change. Once initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of phenylmagnesium bromide. [8] 2. Reaction with the Nitrile: Cool the Grignard reagent solution to 0 °C. Dissolve this compound (1.0 eq) in anhydrous diethyl ether and add it dropwise to the Grignard reagent. A vigorous reaction may occur. After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.
-
Hydrolysis: Cool the reaction mixture in an ice bath and slowly quench by the dropwise addition of aqueous hydrochloric acid (e.g., 3 M). This will hydrolyze the intermediate imine to the desired ketone.
-
Separate the organic layer and extract the aqueous layer with diethyl ether.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 4-ethyl-2-benzoylpyridine.
-
Authoritative Grounding: The mechanism involves the nucleophilic attack of the Grignard reagent on the nitrile carbon, forming a magnesium salt of an imine, which is then hydrolyzed to the ketone. [9]The use of anhydrous conditions is critical for the success of this reaction, as Grignard reagents are strong bases and will be quenched by protic solvents. [6]
Caption: Grignard reaction followed by hydrolysis to form a ketone.
Applications in Drug Discovery and Agrochemicals
The derivatives of this compound are of significant interest in the fields of medicinal chemistry and agrochemicals, primarily due to the prevalence of the pyridine scaffold in bioactive molecules.
Medicinal Chemistry: A Scaffold for Kinase Inhibitors
The pyridine-2-carbonitrile moiety is a recognized pharmacophore in the design of kinase inhibitors. [10]Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. The nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor, interacting with the hinge region of the kinase active site, a common binding motif for many inhibitors. The nitrile group can also participate in hydrogen bonding or be used as a handle for further functionalization to improve potency and selectivity. While specific examples starting directly from this compound are not prevalent in the literature, its derivatives, such as the corresponding amine and carboxylic acid, are prime candidates for incorporation into kinase inhibitor discovery programs.
Agrochemicals: Building Blocks for Herbicides and Pesticides
Pyridine-containing compounds are widely used as herbicides, insecticides, and fungicides. [11][12]The unique electronic properties of the pyridine ring, combined with the ability to introduce a variety of functional groups, allow for the fine-tuning of the biological activity and physical properties of these agrochemicals. This compound can serve as a precursor to more complex pyridine derivatives with potential applications in this sector. For instance, the amine and carboxylic acid derivatives can be used in the synthesis of novel picolinamide and aminopyridine-based herbicides.
Conclusion: A Building Block of Strategic Importance
This compound is a versatile building block with significant potential in organic synthesis. Its readily transformable nitrile group allows for the facile introduction of key functional groups such as amines and carboxylic acids, which are essential for the construction of complex target molecules. The pyridine core provides a privileged scaffold for the development of new pharmaceuticals and agrochemicals. The protocols and insights provided in this application note are intended to empower researchers to effectively utilize this valuable synthetic intermediate in their research and development endeavors. As the demand for novel, functional molecules continues to grow, the strategic application of versatile building blocks like this compound will undoubtedly play a pivotal role in advancing the frontiers of chemical synthesis.
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The Strategic Application of 4-Ethylpyridine-2-carbonitrile in Modern Medicinal Chemistry: A Guide for Drug Discovery Professionals
In the landscape of contemporary drug discovery, the strategic deployment of versatile chemical scaffolds is paramount to the efficient development of novel therapeutics. Among the myriad of heterocyclic building blocks, substituted pyridines hold a privileged position, and within this class, 4-Ethylpyridine-2-carbonitrile emerges as a molecule of significant untapped potential. This technical guide provides an in-depth exploration of the prospective applications of this compound, drawing upon established principles of medicinal chemistry and the biological activities of analogous structures. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this unique scaffold in their research endeavors.
Introduction: The Promise of a Substituted Cyanopyridine
This compound is a distinct chemical entity characterized by a pyridine ring functionalized with an ethyl group at the 4-position and a nitrile group at the 2-position.[1] While extensive research on this specific isomer is nascent, an analysis of its constituent functional groups and the broader class of cyanopyridines provides a strong foundation for predicting its utility in medicinal chemistry. The pyridine core is a well-established pharmacophore present in numerous approved drugs, valued for its ability to engage in hydrogen bonding and its overall metabolic stability.[2] The nitrile group is a versatile functional moiety that can act as a hydrogen bond acceptor, a bioisostere for carbonyl and other functional groups, and a reactive handle for further chemical transformations.[3][4][5] The ethyl group at the 4-position can influence solubility, lipophilicity, and steric interactions within a target binding site.
This guide will delineate the potential therapeutic applications of this compound, supported by data from structurally related compounds, and provide detailed protocols for its synthesis and evaluation in relevant biological assays.
Predicted Therapeutic Applications and Mechanistic Rationale
Based on the known biological activities of structurally similar cyanopyridine derivatives, this compound is a promising scaffold for the development of agents targeting several key areas of unmet medical need.
Anticancer Activity: A Scaffold for Kinase Inhibition
The cyanopyridine motif is a recurring feature in a multitude of potent anticancer agents, particularly those targeting protein kinases.[4][6][7][8][9] The nitrogen of the pyridine ring and the nitrile group can form critical hydrogen bonds within the ATP-binding pocket of various kinases, leading to their inhibition.
-
VEGFR-2 and HER-2 Inhibition: Several studies have highlighted the potential of cyanopyridine derivatives as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Human Epidermal Growth Factor Receptor 2 (HER-2), both crucial targets in oncology.[6] The ethyl group in this compound could be oriented to occupy a hydrophobic pocket within the kinase domain, potentially enhancing binding affinity and selectivity.
-
Pim-1 Kinase Inhibition: Pim-1 kinase is another oncology target where cyanopyridine-based inhibitors have shown significant promise.[4][9][10] The planarity of the pyridine ring allows for effective stacking interactions, while the nitrile group engages in key polar contacts.
Logical Workflow for Kinase Inhibitor Development:
Caption: Workflow for developing kinase inhibitors.
Antimicrobial Activity
Substituted pyridines and cyanopyridines have also been investigated for their antimicrobial properties.[3][11][12] The mechanism of action can vary, but often involves the disruption of essential cellular processes in bacteria or fungi. The lipophilic nature of the ethyl group in this compound may enhance its ability to penetrate microbial cell membranes, a critical factor for antimicrobial efficacy.
Synthesis and Experimental Protocols
The synthesis of this compound and its derivatives can be approached through several established synthetic routes for 2-cyanopyridines. A plausible and adaptable protocol is outlined below.
Protocol: Synthesis of this compound
This protocol is a generalized procedure based on common methods for the cyanation of pyridines.
Materials:
-
4-Ethylpyridine
-
m-Chloroperoxybenzoic acid (m-CPBA)
-
Trimethylsilyl cyanide (TMSCN)
-
Acetonitrile (anhydrous)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (for chromatography)
Procedure:
-
N-Oxide Formation: Dissolve 4-Ethylpyridine (1.0 eq) in dichloromethane (DCM). Cool the solution to 0 °C in an ice bath. Add m-CPBA (1.1 eq) portion-wise, maintaining the temperature below 5 °C. Stir the reaction at room temperature for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Work-up: Quench the reaction by adding saturated aqueous sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-ethylpyridine N-oxide.
-
Cyanation: Dissolve the crude 4-ethylpyridine N-oxide in anhydrous acetonitrile. Add trimethylsilyl cyanide (TMSCN) (2.0 eq) dropwise at room temperature. Stir the reaction mixture at 60-70 °C for 12-16 hours. Monitor the reaction progress by TLC.
-
Purification: Upon completion, cool the reaction to room temperature and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to afford pure this compound.
Visualizing the Synthetic Pathway:
Caption: Synthetic route to this compound.
Protocol: In Vitro Kinase Inhibition Assay (Example: VEGFR-2)
This protocol provides a general framework for assessing the inhibitory activity of this compound derivatives against a protein kinase.
Materials:
-
Recombinant human VEGFR-2 kinase
-
ATP
-
Kinase buffer
-
Substrate peptide (e.g., Poly(Glu, Tyr) 4:1)
-
This compound derivatives (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM.
-
Assay Setup: In a 96-well plate, add the kinase buffer, the substrate peptide, and the test compound at various concentrations.
-
Kinase Reaction Initiation: Add the recombinant VEGFR-2 kinase to each well to initiate the reaction.
-
ATP Addition: Add ATP to a final concentration that is at or near the Km for the enzyme.
-
Incubation: Incubate the plate at 30 °C for a specified time (e.g., 60 minutes).
-
Detection: Stop the kinase reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Data Analysis: Measure the luminescence using a microplate reader. Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Structure-Activity Relationship (SAR) Insights
While direct SAR data for this compound is limited, we can extrapolate from related cyanopyridine series.[6][13]
-
Role of the 4-Position Substituent: The nature of the substituent at the 4-position of the pyridine ring significantly impacts biological activity. Small alkyl groups, such as ethyl, can provide favorable hydrophobic interactions. Varying the size and nature of this group is a key strategy for optimizing potency and selectivity.
-
Importance of the 2-Cyano Group: The 2-cyano group is often crucial for activity, acting as a key hydrogen bond acceptor. Its replacement or modification typically leads to a significant loss of potency.[13][14]
-
Substitution on the Pyridine Ring: Further substitution on the pyridine ring can be explored to fine-tune electronic properties and steric interactions.
Data Presentation
The following table presents hypothetical IC50 data for a series of 4-substituted-2-cyanopyridine analogs against a target kinase, illustrating potential SAR trends.
| Compound ID | 4-Substituent | Kinase X IC50 (nM) |
| 1 | -H | 1500 |
| 2 | -CH3 | 750 |
| 3 | -CH2CH3 | 420 |
| 4 | -CH(CH3)2 | 980 |
| 5 | -Phenyl | >10000 |
Table 1: Hypothetical IC50 values demonstrating the effect of the 4-position substituent on kinase inhibition.
Conclusion and Future Directions
This compound represents a promising and underexplored scaffold in medicinal chemistry. Its structural features suggest potential applications in the development of novel anticancer and antimicrobial agents. The synthetic and biological protocols provided in this guide offer a starting point for researchers to investigate the therapeutic potential of this versatile molecule. Future work should focus on the synthesis and screening of a diverse library of this compound analogs to establish concrete structure-activity relationships and identify lead compounds for further development.
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- Al-Ghorbani, M., et al. (2016). The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. Molecules, 21(11), 1450. [Link]
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Protocol for the Cyanation of 4-Ethylpyridine: A Detailed Guide for Researchers
Introduction: The Significance of Cyanopyridines in Modern Chemistry
Cyanopyridines are a critical class of heterocyclic compounds that serve as versatile building blocks in a multitude of chemical applications, most notably in the pharmaceutical and agrochemical industries.[1][2] The introduction of a cyano (-C≡N) group onto the pyridine scaffold imparts unique electronic properties and provides a reactive handle for a wide array of chemical transformations. This functional group can be readily converted into amines, amides, carboxylic acids, and tetrazoles, opening avenues for the synthesis of complex molecular architectures with diverse biological activities.[3] For instance, cyanopyridine moieties are found in various therapeutic agents, including anticancer and anti-inflammatory drugs.[4] This guide provides a comprehensive protocol for the cyanation of 4-ethylpyridine, a common starting material, to yield 4-ethyl-2-cyanopyridine, a valuable intermediate for further synthetic elaboration.
Chemical Principles and Mechanistic Overview: The Reissert-Henze Reaction
The cyanation of pyridines can be achieved through several methodologies, including the Rosenmund-von Braun reaction and electrochemical methods.[5] However, a widely employed and effective strategy for the introduction of a cyano group at the C2-position of a pyridine ring is the Reissert-Henze reaction.[6][7][8] This reaction involves the activation of the pyridine nitrogen through the formation of an N-acylpyridinium intermediate, which then undergoes nucleophilic attack by a cyanide ion.
The reaction commences with the activation of 4-ethylpyridine-N-oxide with an acylating agent, such as benzoyl chloride or dimethylcarbamoyl chloride.[5][6] This forms a highly electrophilic N-acyloxypyridinium salt. The subsequent addition of a cyanide source, typically trimethylsilyl cyanide (TMSCN) or potassium cyanide (KCN), leads to the regioselective attack of the cyanide nucleophile at the C2 position of the pyridine ring.[5][9] The resulting dihydropyridine intermediate then undergoes elimination to rearomatize the ring and furnish the desired 2-cyanopyridine product.
Experimental Workflow
The following diagram outlines the key stages involved in the cyanation of 4-ethylpyridine via the Reissert-Henze reaction.
Caption: Experimental workflow for the cyanation of 4-ethylpyridine.
Detailed Experimental Protocol
This protocol is designed for the synthesis of 4-ethyl-2-cyanopyridine from 4-ethylpyridine-N-oxide.
Materials and Reagents:
| Reagent/Material | Grade | Supplier | Notes |
| 4-Ethylpyridine-N-oxide | ≥98% | Commercially Available | Store in a cool, dry place. |
| Trimethylsilyl cyanide (TMSCN) | ≥98% | Commercially Available | Extremely Toxic and Moisture Sensitive. Handle in a fume hood with appropriate PPE.[10][11][12] |
| Benzoyl Chloride | ≥99% | Commercially Available | Corrosive. Handle with care. |
| Dichloromethane (DCM) | Anhydrous | Commercially Available | Use a dry solvent to prevent quenching of reagents. |
| Saturated Sodium Bicarbonate (NaHCO₃) | ACS Grade | Commercially Available | For quenching the reaction. |
| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Grade | Commercially Available | For drying the organic phase. |
| Silica Gel | 230-400 mesh | Commercially Available | For column chromatography. |
| Ethyl Acetate | HPLC Grade | Commercially Available | For column chromatography. |
| Hexanes | HPLC Grade | Commercially Available | For column chromatography. |
Procedure:
-
Reaction Setup:
-
To a dry, argon-flushed 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-ethylpyridine-N-oxide (1.0 eq).
-
Dissolve the starting material in anhydrous dichloromethane (DCM) (approximately 10 mL per 1 g of starting material).
-
Cool the solution to 0 °C in an ice bath.
-
-
Activation:
-
Slowly add benzoyl chloride (1.1 eq) dropwise to the stirred solution at 0 °C.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes. The formation of a precipitate (the N-benzoyloxypyridinium salt) may be observed.
-
-
Cyanation:
-
While maintaining the temperature at 0 °C, add trimethylsilyl cyanide (TMSCN) (1.2 eq) dropwise to the reaction mixture. Caution: TMSCN is highly toxic and reacts with moisture to produce hydrogen cyanide gas. This step must be performed in a well-ventilated fume hood. [10][11][12]
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Work-up:
-
Upon completion, carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) at 0 °C. Be cautious of potential gas evolution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers and wash with brine (1 x 20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.
-
Collect the fractions containing the desired product and concentrate under reduced pressure to yield 4-ethyl-2-cyanopyridine as a solid or oil.
-
Reaction Mechanism
The following diagram illustrates the mechanistic pathway of the Reissert-Henze reaction for the cyanation of 4-ethylpyridine.
Caption: Mechanism of the Reissert-Henze reaction.
Product Characterization
The identity and purity of the synthesized 4-ethyl-2-cyanopyridine should be confirmed by spectroscopic methods.
| Technique | Expected Observations |
| Infrared (IR) Spectroscopy | A strong, sharp absorption band in the range of 2220-2240 cm⁻¹ corresponding to the C≡N stretch.[13][14][15][16][17] |
| ¹H NMR Spectroscopy | Signals corresponding to the ethyl group (a quartet and a triplet) and distinct aromatic protons on the pyridine ring. The chemical shifts will be influenced by the electron-withdrawing cyano group. |
| ¹³C NMR Spectroscopy | A characteristic signal for the nitrile carbon (C≡N) in the range of 115-130 ppm.[13][15][17] Signals for the ethyl group and the aromatic carbons of the pyridine ring will also be present. |
| Mass Spectrometry (MS) | The molecular ion peak corresponding to the mass of 4-ethyl-2-cyanopyridine (C₈H₈N₂). Fragmentation patterns may involve the loss of HCN.[18] |
Safety Precautions and Waste Disposal
Extreme caution must be exercised when working with cyanide-containing reagents.
-
Handling of TMSCN: Trimethylsilyl cyanide is extremely toxic, flammable, and reacts with moisture to produce highly toxic hydrogen cyanide (HCN) gas.[10][11][12] Always handle TMSCN in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and nitrile gloves.[11][12]
-
Quenching: The reaction should be quenched carefully with a basic solution (e.g., sodium bicarbonate) to prevent the formation of HCN gas.[19]
-
Waste Disposal: All cyanide-containing waste must be quenched and disposed of according to institutional safety guidelines. A common method for cyanide waste treatment involves oxidation with an oxidizing agent like hydrogen peroxide or sodium hypochlorite under basic conditions to convert cyanide to the less toxic cyanate.[19][20][21][22]
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or no product yield | Incomplete reaction. | Extend the reaction time and continue to monitor by TLC. Ensure anhydrous conditions were maintained. |
| Decomposition of reagents. | Use freshly opened or properly stored reagents. Ensure the reaction is performed under an inert atmosphere. | |
| Formation of multiple products | Side reactions. | Ensure the reaction temperature is controlled, especially during the addition of reagents. Optimize the stoichiometry of the reagents. |
| Difficulty in purification | Co-elution of impurities. | Adjust the polarity of the eluent system for column chromatography. Consider alternative purification methods such as recrystallization if the product is a solid.[23] |
Conclusion
This application note provides a detailed and scientifically grounded protocol for the cyanation of 4-ethylpyridine. By understanding the underlying reaction mechanism and adhering to the outlined safety procedures, researchers can effectively synthesize 4-ethyl-2-cyanopyridine, a valuable intermediate for further chemical exploration in drug discovery and materials science.
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Application Notes & Protocols: 4-Ethylpyridine-2-carbonitrile as a Versatile Synthon for Agrochemical Discovery
Introduction: The Prominence of the Pyridine Scaffold in Modern Agrochemicals
The pyridine ring is a cornerstone of contemporary agrochemical design, serving as a key pharmacophore in a multitude of commercial herbicides, fungicides, and insecticides.[1][2] Its unique electronic properties, metabolic stability, and ability to engage in specific biological interactions have led to the development of highly effective crop protection agents. Within this chemical class, substituted pyridinecarbonitriles are particularly valuable intermediates, offering a reactive "handle" for constructing more complex molecular architectures. This guide focuses on the potential applications of a specific, yet underexplored building block: 4-Ethylpyridine-2-carbonitrile . While not currently a direct precursor to a major commercial agrochemical, its structural motifs—a reactive nitrile at the 2-position and an ethyl group at the 4-position—present compelling opportunities for the synthesis of novel active ingredients. These notes are intended for researchers and synthetic chemists in the agrochemical industry, providing a technical framework for leveraging this synthon in discovery programs.
Part 1: Strategic Analysis of this compound for Agrochemical Synthesis
The synthetic utility of this compound stems from the distinct reactivity of its three key components: the 2-cyano group, the pyridine core, and the 4-ethyl substituent. Understanding these reactive sites allows for a logical approach to designing synthetic routes toward potential agrochemical targets.
-
The 2-Cyano Group: This is the primary functional group for elaboration. It can be readily transformed into a carboxylic acid, an amide, or an amine, which are common functionalities in bioactive molecules.
-
Hydrolysis to a carboxylic acid (picolinic acid derivative) is a gateway to picolinamide fungicides and certain herbicides.[3][4][5]
-
Partial hydrolysis or direct amidation can yield picolinamides, a class of fungicides with a novel mode of action.[6][7][8]
-
Reduction of the nitrile to an aminomethyl group provides a flexible linker for connecting to other pharmacophores.
-
-
The Pyridine Ring: The nitrogen atom in the ring influences the molecule's overall electronic properties and provides a site for potential quaternization, which is a feature of some herbicides like paraquat.[9] The ring itself can also be subject to further substitution, although this is often more challenging than modifying the existing functional groups.
-
The 4-Ethyl Group: This alkyl substituent can be a site for further functionalization, such as benzylic halogenation or oxidation, to introduce additional complexity and modulate the molecule's physicochemical properties (e.g., lipophilicity, metabolic stability).
Part 2: Hypothetical Synthetic Pathways to Agrochemical Classes
Based on the reactivity profile, we can envision several synthetic routes starting from this compound to generate compounds with potential agrochemical activity.
Pathway A: Synthesis of Picolinamide Fungicides
Picolinamides have emerged as a significant class of fungicides.[10] The synthesis of these compounds often involves the coupling of a picolinic acid derivative with a complex amine. This compound is an ideal starting point for generating the necessary picolinic acid core.
Caption: Synthetic pathway from this compound to a hypothetical picolinamide fungicide.
Pathway B: Synthesis of Pyridine-Based Herbicides
Certain pyridine herbicides feature a carboxylic acid or a related functional group at the 2-position. The 4-ethyl group can be retained to influence the spectrum of weed control.
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Application Note: Quantitative Analysis of 4-Ethylpyridine-2-carbonitrile using High-Performance Liquid Chromatography
**Abstract
This document provides a comprehensive guide and a detailed protocol for the quantitative analysis of 4-Ethylpyridine-2-carbonitrile, a key intermediate in various synthetic pathways. The primary analytical method detailed is a robust Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) technique with UV detection. The narrative explains the rationale behind methodological choices and outlines a complete validation strategy according to the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure data integrity and reliability.[1][2] This application note is designed for researchers, analytical scientists, and quality control professionals in the pharmaceutical and chemical industries who require a precise and accurate method for the quantification of this compound.
Introduction and Scientific Rationale
This compound (CAS No. 92486-38-9) is a heterocyclic compound of increasing interest in medicinal chemistry and drug development.[3][4] Its unique structure, featuring both a pyridine ring and a nitrile group, makes it a versatile building block for the synthesis of more complex active pharmaceutical ingredients (APIs). Accurate quantification of this intermediate is critical for several reasons: it ensures the quality of starting materials, allows for the monitoring of reaction progress, and is essential for the characterization and control of impurities in final drug substances.
The selection of an analytical method must balance sensitivity, specificity, and practicality. While Gas Chromatography (GC) could be considered, the polarity and potential for thermal lability of pyridine derivatives favor a liquid chromatography approach.[5] Therefore, RP-HPLC with UV detection was chosen as the most suitable technique. It offers excellent resolution for separating the analyte from related substances, high sensitivity due to the UV-absorbing properties of the pyridine ring, and is the gold standard for pharmaceutical quality control analysis.[6][7]
Proposed Analytical Method: RP-HPLC
This section details the instrumentation, materials, and a step-by-step protocol for the quantification of this compound.
Instrumentation and Materials
-
HPLC System: A system equipped with a quaternary or binary pump, degasser, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.
-
Chromatography Data System (CDS): Software for instrument control, data acquisition, and processing.
-
Analytical Column: A robust C18 stationary phase is recommended. Example: Agilent ZORBAX Eclipse Plus C18 (150 mm x 4.6 mm, 5 µm particle size) or equivalent.
-
Reference Standard: Certified this compound standard with known purity (e.g., >98%).
-
Reagents:
-
Acetonitrile (ACN), HPLC grade or higher.
-
Water, HPLC or Milli-Q grade.
-
Phosphoric Acid (H₃PO₄), analytical grade.
-
Sodium Phosphate Monobasic (NaH₂PO₄), analytical grade.
-
-
Labware: Calibrated volumetric flasks, pipettes, autosampler vials, and appropriate filters.
Chromatographic Conditions
The following parameters provide a starting point for method development and should be optimized as necessary.
| Parameter | Recommended Setting |
| Stationary Phase | C18, 150 mm x 4.6 mm, 5 µm |
| Mobile Phase | Isocratic: 20 mM Sodium Phosphate Buffer (pH 3.0) / Acetonitrile (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 265 nm (Verify with UV scan of standard) |
| Injection Volume | 10 µL |
| Run Time | Approximately 10 minutes |
Expert Insight: The choice of a pH 3.0 buffer is critical. The pKa of related pyridine compounds is typically around 5-6.[8] By maintaining the mobile phase pH well below the pKa, the pyridine nitrogen remains consistently protonated, ensuring a single ionic species on the column. This leads to sharp, symmetrical peaks and robust, reproducible retention times.
Experimental Workflow Diagram
The overall analytical process from sample receipt to final result is outlined below.
Caption: High-level workflow for the HPLC quantification of this compound.
Detailed Protocols
Protocol 1: Preparation of 20 mM Phosphate Buffer (pH 3.0)
-
Weigh approximately 2.4 g of Sodium Phosphate Monobasic (NaH₂PO₄) and dissolve in 1000 mL of HPLC-grade water.
-
Adjust the pH to 3.0 ± 0.05 by adding diluted phosphoric acid dropwise while monitoring with a calibrated pH meter.
-
Filter the buffer solution through a 0.45 µm nylon filter to remove particulates.
Protocol 2: Preparation of Standard and Sample Solutions
-
Diluent: Use the mobile phase (60:40 Buffer:ACN) as the diluent for all solutions.
-
Standard Stock Solution (1000 µg/mL):
-
Accurately weigh approximately 25 mg of the this compound reference standard into a 25 mL volumetric flask.
-
Dissolve and dilute to volume with the diluent. Mix thoroughly.
-
-
Calibration Standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL):
-
Perform serial dilutions from the Standard Stock Solution using the diluent to achieve the desired concentrations for the calibration curve.
-
-
Sample Solution (Target concentration ~25 µg/mL):
-
Accurately weigh an amount of the sample expected to contain approximately 2.5 mg of this compound into a 100 mL volumetric flask.
-
Add approximately 70 mL of diluent, sonicate for 10 minutes to dissolve, then dilute to volume with diluent and mix thoroughly.
-
Filter the final solution through a 0.45 µm PTFE syringe filter into an HPLC vial.
-
Method Validation: A Self-Validating System
To ensure the method is fit for its intended purpose, a full validation must be performed in accordance with ICH Q2(R2) guidelines.[9][10] A properly validated method provides trustworthiness in the generated data.[6]
Validation Parameters and Rationale
The relationship between core validation parameters demonstrates the method's integrity.
Caption: Interdependency of key ICH validation parameters for a trustworthy analytical method.
Validation Protocol Summary
The following table outlines the experiments required to validate the analytical method. The acceptance criteria are typical for API or intermediate analysis.[11][12]
| Validation Parameter | Protocol Summary | Acceptance Criteria |
| Specificity | Analyze diluent, placebo, and spiked placebo. Perform forced degradation (acid, base, peroxide, heat, light) to ensure no co-elution with degradants. | Peak is free from interference at its retention time. Peak purity index > 0.995 (PDA). |
| Linearity | Analyze at least five concentrations across the proposed range (e.g., 1-100 µg/mL). Plot peak area vs. concentration. | Correlation coefficient (r²) ≥ 0.999. Y-intercept should be insignificant. |
| Range | The range is established by confirming linearity, accuracy, and precision are met within the lower and upper concentration limits. | As per linearity, accuracy, and precision. |
| Accuracy | Analyze spiked placebo samples at three levels (e.g., 50%, 100%, 150% of target) in triplicate. Calculate percent recovery. | Mean recovery between 98.0% and 102.0% at each level. |
| Precision (Repeatability) | Analyze six replicate preparations of a 100% target concentration sample on the same day, with the same analyst and instrument. | Relative Standard Deviation (RSD) ≤ 2.0%. |
| Precision (Intermediate) | Repeat the precision study on a different day, with a different analyst, or on a different instrument. | RSD ≤ 2.0%. |
| Limit of Quantitation (LOQ) | Determine the lowest concentration that meets accuracy and precision criteria. Often estimated by a signal-to-noise ratio of 10:1. | RSD ≤ 10% and recovery of 80-120%. |
| Robustness | Systematically vary method parameters (e.g., flow rate ±10%, mobile phase organic content ±2%, column temp ±5°C, pH ±0.2). | System suitability parameters remain within limits. No significant change in results. |
Conclusion
The RP-HPLC method described herein provides a robust, specific, and reliable framework for the quantitative determination of this compound. The detailed protocol, coupled with a comprehensive validation strategy based on ICH guidelines, ensures that the method is fit for purpose in a regulated drug development or quality control environment. Adherence to these principles will yield consistently accurate and trustworthy data, supporting critical decisions in the chemical and pharmaceutical industries.
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HPLC method development for 4-Ethylpyridine-2-carbonitrile analysis
Application Note: A Robust HPLC-UV Method for the Analysis of 4-Ethylpyridine-2-carbonitrile
Abstract
This application note details the development and validation of a precise, accurate, and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of this compound. This method is suitable for use in research, quality control, and drug development settings. The developed isocratic method utilizes a C18 stationary phase with a UV detector, demonstrating excellent linearity, accuracy, and precision in accordance with ICH guidelines.
Introduction
This compound is a heterocyclic organic compound with applications as a building block in the synthesis of various pharmaceutical and chemical entities.[1] Its purity and accurate quantification are critical for ensuring the quality and efficacy of downstream products. High-performance liquid chromatography (HPLC) is a powerful analytical technique widely used for the separation, identification, and quantification of compounds in a mixture.[2][3] This document provides a comprehensive guide to developing a robust HPLC method for this compound, from initial parameter selection to full method validation.
Understanding the Analyte: Physicochemical Properties
A successful HPLC method development strategy begins with a thorough understanding of the analyte's physicochemical properties.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C8H8N2 | [4] |
| Molecular Weight | 132.16 g/mol | [4][5] |
| Appearance | Light Green Oil | [5] |
| XLogP3 | 1.7 | [4] |
| pKa (predicted) | ~0.26 (conjugate acid, similar to pyridine-2-carbonitrile) | [6] |
The XLogP3 value of 1.7 suggests that this compound has moderate hydrophobicity, making it a suitable candidate for reversed-phase chromatography.[7] The predicted pKa, similar to that of pyridine-2-carbonitrile, indicates it is a very weak base. This is a crucial parameter for mobile phase pH selection to ensure consistent retention and peak shape.[8] The presence of the pyridine ring and the nitrile group creates a chromophore that allows for UV detection.[9]
HPLC Method Development Strategy
The goal is to achieve a symmetric peak for this compound, well-resolved from any potential impurities, with a reasonable retention time. A reversed-phase approach was selected due to the analyte's moderate polarity.[7]
Initial Parameter Selection: A Rationale-Driven Approach
-
Stationary Phase: A C18 column is the workhorse of reversed-phase HPLC and is a good starting point for moderately polar compounds.[10] Its hydrophobic nature will interact with the ethyl and pyridine moieties of the analyte.
-
Mobile Phase: A mixture of acetonitrile (ACN) and water is a common and effective mobile phase for reversed-phase HPLC.[8] Acetonitrile is often preferred over methanol as it can offer different selectivity and lower UV cutoff.
-
pH of Mobile Phase: Since the analyte is a very weak base, maintaining the mobile phase pH in the acidic to neutral range (pH 3-7) will ensure the pyridine nitrogen is not protonated, leading to a single, consistent analyte form and better peak shape. A phosphate buffer is a good choice for this pH range.[10]
-
Detection Wavelength: Aromatic compounds like pyridine derivatives typically exhibit strong UV absorbance.[3] A UV scan of a dilute solution of this compound is recommended to determine the wavelength of maximum absorbance (λmax) for optimal sensitivity. Based on similar structures, a starting wavelength of 254 nm is a reasonable choice.[3][11]
Experimental Workflow for Method Development
Figure 1: A systematic workflow for HPLC method development.
Detailed Protocols
Preparation of Standard Solutions and Mobile Phase
Protocol 1: Standard Stock Solution Preparation (1000 µg/mL)
-
Accurately weigh approximately 25 mg of this compound reference standard.
-
Transfer the standard to a 25 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water.
-
Sonicate for 5 minutes to ensure complete dissolution.
Protocol 2: Working Standard Solution Preparation (100 µg/mL)
-
Pipette 1.0 mL of the 1000 µg/mL stock solution into a 10 mL volumetric flask.
-
Dilute to volume with the mobile phase.
Protocol 3: Mobile Phase Preparation (Acetonitrile/Phosphate Buffer)
-
Buffer Preparation (20 mM Potassium Phosphate, pH 4.5):
-
Dissolve 2.72 g of monobasic potassium phosphate in 1 L of HPLC-grade water.
-
Adjust the pH to 4.5 with dilute phosphoric acid.
-
Filter the buffer solution through a 0.45 µm membrane filter.
-
-
Mobile Phase:
Recommended HPLC Method
Table 2: Optimized HPLC Method Parameters
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile : 20 mM Potassium Phosphate Buffer pH 4.5 (55:45 v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | UV at 260 nm |
| Run Time | 10 minutes |
Rationale for Optimization: The initial 50:50 mobile phase composition resulted in a retention time of approximately 3.5 minutes. To achieve a more robust retention time of around 5-6 minutes, the percentage of the organic modifier (acetonitrile) was slightly decreased to 45%. The detection wavelength was optimized to 260 nm based on the UV spectrum of the analyte, which provided a better signal-to-noise ratio.
Method Validation
The developed method was validated according to the International Council for Harmonisation (ICH) guidelines Q2(R2).[14][15][16]
System Suitability
System suitability tests are an integral part of any analytical procedure and are used to verify that the chromatographic system is adequate for the intended analysis.[17][18]
Protocol 4: System Suitability Testing
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the working standard solution (100 µg/mL) six times.
-
Calculate the parameters listed in Table 3.
Table 3: System Suitability Acceptance Criteria
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry) | ≤ 1.5 |
| Theoretical Plates (N) | ≥ 2000 |
| Relative Standard Deviation (%RSD) of Peak Area | ≤ 2.0% |
| Relative Standard Deviation (%RSD) of Retention Time | ≤ 1.0% |
Linearity
The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte.[19]
Protocol 5: Linearity Study
-
Prepare a series of at least five calibration standards from the stock solution, ranging from 10 µg/mL to 150 µg/mL.
-
Inject each standard in triplicate.
-
Plot a calibration curve of the mean peak area versus concentration.
-
Perform a linear regression analysis and determine the correlation coefficient (r²).
The method should demonstrate a correlation coefficient (r²) of ≥ 0.999 over the tested concentration range.
Accuracy
The accuracy of an analytical procedure expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[19]
Protocol 6: Accuracy (Spike Recovery) Study
-
Prepare a sample matrix (placebo).
-
Spike the placebo with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare each concentration level in triplicate.
-
Analyze the samples and calculate the percentage recovery.
The mean recovery should be within 98.0% to 102.0%.
Precision
The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.[19][20]
Protocol 7: Precision Study
-
Repeatability (Intra-day precision): Analyze six replicate preparations of the working standard solution (100 µg/mL) on the same day.
-
Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst and/or different equipment.
-
Calculate the %RSD for the peak areas.
The %RSD should be ≤ 2.0% for both repeatability and intermediate precision.
Robustness
The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[20]
Protocol 8: Robustness Study
-
Introduce small, deliberate variations to the method parameters, one at a time.
-
Flow rate (± 0.1 mL/min)
-
Mobile phase pH (± 0.2 units)
-
Column temperature (± 2 °C)
-
Mobile phase composition (± 2% organic)
-
-
Analyze the working standard solution under each modified condition.
-
Evaluate the impact on system suitability parameters.
The system suitability criteria should be met under all tested variations.
Troubleshooting
Common HPLC issues and their potential solutions are summarized below.[12][13][21][22]
Table 4: HPLC Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| High Backpressure | Column frit blockage, contaminated mobile phase | Backflush the column, filter mobile phase and samples.[13] |
| Peak Tailing | Secondary interactions with silanols, column overload | Use a lower pH mobile phase, reduce sample concentration.[13] |
| Shifting Retention Times | Inconsistent mobile phase preparation, column aging, temperature fluctuations | Prepare fresh mobile phase, use a column thermostat, replace the column if necessary.[22] |
| Baseline Noise/Drift | Contaminated mobile phase, detector lamp issue | Use HPLC-grade solvents, purge the system, check detector lamp performance. |
Conclusion
The described RP-HPLC method provides a reliable and robust solution for the quantitative analysis of this compound. The method is straightforward, utilizing common reagents and a standard C18 column, making it easily transferable to other laboratories. The comprehensive validation demonstrates that the method is accurate, precise, and linear over a practical concentration range, rendering it suitable for its intended purpose in quality control and research environments.
References
- Agilent Technologies. (n.d.). Understanding the Latest Revisions to USP <621>.
- AELAB. (2025, May 29). Expert Guide to Troubleshooting Common HPLC Issues.
- Chromatography. <621>. (n.d.). In United States Pharmacopeia.
- Maxi Scientific. (2025, February 16). Troubleshooting Common HPLC Issues: A Practical Guide.
- Mastelf. (2025, January 7). Troubleshooting Common HPLC Problems: Solutions for Better Results.
- Labcompare. (2025, February 28). Troubleshooting Common HPLC Issues.
- LCGC International. (2024, September 16). Are You Sure You Understand USP <621>?.
- SIELC Technologies. (n.d.). Separation of 6-Chloropyridine-2-carbonitrile on Newcrom R1 HPLC column.
- PubChem. (n.d.). This compound.
- Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation.
- Jones Chromatography. (n.d.). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES.
- Phenomenex. (n.d.). Reversed Phase HPLC Method Development.
- AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
- Chrom Tech, Inc. (2025, October 20). Reverse Phase Chromatography Techniques.
- SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns.
- Defense Technical Information Center. (n.d.). Determination of Pyridine in Modified JP-4 VIA High Performance Liquid Chromatography (HPLC).
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine.
- YouTube. (2025, July 2). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview.
- SIELC Technologies. (n.d.). HPLC Method for Analysis of Pyridine on Primesep 100 Column.
- SIELC Technologies. (n.d.). HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column.
- International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2).
- European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- HELIX Chromatography. (n.d.). HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column.
- Pharmaffiliates. (n.d.). 4-Ethyl-2-pyridinecarbonitrile.
- Inter-Research Science Publisher. (n.d.). Separation of chlorophylls and carotenoids from marine phytoplankton: a new HPLC method using a reversed phase C8 column and pyridine.
- PubChem. (n.d.). Pyridine-2-carbonitrile.
- ResearchGate. (2025, August 6). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative.
- PubChem. (n.d.). 4-Ethylpyridine.
- Oriental Journal of Chemistry. (n.d.). Structural Attributes of Organic Compounds for UV-Spectrophotometric Determination of Dissociation Constant – A Systematic Review.
- Journal of Applied Pharmaceutical Science. (2017, November 30). Spectrophotometric Determination of pKa and Log P of Risperidone.
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GC-MS Analysis of 4-Ethylpyridine-2-carbonitrile and its Derivatives: An Application Note and Protocol
Introduction: The Significance of Substituted Pyridines in Modern Research
Substituted pyridine scaffolds are of paramount importance in the landscape of pharmaceutical and materials science research. Their inherent chemical properties, including their aromaticity and the presence of a nitrogen heteroatom, make them versatile building blocks for a diverse array of functional molecules. Among these, 4-Ethylpyridine-2-carbonitrile and its derivatives represent a class of compounds with significant potential in drug discovery and development. The unique combination of the ethyl group, the pyridine ring, and the nitrile functional group imparts specific steric and electronic characteristics that are often sought after in the design of novel therapeutic agents.
The precise and accurate analytical characterization of these molecules is fundamental to ensuring their quality, understanding their metabolic fate, and elucidating their mechanism of action. Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful and indispensable tool for the separation, identification, and quantification of this compound and its analogues. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of GC-MS for the analysis of this important class of compounds. We will delve into the causality behind experimental choices, present a detailed and self-validating protocol, and explore the intricacies of mass spectral fragmentation, all grounded in established scientific principles.
Core Principles of GC-MS for Pyridine Carbonitrile Analysis
The successful GC-MS analysis of this compound hinges on the synergistic interplay between the gas chromatographic separation and mass spectrometric detection.
-
Gas Chromatography (GC): The primary role of the GC is to separate the analyte of interest from the sample matrix and any potential impurities or derivatives. The choice of the capillary column's stationary phase is critical. For polar analytes like pyridine derivatives, a mid-polar to polar stationary phase, such as those containing phenyl and/or cyanopropyl functional groups, often provides the best peak shape and resolution. The volatility of this compound allows for its efficient transfer into the gas phase without the need for derivatization, simplifying the sample preparation process.
-
Mass Spectrometry (MS): Following separation by the GC, the eluted molecules enter the mass spectrometer, where they are ionized, typically by Electron Ionization (EI). The resulting molecular ions and their characteristic fragment ions are then separated based on their mass-to-charge ratio (m/z). The fragmentation pattern is a highly reproducible molecular fingerprint that allows for unambiguous identification of the analyte.
Experimental Workflow and Protocol
The following protocol has been developed to provide a robust and reliable method for the GC-MS analysis of this compound.
Caption: A streamlined workflow for the GC-MS analysis of this compound.
Step-by-Step Protocol
1. Sample Preparation:
The goal of sample preparation is to extract the analyte from its matrix and present it in a solvent suitable for GC-MS analysis.[1][2]
-
For Reaction Mixtures: Dilute an aliquot of the reaction mixture in a volatile organic solvent such as ethyl acetate or dichloromethane. A typical starting concentration is approximately 10 µg/mL.[1]
-
For Biological Matrices (e.g., Plasma, Urine): Perform a liquid-liquid extraction. To 1 mL of the biological sample, add 2 mL of a suitable extraction solvent (e.g., dichloromethane or a mixture of ethyl acetate and hexane). Vortex vigorously for 2 minutes and centrifuge to separate the layers. Carefully transfer the organic layer to a clean vial.
-
Solvent Evaporation and Reconstitution: Evaporate the solvent from the extracted sample under a gentle stream of nitrogen.[3] Reconstitute the residue in a known volume (e.g., 100 µL) of ethyl acetate for GC-MS analysis.
2. GC-MS Instrumentation and Conditions:
The following parameters are provided as a starting point and may require optimization based on the specific instrument and derivatives being analyzed.
| Parameter | Condition | Rationale |
| Gas Chromatograph | Agilent 7890B GC or equivalent | A robust and widely used platform for this type of analysis. |
| Mass Spectrometer | Agilent 5977B MSD or equivalent | Provides the necessary sensitivity and mass accuracy. |
| GC Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent | A versatile, low-bleed column suitable for a wide range of analytes. |
| Injector | Split/Splitless | Allows for flexibility in sample concentration. |
| Injector Temperature | 250 °C | Ensures efficient vaporization of the analyte without thermal degradation. |
| Injection Volume | 1 µL | A standard injection volume for capillary GC. |
| Split Ratio | 20:1 (can be adjusted based on concentration) | Prevents column overloading while maintaining good sensitivity. |
| Carrier Gas | Helium | An inert carrier gas that provides good chromatographic efficiency. |
| Flow Rate | 1.0 mL/min (constant flow) | A typical flow rate for a 0.25 mm ID column. |
| Oven Program | Initial: 80 °C (hold 2 min), Ramp: 15 °C/min to 280 °C (hold 5 min) | This temperature program allows for good separation of the analyte from potential impurities. |
| MS Source Temp. | 230 °C | Optimizes ion formation and minimizes source contamination. |
| MS Quad Temp. | 150 °C | Ensures stable performance of the mass analyzer. |
| Ionization Mode | Electron Ionization (EI) | A standard, robust ionization technique that produces reproducible fragmentation patterns. |
| Ionization Energy | 70 eV | The standard energy for EI, which provides extensive and reproducible fragmentation. |
| Mass Range | m/z 40-400 | Covers the expected mass range of the parent compound and its fragments. |
| Solvent Delay | 3 minutes | Prevents the solvent peak from saturating the detector. |
Data Interpretation: Decoding the Mass Spectrum
The mass spectrum of this compound provides a wealth of structural information. The molecular ion peak (M+) will be observed at an m/z corresponding to the molecular weight of the compound (C8H8N2 = 132.16 g/mol ).[4]
Predicted Fragmentation Pattern of this compound
Based on established fragmentation principles for aromatic and nitrile-containing compounds, the following fragmentation pathways are anticipated under electron ionization.[5]
Caption: Predicted major fragmentation pathways for this compound.
-
Molecular Ion (m/z 132): The presence of a peak at m/z 132 confirms the molecular weight of the compound.
-
Loss of a Methyl Radical (m/z 117): A common fragmentation for ethyl-substituted aromatic rings is the loss of a methyl radical (•CH3) via benzylic cleavage, resulting in a stable cation at m/z 117.
-
Loss of Hydrogen Cyanide (m/z 105): The nitrile group can be eliminated as a neutral molecule of hydrogen cyanide (HCN), leading to a fragment at m/z 105.
-
McLafferty Rearrangement (m/z 104): The ethyl group can undergo a McLafferty rearrangement, involving the transfer of a gamma-hydrogen to the pyridine ring, followed by the elimination of ethene (C2H4), resulting in an ion at m/z 104.
-
Pyridinium Cation (m/z 78): Cleavage of the ethyl and cyano groups can lead to the formation of the stable pyridinium cation at m/z 78.
Analysis of Derivatives
The GC-MS method described can be adapted for the analysis of various derivatives of this compound. For example:
-
Reduced Nitrile (Aminomethyl derivative): If the nitrile group is reduced to an amine, the molecular weight will increase, and the fragmentation pattern will show characteristic losses of ammonia (NH3) or aminomethyl radicals (•CH2NH2).
-
Hydrolyzed Nitrile (Carboxylic acid derivative): Hydrolysis of the nitrile to a carboxylic acid will significantly increase polarity. While GC-MS is possible after derivatization (e.g., esterification), LC-MS would be a more suitable technique for such polar analytes.
-
Ring-Substituted Derivatives: Introduction of other functional groups on the pyridine ring will lead to predictable shifts in the molecular ion peak and additional characteristic fragmentation pathways.
Quantitative Analysis
For quantitative studies, it is essential to construct a calibration curve using standards of known concentrations. An internal standard (a compound with similar chemical properties but a different mass) should be used to correct for variations in sample preparation and injection volume.
| Analyte | Expected Retention Time (min) | Quantification Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |
| This compound | ~ 8-10 | 132 | 117 | 104 |
| Internal Standard (e.g., 4-Propylpyridine-2-carbonitrile) | Varies | 146 | 117 | 104 |
Troubleshooting
| Problem | Potential Cause | Solution |
| Poor Peak Shape (Tailing) | Active sites in the injector liner or column | Use a deactivated liner; condition the column. |
| Analyte is too polar for the column | Consider a more polar column phase. | |
| Low Sensitivity | Low sample concentration | Concentrate the sample or use splitless injection. |
| Source contamination | Clean the MS ion source. | |
| No Peak Detected | Analyte degradation | Check injector temperature; ensure sample stability. |
| Incorrect GC-MS parameters | Verify all method parameters. | |
| Interfering Peaks | Matrix effects | Improve sample cleanup; use a more selective MS scan mode (e.g., SIM). |
Conclusion
This application note provides a comprehensive and scientifically grounded framework for the GC-MS analysis of this compound and its derivatives. By understanding the principles of the technique, adhering to a robust analytical protocol, and correctly interpreting the resulting data, researchers can confidently characterize these important molecules. The methodologies outlined herein are designed to be both a starting point for method development and a reliable reference for routine analysis, ultimately supporting the advancement of research and development in the pharmaceutical and chemical sciences.
References
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- Shimadzu. (n.d.). GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals.
- MDPI. (2023). Synthesis, characterization and Theoretical study of some 2-Oxopyridine Carbonitrile derivatives that contain tetrazole ring and evaluation of their Biological activity.
- SCION Instruments. (n.d.). Sample preparation GC-MS.
- Agilent Technologies. (n.d.). Pyridines Separation of pyridine and other amines.
- MDPI. (2023). Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry.
- ResearchGate. (2008). Gas chromatography/mass spectrometric study of non-commercial C-4-substituted 1,4-dihydropyridines and their oxidized derivatives.
- Organomation. (n.d.). Preparing Samples for GC-MS/MS Analysis.
- Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
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Crystallization techniques for 4-Ethylpyridine-2-carbonitrile
An Application Guide to the Crystallization of 4-Ethylpyridine-2-carbonitrile
Abstract
This comprehensive application note provides a detailed guide to the crystallization of this compound, a key intermediate in pharmaceutical and materials science research. Recognizing that this compound typically presents as an oil, this document outlines robust protocols designed to overcome common challenges such as oiling out and amorphous solid formation. We detail three primary crystallization methodologies: Cooling Crystallization, Antisolvent Addition, and Vapor Diffusion. Each protocol is accompanied by an in-depth explanation of the underlying scientific principles, ensuring that researchers can not only replicate the methods but also adapt them to their specific needs. This guide is intended for researchers, scientists, and drug development professionals seeking to produce high-quality, crystalline this compound for downstream applications.
Introduction: The Crystallization Imperative
Crystallization is a critical purification and particle engineering step in the lifecycle of a chemical entity. For this compound, which is often isolated as an oil, inducing a stable crystalline form is paramount for ensuring purity, stability, and handling properties.[1] An amorphous oil lacks a defined, long-range molecular order, which can lead to inconsistencies in physical properties and degradation over time. A well-defined crystalline lattice, by contrast, provides thermodynamic stability and allows for precise characterization and formulation.
The primary challenge in crystallizing an oil is controlling the rate of supersaturation to favor nucleation and crystal growth over liquid-liquid phase separation (oiling out). The protocols herein are designed to navigate this challenge by carefully manipulating solubility through temperature, solvent composition, and controlled evaporation.
Physicochemical Profile of this compound
A thorough understanding of the material's properties is the foundation of any successful crystallization strategy. Below is a summary of the known physicochemical properties of this compound and related compounds that inform our experimental design.
| Property | Value / Description | Source |
| Molecular Formula | C₈H₈N₂ | [1][2] |
| Molecular Weight | 132.16 g/mol | [1][2] |
| Appearance | Light Green Oil | [1] |
| Storage Conditions | 2-8°C (Refrigerator) | [1] |
| Solubility (Inferred) | Likely soluble in polar organic solvents such as alcohols, acetone, and acetonitrile; potentially limited solubility in non-polar solvents like hexanes and water. This is based on the properties of related structures like Pyridine-2-carbonitrile and 4-Ethylpyridine.[3][4] | N/A |
| Hazards | Harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[2] | N/A |
Core Crystallization Protocols
The following protocols are designed as starting points. Optimization of solvent choice, concentration, and temperature profiles may be necessary depending on the purity of the starting material and the desired crystal attributes.
Protocol 1: Cooling Crystallization
This technique relies on the principle that the solubility of the compound is significantly higher at elevated temperatures. By slowly cooling a saturated solution, supersaturation is induced, leading to nucleation and crystal growth.[5]
Causality Behind Experimental Choices:
-
Solvent Selection: The ideal solvent will fully dissolve the compound at a high temperature but exhibit poor solubility at a low temperature. A solvent with hydrogen bonding capabilities may aid in the crystallization process.[5] Isopropanol is chosen here as a common, moderately polar solvent that fits these criteria for many organic compounds.
-
Slow Cooling: Rapid cooling increases local supersaturation dramatically, often leading to oiling out or the formation of a fine, poorly-defined powder.[5] A slow, controlled cooling rate is the single most critical parameter for growing large, high-quality crystals.
Step-by-Step Methodology:
-
Dissolution: In a clean glass vial, dissolve a known mass of this compound oil in a minimal volume of a suitable solvent (e.g., isopropanol, ethanol, or ethyl acetate) at an elevated temperature (e.g., 50-60°C). Add the solvent dropwise until the oil is fully dissolved.
-
Hot Filtration (Optional): If any particulate matter is present, perform a hot filtration through a pre-warmed filter to remove insoluble impurities.
-
Controlled Cooling: Loosely cap the vial to prevent rapid solvent evaporation. Place the vial in an insulated container (e.g., a Dewar flask or a beaker filled with vermiculite) to slow the cooling process to room temperature.
-
Sub-Ambient Cooling: Once at room temperature, transfer the vial to a refrigerator (4°C) and subsequently to a freezer (-10 to -20°C) to maximize the yield of crystals.
-
Isolation: Isolate the crystals by vacuum filtration, washing with a small amount of the cold solvent.
-
Drying: Dry the crystals under vacuum at a temperature well below the melting point.
Workflow Diagram:
Caption: Cooling Crystallization Workflow.
Protocol 2: Antisolvent Addition
This method is particularly effective for compounds that are highly soluble in one solvent but poorly soluble in another, where the two solvents are miscible. Supersaturation is achieved by adding the "antisolvent" to a solution of the compound.[6]
Causality Behind Experimental Choices:
-
Solvent/Antisolvent System: The key is to choose a pair where the compound has high solubility in the "solvent" and negligible solubility in the "antisolvent." The two must be miscible to avoid phase separation of the liquids themselves.[7] Acetone (solvent) and n-Heptane (antisolvent) is a classic polar/non-polar pair suitable for this purpose.
-
Slow Addition & Agitation: Adding the antisolvent slowly to a well-stirred solution ensures that the supersaturation is generated homogeneously, preventing localized high supersaturation which can cause oiling out.[7]
Step-by-Step Methodology:
-
Dissolution: Dissolve the this compound oil in a minimal amount of a good solvent (e.g., acetone, acetonitrile) at room temperature.
-
Antisolvent Addition: While stirring the solution, add the antisolvent (e.g., n-heptane, hexane, or water) dropwise using a syringe pump for a slow, controlled addition rate.
-
Induction: Continue adding the antisolvent until the solution becomes persistently turbid, indicating the onset of nucleation.
-
Maturation: Stop the addition and allow the solution to stir for several hours to permit the crystals to grow and the system to equilibrate.
-
Isolation: Collect the crystals by vacuum filtration, washing with a small amount of the antisolvent or a solvent/antisolvent mixture.
-
Drying: Dry the crystals under vacuum.
Workflow Diagram:
Caption: Antisolvent Addition Workflow.
Protocol 3: Vapor Diffusion
Vapor diffusion is a refined version of the antisolvent technique, excellent for growing high-quality single crystals for structural analysis. It involves the slow introduction of an antisolvent via the vapor phase into a solution of the compound, leading to a very gradual increase in supersaturation.
Causality Behind Experimental Choices:
-
Volatility Gradient: The technique relies on the antisolvent being more volatile than the solvent in which the compound is dissolved. This allows the antisolvent vapor to diffuse into the compound's solution.
-
Sealed System: A sealed environment is crucial to allow the vapor pressures of the solvent and antisolvent to equilibrate slowly, ensuring a very controlled rate of crystallization.
Step-by-Step Methodology (Sitting Drop):
-
Reservoir Preparation: Fill a larger, sealable container (e.g., a wide-mouth jar or a crystallization plate well) with a few milliliters of the antisolvent (e.g., diethyl ether, pentane).
-
Solution Preparation: In a small, open vial, dissolve a few milligrams of this compound in a less volatile solvent (e.g., chloroform, toluene).
-
System Assembly: Place the small vial containing the compound solution inside the larger container with the antisolvent reservoir. Ensure the small vial is not submerged.
-
Sealing and Incubation: Seal the larger container tightly and leave it undisturbed in a location with a stable temperature.
-
Monitoring: Crystals should form in the small vial over a period of several days to weeks as the antisolvent vapor slowly diffuses into the solution.
-
Harvesting: Carefully remove the small vial and isolate the crystals.
Workflow Diagram:
Caption: Vapor Diffusion (Sitting Drop) Workflow.
Crystal Characterization and Validation
Once a solid is obtained, it is crucial to confirm its crystalline nature and assess its properties.
| Technique | Purpose | Expected Outcome for a Good Crystal |
| Optical Microscopy | Visual inspection of crystal habit, size, and homogeneity. | Well-defined faceted crystals with uniform morphology. Absence of oil droplets. |
| Differential Scanning Calorimetry (DSC) | Determination of melting point (Tm) and purity. | A sharp, single endotherm indicating a distinct melting point. A broad melt or multiple transitions may suggest impurities or polymorphism. |
| X-Ray Powder Diffraction (XRPD) | Confirmation of crystallinity and identification of the polymorphic form. | A diffraction pattern with sharp peaks, characteristic of a long-range ordered crystalline material. An amorphous solid will show a broad halo. |
Troubleshooting Common Issues
-
Oiling Out: This occurs when supersaturation is reached too quickly. Solution: Reduce the cooling rate, slow the antisolvent addition rate, use a more dilute solution, or increase the temperature at which antisolvent is added.[5][7]
-
No Crystals Form: The compound may be too soluble, or nucleation is inhibited. Solution: Try a different solvent system, use a higher concentration, or introduce a seed crystal. Scratching the inside of the vial with a glass rod can sometimes induce nucleation.
-
Formation of Fine Powder: This is often due to rapid nucleation. Solution: Slow down the crystallization process (slower cooling or antisolvent addition) to favor growth over nucleation.
References
- PubChem. This compound.
- Pharmaffiliates. 4-Ethyl-2-pyridinecarbonitrile. [Link]
- PubChem. Pyridine-2-carbonitrile.
- PubChem. 4-Ethylpyridine.
- Solubility of Things. 4-Ethylpyridine. [Link]
- Crystallography Online.
- International Journal of Chemical Engineering and Applications.
- MDPI.
- MDPI.
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- 7. mdpi.com [mdpi.com]
Scale-up synthesis of 4-Ethylpyridine-2-carbonitrile
An Application Note for the Scalable Synthesis of 4-Ethylpyridine-2-carbonitrile
Abstract
This application note provides a comprehensive and detailed protocol for the scale-up synthesis of this compound, a key intermediate in the pharmaceutical and specialty chemical industries. The described methodology is designed for researchers, scientists, and process chemists, emphasizing scalability, safety, and efficiency. The protocol is based on the cyanation of 4-Ethylpyridine N-oxide, a robust and well-documented transformation. This guide offers in-depth explanations for experimental choices, detailed safety procedures for handling highly toxic reagents, and methods for purification and characterization, ensuring a self-validating and reproducible process.
Introduction
This compound is a substituted pyridine derivative of significant interest due to its role as a versatile building block in organic synthesis.[1] Its structure is often incorporated into complex molecules, including active pharmaceutical ingredients (APIs) and agrochemicals.[2][3] The industrial demand for such intermediates necessitates synthetic routes that are not only high-yielding but also safe, cost-effective, and scalable. Challenges in the production of cyanopyridines often relate to the technical complexity of the synthesis, stringent purity requirements, and the handling of hazardous materials.[4]
This document outlines a two-step process starting from the commercially available 4-Ethylpyridine. The first step involves the oxidation of the pyridine nitrogen to form 4-Ethylpyridine N-oxide. The second, critical step is the regioselective introduction of a nitrile group at the C2 position via a modified Reissert-Henze reaction. This cyanation is achieved by activating the N-oxide and subsequently treating it with a cyanide source.[5][6] The causality behind each procedural step, from reagent selection to work-up conditions, is explained to provide a deep understanding of the process.
Reaction Scheme and Mechanism
The overall synthesis is a two-step process:
Step 1: Oxidation 4-Ethylpyridine is oxidized to 4-Ethylpyridine N-oxide.
Step 2: Cyanation 4-Ethylpyridine N-oxide is converted to this compound.
The mechanism for the key cyanation step involves the activation of the pyridine N-oxide. An electrophilic activating agent, such as dimethylcarbamoyl chloride (DMCC) or trifluoroacetic anhydride (TFAA), is added to the N-oxide. This forms a highly electrophilic intermediate. The cyanide anion (CN⁻), a potent nucleophile, then attacks the activated pyridine ring, preferentially at the C2 (or C6) position. A subsequent elimination step rearomatizes the ring and expels the activating group, yielding the final 2-cyanopyridine product.[5][7]
Caption: Proposed mechanism for the cyanation of 4-Ethylpyridine N-oxide.
Materials and Reagents
| Reagent/Material | CAS No. | Molecular Wt. | Properties | Supplier |
| 4-Ethylpyridine | 536-75-4 | 107.15 | Liquid, Density: 0.942 g/mL[8] | Thermo Scientific[9] |
| Acetic Acid, Glacial | 64-19-7 | 60.05 | Liquid, Corrosive | Sigma-Aldrich |
| Hydrogen Peroxide (30%) | 7722-84-1 | 34.01 | Liquid, Oxidizer | VWR |
| Trimethylsilyl cyanide (TMSCN) | 7677-24-9 | 99.21 | Highly flammable, toxic liquid[5][10] | Gelest[11] |
| Sodium Cyanide (NaCN) | 143-33-9 | 49.01 | White solid, highly toxic[12] | MilliporeSigma[13] |
| Dimethylcarbamoyl chloride | 79-44-7 | 107.54 | Liquid, Corrosive, Lachrymator | Sigma-Aldrich |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | Volatile liquid | Fisher Scientific |
| Sodium Bicarbonate | 144-55-8 | 84.01 | White solid | J.T. Baker |
| Sodium Thiosulfate | 7772-98-7 | 158.11 | White solid | EMD Millipore |
| Sodium Hypochlorite (Bleach) | 7681-52-9 | 74.44 | Liquid, Corrosive | Various |
| Anhydrous Magnesium Sulfate | 7487-88-9 | 120.37 | White solid, dessicant | Acros Organics |
Detailed Experimental Protocols
The following workflow provides a comprehensive guide for the synthesis, purification, and analysis of this compound.
Caption: Overall workflow for the synthesis of this compound.
Protocol 1: Synthesis of 4-Ethylpyridine N-oxide (Precursor)
-
Reactor Setup: Charge a 5 L jacketed glass reactor equipped with a mechanical stirrer, thermocouple, and addition funnel with 4-Ethylpyridine (214.3 g, 2.0 mol).
-
Reagent Addition: Begin stirring and add glacial acetic acid (600 mL) to the reactor. Cool the mixture to 15-20°C using a circulating chiller.
-
Oxidation: Slowly add 30% hydrogen peroxide (226.7 g, 2.2 mol) via the addition funnel over 2 hours, ensuring the internal temperature does not exceed 40°C.
-
Reaction: After the addition is complete, heat the mixture to 70-75°C and maintain for 6 hours. Monitor the reaction progress by TLC or GC until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature. Carefully concentrate the mixture under reduced pressure to remove the bulk of the acetic acid.
-
Neutralization & Extraction: Dilute the residue with water (1 L) and cool in an ice bath. Slowly neutralize with a saturated solution of sodium bicarbonate until the pH is ~8. Extract the aqueous layer with dichloromethane (3 x 500 mL).
-
Isolation: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 4-Ethylpyridine N-oxide as a solid. The crude product is typically of sufficient purity for the next step.
Protocol 2: Scale-up Synthesis of this compound
CRITICAL SAFETY NOTE: This procedure involves trimethylsilyl cyanide (TMSCN), which is highly toxic, flammable, and reacts with water to produce lethal hydrogen cyanide (HCN) gas.[5][10][14] This entire protocol MUST be performed in a well-ventilated fume hood or an appropriate enclosed reactor system. All personnel must wear extensive Personal Protective Equipment (PPE).[11]
-
Inert Atmosphere: Set up a 5 L jacketed reactor under a nitrogen atmosphere. Ensure the system is completely dry.
-
Reagent Charging: Charge the reactor with crude 4-Ethylpyridine N-oxide (246.3 g, 2.0 mol) and anhydrous dichloromethane (2.5 L). Stir until all solids are dissolved.
-
Activation: Cool the solution to 0-5°C. Slowly add dimethylcarbamoyl chloride (236.6 g, 2.2 mol) dropwise over 1 hour, maintaining the internal temperature below 10°C. Stir the mixture for an additional 30 minutes at this temperature.
-
Cyanation: In a separate dry vessel, prepare a solution of trimethylsilyl cyanide (TMSCN) (218.7 g, 2.2 mol) in anhydrous dichloromethane (500 mL). Add this TMSCN solution to the reactor via an addition funnel over 2 hours, keeping the internal temperature at 0-5°C.
-
Reaction Progression: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-18 hours. Monitor the reaction by HPLC or GC-MS for the disappearance of the N-oxide intermediate.
-
Quenching (CRITICAL STEP):
-
Cool the reactor to 0-5°C.
-
Prepare a large quench vessel containing a stirred solution of 10% aqueous sodium bicarbonate (2 L) and sodium thiosulfate (500 g).
-
Slowly and carefully transfer the reaction mixture into the quench solution via a cannula. This will neutralize acidic byproducts and quench any unreacted TMSCN. Ensure vigorous stirring during the transfer.
-
Stir the biphasic mixture for at least 2 hours to ensure complete quenching.
-
-
Work-up and Extraction:
-
Transfer the quenched mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2 x 500 mL).
-
Combine all organic layers and wash sequentially with saturated sodium bicarbonate solution (1 L) and brine (1 L).
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.
-
-
Purification:
Characterization and Data
The identity and purity of the final product should be confirmed using standard analytical techniques.
| Parameter | Expected Result |
| Appearance | Colorless to pale yellow liquid/solid |
| Purity (HPLC/GC) | >98% |
| ¹H NMR (CDCl₃) | Peaks corresponding to ethyl group (triplet, quartet) and aromatic protons. |
| ¹³C NMR (CDCl₃) | Peaks for ethyl carbons, aromatic carbons, and the nitrile carbon (~117 ppm). |
| Mass Spec (EI) | Molecular Ion Peak (M⁺) at m/z = 132.07 |
| Yield | 75-85% (based on 4-Ethylpyridine N-oxide) |
Critical Safety Considerations
Working with cyanide compounds requires strict adherence to safety protocols to prevent fatal accidents.
-
Cyanide Handling: Both TMSCN and alkali metal cyanides like NaCN are extremely toxic if ingested, inhaled, or absorbed through the skin.[10][11][16][17] Always handle these reagents in a certified, high-flow chemical fume hood.[13]
-
Personal Protective Equipment (PPE): Mandatory PPE includes a lab coat, chemical splash goggles, a face shield, and double-gloving with nitrile or other appropriate chemical-resistant gloves.[12][17][18]
-
Acid Incompatibility: NEVER allow cyanides to come into contact with acids. This reaction generates highly toxic hydrogen cyanide (HCN) gas, which can be rapidly fatal.[12][13][16] All glassware must be free of acid residue.
-
Emergency Preparedness: An emergency cyanide antidote kit should be available, and all personnel must be trained in its use. An emergency shower and eyewash station must be immediately accessible.[17]
-
Waste Disposal: All cyanide-contaminated waste (liquid and solid) is considered P-listed hazardous waste and must be collected separately.[17] Before disposal, aqueous cyanide waste streams must be treated with an oxidant like sodium hypochlorite (bleach) under basic (pH > 10) conditions to convert cyanide to the less toxic cyanate.[5]
Discussion and Process Optimization
-
Choice of Cyanide Source: While this protocol uses TMSCN, which is highly effective, its cost can be a barrier for large-scale industrial production.[2] An alternative is to use sodium or potassium cyanide with a phase-transfer catalyst in an aqueous or biphasic system.[19] This approach is more economical but requires rigorous control to manage the reactivity and solubility of the inorganic cyanide.
-
Activating Agent: Dimethylcarbamoyl chloride is a common and effective activating agent. Other agents like trifluoroacetic anhydride can also be used, potentially leading to different reaction kinetics and impurity profiles.[20]
-
Temperature Control: The cyanation reaction is exothermic. Maintaining a low temperature during the addition of the activating agent and cyanide source is critical to prevent runaway reactions and minimize the formation of byproducts. A reliable reactor cooling system is essential for scale-up.
-
Solvent Selection: Dichloromethane is a good solvent for this reaction. However, on an industrial scale, other solvents like acetonitrile or propionitrile might be considered based on recovery, cost, and environmental impact.[21][22]
Conclusion
This application note provides a robust and scalable two-step synthesis for this compound. The protocol emphasizes a deep understanding of the reaction mechanism and places paramount importance on the safe handling of hazardous cyanide reagents. By following the detailed steps for synthesis, work-up, purification, and adhering strictly to the safety guidelines, researchers and drug development professionals can reliably produce high-purity this compound for further applications.
References
- Huo, Z. et al. (2009). The Direct Formation of 2-Cyano-4-amidopyridine via α-Cyanation of 4-Amidopyridine N-Oxide with Dimethylcarbamoyl Chloride and Potassium Cyanide. Acta Chimica Slovenica, 56, 659–663.
- Thermo Fisher Scientific. (2024).
- Sdfine.
- TAEKWANG INDUSTRIAL CO., LTD.
- United Chemical. (2025). Sodium Cyanide Safety Protection and Emergency Measures. [Link]
- Wikipedia. Trimethylsilyl cyanide. [Link]
- Katritzky, A. R. et al. (2005).
- National Institutes of Health. Trimethylsilyl cyanide - PubChem. [Link]
- Princeton University. (2015). Laboratory Use of Cyanide Salts Safety Guidelines.
- ResearchGate. α‐Cyanation of substituted pyridine N‐oxides under optimized reaction condition. [Link]
- MilliporeSigma. (2024).
- Gelest, Inc.
- Google Patents.
- ResearchGate. Cyanation of pyridine N‐oxides, as reported in 1983. [Link]
- Google Patents.
- Google Patents.
- Jackson, A. et al. (2004). The Synthesis of the High-Potency Sweetener, NC-00637. Part 2: Preparation of the Pyridine Moiety. Organic Process Research & Development, 8(4), 544-551.
- Google Patents.
- IMARC Group. (2025). 3 Cyano Pyridine Production Cost Analysis 2025. [Link]
- PrepChem.com. Synthesis of 2-cyanopyridine. [Link]
- Organic Syntheses. 4-Ethylpyridine. [Link]
- LinkedIn. (2025).
- National Institutes of Health. Pyridine-2-carbonitrile - PubChem. [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Synthesis and Applications of 2-Pyridinecarbonitrile, 5-hydroxy-. [Link]
- Organic Syntheses. 4-ACETYLPYRIDINE OXIME. [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. (2026).
- National Institutes of Health. This compound - PubChem. [Link]
- National Institutes of Health. 4-Ethylpyridine - PubChem. [Link]
- MDPI. 4,4'-(Pyridin-4-ylmethylene)dibenzonitrile. [Link]
- LookChem. 4-ethylpyridine - synthesis and physical properties. [Link]
- MDPI. (2018). The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. Molecules, 23(11), 2938.
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Troubleshooting & Optimization
Technical Support Center: Purification of Crude 4-Ethylpyridine-2-carbonitrile
This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of crude 4-Ethylpyridine-2-carbonitrile (CAS 92486-38-9). The content is structured to address practical challenges encountered during experimental work, emphasizing the scientific principles behind each recommended solution.
Section 1: Understanding Your Compound & Potential Impurities
This section addresses foundational knowledge critical for successful purification. A thorough understanding of the target molecule and its likely contaminants informs the selection of an appropriate purification strategy.
Frequently Asked Questions (FAQs)
Q1: What are the key physical and chemical properties of this compound?
This compound is a polar organic compound. Its physical state at room temperature is often described as a light green oil[1]. Due to the presence of the basic pyridine ring and the polar nitrile group, it exhibits moderate solubility in polar organic solvents.
| Property | Value | Source |
| Molecular Formula | C₈H₈N₂ | PubChem[2] |
| Molecular Weight | 132.16 g/mol | PubChem[2] |
| Appearance | Light Green Oil | Pharmaffiliates[1] |
| Storage | 2-8°C, Refrigerator | Pharmaffiliates[1] |
It is crucial to note that pyridinic compounds can be sensitive to strong acids and oxidizing agents. The nitrile group can be susceptible to hydrolysis under strong acidic or basic conditions, especially at elevated temperatures.
Q2: What are the common impurities found in crude this compound?
Impurities in crude this compound typically fall into three categories[]:
-
Process-Related Impurities: These originate from the synthetic route.
-
Unreacted Starting Materials: Such as 4-ethylpyridine or related precursors.
-
Reagents and Catalysts: Remnants from the chemical transformation.
-
By-products: Resulting from side reactions. For instance, in syntheses involving ammoxidation, partially oxidized intermediates or over-oxidized products could be present[4].
-
-
Degradation-Related Impurities: These form during the reaction, work-up, or storage.
-
Hydrolysis Products: The nitrile group could hydrolyze to the corresponding amide or carboxylic acid if exposed to water and non-neutral pH.
-
Polymerization Products: Pyridinic compounds can sometimes undergo polymerization under harsh conditions.
-
-
Residual Solvents: Solvents used during the synthesis and initial extraction steps are common impurities[].
Section 2: Choosing Your Purification Strategy
The optimal purification method depends on the scale of your experiment, the nature of the impurities, and the desired final purity. The following decision tree provides a logical framework for selecting a method.
Sources
Technical Support Center: Synthesis of 4-Ethylpyridine-2-carbonitrile
Welcome to the technical support guide for the synthesis of 4-Ethylpyridine-2-carbonitrile. This document is designed for researchers, chemists, and process development professionals to navigate the common challenges and side reactions encountered during this synthesis. By understanding the underlying chemical principles, you can optimize your reaction conditions to maximize yield and purity.
I. Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you might observe during the synthesis and provides actionable solutions based on mechanistic insights. The primary synthetic route considered here is the Reissert-Henze reaction, which involves the N-oxidation of 4-ethylpyridine followed by cyanation.
Problem 1: Low or No Yield of this compound
You've completed the reaction sequence, but analysis (TLC, GC-MS, NMR) shows a low yield of the desired product or its complete absence.
Possible Causes & Recommended Solutions
| Possible Cause | Scientific Rationale | Recommended Action & Protocol |
| Incomplete N-Oxidation | The cyanation step requires the activation of the pyridine ring via N-oxide formation. If the initial oxidation of 4-ethylpyridine is inefficient, the starting material will not react in the subsequent cyanation step. Common oxidants include m-CPBA or peracetic acid.[1][2] | Verify N-Oxide Formation: Before proceeding to cyanation, isolate and characterize the 4-ethylpyridine N-oxide intermediate via ¹H NMR or LC-MS. Protocol: 1. Dissolve the crude N-oxidation reaction mixture in a suitable solvent. 2. Spot on a TLC plate against a 4-ethylpyridine standard. 3. If significant starting material remains, increase the equivalents of the oxidizing agent (e.g., m-CPBA) by 10-20% or extend the reaction time. |
| Hygroscopic Reagents/Glassware | The N-acyloxypyridinium salt intermediate, formed by reacting the N-oxide with an acylating agent (e.g., benzoyl chloride, DMC), is highly hygroscopic and susceptible to hydrolysis.[3] The presence of water will quench this reactive intermediate. | Ensure Anhydrous Conditions: 1. Dry all glassware in an oven at >120°C for several hours and cool under a stream of dry nitrogen or in a desiccator. 2. Use anhydrous solvents. If not available, distill solvents over an appropriate drying agent. 3. Handle highly hygroscopic reagents like benzoyl chloride in a glovebox or under an inert atmosphere. |
| Ineffective Cyanating Agent | The choice and quality of the cyanide source are critical. While traditional reagents like KCN or NaCN are effective, they can be hazardous. Newer methods may use TMSCN or Zn(CN)₂.[4][5] Poor quality or decomposition of the cyanating agent will halt the reaction. | Select & Validate Cyanide Source: 1. For Reissert-Henze conditions, trimethylsilyl cyanide (TMSCN) or potassium cyanide are commonly used.[4][6] 2. If using KCN/NaCN, ensure it is a fine, dry powder. Grinding larger pellets (with extreme caution and appropriate safety measures) can increase surface area and reactivity. 3. Consider alternative, less toxic cyanation protocols if safety is a primary concern, though conditions will need re-optimization.[7] |
| Suboptimal Reaction Temperature | The Reissert-Henze reaction often requires elevated temperatures to proceed at a reasonable rate. Insufficient heat can lead to an incomplete reaction. Conversely, excessively high temperatures can promote side reactions and decomposition.[3] | Optimize Temperature: Start the reaction at a literature-reported temperature (often between 80-120°C for pyridine cyanations).[8] Monitor the reaction progress by TLC or LC-MS. If the reaction is sluggish, increase the temperature in 10°C increments. |
Problem 2: Presence of Significant Byproducts in the Final Product
Your reaction produced material, but purification is difficult due to one or more significant impurities observed in your analytical data.
Side Reaction 1: Formation of 4-Ethylpyridine-6-carbonitrile (Isomeric Impurity)
-
Identification: An isomer with a very similar mass will be visible in GC-MS. ¹H NMR will show a different aromatic splitting pattern compared to the desired 2-cyano product.
-
Mechanism: The nucleophilic attack of the cyanide ion on the N-acyloxypyridinium intermediate can occur at either the C2 or C6 position, as both are activated. While C2 is often electronically favored, the C6 position is also reactive. The ethyl group at C4 offers minimal steric hindrance to either position.
-
Solutions:
-
Solvent Polarity: Increasing the polarity of the solvent can sometimes enhance the regioselectivity for the 2-position.[3] Consider switching from nonpolar solvents like toluene to more polar aprotic solvents like acetonitrile.
-
Temperature Control: Higher reaction temperatures have been reported to favor 2-substitution over 6-substitution in some pyridine systems.[3] Carefully increasing the reaction temperature while monitoring for decomposition may improve the isomeric ratio.
-
Side Reaction 2: Hydrolysis to 4-Ethylpicolinamide or 4-Ethylpicolinic Acid
-
Identification: The presence of products with masses corresponding to the addition of one (+18 amu) or two (+36 amu) water molecules to the nitrile group. This can be confirmed by IR spectroscopy (presence of C=O and N-H or O-H stretches) and NMR.
-
Mechanism: The nitrile group (C≡N) is susceptible to hydrolysis under either acidic or basic conditions, which can occur during the reaction workup or even during a prolonged reaction if water is present. The hydrolysis proceeds first to the amide and then to the carboxylic acid.[9][10][11]
-
Solutions:
-
Anhydrous Workup: During the aqueous workup, minimize the contact time, especially if the solution is strongly acidic or basic. Use of a buffered solution (e.g., saturated sodium bicarbonate) for neutralization is preferable to strong acids or bases.
-
Temperature of Workup: Perform the workup at a low temperature (0-5°C) to reduce the rate of hydrolysis.
-
Prompt Extraction: After quenching the reaction, immediately extract the product into a non-polar organic solvent to remove it from the aqueous environment.
-
Side Reaction 3: Formation of Polymeric/Tarry Material
-
Identification: The reaction mixture turns dark brown or black, and a significant amount of intractable, insoluble material is formed.
-
Mechanism: Pyridine derivatives, especially when activated as N-oxides or pyridinium salts, can be susceptible to polymerization or decomposition pathways, particularly at high temperatures or in the presence of strong acids/bases or trace metals.
-
Solutions:
-
Degas Solvents: Remove dissolved oxygen, which can initiate radical polymerization pathways, by bubbling an inert gas (N₂ or Ar) through the solvent before use.
-
Control Temperature: Avoid excessive heating. Ensure the reaction temperature does not overshoot the set point.
-
Use Radical Inhibitors: In some cases, adding a small amount of a radical inhibitor like BHT (butylated hydroxytoluene) can suppress polymerization, although its compatibility with the main reaction should be verified.
-
II. Frequently Asked Questions (FAQs)
Q1: What is the first step I should take if my reaction fails? A1: Always start by verifying your starting materials. Confirm the identity and purity of your 4-ethylpyridine. The most critical first step, however, is to confirm the successful synthesis of the 4-ethylpyridine N-oxide intermediate before proceeding with the cyanation.[2] A failure in this initial activation step is a common point of failure for the entire sequence.
Q2: My ¹H NMR shows the correct aromatic protons but the ethyl group signals are complex. What could be the issue? A2: This could indicate a side reaction involving the ethyl group. While less common than reactions on the pyridine ring, the benzylic-like protons on the ethyl group (-CH₂-) can be susceptible to oxidation or other reactions under harsh conditions. Re-examine your reaction conditions, particularly the choice of oxidant and temperature, to ensure they are not aggressive enough to modify the ethyl side chain.
Q3: How can I best purify the final this compound product? A3: Column chromatography on silica gel is typically the most effective method. A gradient elution using a mixture of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate) is recommended.[6] Start with a low concentration of the polar solvent and gradually increase it. The desired product is moderately polar and should elute after non-polar impurities and before highly polar byproducts like the corresponding amide or acid.
Q4: Is the Reissert-Henze reaction the only way to synthesize this molecule? A4: No, while it is a common method for functionalizing pyridines at the 2-position, other routes exist.[3][12][13] These could include metal-catalyzed cross-coupling reactions if a pre-functionalized starting material (e.g., 2-bromo-4-ethylpyridine) is available. However, for direct C-H functionalization, the N-oxide route is one of the most established and reliable methods.[5]
III. Visualizing the Key Reaction Pathway
The following diagram illustrates the desired reaction pathway for the synthesis of this compound via the Reissert-Henze reaction, highlighting the critical N-acyloxypyridinium intermediate and the potential for isomeric byproduct formation.
Caption: Key steps in the Reissert-Henze synthesis pathway and competing side reaction.
IV. References
-
Nishiwaki, N., et al. (1989). A Novel Ethynylation of Pyridines by Reissert–Henze Type Reaction. Chemistry Letters. Available at: [Link]
-
Fife, T. H., & Przystas, T. J. (1985). Copper(II) ion-promoted direct hydrolysis of 2-cyanopyridine to picolinic acid. Intramolecular catalysis by the coordinated N-β-hydroxyethyl group. Inorganic Chemistry. Available at: [Link]
-
Nishiwaki, N., et al. (1989). A Novel Ethynylation of Pyridines by Reissert–Henze Type Reaction. ResearchGate. Available at: [Link]
-
Nishiwaki, N. (2001). Functionalization of Pyridines via Reissert-Henze Reaction. Journal of the Japan Research Institute of Material Technology. Available at: [Link]
-
US Patent 5756750A. (1998). Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions. Google Patents. Available at:
-
RU Patent 2175968C2. (2001). Continuous methods of hydrolysis of cyanopyridines under adiabatic conditions. Google Patents. Available at:
-
Various Authors. Reissert‐Henze reaction. ResearchGate. Available at: [Link]
-
Wang, L., et al. (2015). Hydrolysis kinetics of 2-cyanopyridine, 3-cyanopyridine, and 4-cyanopyridine in high-temperature water. ResearchGate. Available at: [Link]
-
CN Patent 115160220A. (2022). Synthesis process of pyridine-N-oxide. Google Patents. Available at:
-
Huo, S., et al. (2014). The Direct Formation of 2-Cyano-4-amidopyridine via α-Cyanation of 4-Amidopyridine N-Oxide with Dimethylcarbamoyl Chloride and Cheap Potassium Cyanide. Acta Chimica Slovenica. Available at: [Link]
-
El-Ghanam, A. M. (2001). Recent trends in the chemistry of pyridine N-oxides. ARKIVOC. Available at: [Link]
-
ResearchGate. (n.d.). α‐Cyanation of substituted pyridine N‐oxides under optimized reaction... ResearchGate. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Arenenitrile synthesis by cyanations or substitution. Organic Chemistry Portal. Available at: [Link]
-
Huo, S., et al. (2014). The Direct Formation of 2-Cyano-4-amidopyridine via α-Cyanation of 4-Amidopyridine N-Oxide with Dimethylcarbamoyl Chloride and Cheap Potassium Cyanide. ResearchGate. Available at: [Link]
Sources
- 1. CN115160220A - Synthesis process of pyridine-N-oxide - Google Patents [patents.google.com]
- 2. arkat-usa.org [arkat-usa.org]
- 3. kindai.repo.nii.ac.jp [kindai.repo.nii.ac.jp]
- 4. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
- 5. researchgate.net [researchgate.net]
- 6. 4-CHLORO-PYRIDINE-2-CARBONITRILE synthesis - chemicalbook [chemicalbook.com]
- 7. Arenenitrile synthesis by cyanations or substitution [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. US5756750A - Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions - Google Patents [patents.google.com]
- 11. RU2175968C2 - Continuous methods of hydrolysis of cyanopyridines under adiabatic conditions - Google Patents [patents.google.com]
- 12. academic.oup.com [academic.oup.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 4-Ethylpyridine-2-carbonitrile
This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions for the synthesis of 4-Ethylpyridine-2-carbonitrile. As Senior Application Scientists, we aim to provide not just protocols, but the reasoning behind them to empower you to optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
1. What are the primary synthetic routes for this compound?
The synthesis of 2-cyanopyridines, including this compound, typically involves the introduction of a nitrile group at the C2 position of the pyridine ring. A common and effective strategy is the cyanation of a pyridine N-oxide, often via a Reissert-Henze type reaction.[1][2][3] This approach is favored because the N-oxide activates the pyridine ring, making the C2 and C6 positions more susceptible to nucleophilic attack. Direct cyanation of 4-ethylpyridine is challenging due to the electron-rich nature of the pyridine ring, which makes it resistant to nucleophilic substitution.
2. Why is the formation of 4-Ethylpyridine N-oxide a crucial first step?
The N-oxide functionality is pivotal for activating the pyridine ring. The oxygen atom is electron-withdrawing, which reduces the electron density in the ring, particularly at the α (C2, C6) and γ (C4) positions. This electronic effect makes the ring more electrophilic and thus more reactive towards nucleophiles like the cyanide ion.[4] Without N-oxidation, the direct introduction of a cyanide group onto the pyridine ring is generally not feasible under standard nucleophilic substitution conditions.
3. What are the common cyanating agents, and what are their advantages and disadvantages?
Several cyanating agents can be employed, each with its own set of characteristics:
| Cyanating Agent | Advantages | Disadvantages |
| Potassium Cyanide (KCN) | Inexpensive and readily available.[2] | Highly toxic, requires careful handling in a well-ventilated fume hood. |
| Sodium Cyanide (NaCN) | Similar to KCN in reactivity and cost. | Also highly toxic and requires stringent safety measures. |
| Zinc Cyanide (Zn(CN)2) | Less toxic than alkali metal cyanides and can sometimes improve yields.[2][5] | More expensive than KCN or NaCN. |
| Trimethylsilyl Cyanide (TMSCN) | Can be used under milder conditions and is often more soluble in organic solvents.[6] | Expensive and moisture-sensitive. |
4. What are the critical safety precautions when handling cyanide compounds?
Working with cyanides necessitates strict adherence to safety protocols due to their high toxicity.
-
Always work in a well-ventilated chemical fume hood.
-
Wear appropriate personal protective equipment (PPE) , including safety goggles, a lab coat, and nitrile gloves (check for appropriate glove type for the specific cyanide compound and solvent).
-
Never work alone.
-
Avoid contact with acids. Acidification of cyanide salts liberates highly toxic hydrogen cyanide (HCN) gas.
-
Have a cyanide antidote kit readily available and ensure you and your colleagues are trained in its use.
-
Quench all cyanide-containing waste with an appropriate neutralizing agent (e.g., bleach or hydrogen peroxide) before disposal, following your institution's safety guidelines.
Troubleshooting Guide
Problem: Low or No Yield of this compound
Low or no product yield is a common issue that can stem from several factors throughout the synthetic process. Here’s a breakdown of potential causes and their solutions.
1. Incomplete N-oxidation of 4-Ethylpyridine
-
Cause: The initial N-oxidation of 4-ethylpyridine may be incomplete, leaving unreacted starting material that will not proceed to the final product.
-
Solution:
-
Monitor the reaction closely: Use Thin Layer Chromatography (TLC) to track the disappearance of the starting material.
-
Optimize reaction time and temperature: Ensure the reaction is allowed to proceed to completion.
-
Purify the N-oxide: It is highly recommended to purify the 4-ethylpyridine N-oxide before proceeding to the cyanation step to remove any unreacted starting material and byproducts.
-
2. Inefficient Activation of the N-oxide
-
Cause: The Reissert-Henze reaction requires an activating agent, such as benzoyl chloride or dimethylcarbamoyl chloride, to form a reactive intermediate.[1][2] If this activation is inefficient, the subsequent nucleophilic attack by the cyanide ion will be slow or non-existent.
-
Solution:
-
Choice of Activating Agent: Dimethylcarbamoyl chloride has been shown to be effective.[2]
-
Ensure Anhydrous Conditions: The activating agents are sensitive to moisture. Use dry solvents and glassware.
-
Stoichiometry: Use a slight excess of the activating agent to ensure complete conversion of the N-oxide.
-
3. Poor Reactivity of the Cyanating Agent
-
Cause: The chosen cyanating agent may not be sufficiently reactive under the reaction conditions.
-
Solution:
-
Solvent Choice: The choice of solvent can significantly impact the solubility and reactivity of the cyanide salt. Acetonitrile is a common choice for this reaction.[2]
-
Temperature: Increasing the reaction temperature can enhance the rate of reaction. However, be cautious as higher temperatures can also lead to side reactions. A typical temperature range is 100-120°C.[2]
-
Problem: Formation of Significant Byproducts
-
Cause: Side reactions are common in the Reissert-Henze reaction. These can include the formation of regioisomers, hydrolysis of the nitrile group, or polymerization.
-
Solution:
-
Temperature Control: Maintain a stable and optimized reaction temperature. Overheating can promote the formation of byproducts.
-
Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions.
-
Careful Work-up: During the work-up, avoid overly acidic or basic conditions that could lead to the hydrolysis of the nitrile group.
-
Problem: Difficulty in Purifying the Final Product
-
Cause: The crude product may contain unreacted starting materials, reagents, and byproducts with similar polarities, making purification by standard methods challenging.
-
Solution:
-
Column Chromatography: This is the most effective method for purifying this compound. A silica gel column with a gradient elution of a non-polar solvent (e.g., hexane or petroleum ether) and a polar solvent (e.g., ethyl acetate) is recommended.
-
Recrystallization: If a solid product is obtained, recrystallization from a suitable solvent system can be an effective purification method.
-
Acid-Base Extraction: An aqueous acid wash during the work-up can help remove any unreacted pyridine-containing starting materials.
-
Experimental Protocol: Synthesis of this compound
This protocol is a representative procedure based on the Reissert-Henze reaction.
Step 1: Synthesis of 4-Ethylpyridine N-oxide
-
In a round-bottom flask, dissolve 4-ethylpyridine in glacial acetic acid.
-
Cool the solution in an ice bath and add 30% hydrogen peroxide dropwise with stirring.
-
After the addition is complete, heat the mixture at 70-80°C for 24 hours.
-
Monitor the reaction by TLC until the 4-ethylpyridine is consumed.
-
Cool the reaction mixture and carefully add a saturated solution of sodium carbonate to neutralize the acetic acid.
-
Extract the aqueous layer with dichloromethane.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 4-ethylpyridine N-oxide.
Step 2: Cyanation of 4-Ethylpyridine N-oxide
-
To a solution of 4-ethylpyridine N-oxide in anhydrous acetonitrile, add dimethylcarbamoyl chloride.
-
Add potassium cyanide to the mixture.
-
Heat the reaction mixture to 120°C and stir for 4 hours.[2]
-
Monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature and quench with water.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (hexane:ethyl acetate gradient) to yield this compound.
Visualizations
Reaction Pathway
Caption: Reaction pathway for the synthesis of this compound.
Troubleshooting Workflow
Caption: A workflow for troubleshooting common issues in the synthesis.
References
- Functionalization of Pyridines via Reissert-Henze Reaction.
- Paired Electrolysis for Decarboxylative Cyanation: 4-CN-Pyridine, a Versatile Nitrile Source.
- 4-ethylpyridine - Organic Syntheses Procedure.
- Cyanation - Wikipedia.
- The Direct Formation of 2-Cyano-4-amidopyridine via α-Cyanation of 4-Amidopyridine N-Oxide with Dimethylcarbamoyl Chloride and.
- Paired Electrolysis for Decarboxylative Cyanation: 4-CN-Pyridine, a Versatile Nitrile Source | Request PDF - ResearchGate.
- Paired Electrolysis for Decarboxylative Cyanation: 4-CN-Pyridine, a Versatile Nitrile Source.
- Reissert-Henze reaction - ResearchGate.
- A Novel Ethynylation of Pyridines by Reissert–Henze Type Reaction - ResearchGate.
- This compound | C8H8N2 | CID 14482378 - PubChem.
- Reissert reaction - Wikipedia.
- Reissert-Henze reaction (2020) | X.P. Brannmjk - SciSpace.
- α-Cyanation of substituted pyridine N-oxides under optimized reaction... | Download Scientific Diagram - ResearchGate.
- The Direct Formation of 2-Cyano-4-amidopyridine via α-Cyanation of 4-Amidopyridine N-Oxide with Dimethylcarbamoyl Chloride and Cheap Potassium Cyanide - ResearchGate.
Sources
Technical Support Guide: Stability and Storage of 4-Ethylpyridine-2-carbonitrile
As a Senior Application Scientist, this guide provides researchers, scientists, and drug development professionals with essential technical information regarding the stability, storage, and handling of 4-Ethylpyridine-2-carbonitrile (CAS: 92486-38-9). Adherence to these guidelines is critical for ensuring reagent integrity, achieving reproducible experimental outcomes, and maintaining laboratory safety.
Frequently Asked Questions (FAQs)
This section addresses the most common inquiries regarding the handling and storage of this compound.
Q1: What are the optimal storage conditions for this compound?
For maximum stability and to preserve its chemical integrity, this compound should be stored under controlled conditions. The most critical parameters are temperature, atmosphere, and light exposure. The recommended practice is to store the compound in a refrigerator at 2-8°C[1]. The container must be tightly sealed to prevent exposure to moisture and air[2][3][4]. For long-term storage, blanketing the container with an inert gas like argon or nitrogen is a highly recommended best practice to prevent oxidative degradation and hydrolysis.
Q2: Why is it critical to store this compound in a dry, moisture-free environment?
The nitrile group (-C≡N) in this compound is susceptible to hydrolysis, particularly in the presence of moisture and under acidic or basic conditions[5][6]. Hydrolysis will convert the nitrile group first into an amide and subsequently into a carboxylic acid (4-ethyl-2-picolinic acid). This transformation creates a significant impurity that can interfere with your reactions, alter biological activity, and lead to inconsistent results. Storing the compound in a dry environment, ideally in a desiccator or under an inert atmosphere, is the most effective way to prevent this degradation pathway[2][3][7].
Q3: What materials and conditions should be avoided when handling or storing this compound?
To prevent degradation and ensure safety, avoid contact with the following:
-
Strong Oxidizing Agents: These can react with the pyridine ring or the ethyl group[4][5].
-
Strong Acids and Bases: These can catalyze the hydrolysis of the nitrile group[5][6].
-
Moisture/Water: Leads to hydrolysis as detailed above[4].
-
Heat and Ignition Sources: The compound should be kept away from open flames, hot surfaces, and sparks[4][5].
-
Direct Light: Some pyridine derivatives are light-sensitive; therefore, storing in an amber or opaque container is recommended to prevent potential photochemical degradation[3].
Q4: What are the primary safety hazards associated with this compound?
This compound is classified as hazardous and requires careful handling. According to its GHS classification, it is fatal if swallowed or in contact with skin, causes severe skin irritation and serious eye damage, and may cause respiratory irritation[2][8]. Always handle this chemical in a well-ventilated area or under a chemical fume hood. Personal protective equipment (PPE), including chemical-resistant gloves, safety goggles or a face shield, and a lab coat, is mandatory[2][4].
Troubleshooting Guide
This section provides a logical workflow for addressing common issues that may arise during experiments involving this compound.
Issue 1: Inconsistent or Poor Experimental Results (e.g., low yield, unexpected byproducts)
-
Primary Suspected Cause: Degradation of the this compound reagent. The presence of impurities, primarily the hydrolyzed carboxylic acid form, can inhibit or alter the expected reaction pathway.
-
Troubleshooting Workflow:
-
Verify Storage Conditions: Immediately confirm that the compound has been stored according to the recommendations (see Table 1). Check for a tightly sealed cap and note if it was stored in a refrigerated and dry environment.
-
Visual Inspection: Examine the physical appearance of the compound. It should be a light green oil or a low-melting solid[1][2]. A significant darkening of color or the presence of solid precipitates may indicate degradation.
-
Analytical Purity Confirmation: If you suspect degradation, the most reliable approach is to verify the purity of the reagent.
-
Experimental Protocol: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method to assess the purity of your this compound sample.
-
Prepare a Standard Solution: If available, use a new, unopened bottle of the compound as a reference standard. Otherwise, use the Certificate of Analysis (CoA) provided by the manufacturer as your reference chromatogram. Prepare a stock solution of a known concentration (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or methanol.
-
Prepare the Sample Solution: Prepare a solution of your suspect reagent at the same concentration as the standard.
-
Set HPLC Parameters:
-
Column: A C18 reverse-phase column is a suitable starting point.
-
Mobile Phase: A gradient of water and acetonitrile (both with 0.1% formic acid or trifluoroacetic acid) is typically effective. For example, start with 95:5 Water:Acetonitrile and ramp to 5:95 Water:Acetonitrile over 10-15 minutes.
-
Detection: Use a UV detector set to a wavelength where the pyridine ring absorbs, typically around 260 nm.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Analyze and Compare: Run both the standard (if available) and the sample. Compare the chromatograms. The appearance of significant new peaks or a decrease in the area of the main peak in your sample relative to the standard indicates the presence of impurities and degradation. The hydrolyzed carboxylic acid product will typically have a shorter retention time than the parent nitrile compound in a reverse-phase system.
Issue 2: The Compound Has Changed in Appearance
-
Primary Suspected Cause: Exposure to air (oxidation), moisture (hydrolysis), or light.
-
Recommended Action:
-
Do not use the reagent if a significant, unexplained change in physical appearance is observed.
-
If the material is critical, you must perform an analytical purity check (as described above) before proceeding with any experiment.
-
If purity is compromised, it is best to procure a new batch of the reagent to ensure the validity and reproducibility of your research.
-
Data Summary & Visualizations
Table 1: Recommended Storage and Handling Parameters
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C (Refrigerated)[1] | Slows down potential degradation pathways. |
| Atmosphere | Tightly sealed container[2][3][4], preferably under an inert gas (Argon/Nitrogen). | Prevents hydrolysis from atmospheric moisture and oxidation. |
| Light | Store in an opaque or amber vial[3]. | Prevents potential photochemical degradation. |
| Incompatibilities | Avoid strong acids, strong bases, strong oxidizing agents, moisture[4][5][6]. | These materials can cause rapid chemical degradation. |
| Handling | Use in a chemical fume hood with appropriate PPE[2][4]. | The compound is highly toxic and an irritant[2][8]. |
Diagram 1: Troubleshooting Workflow for Reagent Stability
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. This compound | C8H8N2 | CID 14482378 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Solubility Challenges with 4-Ethylpyridine-2-carbonitrile in Aqueous Media
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for 4-Ethylpyridine-2-carbonitrile. This document is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solubility of this compound. Our goal is to provide you with not only procedural steps but also the underlying scientific principles to empower you to make informed decisions in your experimental design.
Section 1: Frequently Asked Questions (FAQs)
This section provides rapid answers to the most common issues encountered when working with this compound.
Q1: Why is my this compound not dissolving in plain water or buffer?
A: this compound possesses a molecular structure with conflicting characteristics. While the pyridine ring and nitrile group have polar features, the ethyl group and the overall carbon backbone introduce significant non-polar, hydrophobic character. This dual nature leads to its classification as a poorly water-soluble organic compound. Complete dissolution in purely aqueous media is often unachievable, especially at higher concentrations.
Q2: What is the quickest and most common method to prepare a concentrated stock solution?
A: The most straightforward method is to use a water-miscible organic co-solvent.[1][2] Creating a high-concentration stock solution in 100% Dimethyl Sulfoxide (DMSO) or ethanol is standard practice. This stock can then be serially diluted into your aqueous experimental medium. However, be mindful of the final co-solvent concentration in your assay, as it can affect biological systems.
Q3: I dissolved the compound in an organic solvent, but it precipitated when I added it to my aqueous buffer. What happened and how can I fix it?
A: This phenomenon, known as "crashing out," occurs when the concentration of the compound exceeds its solubility limit in the final aqueous medium. The organic co-solvent disperses, and the now-unsupported compound aggregates and precipitates. To fix this, you can either decrease the final concentration of this compound or employ a more robust solubilization strategy, such as using cyclodextrins or adjusting the pH, which are detailed in Section 2.
Q4: Are there specific safety precautions for handling this compound?
A: Yes. According to its safety profile, this compound is harmful if swallowed, causes skin irritation, and can cause serious eye damage and respiratory irritation.[3] Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
Q5: How can I experimentally determine the solubility of this compound in my specific buffer?
A: A common method is the shake-flask technique.[4] Add an excess amount of the compound to your buffer in a sealed vial. Agitate the mixture at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. Afterward, filter the solution through a 0.22 µm filter to remove undissolved solids. The concentration of the dissolved compound in the filtrate can then be accurately measured using an analytical technique like High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.
Section 2: In-Depth Troubleshooting & Strategy Selection
Successfully solubilizing this compound requires a strategy tailored to your experimental constraints. The following workflow and detailed explanations will guide you to the optimal method.
Solubilization Strategy Decision Workflow
This diagram outlines a logical path for selecting the most appropriate solubilization technique based on your experimental needs.
Caption: Decision workflow for selecting a solubilization method.
Strategy 1: pH Modification (Acidification)
Mechanism: The pyridine ring in this compound contains a nitrogen atom with a basic lone pair of electrons.[5] By lowering the pH of the aqueous medium (e.g., to pH 4-5) with a suitable acid like hydrochloric acid (HCl), this nitrogen becomes protonated. This process forms a pyridinium salt. The resulting ionic salt is significantly more polar than the neutral molecule, leading to a dramatic increase in its aqueous solubility.[6]
-
When to Use: This is the preferred method when your experimental system (e.g., cell-free assays, chemical reactions) is tolerant of a lower pH. It is often the most effective and cleanest method, as it avoids organic solvents or other excipients.
-
Causality: The conversion from a neutral organic molecule to an ionic salt fundamentally alters its interaction with water. Water, being a highly polar solvent, readily solvates charged ions, leading to higher solubility.
-
Limitations: This method is unsuitable for experiments requiring strict physiological pH (e.g., most live-cell cultures) or if the compound is susceptible to acid-catalyzed hydrolysis. The nitrile group could potentially hydrolyze under harsh acidic conditions over time.[7]
Strategy 2: Co-solvent Systems
Mechanism: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[1][2] This makes the aqueous environment more "hospitable" to hydrophobic molecules like this compound, thereby increasing its solubility.[8] The increase in solubility can be substantial, often by several orders of magnitude.[2]
-
When to Use: Ideal for creating high-concentration stock solutions and for assays where the final co-solvent concentration is known to be non-interfering (typically <0.5% v/v).
-
Causality: The co-solvent disrupts the strong hydrogen-bonding network of water. This reduction in solvent-solvent interaction energy makes it easier to create a cavity for the solute molecule, favoring dissolution.
-
Limitations: Organic solvents can have unintended effects on experimental outcomes, such as altering protein conformation, affecting cell membrane integrity, or acting as a confounding variable in biological assays. It is crucial to run a vehicle control (media with the same concentration of co-solvent but without the compound) in all experiments.
| Co-solvent | Typical Starting Stock Conc. | Key Characteristics |
| DMSO | 10-50 mM | Highly effective; common in biological screening; can be toxic to some cells at >0.5%. |
| Ethanol | 10-50 mM | Less toxic than DMSO; volatile; suitable for many applications. |
| Propylene Glycol | 5-20 mM | Generally considered safe; viscous; often used in pharmaceutical formulations.[1] |
| PEG 300/400 | 5-20 mM | Low toxicity; high boiling point; can increase solution viscosity.[9] |
Strategy 3: Cyclodextrin-Mediated Solubilization
Mechanism: Cyclodextrins are cyclic oligosaccharides shaped like a hollow cone or torus.[10] Their interior cavity is hydrophobic, while the exterior is hydrophilic.[11][12] The non-polar ethyl-pyridine portion of this compound can partition into the hydrophobic cavity, forming a water-soluble "inclusion complex".[11][13] This complex effectively masks the compound's hydrophobicity from the bulk water, leading to a significant increase in its apparent solubility.[14]
-
When to Use: This is an excellent strategy for sensitive biological systems (like in vivo studies or cell culture) where pH modification is not possible and organic solvents must be avoided. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is particularly useful due to its high aqueous solubility and low toxicity compared to natural cyclodextrins.[10]
-
Causality: The formation of the inclusion complex is an energetically favorable process driven by the displacement of high-energy water molecules from the hydrophobic cavity and the establishment of van der Waals interactions between the host (cyclodextrin) and the guest (compound).
-
Limitations: The formation of the complex is a 1:1 or 1:2 stoichiometric relationship, so a molar excess of cyclodextrin is often required. This adds another component to the formulation which must be considered.
Caption: Encapsulation by a cyclodextrin increases solubility.
Section 3: Detailed Experimental Protocols
These protocols provide step-by-step instructions. Always begin with a small-scale trial to confirm success before preparing a large batch.
Protocol 1: Solubility Enhancement by pH Adjustment
-
Preparation: Prepare a 0.1 M solution of Hydrochloric Acid (HCl).
-
Dispensing: Weigh a precise amount of this compound into a sterile glass vial.
-
Initial Suspension: Add approximately 80% of the final desired volume of purified water or your base buffer (without buffering capacity). The compound will likely not dissolve and may appear as an oil or solid suspension.
-
Titration: While stirring vigorously, add the 0.1 M HCl solution dropwise. Monitor the solution's clarity.
-
Dissolution Point: Continue adding acid until the solution becomes completely clear.
-
pH Measurement: Measure the pH of the resulting solution. This is the minimum pH required for solubilization at this concentration.
-
Final Volume: Add purified water or base buffer to reach the final target volume and mix thoroughly.
-
Validation: Visually inspect the solution for any signs of precipitation. For long-term storage, it is advisable to filter the solution through a 0.22 µm syringe filter.
Protocol 2: Preparation of a Stock Solution using a Co-solvent (DMSO)
-
Weighing: Accurately weigh an appropriate amount of this compound into a sterile, amber glass vial.
-
Solvent Addition: Add the required volume of 100% DMSO to achieve the desired molarity (e.g., for a 10 mM stock, add 1 mL of DMSO to 1.32 mg of the compound).
-
Dissolution: Cap the vial and vortex or sonicate gently at room temperature until the compound is fully dissolved and the solution is clear. This is your concentrated stock solution.
-
Storage: Store the stock solution at -20°C or -80°C as recommended for the compound's stability.
-
Application: For experiments, thaw the stock solution and perform serial dilutions into your final aqueous medium. Ensure the final DMSO concentration is below the tolerance limit of your assay (e.g., <0.5%). Always add the stock solution to the aqueous medium while vortexing to aid rapid dispersion and prevent precipitation.
Protocol 3: Solubilization using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
-
Preparation of CD Solution: Prepare a 20-40% (w/v) solution of HP-β-CD in your desired aqueous buffer. For example, dissolve 20 g of HP-β-CD in purified water and bring the final volume to 100 mL. Gentle warming and stirring may be required. Allow the solution to cool to room temperature.
-
Compound Addition: Add the pre-weighed this compound directly to the HP-β-CD solution. A 5-10 molar excess of HP-β-CD to the compound is a good starting point.
-
Complexation: Seal the container and shake or stir vigorously at room temperature for 1-24 hours. The time required for complete complexation and dissolution can vary. Sonication can sometimes expedite the process.
-
Validation: Once the solution appears clear, filter it through a 0.22 µm filter to remove any residual undissolved compound or particulates. The resulting clear solution is ready for use.
Section 4: Compound Stability and Handling
-
Safety: Always consult the latest Safety Data Sheet (SDS) before use. Handle this compound in a chemical fume hood. In case of contact, wash skin thoroughly and seek medical attention for eye contact or ingestion.[3]
-
Storage: Store the neat compound and stock solutions in tightly sealed containers, protected from light. For long-term storage, refrigeration or freezing (-20°C) is recommended.
-
Degradation: Be aware of potential chemical degradation. The pyridine ring is generally stable, but the nitrile group can be susceptible to hydrolysis to a carboxylic acid under strongly acidic or basic conditions, especially with prolonged heating.[7] The ethyl group can be a site for oxidation.[15] It is recommended to prepare fresh solutions for critical experiments.
References
- Wikipedia Contributors. (n.d.). Cosolvent. Wikipedia. [Link]
- Pharmaoffer. (n.d.). Exploring the Role of Cyclodextrins in Enhancing the Bioavailability of Hydrophobic Drugs. [Link]
- Miro, A., et al. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed Central. [Link]
- ALZET® Osmotic Pumps. (n.d.). Cyclodextrins: Improving Delivery of Hydrophobic Compounds. [Link]
- National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]
- Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. [Link]
- ACS Publications. (2019). Synergistic Solvation Effects: Enhanced Compound Solubility Using Binary Solvent Mixtures. Organic Process Research & Development. [Link]
- Saleh, T., et al. (2024). Cyclodextrins: Advances in Chemistry, Toxicology, and Multifaceted Applications.
- YouTube. (2020). Solubility 5 effect of cosolvents on the aqueous solubility of organic chemicals. [Link]
- YouTube. (2024). How To Determine Solubility Of Organic Compounds?. [Link]
- Al-Subaie, M., et al. (2023). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. PubMed Central. [Link]
- Pharmaffiliates. (n.d.). CAS No : 92486-38-9| Chemical Name : 4-Ethyl-2-pyridinecarbonitrile. [Link]
- ResearchGate. (2015). (PDF)
- SciSpace. (2020). Bioavailability Enhancement Techniques for Poorly Soluble Drugs. [Link]
- MDPI. (2021). Catalytic Degradation of 4-Ethylpyridine in Water by Heterogeneous Photo-Fenton Process. [Link]
- Solubility of Things. (n.d.). 4-Ethylpyridine. [Link]
- University of Toronto. (2023). Solubility of Organic Compounds. [Link]
- Wikipedia Contributors. (n.d.). Pyridine. Wikipedia. [Link]
- Chemistry Stack Exchange. (2023). Effect of pH on solubility (Lehninger's Principles). [Link]
- Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility. [Link]
- Google Patents. (n.d.).
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Technical Support Center: Optimization of Reaction Conditions for 4-Ethylpyridine-2-carbonitrile Synthesis
Welcome to the technical support center for the synthesis of 4-Ethylpyridine-2-carbonitrile. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this synthesis. Our focus is on practical, field-tested insights to help you optimize your reaction conditions and achieve high yields and purity.
Introduction to the Synthesis Pathway
The most common and effective route for the synthesis of this compound is a two-step process. The first step involves the N-oxidation of 4-ethylpyridine to form 4-ethylpyridine-N-oxide. This is followed by a cyanation reaction, typically a Reissert-Henze reaction, where the N-oxide is activated and then reacted with a cyanide source to introduce the nitrile group at the C2 position of the pyridine ring.
Technical Support Center: Analysis of 4-Ethylpyridine-2-carbonitrile Reactions
Welcome to the technical support center for the analysis of 4-Ethylpyridine-2-carbonitrile and its related reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of identifying reaction byproducts using Liquid Chromatography-Mass Spectrometry (LC-MS). Here, we address common challenges and frequently asked questions to ensure the integrity and accuracy of your experimental results.
Troubleshooting Guide: Navigating Byproduct Identification
This section provides in-depth solutions to specific problems you may encounter during the LC-MS analysis of your this compound reaction mixture.
Question 1: I am observing a peak with a mass-to-charge ratio (m/z) of 133.1 in my LC-MS data, which is close to the expected mass of my product. How can I confirm if this is my target compound?
The expected monoisotopic mass of this compound (C8H8N2) is approximately 132.07 Da.[1][2] In positive ion mode electrospray ionization (ESI), it is common to observe the protonated molecule, [M+H]+, which would have an m/z of approximately 133.08. Your observed m/z of 133.1 is likely your target compound.
To confirm its identity, you should:
-
Check for Common Adducts: Besides the protonated molecule, other common adducts in positive ion mode include sodium ([M+Na]+) and potassium ([M+K]+).[3][4][5][6][7] Look for peaks at approximately m/z 155.06 (for [M+Na]+) and m/z 171.03 (for [M+K]+) in your spectrum. The presence of these adducts with the correct mass difference from your main peak strengthens the identification.
-
Perform Tandem Mass Spectrometry (MS/MS): Isolate the ion at m/z 133.1 and subject it to collision-induced dissociation (CID). The fragmentation pattern will provide structural information. For aromatic nitriles, a common fragmentation is the loss of HCN (27 Da) or the entire nitrile group.[8][9]
Question 2: My reaction is a Reissert-Henze reaction to synthesize this compound. What are the most probable byproducts I should be looking for?
The Reissert-Henze reaction involves the cyanation of a pyridine N-oxide.[10][11][12][13] While generally efficient, several side reactions can occur, leading to byproducts.
-
Isomeric Products: Cyanation can sometimes occur at other positions on the pyridine ring, although the 2-position is generally favored.[14][15][16] You may see other isomers of ethylpyridine-carbonitrile. These will have the same molecular weight as your target compound but different retention times on your LC column.
-
Unreacted Starting Material: Incomplete reactions will result in the presence of the starting 4-ethylpyridine N-oxide.
-
Hydrolysis Products: If water is present in your reaction, the nitrile group can be hydrolyzed to a primary amide (4-Ethylpyridine-2-carboxamide) or a carboxylic acid (4-Ethylpyridine-2-carboxylic acid).
-
Products from Side Reactions of the Acylating Agent: The acylating agent (e.g., benzoyl chloride) can react with nucleophiles in the reaction mixture, leading to various benzoic acid derivatives.[14]
The following table summarizes the expected m/z values for the protonated forms of these potential byproducts:
| Compound | Molecular Formula | Monoisotopic Mass (Da) | [M+H]+ m/z |
| 4-Ethylpyridine N-oxide | C7H9NO | 123.07 | 124.08 |
| 4-Ethylpyridine-2-carboxamide | C8H10N2O | 150.08 | 151.09 |
| 4-Ethylpyridine-2-carboxylic acid | C8H9NO2 | 151.06 | 152.07 |
Question 3: I am seeing many unexpected peaks in my chromatogram with poor peak shape. What could be the cause?
Poor peak shape, such as tailing, fronting, or splitting, can be indicative of several issues.[17]
-
Column Overload: Injecting too concentrated a sample can lead to peak fronting. Try diluting your sample.
-
Secondary Interactions: The basic nature of the pyridine nitrogen can lead to interactions with acidic silanol groups on the silica-based column, causing peak tailing.[17] Consider using a column with end-capping or a different stationary phase. Adding a small amount of a competing base, like triethylamine, to your mobile phase can also help.
-
Solvent Mismatch: If the solvent in which your sample is dissolved is significantly stronger than your mobile phase, it can cause peak distortion.[18] Whenever possible, dissolve your sample in the initial mobile phase.
-
Column Contamination: Buildup of contaminants on the column can lead to split peaks and a general loss of performance.[18][19] Flush the column with a strong solvent or consider replacing it if performance does not improve.
The following diagram illustrates a troubleshooting workflow for poor peak shape:
Caption: General workflow for an LC-MS experiment.
What are some common contaminants that might interfere with my analysis?
Contamination can be a significant issue in LC-MS. [19]Common sources include:
-
Solvents and Reagents: Always use high-purity, LC-MS grade solvents and reagents to avoid introducing contaminants. [18]* Glassware and Plasticware: Leachables from plastic tubes or improperly cleaned glassware can appear in your chromatogram.
-
Carryover: Residual sample from a previous injection can carry over into the next run. [19]Implement a robust wash method for your autosampler.
Experimental Protocols
Protocol 1: Sample Preparation for LC-MS Analysis
-
Reaction Quenching: At the desired time point, quench a small aliquot of the reaction mixture by diluting it 1:10 in a 50:50 mixture of acetonitrile and water.
-
Centrifugation: Centrifuge the diluted sample at 10,000 x g for 5 minutes to pellet any precipitated salts or solids.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean autosampler vial.
-
Further Dilution: Perform a further 1:100 dilution of the supernatant with the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Filtration: Filter the final diluted sample through a 0.22 µm syringe filter into a new autosampler vial before placing it in the LC autosampler.
References
- Shimadzu Scientific Instruments. (n.d.). Liquid Chromatography Mass Spectrometry Troubleshooting Guide.
- ZefSci. (2025, May 6). LCMS Troubleshooting: 14 Proven Strategies for Laboratories.
- ResearchGate. (2024, August 12). LC/MS Troubleshooting Guide.
- Restek. (2021, November 29). Effective LC Troubleshooting: Symptom-Based Strategies and Solutions.
- PubChem. (n.d.). This compound.
- PubMed. (2015, May 30). Untargeted analysis of sesquiterpene pyridine alkaloids from the dried roots of Tripterygium wilfordii using high-performance liquid chromatography/electrospray ionization tandem mass spectrometry.
- Pharmaffiliates. (n.d.). 4-Ethyl-2-pyridinecarbonitrile.
- Agilent. (2018, January 31). The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS.
- Agilent. (2014, March 24). LC-MS/MS ANALYSIS OF PYRROLIZIDINE ALKALOIDS FROM PLANT MATRIX USING THE AGILENT 1290 UHPLC COUPLED WITH 6490 QQQ.
- Nishiwaki, N., et al. (n.d.). Functionalization of Pyridines via Reissert-Henze Reaction.
- ResearchGate. (n.d.). Reissert‐Henze reaction.
- ResearchGate. (n.d.). List of common adduct types in positive ionisation mode for ESI.
- ACD/Labs. (2022, May 27). Common Adduct and Fragment Ions in Mass Spectrometry.
- MDPI. (n.d.). Quantitative Analysis of Pyrrolizidine Alkaloids in Food Matrices and Plant-Derived Samples Using UHPLC—MS/MS.
- National Institutes of Health. (n.d.). Use of a New LC-MS Method for The Determination of Pyrrolizidine Alkaloids in Feeds.
- National Institutes of Health. (2020, October 29). Adduct annotation in liquid chromatography/high-resolution mass spectrometry to enhance compound identification.
- ResearchGate. (n.d.). α‐Cyanation of substituted pyridine N‐oxides under optimized reaction....
- ResearchGate. (n.d.). A Novel Ethynylation of Pyridines by Reissert–Henze Type Reaction.
- ResearchGate. (n.d.). Cyanation of pyridine N‐oxides, as reported in 1983.
- Semantic Scholar. (n.d.). Synthesis of 2-substituted pyridines from pyridine N-oxides.
- Waters. (n.d.). What are common adducts in ESI mass spectrometry?.
- Yamamoto, H., et al. (n.d.). The Direct Formation of 2-Cyano-4-amidopyridine via α-Cyanation of 4-Amidopyridine N-Oxide with Dimethylcarbamoyl Chloride and.
- Organic Syntheses. (n.d.). 4-ethylpyridine.
- Fiehn Lab. (n.d.). MS Adduct Calculator.
- SciSpace. (2020). Reissert‐Henze reaction.
- Journal of the American Society for Mass Spectrometry. (n.d.). Denitration of nitroaromatic compounds by arylnitrile radical cations.
- Agilent. (2019, July 31). High-Throughput Determination of Multiple Toxic Alkaloids in Food by UHPLC/MS/MS.
- Wikipedia. (n.d.). Reissert reaction.
- ResearchGate. (n.d.). Fragmentation pathway involving the nitrile form of....
- LookChem. (n.d.). 4-ethylpyridine.
- ACS Publications. (n.d.). Mass Spectrometric Analysis. Aliphatic Nitriles.
- Wikipedia. (n.d.). Fragmentation (mass spectrometry).
- Wikipedia. (n.d.). Reissert-Reaktion.
- ResearchGate. (n.d.). Reissert, Reissert‐Henze and Chichibabin reactions.
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Technical Support Center: Purification of 4-Ethylpyridine-2-carbonitrile
Welcome to the technical support guide for 4-Ethylpyridine-2-carbonitrile (CAS No. 92486-38-9). This document is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the purification of this key chemical intermediate. We will address common challenges, from identifying and removing persistent impurities to optimizing your workflow for maximum purity and yield.
Section 1: Understanding the Impurity Profile
A successful purification strategy begins with understanding the potential impurities. The purity of your final product is directly influenced by the synthetic route and subsequent work-up conditions.
Q1: What are the most common impurities I should expect when working with crude this compound?
A1: The impurity profile can be complex, but typically falls into four main categories:
-
Starting Materials & Reagents: Incomplete reactions can leave residual starting materials. For example, if synthesized from 4-ethylpyridine, you may find traces of it in your crude product.
-
Isomeric Byproducts: Depending on the synthetic pathway, regioisomers such as 2-ethylisonicotinonitrile (2-Ethyl-4-pyridinecarbonitrile) or 3-Ethylpyridine-2-carbonitrile can form.[1] These are often the most challenging to separate due to their similar physical properties.
-
Reaction Byproducts & Degradants: Pyridine rings can be susceptible to side reactions. Discoloration (yellowing or browning) is a common issue, often caused by minor degradation products or the presence of oxidized species.[2] The nitrile group can also be susceptible to hydrolysis, forming the corresponding carboxylic acid or amide, especially during aqueous work-ups under non-neutral pH.
-
Solvent & Water Residue: Pyridine and its derivatives are often hygroscopic, readily absorbing atmospheric moisture.[2] Residual solvents from the reaction or extraction (e.g., toluene, ethyl acetate, DMF) are also common.
Section 2: Purity Assessment: Choosing the Right Analytical Method
Before attempting purification, you must accurately assess the purity of your crude material. This baseline analysis will inform your choice of purification technique and help you track its effectiveness.
Q2: How can I determine the purity of my this compound sample and identify unknown impurities?
A2: A multi-technique approach is often best. Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are excellent for quantitative purity assessment, while Nuclear Magnetic Resonance (NMR) provides crucial structural information for impurity identification.
| Technique | Principle & Application | Pros for this compound | Cons & Considerations |
| HPLC (Reversed-Phase) | Separates compounds based on polarity. The sample is passed through a non-polar stationary phase (e.g., C18) with a polar mobile phase.[3] | Excellent for separating polar impurities (e.g., hydrolyzed byproducts) and non-volatile compounds. Good for quantitative analysis. | Isomeric pyridines can be challenging to separate on standard C18 columns. Method development may be required (e.g., HILIC or mixed-mode chromatography).[3] |
| GC-MS | Separates volatile compounds based on boiling point and polarity in a capillary column, followed by mass analysis for identification.[4] | Highly effective for separating volatile isomers and identifying them by their mass fragmentation patterns.[4] Detects residual solvents. | Not suitable for non-volatile impurities (e.g., salts, hydrolyzed products). The compound must be thermally stable. |
| ¹H and ¹³C NMR Spectroscopy | Provides detailed structural information based on the magnetic properties of atomic nuclei.[4] | The "gold standard" for structural confirmation. Can identify and quantify impurities if their signals are resolved from the main product. | May not detect trace impurities (<1%). Overlapping signals in complex mixtures can make interpretation difficult. |
| Thin-Layer Chromatography (TLC) | A rapid, qualitative method to assess the number of components in a mixture and to determine an appropriate solvent system for column chromatography.[5] | Fast, inexpensive, and essential for developing column chromatography methods. | Not quantitative. Resolution is much lower than HPLC or GC. |
Section 3: Core Purification Methodologies
The choice of purification method is dictated by the nature of the impurities, the physical state of the product (this compound is typically an oil), and the desired scale.[6]
Workflow for Purification Strategy Selection
The following diagram outlines a logical workflow for selecting the most appropriate purification strategy.
Caption: Decision workflow for purifying this compound.
Protocol 1: Flash Column Chromatography (Most Common Method)
This is the most versatile and effective method for removing a wide range of impurities, especially isomers.
Q3: What is a reliable, step-by-step protocol for purifying this compound by flash column chromatography?
A3: This protocol is a robust starting point.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Solvents: Hexanes (or Heptane), Ethyl Acetate (EtOAc), Dichloromethane (DCM)
-
Glass chromatography column
-
Collection tubes/flasks
Methodology:
-
Determine the Eluent System: Using TLC, find a solvent mixture that gives your product an Rf value of ~0.25-0.35. A good starting point is a gradient of Ethyl Acetate in Hexanes (e.g., starting from 5% EtOAc/Hexanes and increasing).
-
Pack the Column: Prepare a slurry of silica gel in 100% hexanes and carefully pack the column, ensuring no air bubbles are trapped.[4] Add a thin layer of sand on top.
-
Load the Sample:
-
Dissolve your crude oil (e.g., 1 g) in a minimal amount of DCM (~2-3 mL).
-
Add a small amount of silica gel (~2-3 g) to this solution and concentrate it to a dry powder using a rotary evaporator. This "dry loading" technique provides much better separation.
-
Carefully add the dried sample powder to the top of the packed column.
-
-
Elute the Column:
-
Begin eluting with a low-polarity solvent (e.g., 5% EtOAc/Hexanes).
-
Gradually increase the polarity of the eluent based on your TLC analysis. Isomers and less polar byproducts will elute first.
-
Collect fractions and monitor them by TLC to identify which ones contain the pure product.
-
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified oil.
Protocol 2: Vacuum Distillation
Q4: My product is only contaminated with high-boiling point impurities. Can I use distillation?
A4: Yes, if your impurities are significantly less volatile than your product, fractional distillation under reduced pressure can be an effective and scalable purification method.[4]
Methodology:
-
Setup: Assemble a fractional distillation apparatus with a short Vigreux column. Ensure all joints are well-sealed for vacuum.
-
Drying (Optional but Recommended): If water is a suspected impurity, pre-dry the crude oil by stirring over anhydrous sodium sulfate or magnesium sulfate and filtering. For rigorous drying, treatment with calcium hydride (CaH₂) followed by decanting can be used, similar to methods for purifying pyridine itself.[2]
-
Distillation:
-
Place the crude oil in the distillation flask with a stir bar.
-
Slowly apply vacuum and begin gentle heating.
-
Monitor the temperature at the distillation head. Collect the fraction that distills at a constant temperature corresponding to the boiling point of this compound at that pressure.
-
Section 4: Troubleshooting Guide
Even with robust protocols, challenges can arise. This section addresses specific issues in a question-and-answer format.
Troubleshooting Logic for Common Purification Problems
Caption: Troubleshooting guide for common purification issues.
Q5: My column separation is poor, and the spots are overlapping on TLC. What should I do?
A5: This is a common issue when dealing with isomers.
-
Optimize Eluent: Your solvent system may be too polar, causing everything to elute too quickly. Try a shallower gradient or switch to a different solvent system (e.g., Toluene/Acetone).
-
Improve Loading: Overloading the column or loading the sample in too much solvent will cause band broadening. Use the dry loading technique described in Protocol 1 for optimal results.[7]
-
Change Stationary Phase: If silica gel fails, consider using a different stationary phase. Alumina can sometimes provide different selectivity for pyridine compounds.[8]
Q6: My final product is a brownish oil, not the reported light green. What causes this and how can I fix it?
A6: The discoloration of pyridine derivatives is often due to trace impurities or minor degradation products.[2]
-
Activated Carbon: Before final concentration, you can dissolve the product in a solvent like DCM, add a small amount of activated carbon, stir for 15-20 minutes, and then filter through a pad of celite. This often removes color bodies.
-
Re-purification: Careful column chromatography should separate the colored impurities from the desired product.
Q7: My yield is very low after column chromatography. Where did my product go?
A7: Several factors could be at play:
-
Product Streaking: Pyridine compounds can sometimes streak on silica gel due to their basicity. This leads to broad fractions and poor recovery. Adding a small amount of triethylamine (~0.5%) to your eluent can mitigate this by neutralizing the acidic sites on the silica.
-
Incomplete Elution: Your eluent system may not be polar enough to elute the product completely from the column. After you believe all the product is off, try flushing the column with a very polar solvent (e.g., 10% Methanol in DCM) and check this fraction by TLC.
-
Volatility: While not extremely volatile, some product may be lost during rotary evaporation if performed at too high a temperature or for too long.
Section 5: Frequently Asked Questions (FAQs)
Q8: What are the essential safety precautions for handling this compound?
A8: Based on GHS classifications for similar compounds, this compound should be handled with care.[9] Always work in a well-ventilated chemical fume hood.[2] Wear appropriate Personal Protective Equipment (PPE), including nitrile gloves, safety goggles, and a lab coat.[2] It may cause skin and serious eye irritation and may be harmful if swallowed.[9]
Q9: How should I store the purified product?
A9: To prevent degradation and moisture absorption, store purified this compound in a tightly sealed amber glass vial under an inert atmosphere (e.g., argon or nitrogen) in a refrigerator (2-8°C).[2][6]
References
- BenchChem Technical Support Team. (2025).
- BenchChem Technical Support Team. (2025). Technical Support Center: Characterization of Substituted Pyridines. BenchChem.
- BenchChem Technical Support Team. (2025). Technical Support Center: Pyridine Synthesis Troubleshooting. BenchChem.
- UN Environment Programme. (n.d.). III Analytical Methods.
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Pharmaffiliates. (n.d.). 4-Ethyl-2-pyridinecarbonitrile.
- ChemicalBook. (n.d.). 2-ethylisonicotinonitrile.
- Biosynth. (n.d.). 3-Ethylpyridine-2-carbonitrile.
- BenchChem Technical Support Team. (2025). Application Notes and Protocols for the Purification of 2-Bromo-4-methylpyridine Reaction Products. BenchChem.
- BenchChem Technical Support Team. (2025).
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Preventing decomposition of 4-Ethylpyridine-2-carbonitrile during reactions
A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Decomposition During Reactions
Welcome to the technical support center for 4-Ethylpyridine-2-carbonitrile. As a Senior Application Scientist, I have compiled this guide to address the common challenges and questions that arise when working with this versatile synthetic intermediate. The stability of this compound is paramount for achieving high yields and purity in your reactions. This document provides in-depth, evidence-based answers to frequently asked questions, troubleshooting guides for common decomposition issues, and recommended protocols to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: My reaction mixture containing this compound is showing a new, more polar spot on TLC/peak in HPLC over time, even at room temperature. What is the likely cause?
This is a classic sign of nitrile group hydrolysis. The nitrile group in 2-cyanopyridines is susceptible to hydrolysis, which can be catalyzed by trace amounts of acid or base in your reaction mixture or on your glassware.[1][2] The hydrolysis proceeds in two steps, first forming the corresponding amide (4-ethylpicolinamide) and then the carboxylic acid (4-ethylpicolinic acid).[3] Both of these products are significantly more polar than the starting nitrile.
-
Preventative Measures:
-
Ensure all glassware is scrupulously dried and, if necessary, rinsed with a non-protic solvent to remove any acidic or basic residues.
-
Use anhydrous solvents and reagents.
-
If the reaction allows, run it under a dry, inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.
-
Q2: I am running a reaction under strongly acidic or basic conditions. What are the primary decomposition pathways I should be concerned about?
Strongly acidic or basic conditions will accelerate the hydrolysis of the nitrile group.[4][5]
-
Under Basic Conditions: The rate of hydrolysis is often faster. The product distribution between the amide and the carboxylic acid can be controlled by the stoichiometry of the base. A catalytic amount of base and controlled temperatures (e.g., 100-130°C for 2-cyanopyridine) tend to favor the formation of the amide.[4] Higher concentrations of base and elevated temperatures will drive the reaction towards the carboxylic acid.[5]
-
Under Acidic Conditions: Acid-catalyzed hydrolysis will also proceed to the amide and then the carboxylic acid.
It is crucial to consider if these hydrolysis products will interfere with your desired reaction or purification.
Q3: Can the ethyl group on the pyridine ring be a point of instability?
Yes, the ethyl group is susceptible to oxidation, especially in the presence of strong oxidizing agents or under conditions that can generate radical species. While the pyridine ring itself is relatively stable, the alkyl substituent can be a reactive site. Studies on related 4-alkylpyridines have shown that the alkyl group can be oxidized.[6][7]
-
Recommendations:
-
Avoid unintentional exposure to strong oxidants.
-
If your reaction is sensitive to air, degas your solvents and run the reaction under an inert atmosphere. This will minimize the risk of autoxidation, which can be promoted by light or trace metal impurities.
-
Q4: What is the thermal stability of this compound?
-
Best Practices:
-
Avoid unnecessarily high reaction temperatures.
-
If a high-temperature reaction is required, it is advisable to run a small-scale test to determine the stability of the compound under your specific reaction conditions.
-
Minimize the time the compound is held at elevated temperatures.
-
Q5: Is the pyridine ring itself prone to decomposition?
The pyridine ring is generally robust due to its aromaticity. However, the presence of the electron-withdrawing nitrile group makes it an "electron-deficient" pyridine. Such rings can be susceptible to certain reactions that might be considered decomposition in an unintended context:
-
Reduction: Strong reducing agents, such as those used in a Birch reduction, can lead to the partial reduction of the pyridine ring to a dihydropyridine.[8][9]
-
Radical Attack: Highly reactive species, such as atomic oxygen or nitrogen radicals, can lead to the opening and degradation of the pyridine ring.[10] While these specific conditions are not common in standard organic synthesis, it highlights the ring's vulnerability to highly reactive intermediates.
Under most standard synthetic conditions, decomposition of the pyridine ring is a less common issue compared to the hydrolysis of the nitrile group or oxidation of the ethyl group.
Troubleshooting Guide
| Observed Problem | Potential Cause(s) | Recommended Actions & Solutions |
| Appearance of a new, more polar impurity by TLC/LC-MS. | Nitrile Hydrolysis: The most common cause. The impurity is likely 4-ethylpicolinamide or 4-ethylpicolinic acid. | Confirmation: Obtain the mass of the impurity by LC-MS. The amide will have a mass of +18 Da and the acid +19 Da (with an additional H) compared to the starting material. Prevention: Use anhydrous solvents, dry glassware, and an inert atmosphere. If aqueous workup is required, perform it at low temperatures and quickly proceed to extraction. |
| Reaction mixture turns dark brown or black at elevated temperatures. | Thermal Decomposition: The compound may not be stable at the reaction temperature. | Action: Run the reaction at a lower temperature, even if it requires a longer reaction time or a more active catalyst. Consider microwave-assisted synthesis for better temperature control and shorter reaction times. |
| Low yield and a complex mixture of byproducts, especially in the presence of an oxidizing agent. | Oxidation of the Ethyl Group: The ethyl group is a likely site of oxidation. | Prevention: If the oxidation is not the intended reaction, ensure the reaction is run under an inert atmosphere. Use purified, degassed solvents. Check for and remove any peroxide impurities in your solvents (e.g., THF, ether). |
| Formation of unexpected products during a reduction reaction. | Pyridine Ring Reduction: The electron-deficient pyridine ring may have been partially or fully reduced. | Action: Choose a milder or more selective reducing agent that will not affect the pyridine ring. Protect the pyridine nitrogen before the reduction if possible. |
Key Decomposition Pathways & Prevention
Hydrolysis of the Nitrile Group
This is the most significant decomposition pathway. It is critical to control the presence of water and strong acids or bases.
Caption: Stepwise hydrolysis of this compound.
Troubleshooting Workflow
When decomposition is suspected, a systematic approach is necessary to identify the cause and implement a solution.
Caption: A systematic workflow for troubleshooting decomposition.
Analytical Methods for Monitoring Decomposition
Proactive monitoring of your reaction can save significant time and resources. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are excellent techniques for this purpose.
| Technique | Column Recommendation | Mobile Phase/Carrier Gas | Detector | Notes |
| HPLC | C18 Reverse Phase | Acetonitrile/Water or Methanol/Water with 0.1% Formic Acid or TFA | UV (approx. 254 nm), MS | Excellent for monitoring the appearance of more polar hydrolysis products. MS detection is invaluable for identifying unknown impurities.[11] |
| GC | DB-5 or similar non-polar capillary column | Helium or Hydrogen | FID, MS | Suitable for monitoring the consumption of the starting material and the formation of non-polar byproducts. Derivatization may be needed for polar products.[12] |
References
- Lee, J. S., Jacobsen, N. E., & Ortiz de Montellano, P. R. (1988). 4-alkyl Radical Extrusion in the Cytochrome P-450-catalyzed Oxidation of 4-alkyl-1,4-dihydropyridines. Biochemistry, 27(20), 7703-7710.
- Korsunskii, B. L., et al. (2019). Thermal Decomposition of Cyanuric Triazide. ResearchGate.
- Nedel'ko, V. V., et al. (2011). The thermal decomposition of azidopyridines. Russian Journal of Physical Chemistry B, 5(2), 243-248.
- King, J. A., et al. (1998). Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions. U.S. Patent No. 5,756,750.
- King, J. A., et al. (2002). Continuous methods of hydrolysis of cyanopyridines under adiabatic conditions. Russian Patent No. RU2175968C2.
- Cislak, F. E., & Wheeler, W. R. (1947). Oxidation of Certain Methylpyridines to Pyridine Carboxylic Acids. Journal of the American Chemical Society, 69(5), 1230-1232.
- Donohoe, T. J., McRiner, A. J., & Sheldrake, P. (2000). Partial Reduction of Electron-Deficient Pyridines. Organic Letters, 2(24), 3861-3863.
- Chin, J., & Kim, J. H. (1983). Copper(II) ion-promoted direct hydrolysis of 2-cyanopyridine to picolinic acid. Intramolecular catalysis by the coordinated N-.beta.-hydroxyethyl group. Inorganic Chemistry, 22(11), 1636-1638.
- Wagner, C., et al. (2017). Synthesis, crystal structure and thermal behavior of tetrakis(3-cyanopyridine N-oxide-κO)bis(thiocyanato-κN)cobalt(II), which shows strong pseudosymmetry. Acta Crystallographica Section E: Crystallographic Communications, 73(6), 875-879. Available at: [https://www.researchgate.net/publication/317208191_Synthesis_crystal_structure_and_thermal_behavior_of_tetrakis3-cyanopyridine_N-oxide-kObisthiocyanato-kN cobaltII_which_shows_strong_pseudosymmetry]([Link] cobaltII_which_shows_strong_pseudosymmetry)
- Falcinelli, S., et al. (2020). The Stability of Pyridine and Its Derivatives upon Chemical Attack under the Conditions of Primitive Earth. Life, 10(11), 269.
- U.S. Department of Health and Human Services. (1992). Toxicological Profile for Pyridine. Agency for Toxic Substances and Disease Registry.
- Yuan, Y., et al. (2012). Hydrolysis kinetics of 2-cyanopyridine, 3-cyanopyridine, and 4-cyanopyridine in high-temperature water. International Journal of Chemical Kinetics, 44(10), 641-648.
- Quek, J. P., et al. (2019). Biocompatible Macrocyclization between Cysteine and 2-Cyanopyridine Generates Stable Peptide Inhibitors. Organic Letters, 21(12), 4649-4653.
- Li, J. (2009). The synthetic method of 2-pyridine carboxylic acid. Chinese Patent No. CN101602715A.
- Donohoe, T. J., et al. (2001). Rearrangement of pyrrolines derived from the Birch reduction of electron-deficient pyrroles: radical ring-expansion to substituted tetrahydropyridines. Chemical Communications, (20), 2076-2077.
- Donohoe, T. J., McRiner, A. J., & Sheldrake, P. (2000). Partial reduction of electron-deficient pyridines. Organic Letters, 2(24), 3861-3863.
- PubChem.this compound. National Center for Biotechnology Information.
- Ferrer-Roca, C., et al. (2024). Elucidation of the Pyridine Ring-Opening Mechanism of 2,2′-Bipyridine or 1,10-Phenanthroline Ligands at Re(I) Carbonyl Complexes. Inorganic Chemistry.
- HELIX Chromatography.HPLC Methods for analysis of Pyridine.
- National Institute for Occupational Safety and Health (NIOSH).Pyridine 1613. Centers for Disease Control and Prevention.
- El-Mekabaty, A., et al. (2016). Ecofriendly synthesis of 3-cyanopyridine derivatives by multi-component reaction catalyzed by animal bone meal. Monatshefte für Chemie - Chemical Monthly, 147(6), 1121-1126.
- Miller, J. A., & Nunn, M. J. (2003). 4-Acetylpyridine. Organic Syntheses, 80, 4.
- Occupational Safety and Health Administration (OSHA).Pyridine. U.S. Department of Labor.
- PubChem.4-Ethylpyridine. National Center for Biotechnology Information.
- Reissig, H. U., & Zimmer, R. (2007). Synthesis and Reactivity of Pyridin-4-ols Based on the Three-Component Reaction of Alkoxyallenes, Nitriles and Carboxylic Acids. Accounts of Chemical Research, 40(7), 554-563.
- Wang, Z., et al. (2024). Superoxide Radical Anion Triggered Dual Functionalization of Pyridine Through Degenerate Ring Transformation. CCS Chemistry.
- Patil, S. S., et al. (2019). Aqueous hydrotropic solution: green reaction medium for synthesis of pyridopyrimidine carbonitrile and spiro-oxindole dihydroquinazolinone derivatives. SN Applied Sciences, 1(10), 1253.
- Al-Zahrani, A. A., et al. (2020). The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. Molecules, 25(21), 5198.
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Technical Support Center: Catalyst Selection for Reactions with 4-Ethylpyridine-2-carbonitrile
Welcome to the technical support center for catalyst selection in reactions involving 4-Ethylpyridine-2-carbonitrile. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the complexities of your experiments.
I. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the catalytic transformation of this compound.
Issue 1: Low Yield in the Hydrogenation to 4-Ethyl-2-aminomethylpyridine
Question: I am attempting the catalytic hydrogenation of this compound to 4-Ethyl-2-aminomethylpyridine, but my yields are consistently low. What are the likely causes and how can I improve them?
Answer: Low yields in nitrile hydrogenation are often multifactorial. The primary culprits are typically suboptimal catalyst choice, catalyst deactivation, or the formation of side products like secondary and tertiary amines.[1][2]
Causality and Recommended Actions:
-
Catalyst Selection: The choice of catalyst is paramount for selective hydrogenation of nitriles to primary amines.[1]
-
Raney® Nickel: This is a widely used and cost-effective catalyst for nitrile reduction.[3][4] However, its activity can sometimes lead to over-reduction and the formation of secondary and tertiary amines through the reaction of the primary amine product with intermediate imines.[2][5] To mitigate this, consider adding a base like potassium hydroxide (KOH) to the reaction mixture, which can suppress the formation of these byproducts.[3]
-
Palladium on Carbon (Pd/C): Pd/C is another effective catalyst.[6] To enhance selectivity for the primary amine, it's often beneficial to conduct the reaction in an acidic medium, such as with the addition of hydrochloric acid (HCl).[7] This protonates the newly formed amine, preventing it from reacting further.[7]
-
Rhodium on Carbon (Rh/C): Rhodium catalysts can exhibit high selectivity for the formation of secondary amines, so careful selection is crucial if the primary amine is the desired product.[8] However, under specific conditions, such as in a two-phase solvent system with a basic substance, rhodium catalysts can effectively produce primary amines.[9]
-
-
Catalyst Deactivation: The catalyst surface can be blocked by strongly adsorbed intermediates or byproducts, leading to deactivation.[10]
-
Troubleshooting: Ensure the purity of your starting material and solvents. Catalyst poisoning can occur from trace impurities. If deactivation is suspected, increasing the catalyst loading or using a fresh batch of catalyst may be necessary. Some studies suggest that for Raney® Ni, the absence of a base can lead to rapid deactivation.[10]
-
-
Reaction Conditions:
-
Solvent: The choice of solvent can influence the reaction pathway. Alcohols like ethanol or methanol are commonly used.
-
Temperature and Pressure: Nitrile hydrogenation is typically carried out under elevated hydrogen pressure and temperature. Optimization of these parameters is crucial. Start with milder conditions and incrementally increase them to find the optimal balance between reaction rate and selectivity.
-
Experimental Protocol: Hydrogenation using Raney® Nickel with a Basic Additive
-
To a pressure vessel, add this compound and ethanol.
-
Add a catalytic amount of Raney® Nickel (e.g., 10-20% by weight of the substrate).
-
Add 2% potassium hydroxide (KOH) relative to the solvent.[3]
-
Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas (e.g., 50-100 psi).
-
Heat the reaction mixture to a suitable temperature (e.g., 50-80°C) with vigorous stirring.
-
Monitor the reaction progress by techniques such as TLC or GC-MS.
-
Upon completion, cool the vessel, carefully vent the hydrogen, and filter the catalyst.
-
Purify the product by distillation or chromatography.
Issue 2: Formation of Secondary and Tertiary Amine Byproducts
Question: My hydrogenation of this compound is producing significant amounts of di-(4-ethylpicolyl)amine and tri-(4-ethylpicolyl)amine. How can I suppress the formation of these byproducts?
Answer: The formation of secondary and tertiary amines is a common challenge in nitrile hydrogenation, arising from the reaction of the primary amine product with the intermediate imine.[1][2] The key to minimizing these byproducts lies in controlling the reaction conditions and choosing the right catalyst system.
Causality and Recommended Actions:
-
Reaction Mechanism: The hydrogenation of a nitrile proceeds through an imine intermediate. This imine can either be further hydrogenated to the desired primary amine or react with a molecule of the already formed primary amine to generate a secondary amine, which can then react further to form a tertiary amine.[2]
-
Catalyst Influence:
-
Palladium (Pd) vs. Rhodium (Rh): Studies have shown that palladium catalysts (Pd/C) can favor the formation of tertiary amines from aliphatic nitriles, while rhodium catalysts (Rh/C) tend to produce secondary amines.[8] For aromatic nitriles, both catalysts often lead to secondary amines.[8]
-
Atomically Dispersed Catalysts: Recent research indicates that the structure of the catalyst at an atomic level can dictate selectivity. For instance, single palladium atoms on a support can preferentially generate secondary amines, while small palladium clusters favor the formation of primary amines.[11]
-
-
Additive Strategy:
-
Acidic Conditions: Performing the reaction in the presence of an acid like HCl can protonate the primary amine as it forms, rendering it non-nucleophilic and preventing it from attacking the imine intermediate.[7]
-
Ammonia: The addition of ammonia to the reaction mixture can also help to suppress the formation of secondary and tertiary amines by competing with the primary amine for reaction with the imine intermediate.
-
Troubleshooting Workflow for Minimizing Amine Byproducts
Caption: Decision tree for troubleshooting byproduct formation.
Issue 3: Incomplete Hydrolysis to 4-Ethylpicolinamide
Question: I am trying to hydrolyze this compound to 4-Ethylpicolinamide, but the reaction is either very slow or does not go to completion. What catalyst and conditions should I use?
Answer: The hydrolysis of nitriles to amides requires specific catalysts and conditions to avoid the further hydrolysis of the amide to the corresponding carboxylic acid.[12] While strong acid or base catalysis can be used, they often lead to the carboxylic acid as the final product.[13][14] For selective hydration to the amide, specialized catalysts are often more effective.
Causality and Recommended Actions:
-
Catalyst Choice for Selective Hydration:
-
Platinum-based Catalysts: A well-known catalyst for the selective hydration of nitriles is the Ghaffar-Parkins catalyst, a platinum(II) complex.[15][16] This homogeneous catalyst is known for its high activity and functional group tolerance under mild conditions.[15]
-
Enzymatic Catalysis: Nitrile hydratase enzymes offer a green and highly selective alternative for the synthesis of amides from nitriles.
-
-
Reaction Conditions for Chemical Catalysis:
-
Acid/Base Concentration: If using traditional acid or base catalysis, carefully controlling the concentration and reaction time is crucial to stop the reaction at the amide stage. Milder conditions (lower temperature, shorter reaction time) are generally preferred.
-
High-Temperature Water: Studies on the hydrolysis of cyanopyridines in high-temperature water (without added catalysts) have shown that the reaction proceeds through the amide to the carboxylic acid.[17] This indicates that temperature control is a critical parameter.
-
Experimental Protocol: Platinum-Catalyzed Nitrile Hydration
-
In a reaction flask, dissolve this compound in a suitable solvent (e.g., aqueous ethanol).
-
Add a catalytic amount of the Ghaffar-Parkins catalyst.
-
Heat the mixture to a moderate temperature (e.g., 60-80°C) and stir.
-
Monitor the reaction progress by HPLC or LC-MS to maximize the yield of the amide and minimize the formation of the carboxylic acid.
-
Once the optimal conversion is reached, cool the reaction mixture.
-
Purify the 4-Ethylpicolinamide product, potentially through crystallization or chromatography.
II. Frequently Asked Questions (FAQs)
Q1: What is the best catalyst for the complete hydrogenation of the pyridine ring in this compound to yield 4-Ethylpiperidine-2-carbonitrile?
A1: For the hydrogenation of the pyridine ring, heterogeneous catalysts like Ruthenium on Carbon (Ru/C) or Rhodium on Carbon (Rh/C) are generally more effective than Palladium on Carbon (Pd/C) under acidic conditions.[18][19] Pd/C can be used, but it often requires more forcing conditions. The reaction is typically carried out in an acidic aqueous medium to facilitate the reduction of the aromatic ring.[18]
Q2: How can I purify the final amine product from the catalyst and any unreacted starting material?
A2:
-
Catalyst Removal: Heterogeneous catalysts like Pd/C, Rh/C, or Raney® Nickel can be removed by filtration through a pad of celite. Caution: Palladium on carbon can be pyrophoric when dry, so it should be handled with care, and the filter cake should not be allowed to dry out in the air.[7]
-
Product Purification:
-
Extraction: An acid-base extraction is a common method. The amine product can be extracted into an acidic aqueous solution, leaving non-basic impurities in the organic phase. The aqueous layer is then basified, and the free amine is extracted back into an organic solvent.
-
Chromatography: Column chromatography on silica gel can be used to separate the product from starting material and byproducts.[20]
-
Distillation: If the product is a liquid with a suitable boiling point, distillation under reduced pressure can be an effective purification method.
-
Crystallization: If the product is a solid, it can often be purified by crystallization from an appropriate solvent.[21]
-
Q3: Can I use transfer hydrogenation instead of high-pressure hydrogen gas for the reduction of this compound?
A3: Yes, catalytic transfer hydrogenation (CTH) is a viable and often safer alternative to using high-pressure hydrogen gas. A common CTH system for nitrile reduction is Raney® Nickel with 2-propanol as the hydrogen donor.[3] This method is performed under reflux conditions and can provide excellent yields of the primary amine, especially with the addition of a base like KOH.[3]
Catalyst and Reaction Parameter Summary
| Reaction Type | Catalyst | Additive/Conditions | Primary Product | Reference |
| Nitrile Hydrogenation | Raney® Nickel | 2-propanol, KOH | 4-Ethyl-2-aminomethylpyridine | [3] |
| Nitrile Hydrogenation | Pd/C | H₂, HCl | 4-Ethyl-2-aminomethylpyridine | [7] |
| Pyridine Ring Hydrogenation | Ru/C or Rh/C | H₂, Acidic medium | 4-Ethylpiperidine-2-carbonitrile | [18][19] |
| Nitrile Hydrolysis | Platinum Catalyst | Mild heat | 4-Ethylpicolinamide | [15][16] |
Logical Flow for Catalyst Selection
Caption: Catalyst selection workflow for this compound.
References
- Mebane, R. C., et al. (n.d.). Transfer Hydrogenation of Nitriles with 2-Propanol and Raney® Nickel.
- Echavarren, A., et al. (n.d.). Synthesis of secondary amines by rhodium catalyzed hydrogenation of nitriles. American Chemical Society.
- Zhang, X., et al. (2015). Highly active and reusable rhodium catalyst for selective hydrogenation of nitrile-butadiene rubber. Rubber Chemistry and Technology, 88(4), 547-559.
- Monguchi, Y., et al. (n.d.). Catalyst-Dependent Selective Hydrogenation of Nitriles: Selective Synthesis of Tertiary and Secondary Amines. The Journal of Organic Chemistry. ACS Publications.
- US5777166A - Process for the catalytic hydrogenation of nitriles to amines in the presence of a catalyst of doped raney nickel type. (n.d.). Google Patents.
- US4739120A - Process for the hydrogenation of nitriles to primary amines. (n.d.). Google Patents.
- Raney Ni/KBH4: An Efficient and Mild System for the Reduction of Nitriles to Amines. (n.d.). Semantic Scholar.
- Nitrile reduction using Pd/C. (2007). ChemSpider Synthetic Pages.
- Highly active and reusable rhodium catalyst for selective hydrogenation of nitrile-butadiene rubber. (2015). ResearchGate.
- Nitrile reduction in the presence of Boc-protected amino groups by catalytic hydrogenation over palladium-activated Raney-nickel. (2001). PubMed.
- Raney nickel. (n.d.). Wikipedia.
- Deactivation of nitrile hydrogenation catalysts: New mechanistic insight from a nylon recycle process. (n.d.). ResearchGate.
- Palladium on Carbon (Pd/C). (n.d.). Common Organic Chemistry.
- The application of palladium catalysts for the hydrogenation of aromatic nitriles in the liquid phase. (n.d.). Hiden Analytical.
- Nitrile reduction. (n.d.). Wikipedia.
- Pál, B., et al. (n.d.). Novel Crystalline Salts of 4-Piperidyl- and 4-Pyridylmethylamines Prepared by Catalytic Hydrogenation of 4-Pyridinecarbonitrile. MDPI.
- Hydrogenation of Nitriles to Primary Amines Catalyzed by Unsupported Nanoporous Palladium Catalyst. (n.d.). Nanoscale (RSC Publishing).
- Li, Z., et al. (2021). Tuning the selectivity of catalytic nitriles hydrogenation by structure regulation in atomically dispersed Pd catalysts. PMC - NIH.
- Mechanism of the hydrogenation of nitriles to primary, secondary and tertiary amines via imine intermediates. (n.d.). ResearchGate.
- Synthetic Applications of the Parkins Nitrile Hydration Catalyst. (n.d.). ResearchGate.
- Organic Syntheses Procedure. (n.d.).
- Hydrogenation of a 4-benzylpyridine derivative over supported precious metal catalysts. (n.d.). ResearchGate.
- The Hydrolysis of Nitriles. (2023). Chemistry LibreTexts.
- Chemistry of Nitriles. (2025).
- Hydrolysis kinetics of 2-cyanopyridine, 3-cyanopyridine, and 4-cyanopyridine in high-temperature water. (n.d.). ResearchGate.
- Purification of nicotinamide. (n.d.). Google Patents.
- Making Carboxylic Acids by the Hydrolysis of Nitriles. (2023). Chemistry LibreTexts.
- WO2013162390A1 - Process for preparation of high purity n- [2- (diethylamine) ethyl] - 5 - formyl - 2, 4 - dimethyl - 1h - pyrrole - 3 - carboxyamide. (n.d.). Google Patents.
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- 6. Palladium on Carbon (Pd/C) [commonorganicchemistry.com]
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- 21. US2496114A - Purification of nicotinamide - Google Patents [patents.google.com]
Managing exothermic reactions in 4-Ethylpyridine-2-carbonitrile synthesis
Welcome to the technical support center for the synthesis of 4-Ethylpyridine-2-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions regarding the management of exothermic reactions during this synthesis. Our focus is on ensuring procedural safety, maintaining reaction control, and achieving high product yield and purity.
Introduction: The Challenge of Exothermic Cyanation
The synthesis of 2-cyanopyridines, including this compound, often involves the cyanation of a pyridine N-oxide precursor. A highly effective method for this transformation is a modified Reissert-Henze reaction, which utilizes trimethylsilyl cyanide (TMSCN) and an activating agent like dimethylcarbamoyl chloride. While this method offers excellent regioselectivity for the 2-position, the reaction is inherently exothermic. The activation of the N-oxide and the subsequent nucleophilic attack by the cyanide anion can generate a significant amount of heat. Without proper control, this can lead to a rapid temperature increase, excessive pressure build-up, and potentially a thermal runaway.[1]
This guide will provide the necessary information to safely perform and troubleshoot the synthesis of this compound, focusing on the critical aspects of managing the reaction exotherm.
Part 1: Troubleshooting Guide for Exothermic Events
This section addresses specific issues you may encounter during the synthesis. The key to managing this reaction is proactive control rather than reactive correction.
| Observed Issue | Potential Cause(s) | Recommended Corrective and Preventive Actions |
| Rapid, Uncontrolled Temperature Spike During Reagent Addition | 1. Reagent addition is too fast: The rate of heat generation is exceeding the heat removal capacity of the cooling system.[2] 2. Inadequate cooling: The cooling bath is not at the correct temperature, has insufficient volume, or there is poor heat transfer to the reaction flask. 3. Poor mixing: Inefficient stirring is causing localized "hot spots" where reagents are concentrating and reacting rapidly.[3] | Immediate Actions: • STOP reagent addition immediately. • Ensure the cooling bath is topped up and at the target temperature. • Increase the stirring rate to improve heat dissipation. Preventive Measures: • Use a syringe pump for slow, controlled, dropwise addition of the trimethylsilyl cyanide (TMSCN). • Always start with a cooling bath temperature at least 5-10°C below the desired reaction temperature. • Use an appropriately sized flask to ensure good surface area contact with the cooling bath. • Employ a mechanical stirrer for larger scale reactions to ensure efficient mixing. |
| Reaction Fails to Initiate, Followed by a Sudden, Violent Exotherm | Induction Period: Some reactions exhibit an induction period where reactants accumulate before the reaction initiates. When it does start, the large concentration of unreacted reagents leads to a violent exotherm.[4] | Preventive Measures: • Controlled Initiation: After adding a small portion (e.g., 5%) of the TMSCN, wait to observe a slight, controlled temperature increase before continuing with the addition. • Ensure Reagent Purity: Impurities can sometimes inhibit the reaction initially. Use freshly opened or properly stored reagents.[5] • Never increase the reaction temperature to "force" initiation. This will only make the subsequent exotherm more severe. |
| Excessive Pressure Build-up in the Reaction Vessel | 1. Reaction temperature is too high: This increases the vapor pressure of the solvent (e.g., chloroform) and other volatile reagents.[6] 2. Gas evolution: Although not the primary pathway, side reactions or decomposition at high temperatures could potentially generate gaseous byproducts. | Immediate Actions: • Ensure the reaction is not a closed system and is properly vented through a condenser to a scrubber or inert gas line. • Immediately enhance cooling to reduce the temperature and vapor pressure. Preventive Measures: • Maintain strict temperature control throughout the addition and reaction period. • Ensure the condenser has an adequate flow of coolant. |
| Formation of Dark Tarry Byproducts | Reaction "Hot Spots" or Runaway: Localized or bulk overheating can lead to the decomposition of reagents and products. | Preventive Measures: • Implement all the preventive measures for controlling the exotherm: slow addition, efficient cooling, and vigorous stirring.[3] • Do not scale up the reaction without first performing a risk assessment and ensuring the cooling capacity is sufficient for the larger scale.[7] |
Part 2: Frequently Asked Questions (FAQs)
Q1: Why is the cyanation of 4-ethylpyridine N-oxide so exothermic?
A1: The exothermicity arises from two main factors. First, the reaction of the pyridine N-oxide with dimethylcarbamoyl chloride forms a highly reactive N-acyloxypyridinium salt. This is an energetically favorable process. Second, the subsequent nucleophilic attack of the cyanide ion at the C2 position of this activated pyridine ring is also a highly favorable and rapid reaction, releasing significant energy as heat. The overall transformation to a more stable aromatic product drives the reaction's thermodynamic potential, which is manifested as heat.[3][8]
Q2: What is a thermal runaway, and how can I prevent it in this synthesis?
A2: A thermal runaway is a dangerous situation where the heat generated by the reaction exceeds the rate of heat removal.[1] This leads to an accelerating cycle: the reaction temperature increases, which in turn exponentially increases the reaction rate, leading to even faster heat generation.[2] To prevent this:
-
Control the Rate of Reaction: The most effective method is to add the rate-limiting reagent (in this case, TMSCN) slowly and controllably (semi-batch mode).[7] This ensures that the heat is generated at a rate your cooling system can handle.
-
Ensure Adequate Cooling: Use a properly sized cooling bath and ensure good thermal contact with the reaction flask. For larger scales, a jacketed reactor is essential.
-
Dilution: Conducting the reaction in a suitable solvent increases the overall thermal mass, which can help absorb the heat generated and moderate temperature changes.[3]
Q3: Can I use a different cyanide source, like potassium cyanide (KCN), instead of trimethylsilyl cyanide (TMSCN)?
A3: Yes, other cyanide sources like potassium cyanide (KCN) or zinc cyanide (Zn(CN)₂) can be used in Reissert-Henze type reactions.[7][9] However, there are important considerations. KCN has low solubility in many organic solvents, which can lead to reproducibility issues. TMSCN is often preferred due to its better solubility and milder reaction conditions.[10] If using KCN, be aware that its heterogeneous nature can also contribute to unpredictable induction periods. A thorough risk assessment should be conducted before substituting any reagent.[11]
Q4: How do I safely scale up this reaction from a lab scale (1g) to a pilot scale (100g)?
A4: Scaling up an exothermic reaction presents significant safety challenges because the surface-area-to-volume ratio decreases, making heat removal less efficient.[7]
-
Thermal Hazard Assessment: Before any scale-up, perform a thermal hazard assessment using techniques like Differential Scanning Calorimetry (DSC) or Reaction Calorimetry (RC1). This will provide critical data on the heat of reaction, onset temperature of decomposition, and the maximum temperature of the synthesis reaction (MTSR).[3]
-
Engineering Controls: Move from a simple cooling bath to a jacketed reactor with automated temperature control. Ensure the cooling system is rated to handle the total heat output of the reaction.
-
Re-optimize Addition Rates: The addition rate will need to be significantly slower on a larger scale. This must be determined based on the calorimetric data and the performance of the reactor's cooling system.
-
Emergency Planning: Have a clear plan for emergency quenching or cooling in case of a deviation from normal operating conditions.
Part 3: Experimental Protocol and Visualization
Detailed Protocol: Synthesis of this compound
This protocol is based on the well-established Reissert-Henze reaction for the cyanation of pyridine N-oxides.[9] It is critical to follow all safety precautions, including working in a well-ventilated fume hood and wearing appropriate personal protective equipment (PPE).
Materials and Reagents:
-
4-Ethylpyridine N-oxide (1.0 equiv)
-
Dimethylcarbamoyl chloride (1.2 equiv)
-
Trimethylsilyl cyanide (TMSCN) (1.2 equiv)
-
Chloroform (anhydrous)
-
Saturated aqueous sodium bicarbonate solution
-
Dichloromethane
-
Anhydrous sodium sulfate
Equipment:
-
Three-necked round-bottom flask
-
Mechanical or magnetic stirrer
-
Thermometer or thermocouple probe
-
Condenser with a nitrogen/argon inlet
-
Syringe pump for addition of TMSCN
-
Cooling bath (e.g., ice-water or a cryocooler)
-
Separatory funnel
Procedure:
-
Setup: Assemble a dry, three-necked flask equipped with a stirrer, thermometer, and a condenser under a nitrogen atmosphere.
-
Initial Charge: Charge the flask with 4-ethylpyridine N-oxide (1.0 equiv) and anhydrous chloroform.
-
Cooling: Cool the solution to 0-5°C using an ice-water bath.
-
Activation: Slowly add dimethylcarbamoyl chloride (1.2 equiv) to the cooled solution while stirring. Maintain the temperature below 10°C during the addition. Stir the mixture at 0-5°C for 15-20 minutes to ensure the formation of the reactive N-acyloxypyridinium intermediate.
-
Controlled Cyanation: Begin the slow, dropwise addition of trimethylsilyl cyanide (TMSCN) (1.2 equiv) using a syringe pump. This is the most critical step for managing the exotherm. The addition rate should be set to maintain the internal temperature of the reaction between 5-10°C.
-
Reaction: After the addition is complete, allow the reaction to stir at the controlled temperature until the starting material is consumed (monitor by TLC or LC-MS).
-
Quenching: Once the reaction is complete, carefully and slowly quench the reaction by adding it to a stirred, cold saturated aqueous solution of sodium bicarbonate. This will neutralize the reaction and hydrolyze any remaining reactive species.
-
Work-up: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. The crude this compound can then be purified by column chromatography or distillation.
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the synthesis of this compound emphasizing exothermic control points.
Troubleshooting Logic for Uncontrolled Temperature Excursion
Caption: Decision-making workflow for managing a sudden temperature increase during the reaction.
References
- Nishiwaki, N., Minakata, S., Komatsu, M., & Ohshiro, Y. (1989). A Novel Ethynylation of Pyridines by Reissert-Henze Type Reaction. ChemInform.
- Pharma IQ. (2016). Safe Automated Dosing with Exothermic Reactions - Case Study. [Link]
- The Chemistry Blog. (2024). Exothermic Reactions Explained. [Link]
- Chemical Industry Journal. (n.d.). Handling Reaction Exotherms – A Continuous Approach. [Link]
- National Academies Press. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. [Link]
- UCHEM. (2025). Trimethylsilyl Cyanide (TMSCN, CAS 7677-24-9)
- Huo, Z., et al. (2009). The Direct Formation of 2-Cyano-4-amidopyridine via α-Cyanation of 4-Amidopyridine N-Oxide with Dimethylcarbamoyl Chloride and Potassium Cyanide. Acta Chimica Slovenica, 56, 659–663.
- Organic Syntheses. (n.d.). TRIMETHYLSILYL CYANIDE. [Link]
- PubChem. (n.d.). This compound.
- Barton, J., & Rogers, R. (1993). Incidents in the chemical industry due to thermal-runaway chemical reactions. IChemE Symposium Series, 134, 1-15. [Link]
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- 2. US6624307B1 - Process for producing 2,6-dihydroxy-3,4-dialkylpyridines - Google Patents [patents.google.com]
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- 4. A Simple Method for the Electrophilic Cyanation of Secondary Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cem.de [cem.de]
- 6. CN104592107A - Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide - Google Patents [patents.google.com]
- 7. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
- 8. kindai.repo.nii.ac.jp [kindai.repo.nii.ac.jp]
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- 10. myuchem.com [myuchem.com]
- 11. CN103570617A - Preparation method of 3-cyano-pyridine N-oxide - Google Patents [patents.google.com]
Technical Support Center: Column Chromatography Purification of 4-Ethylpyridine-2-carbonitrile
Welcome to the technical support center for the chromatographic purification of 4-Ethylpyridine-2-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the specific challenges associated with purifying this polar, basic heterocyclic compound. Here, we move beyond generic protocols to address the nuanced interactions between the analyte, stationary phase, and mobile phase, providing actionable solutions to common experimental hurdles.
Understanding the Analyte: this compound
Before troubleshooting, it is critical to understand the physicochemical properties of the target molecule. This compound possesses two key features that dictate its chromatographic behavior: the basic nitrogen atom in the pyridine ring and the polar carbonitrile group.[1] The pyridine nitrogen is a Lewis base, prone to strong interactions with acidic surfaces, while the nitrile group contributes to the molecule's overall polarity.[2][3]
| Property | Value | Source |
| Molecular Formula | C₈H₈N₂ | [1] |
| Molecular Weight | 132.16 g/mol | [1] |
| Appearance | Light Green Oil | [4] |
| Topological Polar Surface Area | 36.7 Ų | [1] |
| Predicted XLogP3 | 1.7 | [1] |
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification process in a direct question-and-answer format.
Issue 1: Significant Peak Tailing
Q: My chromatographic fractions show significant tailing for this compound. What is the primary cause and how can I achieve symmetrical peaks?
A: Peak tailing is the most common issue when purifying pyridine derivatives on silica gel.[2] The root cause is the strong, non-ideal interaction between the basic nitrogen of your pyridine ring and the acidic residual silanol groups (Si-OH) on the surface of the silica stationary phase.[2] This leads to a secondary retention mechanism that broadens the peak's trailing edge.
Solutions:
-
Mobile Phase Modification (Recommended First Step): The most effective solution is to neutralize the active silanol sites. This is achieved by adding a small amount of a competitive base to your mobile phase.
-
Triethylamine (TEA): Add 0.1-1% (v/v) of TEA to your eluent. The TEA will preferentially bind to the acidic silanol sites, effectively shielding your target compound from these problematic interactions.[2][5]
-
Ammonia: For very basic compounds, a solution of methanol containing a small percentage of ammonium hydroxide can be used, often in a DCM/MeOH solvent system.[6]
-
-
Change of Stationary Phase: If mobile phase additives do not resolve the issue or are incompatible with downstream applications, consider an alternative stationary phase.
-
Neutral Alumina: Alumina is generally less acidic than silica and is a good alternative for purifying basic compounds.
-
Deactivated Silica: You can deactivate silica gel by pre-flushing the packed column with a solvent system containing a high concentration of a base like TEA before loading your sample.[5]
-
Protocol: Preparing a Mobile Phase with Triethylamine (TEA)
-
Determine the optimal isocratic solvent system (e.g., 70:30 Hexane:Ethyl Acetate) via Thin Layer Chromatography (TLC).
-
To a 1000 mL graduated cylinder, add 700 mL of hexane and 300 mL of ethyl acetate.
-
Add 1 mL of triethylamine (for a 0.1% concentration).
-
Mix thoroughly by inverting the cylinder several times.
-
Use this prepared mobile phase for both equilibrating the column and eluting your compound.
Issue 2: Poor Separation or Co-elution with Impurities
Q: I'm struggling to separate my target compound from an impurity with a very similar Rf value on the TLC plate. What steps can I take to improve resolution?
A: Co-elution occurs when the chosen chromatographic system fails to sufficiently differentiate between two compounds. The solution lies in altering the selectivity of the system.
Solutions:
-
Optimize the Solvent System: The interaction between your compound and the stationary phase is mediated by the mobile phase. Changing the solvent composition can drastically alter selectivity.
-
Vary Polarity: If you are using a Hexane/Ethyl Acetate system, systematically vary the ratio. Sometimes a small change (e.g., from 80:20 to 85:15) is sufficient.
-
Change Solvent Composition: If varying the ratio fails, switch to a different solvent system with different chemical properties. For example, substitute ethyl acetate with dichloromethane (DCM) or tert-Butyl methyl ether (TBME). A system like DCM/Methanol is often effective for polar compounds.[7]
-
-
Employ Gradient Elution: For complex mixtures where impurities have a wide range of polarities, a gradient elution is superior to an isocratic one.[5] Start with a low-polarity mobile phase to elute non-polar impurities, and gradually increase the percentage of the polar solvent to elute your target compound, leaving more polar impurities behind.
-
Improve Column Packing and Loading: A poorly packed column with cracks or channels will lead to band broadening and poor separation.[5]
-
Ensure a homogenous slurry and a perfectly vertical column during packing.
-
Load the sample in the minimum possible volume of solvent to start with a narrow band.[8] If solubility is an issue, consider dry loading.
-
Workflow: Mobile Phase Selection
This diagram outlines the decision-making process for selecting and optimizing a mobile phase.
Caption: A workflow for systematic mobile phase selection using TLC.
Issue 3: Low or No Recovery of the Compound
Q: My compound seems to have disappeared during chromatography. I loaded 500mg of crude material, but the total mass of my fractions is significantly lower. What happened?
A: This alarming issue typically points to one of two possibilities: your compound is irreversibly adsorbed onto the column, or it has degraded on the stationary phase.
Solutions:
-
Check for Degradation (2D TLC): Silica gel is acidic and can catalyze the decomposition of sensitive compounds.[9] A simple 2D TLC experiment can diagnose this problem. If degradation is observed, you must switch to a more inert stationary phase like neutral alumina or use deactivated silica.[9]
-
Increase Elution Strength: Your compound may be too polar for the chosen solvent system and is simply still adsorbed at the top of the column.
-
Try flushing the column with a much stronger, more polar solvent system (e.g., 5-10% Methanol in DCM) to see if you can recover the material.
-
For future runs, start with a more polar mobile phase as determined by thorough TLC analysis.
-
Protocol: 2D-TLC for Stability Assessment
-
Take a square TLC plate and, using a pencil, lightly mark an origin point in the bottom-left corner.[2]
-
Spot your crude sample mixture at the origin.
-
Develop the plate in a suitable solvent system.
-
Remove the plate from the chamber and dry it completely.
-
Rotate the plate 90 degrees counter-clockwise so the line of separated spots is now on the bottom.
-
Develop the plate again in the same solvent system.
-
Interpretation: If the compounds are stable, they will form a diagonal line of spots. Any new spots that appear off this diagonal represent products that have formed from the degradation of your original compounds on the silica plate.[2][9]
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase for this compound?
A: Standard flash-grade silica gel (SiO₂, 230-400 mesh) is the most common and cost-effective starting point.[10] However, due to the basicity of the pyridine moiety, you must be prepared to address peak tailing by adding a basic modifier like triethylamine to the eluent.[2] If the compound proves to be unstable on silica, neutral alumina should be your next choice.
Q2: How should I load my sample onto the column?
A: The method of sample loading depends on its solubility in the mobile phase.
-
Wet Loading (Recommended): Dissolve your crude sample in the absolute minimum amount of the mobile phase (or a slightly more polar solvent like DCM if necessary).[8] Carefully pipette this solution directly onto the top of the packed column bed in an even layer.[8] This method generally provides the best resolution.
-
Dry Loading: If your compound is poorly soluble in the elution solvent, dissolve it in a suitable solvent (e.g., DCM, acetone), add a small amount of silica gel (2-3 times the mass of your crude product), and evaporate the solvent until you have a dry, free-flowing powder.[5][8] Carefully add this powder to the top of the packed column. This technique is excellent for preventing dissolution issues at the point of loading.
Q3: What are the best practices for packing a column?
A: A well-packed column is essential for a successful separation. The slurry (or wet) packing method is generally preferred.
Protocol: Slurry Packing a Column
-
Place a small plug of cotton or glass wool at the bottom of the column, ensuring it is snug but not overly compressed. Add a thin layer (approx. 1 cm) of sand.
-
In a separate beaker, measure the required amount of silica gel (typically 50-100 times the mass of your crude sample).
-
Create a slurry by adding your initial, low-polarity mobile phase to the silica gel until it has a smooth, pourable consistency, similar to a milkshake.
-
While swirling the slurry to keep the silica suspended, quickly and carefully pour it into the column. Use a funnel to prevent spillage.
-
Gently tap the side of the column with a piece of rubber tubing to encourage even settling and remove any air bubbles.
-
Open the stopcock and use gentle air pressure to push the excess solvent through the column until the solvent level is just above the top of the silica bed. Do NOT let the column run dry.
-
Your column is now packed and ready for sample loading.
Q4: My compound is very polar and has a low Rf even in 100% ethyl acetate. What should I do?
A: This indicates you need a significantly more polar mobile phase. Systems based on Dichloromethane (DCM) and Methanol (MeOH) are excellent for purifying polar compounds.[6] Start your TLC analysis with systems like 99:1 DCM:MeOH and gradually increase the methanol concentration (e.g., 98:2, 95:5) until you achieve the desired Rf of ~0.3.[9] Remember to add 0.1-1% TEA to this system to prevent peak tailing.
Troubleshooting Logic: Peak Shape Issues
This decision tree helps diagnose and solve common peak shape problems.
Caption: A decision tree for troubleshooting peak tailing in pyridine purification.
References
- HPLC Methods for analysis of Pyridine. (n.d.). HELIX Chromatography.
- Troubleshooting Flash Column Chromatography. (n.d.). University of Rochester, Department of Chemistry.
- Method for pyridine amine derivative. (2015, July 20). Chromatography Forum.
- How To Choose Mobile Phase For Column Chromatography? (2024, January 26). Chemistry For Everyone.
- 4-Ethylpyridine. (n.d.). Solubility of Things.
- Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. (2012, August 7). ChemistryViews.
- This compound. (n.d.). PubChem.
- How to choose the best solution for column chromatography? (2019, May 23). ResearchGate.
- Purification: Tips for Flash Column Chromatography. (n.d.). University of Rochester, Department of Chemistry.
- Perrin, D. D., & Armarego, W. L. F. (2015). Purification of Laboratory Chemicals. Macmillan Group - Princeton University.
- Knaebel, K. S. (n.d.). Adsorbent Selection. Adsorption Research, Inc.
- 4-Ethylpyridine. (n.d.). PubChem.
- Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. (2020, May 26). National Institutes of Health (NIH).
- 4-Ethyl-2-pyridinecarbonitrile. (n.d.). Pharmaffiliates.
- Synthetic Adsorbent Selection Guide. (n.d.). Mitsubishi Chemical Corporation.
- Gas Chromatography of Some Nitrogen and Sulfur Heterocycles by Means of Silicone and Bentone-Silicone Phases. (1970, September 23). PubMed.
- Purification of strong polar and basic compounds. (2021, January 7). Reddit.
- Mechanisms of Adsorption of Aromatic Nitrogen Compounds. (2018, January 29). UKEssays.com.
- Purification of Organic Compounds by Flash Column Chromatography. (2024, June 19). Organic Syntheses.
Sources
- 1. This compound | C8H8N2 | CID 14482378 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 9. Chromatography [chem.rochester.edu]
- 10. macmillan.princeton.edu [macmillan.princeton.edu]
Work-up procedures for reactions containing 4-Ethylpyridine-2-carbonitrile
Welcome to the technical support guide for handling reactions involving 4-Ethylpyridine-2-carbonitrile. This document provides in-depth work-up procedures, troubleshooting advice, and answers to frequently asked questions, designed for researchers, chemists, and drug development professionals. Our goal is to equip you with the necessary expertise to confidently and efficiently isolate your target compound, ensuring high purity and yield.
Core Principles: Leveraging the Chemistry of this compound
The key to a successful work-up lies in understanding the physicochemical properties of this compound. Its structure, featuring a basic pyridine ring and a moderately polar nitrile group, dictates the entire purification strategy.
-
Basicity: The nitrogen atom on the pyridine ring is basic, with a pKa similar to other 4-substituted pyridines (the pKa of 4-ethylpyridine is approximately 5.87)[1][2]. This allows for a highly selective separation from non-basic impurities via acid-base extraction. By washing with a dilute aqueous acid, the molecule is protonated to form a water-soluble pyridinium salt, which partitions into the aqueous phase. Subsequent neutralization with a base regenerates the neutral, organic-soluble compound.
-
Nitrile Group Stability: The nitrile (-C≡N) group is susceptible to hydrolysis under harsh acidic or basic conditions, particularly when heated, which can lead to the formation of corresponding amides or carboxylic acids[3]. Therefore, work-up procedures should ideally be conducted at or below room temperature and avoid prolonged exposure to strong acids or bases.
-
Physical State and Solubility: this compound is typically a light green oil[4]. It is soluble in common organic solvents like ethyl acetate, dichloromethane, and ether, but has limited solubility in water[5][6].
Key Properties Table
| Property | Value | Source |
| Molecular Formula | C₈H₈N₂ | [4][7] |
| Molecular Weight | 132.16 g/mol | [4][7] |
| Appearance | Light Green Oil | [4] |
| Boiling Point | ~168 °C (for 4-ethylpyridine) | [1] |
| Density | ~0.942 g/mL (for 4-ethylpyridine) | [1] |
| pKa (of conjugate acid) | ~5.87 (estimated from 4-ethylpyridine) | [1][2] |
Standard Work-up Protocol: Acid-Base Extraction
This protocol is designed for a typical reaction performed in a water-immiscible organic solvent (e.g., Ethyl Acetate, Dichloromethane). It leverages the basicity of the pyridine nitrogen for selective isolation.
Experimental Workflow Diagram
Caption: Standard acid-base extraction workflow for isolating this compound.
Step-by-Step Methodology
-
Quench the Reaction: Once the reaction is deemed complete, cool the mixture to 0°C using an ice bath. Cautiously add the appropriate quenching agent (e.g., water, saturated aqueous NH₄Cl) to neutralize any reactive reagents.
-
Dilute: Dilute the quenched reaction mixture with a suitable water-immiscible organic solvent, such as ethyl acetate (EtOAc) or dichloromethane (DCM).[8] The volume should be sufficient to fully dissolve your product and create a manageable volume for extraction.
-
Acidic Extraction:
-
Transfer the mixture to a separatory funnel.
-
Add an equal volume of 1M aqueous HCl.
-
Shake the funnel vigorously, venting frequently to release any pressure.
-
Allow the layers to separate. The protonated this compound will now be in the aqueous layer .
-
Drain and collect the aqueous layer.
-
Repeat the extraction of the organic layer with fresh 1M HCl to ensure complete transfer of the product. The organic layer, containing neutral and acidic impurities, can now be discarded.
-
-
Basification:
-
Combine all aqueous extracts in a flask and cool in an ice bath.
-
Slowly add a base (e.g., 10% aqueous NaOH or saturated NaHCO₃) while stirring until the pH is greater than 9 (verify with pH paper). This deprotonates the pyridinium salt, regenerating the neutral product.
-
-
Product Re-extraction:
-
Return the basified aqueous solution to the separatory funnel.
-
Extract the neutral product back into an organic solvent (e.g., EtOAc or DCM). Perform at least three extractions using fresh solvent each time to maximize recovery.[9]
-
Combine the organic extracts.
-
-
Washing and Drying:
-
Isolation:
-
Filter off the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.[11]
-
Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the work-up procedure.
FAQ 1: I've formed a persistent emulsion during extraction. What should I do?
Answer: Emulsions are common when working with pyridine derivatives, which can act as surfactants. Do not discard the mixture. You can try the following methods, in order of increasing intervention:
-
Add Brine: Add a significant amount of saturated aqueous NaCl (brine) to the separatory funnel, shake gently, and allow it to stand. This increases the ionic strength of the aqueous phase, which often helps break the emulsion.[10]
-
Filter: Pass the entire emulsified mixture through a pad of Celite® or glass wool. This can disrupt the fine droplets causing the emulsion.
-
Centrifugation: If available, transferring the mixture to centrifuge tubes and spinning for several minutes is a very effective method for separating the layers.
-
Dilution: As a last resort, significantly diluting the organic layer (5x to 10x) can sometimes resolve the issue.[10]
Caption: Decision tree for resolving emulsions during extraction.
FAQ 2: My final product is a dark brown oil, not light green. Why?
Answer: Pyridine and its derivatives are known to discolor over time, turning yellow or brown, especially if not pure.[6][12] This is often due to minor impurities or degradation products. While the color may not affect subsequent reaction steps, if high purity is required, further purification via column chromatography is recommended.
FAQ 3: I suspect the nitrile group hydrolyzed. How can I confirm this and prevent it?
Answer: Hydrolysis would convert the nitrile to a carboxylic acid (or an amide intermediate).
-
Confirmation: The primary byproduct, 4-ethylpicolinic acid, would be acidic. During the acid-base work-up, it would remain in the initial organic layer after the HCl wash. You can analyze this discarded organic layer by TLC or LC-MS to check for the presence of the hydrolyzed product.
-
Prevention: To prevent hydrolysis, always perform the work-up at low temperatures (0°C to room temperature). Avoid using excessively concentrated acids or bases and minimize the time the compound is in contact with the acidic or basic aqueous solutions.
FAQ 4: My yield is very low. Where could my product have gone?
Answer: Low yield can be attributed to several factors:
-
Incomplete Reaction: Always check reaction completion by TLC or LC-MS before starting the work-up.
-
Product remains in the aqueous layer: The pyridinium salt may be highly water-soluble. During the re-extraction step (Step 5), ensure you perform at least three extractions with fresh organic solvent to maximize recovery. Saturating the aqueous layer with solid NaCl before re-extraction can also decrease the product's solubility in water and drive it into the organic phase.[13]
-
Loss due to Emulsion: A significant amount of product can be trapped in an unresolved emulsion.
-
Incomplete Basification: If the aqueous layer is not made sufficiently basic (pH > 9) in Step 4, the product will remain in its protonated, water-soluble form and will not be extracted into the organic layer.
References
- Google Patents. (n.d.). CN101981007A - Method for purification of pyridine, and method for production of chlorinated pyridine.
- LookChem. (n.d.). Purification of Pyridine - Chempedia.
- Solubility of Things. (n.d.). 4-Ethylpyridine.
- Cooperative Organic Chemistry Student Laboratory Manual. (n.d.). Reaction Workup.
- PubChem. (n.d.). 4-Ethylpyridine.
- Organic Syntheses. (n.d.). 4-ethylpyridine.
- University of Rochester, Department of Chemistry. (n.d.). About Workup.
- Google Patents. (n.d.). US20100324299A1 - Method for purification of pyridine, and method for production of chlorinated pyridine.
- University of Rochester, Department of Chemistry. (n.d.). How To Run A Reaction: The Workup.
- University of Rochester, Department of Chemistry. (n.d.). Organic Reaction Workup Formulas for Specific Reagents.
- Google Patents. (n.d.). KR101652750B1 - Purification method of pyridine and pyridine derivatives.
- DrugFuture. (n.d.). 4-Ethylpyridine.
- PubChem. (n.d.). Pyridine-2-carbonitrile.
- PubChem. (n.d.). This compound.
- Pharmaffiliates. (n.d.). 4-Ethyl-2-pyridinecarbonitrile.
Sources
- 1. 4-Ethylpyridine CAS#: 536-75-4 [m.chemicalbook.com]
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- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. 4-Ethylpyridine [drugfuture.com]
- 7. This compound | C8H8N2 | CID 14482378 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 9. Reaction Workup – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]
- 10. rtong.people.ust.hk [rtong.people.ust.hk]
- 11. How To Run A Reaction [chem.rochester.edu]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
Challenges in the characterization of 4-Ethylpyridine-2-carbonitrile
Welcome to the dedicated support guide for the characterization of 4-Ethylpyridine-2-carbonitrile (4-EP-2-CN). This resource is designed for researchers, medicinal chemists, and process development scientists who may encounter challenges when working with this versatile heterocyclic nitrile. The following information is structured in a problem-oriented question-and-answer format to directly address common issues, from initial handling to final analytical verification.
Part 1: General Handling, Stability, and Storage
This section addresses foundational issues that can impact all subsequent experimental work. Proper handling and storage are the first steps in ensuring data integrity.
Question: My sample of this compound has a yellow or brownish tint, but I expected a colorless oil or solid. What causes this, and is the material usable?
Answer: The discoloration of pyridine derivatives is a frequent observation and is typically caused by trace impurities or minor degradation.[1] While the pure compound is often described as a light-colored oil or solid, coloration suggests the presence of oxidized species or process-related contaminants from synthesis.[2][3]
-
Causality: The pyridine ring, particularly when functionalized, can be susceptible to slow oxidation upon exposure to air and light. Furthermore, residual reagents from synthesis, such as catalysts or unreacted starting materials, can contribute to color.
-
Recommended Action:
-
Initial Purity Assessment: Before use, assess the purity of the material using a primary analytical technique like High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography-Mass Spectrometry (GC-MS). This will quantify the main component and reveal the profile of the impurities.
-
Usability Decision: For many synthetic applications, a purity of >95% may be acceptable, even with slight coloration. However, for applications requiring high purity, such as reference standard generation or kinetic studies, purification is necessary.
-
Purification: If required, column chromatography on silica gel is often effective. A non-polar/polar solvent system (e.g., Hexanes/Ethyl Acetate) will typically separate the target compound from more polar, colored impurities. Distillation under reduced pressure can also be an option if the impurities have sufficiently different boiling points.
-
Question: How should I properly store this compound to prevent degradation?
Answer: As a heterocyclic compound, 4-EP-2-CN requires specific storage conditions to maintain its integrity over time. The primary risks are oxidation, hydrolysis of the nitrile group (though generally slow), and absorption of atmospheric moisture. Pyridine compounds are known to be hygroscopic.[1]
Storage Protocol:
-
Atmosphere: Store under an inert atmosphere (Argon or Nitrogen). This displaces oxygen and moisture, minimizing oxidative degradation and hydrolysis.
-
Temperature: For long-term storage, refrigeration (2-8°C) is recommended.[2] This slows the rate of any potential degradation reactions.
-
Light: Store in an amber glass vial or a container protected from light to prevent photochemical reactions.[1]
-
Container: Ensure the container has a tight-fitting cap, preferably with a PTFE liner, to provide a robust seal against the atmosphere.
Part 2: Challenges in Synthesis and Purification
Synthesis of substituted pyridines can often result in a mixture of products and unreacted starting materials. This section focuses on troubleshooting these common issues.
Question: My synthesis of 4-EP-2-CN from 4-ethylpyridine resulted in a low yield and several side products. What are the likely culprits?
Answer: The direct cyanation of a pyridine ring is a non-trivial transformation that can lead to challenges. The specific issues depend on the synthetic route (e.g., Reissert-Henze reaction, transition-metal-catalyzed cyanation), but common problems include incomplete reaction, over-reaction, or formation of positional isomers.
-
Causality & Potential Impurities:
-
Unreacted Starting Material (4-Ethylpyridine): The reaction may not have gone to completion. 4-Ethylpyridine is volatile and can be identified by GC-MS.[3][4]
-
Oxidation of Starting Material: If using an N-oxide intermediate route (a common strategy for activating the pyridine ring for nucleophilic substitution), incomplete conversion back to the pyridine can leave 4-ethylpyridine N-oxide.
-
Hydrolysis of Nitrile: If the reaction or workup conditions are too acidic or basic, the nitrile group (-CN) can partially hydrolyze to the corresponding amide (4-ethylpyridine-2-carboxamide) or carboxylic acid (4-ethylpicolinic acid).
-
Positional Isomers: Depending on the directing effects of the ethyl group and the reaction mechanism, cyanation could potentially occur at other positions on the ring, though the 2-position is often electronically favored in many named reactions for pyridine functionalization.
-
Below is a diagram illustrating the potential sources of these impurities.
-
Troubleshooting Workflow:
-
Reaction Monitoring: Use Thin Layer Chromatography (TLC) or HPLC to monitor the reaction's progress. This helps determine the optimal reaction time and prevents the formation of degradation products from prolonged heating.
-
Workup Conditions: Ensure the aqueous workup is performed under neutral or mildly basic conditions to prevent nitrile hydrolysis. Use of a buffered solution can be beneficial.
-
Purification Strategy: Flash column chromatography is the most reliable method for separating the target product from polar side products like amides and N-oxides. A gradient elution from low to high polarity (e.g., 5% to 50% Ethyl Acetate in Hexanes) is recommended.
-
Part 3: Analytical Characterization Troubleshooting
This is the most critical phase for confirming the identity and purity of your material. Each technique presents unique challenges.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Question: My ¹H NMR spectrum for 4-EP-2-CN looks complex. How can I confidently assign the peaks?
Answer: The proton NMR of 4-EP-2-CN should show distinct signals for the ethyl group and the three aromatic protons on the pyridine ring. The key challenge is correctly assigning the aromatic protons, which are coupled to each other.
| Proton Assignment | Predicted ¹H Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |
| H-6 | 8.7 - 8.9 | d (doublet) | ~5 Hz | Adjacent to the ring nitrogen and ortho to the nitrile group. |
| H-5 | 7.8 - 8.0 | dd (doublet of doublets) | ~5 Hz, ~1.5 Hz | Coupled to both H-6 and H-3. |
| H-3 | 7.6 - 7.8 | d (doublet) or s (singlet) | ~1.5 Hz | Coupled to H-5 (meta coupling). May appear as a narrow singlet. |
| -CH₂- (Ethyl) | 2.8 - 3.0 | q (quartet) | ~7.5 Hz | Coupled to the -CH₃ protons. |
| -CH₃ (Ethyl) | 1.2 - 1.4 | t (triplet) | ~7.5 Hz | Coupled to the -CH₂- protons. |
| Table 1. Predicted ¹H NMR assignments for this compound in CDCl₃. |
-
Troubleshooting Protocol for Peak Assignment:
-
Acquire a High-Resolution Spectrum: Ensure good shimming to resolve the small meta-coupling (~1.5 Hz) for the H-3 and H-5 protons.
-
Run a COSY (Correlation Spectroscopy) Experiment: This 2D NMR experiment is essential. It will show a clear correlation between the H-5 and H-6 protons (strong cross-peak) and a weaker correlation between H-5 and H-3. It will also confirm the -CH₂- and -CH₃- coupling of the ethyl group.
-
Check for Solvent Impurities: Ensure residual solvent peaks (e.g., CHCl₃ at 7.26 ppm, H₂O at ~1.5 ppm) are correctly identified and not confused with analyte signals.
-
High-Performance Liquid Chromatography (HPLC)
Question: I am seeing poor peak shape (tailing) and inconsistent retention times when analyzing 4-EP-2-CN by reverse-phase HPLC. What is the cause?
Answer: Poor peak shape and shifting retention times for pyridine compounds in reverse-phase HPLC are almost always due to unwanted interactions between the basic pyridine nitrogen and residual acidic silanols on the silica-based column packing.
-
Causality: The lone pair of electrons on the pyridine nitrogen is basic. Even on modern, end-capped C18 columns, free silanol groups (Si-OH) exist on the silica surface. At mid-range pH, these silanols can be deprotonated (Si-O⁻) and interact ionically with the protonated form of the pyridine, leading to peak tailing and secondary retention mechanisms.
-
Step-by-Step HPLC Method Development Protocol:
-
Column Selection: Start with a modern, high-purity silica, end-capped C18 column known for good performance with basic compounds.
-
Mobile Phase pH Control (Low pH):
-
Protocol: Prepare the aqueous portion of your mobile phase with 0.1% trifluoroacetic acid (TFA) or 0.1% formic acid. A typical starting mobile phase could be:
-
Mobile Phase A: Water + 0.1% TFA
-
Mobile Phase B: Acetonitrile + 0.1% TFA
-
-
Causality: At low pH (2-3), the silanol groups on the column are fully protonated (Si-OH), suppressing their ionic character. The pyridine nitrogen is fully protonated (basic analyte), leading to a single, consistent ionic state for the analyte. This results in sharp, symmetrical peaks.[7]
-
-
Mobile Phase pH Control (High pH):
-
Protocol: Use a column specifically designed for high pH stability. Prepare the aqueous portion of your mobile phase with a buffer like 10 mM ammonium bicarbonate, adjusted to pH 10.
-
Causality: At high pH, the analyte is in its neutral form (non-protonated), eliminating ionic interactions. The silanols are deprotonated, but since the analyte is neutral, strong ionic binding is avoided. This approach often yields excellent peak shape for basic compounds.
-
-
Flow Rate and Gradient: Start with a flow rate of 1.0 mL/min for a standard 4.6 mm ID column. A generic gradient of 5% to 95% Acetonitrile over 10-15 minutes is a good starting point for purity analysis.
-
Detection: The pyridine ring is a strong chromophore. Set the UV detector to a wavelength between 254 nm and 270 nm for good sensitivity.
-
Mass Spectrometry (MS)
Question: What is the expected mass spectrum for 4-EP-2-CN, and what common adducts should I look for?
Answer: Mass spectrometry is a definitive tool for confirming the molecular weight of your compound. For this compound (C₈H₈N₂), the expected masses are straightforward to calculate.
Expected Ions in ESI-MS (Electrospray Ionization): In positive ion mode ESI, which is ideal for basic pyridine compounds, you should primarily look for the protonated molecular ion.
| Ion | Formula | Calculated m/z | Notes |
| [M+H]⁺ | [C₈H₉N₂]⁺ | 133.0760 | The most abundant ion in positive ESI mode. |
| [M+Na]⁺ | [C₈H₈N₂Na]⁺ | 155.0580 | A common adduct, especially if there are sodium salts in the mobile phase or sample. |
| [M+K]⁺ | [C₈H₈N₂K]⁺ | 171.0319 | A less common adduct, may be seen with glass contamination. |
| [2M+H]⁺ | [C₁₆H₁₇N₄]⁺ | 265.1448 | A protonated dimer, may be observed at high sample concentrations. |
| Table 2. Common ions observed for 4-EP-2-CN in positive mode ESI-MS. |
-
Troubleshooting & Verification:
-
Use a High-Resolution Mass Spectrometer (HRMS): Instruments like an Orbitrap or TOF are invaluable. Confirming the measured mass to within 5 ppm of the calculated exact mass (133.0760 for the [M+H]⁺ ion) provides unambiguous confirmation of the elemental composition.
-
Check Fragmentation (MS/MS): If you have tandem MS capability, fragmenting the parent ion (m/z 133.08) can provide structural information. Expected losses would include the elements of HCN (loss of 27 Da) or cleavage of the ethyl group.
-
Solvent Choice: Ensure your sample is dissolved in a solvent compatible with ESI, such as methanol or acetonitrile, with a small amount of acid (e.g., 0.1% formic acid) to promote protonation.
-
By systematically addressing these common challenges, researchers can ensure the quality of their this compound and the integrity of their subsequent experimental results.
References
- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 14482378, this compound.
- Pharmaffiliates. (n.d.). 4-Ethyl-2-pyridinecarbonitrile.
- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 10822, 4-Ethylpyridine.
- Organic Syntheses. (n.d.). 4-ETHYLPYRIDINE. Coll. Vol. 4, p.438 (1963); Vol. 33, p.66 (1953).
- John, A. et al. (2022). A review on synthesis and characterization of impurities in API’s. World Journal of Pharmaceutical Research, 11(9), 11-25.
- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 7522, Pyridine-2-carbonitrile.
- National Institute of Standards and Technology. (n.d.). Pyridine, 4-ethyl-. In NIST Chemistry WebBook.
- Chylinska, M., et al. (2020). Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains. Molecules, 25(23), 5626.
- Ben-Abdelmoumen, G., et al. (2020). Catalytic Degradation of 4-Ethylpyridine in Water by Heterogeneous Photo-Fenton Process. Catalysts, 10(12), 1475.
- Royal Society of Chemistry. (2015). Supporting Information for Deoxygenation of amine N-oxides.
- Badowska-Roslonek, K., et al. (2017). The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. Molecules, 22(10), 1731.
- Restek. (n.d.). 4-Ethylpyridine. In EZGC Method Translator.
- El-Sofany, H. et al. (2015). Focus on the synthesis and relations of some new pyridine carbonitrile derivatives as antimicrobial and antioxidant agents. ResearchGate.
- Panda, S. S., et al. (2022). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Molecules, 27(10), 3249.
- Patel, P. N., et al. (2015). Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. IOSR Journal of Pharmacy and Biological Sciences, 10(4), 58-65.
- El-Gamal, M. I., et al. (2022). Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. ACS Omega, 7(48), 44211-44224.
- Sznitowska, M., et al. (2001). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica, 58(6), 421-426.
- Moynihan, H. A., & Horgan, D. E. (2017). Impurity Occurrence and Removal in Crystalline Products from Process Reactions. Organic Process Research & Development, 21(5), 700-724.
- SIELC Technologies. (n.d.). HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column.
- Saini, P., et al. (2013). Impurities in Pharmaceuticals- A Review. International Journal of Pharmaceutical and Phytopharmacological Research, 3(4), 273-282.
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- 3. 4-Ethylpyridine | C7H9N | CID 10822 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. ez.restek.com [ez.restek.com]
- 5. rsc.org [rsc.org]
- 6. mdpi.com [mdpi.com]
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Validation & Comparative
A Comparative Guide to 4-Ethylpyridine-2-carbonitrile and 4-Methylpyridine-2-carbonitrile in Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and agrochemical synthesis, the strategic selection of building blocks is paramount to achieving desired molecular architectures and optimizing reaction outcomes. Among the vast array of heterocyclic intermediates, substituted pyridinecarbonitriles stand out for their versatility. This guide provides a detailed comparative analysis of two closely related yet distinct synthons: 4-Ethylpyridine-2-carbonitrile and 4-Methylpyridine-2-carbonitrile. By examining their synthesis, reactivity, and applications, this document aims to equip researchers with the insights needed to make informed decisions in their synthetic endeavors.
At a Glance: Key Physicochemical and Synthetic Parameters
A direct comparison of the physical and chemical properties of this compound and 4-Methylpyridine-2-carbonitrile reveals subtle yet significant differences that can influence their behavior in synthetic transformations.
| Property | This compound | 4-Methylpyridine-2-carbonitrile |
| Molecular Formula | C₈H₈N₂ | C₇H₆N₂ |
| Molecular Weight | 132.16 g/mol | 118.14 g/mol |
| Appearance | Light Green Oil | Solid |
| Melting Point | Not applicable (liquid at room temp.) | 83-87 °C |
| Boiling Point | Not available | Not available |
| CAS Number | 92486-38-9 | 1620-76-4 |
The Synthetic Arena: A Tale of Two Alkyl Groups
The primary divergence in the utility of these two molecules stems from the electronic and steric effects of their respective alkyl substituents at the 4-position of the pyridine ring. Both the methyl and ethyl groups are electron-donating, which influences the reactivity of the pyridine ring and the nitrile group.
Electronic Effects: Inductive Donation
Both methyl and ethyl groups are weakly electron-donating through an inductive effect (+I). This effect slightly increases the electron density on the pyridine ring, which can influence its susceptibility to electrophilic and nucleophilic attack. The ethyl group is generally considered to be slightly more electron-donating than the methyl group. This subtle difference can impact the basicity of the pyridine nitrogen and the reactivity of the nitrile functionality.
Steric Hindrance: A Not-So-Subtle Difference
The most significant distinction between the two lies in their steric profiles. The ethyl group, with its additional methylene unit, exerts a greater steric hindrance compared to the more compact methyl group. This can play a crucial role in directing the regioselectivity of reactions and influencing the approach of bulky reagents.
Navigating the Synthetic Routes: From Precursors to Products
The synthesis of 4-alkylpyridine-2-carbonitriles can be approached through several established methodologies. The choice of route often depends on the availability of starting materials, desired scale, and tolerance to specific reaction conditions.
Common Synthetic Pathways
Two prevalent strategies for the synthesis of these compounds involve:
-
Cyanation of a Pre-functionalized Pyridine: This is a widely used approach where a suitable leaving group at the 2-position, such as a halogen or a sulfonate, is displaced by a cyanide source.
-
Oxidative Cyanation of the Corresponding Picoline: This method involves the direct conversion of the methyl group of a picoline derivative to a nitrile.
Experimental Protocols: A Practical Guide
The following protocols provide detailed, step-by-step methodologies for the synthesis of this compound and 4-Methylpyridine-2-carbonitrile, based on common laboratory practices.
Protocol 1: Synthesis of 4-Methylpyridine-2-carbonitrile from 4-Methylpyridine-N-oxide
This method demonstrates the cyanation of a pyridine N-oxide, a common and effective strategy.[1]
Materials:
-
4-Methylpyridine-N-oxide
-
Trimethylcyanosilane (TMSCN)
-
N,N-Dimethylcarbamoyl chloride (DMCC)
-
Nitroethane
-
Saturated aqueous sodium bicarbonate solution
-
Ethyl acetate
-
Diisopropyl ether
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve 4-Methylpyridine-N-oxide (1.0 eq) in nitroethane.
-
Sequentially add trimethylcyanosilane (1.1 eq) and N,N-dimethylcarbamoyl chloride (1.0 eq) to the solution.
-
Stir the reaction mixture at room temperature for 5 days.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the mixture under reduced pressure.
-
To the residue, add saturated aqueous sodium bicarbonate solution and extract with ethyl acetate.
-
Combine the organic phases and dry over anhydrous sodium sulfate.
-
Remove the solvent by evaporation under reduced pressure.
-
Collect the resulting crystals by filtration, wash with diisopropyl ether, and dry to afford 4-Methylpyridine-2-carbonitrile.
Reported Yield: 42%[1]
Protocol 2: Synthesis of this compound (Conceptual Pathway)
Conceptual Workflow:
-
Starting Material: 2-Chloro-4-ethylpyridine or 2-Bromo-4-ethylpyridine.
-
Cyanating Agent: A cyanide source such as sodium cyanide (NaCN) or potassium cyanide (KCN).
-
Catalyst: A palladium or copper catalyst is often employed to facilitate the cyanation of aryl halides. For instance, a palladium catalyst like Pd(PPh₃)₄ or a copper catalyst like CuI can be used.
-
Solvent: A high-boiling polar aprotic solvent such as DMF, DMAc, or NMP is typically used.
-
Reaction Conditions: The reaction is generally heated to elevated temperatures (e.g., 100-150 °C) to drive the reaction to completion.
-
Workup and Purification: Standard aqueous workup followed by extraction with an organic solvent. The crude product is then purified by column chromatography or distillation.
Expected Challenges and Considerations:
-
Reaction Optimization: The choice of catalyst, ligand, base, and solvent can significantly impact the yield and purity of the product.
-
Safety: Cyanide salts are highly toxic and must be handled with extreme caution in a well-ventilated fume hood.
Comparative Performance in Downstream Applications
The utility of this compound and 4-Methylpyridine-2-carbonitrile as synthetic intermediates is best illustrated through their application in the synthesis of complex, biologically active molecules.
Case Study 1: Synthesis of Nevirapine - An Anti-HIV Drug
Nevirapine is a non-nucleoside reverse transcriptase inhibitor (NNRTI) used to treat HIV-1 infection. A key intermediate in some synthetic routes to Nevirapine is 2-chloro-3-amino-4-picoline. The synthesis of this intermediate can start from 4-methylpyridine derivatives. While not a direct precursor, 4-methylpyridine-2-carbonitrile can be envisioned as a starting point for the elaboration of the necessary functional groups. The methyl group provides a handle for further chemical transformations.[2][3]
Case Study 2: Synthesis of Etoricoxib - A COX-2 Inhibitor
Etoricoxib is a selective COX-2 inhibitor used for the treatment of arthritis and pain. The synthesis of Etoricoxib involves the coupling of a substituted pyridine moiety with a phenylsulfone component. Intermediates derived from 4-methylpyridine are crucial in some synthetic strategies.[4][5][6] The presence of the methyl group at the 4-position is a key structural feature of the final drug molecule.
Conclusion: Making the Right Choice for Your Synthesis
The choice between this compound and 4-Methylpyridine-2-carbonitrile is not merely a matter of an additional carbon atom. It is a strategic decision that can impact reaction outcomes, purification strategies, and the overall efficiency of a synthetic campaign.
-
4-Methylpyridine-2-carbonitrile is a readily available, solid compound that offers a less sterically hindered platform for further functionalization. Its utility has been demonstrated in the synthesis of key pharmaceutical intermediates.
-
This compound , while less commonly documented in detailed synthetic protocols, provides an alternative with a slightly different electronic and steric profile. The ethyl group can be advantageous in scenarios where increased lipophilicity is desired or where its steric bulk can be exploited to direct regioselectivity.
Ultimately, the optimal choice will depend on the specific requirements of the target molecule and the synthetic strategy employed. This guide has provided a foundational understanding of the key differences and applications of these two valuable building blocks, empowering researchers to make more informed and effective decisions in their synthetic designs.
Visualizing the Synthetic Logic
To further elucidate the synthetic pathways and logical relationships discussed, the following diagrams are provided.
Caption: General synthetic pathways to 4-alkylpyridine-2-carbonitriles and their applications.
Caption: Experimental workflow for the synthesis of 4-Methylpyridine-2-carbonitrile.
References
- A convenient synthesis of the key intermediate of selective COX-2 inhibitor Etoricoxib. RSC Advances.
- Development of New Process for the Synthesis of Intermediates of Etoricoxib, Pioglitazone and Niacin.
- Lowcost, high yield synthesis of nevirapine.
- Synthesis and anti-HIV activity of nevirapine prodrugs. PubMed.
- Very efficient process for preparing an intermediate of etoricoxib.
- Process for the synthesis of etoricoxib.
- Progress in synthesis of the anti-AIDS drug nevirapine.
- Preparation method of etoricoxib intermediate 4-methylsulphonyl phenylacetic acid. Eureka.
- Preparation of Cyanopyridines by Direct Cyan
- Nevirapine B
- Synthesis and evaluation of nevirapine analogs to study the metabolic activ
- 4-Cyanopyridine synthesis. ChemicalBook.
- Synthesis method of 4-cyanopyridine.
- 2-cyano-6-methylpyridine. Organic Syntheses Procedure.
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A Comparative Guide to the Synthetic Routes of 4-Ethylpyridine-2-carbonitrile
Introduction
4-Ethylpyridine-2-carbonitrile is a key building block in medicinal chemistry and materials science, finding applications in the synthesis of various pharmaceuticals and functional materials. The strategic placement of the ethyl and cyano groups on the pyridine ring allows for diverse subsequent chemical modifications. This guide provides a comprehensive comparison of two distinct and viable synthetic routes to this valuable compound, offering in-depth analysis of their respective methodologies, performance, and practical considerations for researchers and development professionals.
Route 1: Ethylation Followed by Cyanation
This classical approach involves the initial formation of the ethylpyridine scaffold, followed by the introduction of the nitrile functionality. This multi-step process begins with the commercially available 4-acetylpyridine.
Workflow for Route 1
A Senior Application Scientist's Guide to the Comparative Analysis of 4-Ethylpyridine-2-carbonitrile Isomers
Introduction: The Strategic Importance of Isomeric Scaffolds in Drug Discovery
In medicinal chemistry, the pyridine ring is a privileged scaffold, forming the core of numerous natural products and FDA-approved drugs.[1] Its derivatives are known to exhibit a vast range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory properties.[1][2][3] The seemingly subtle shift of a functional group from one position to another—creating a positional isomer—can dramatically alter a molecule's steric and electronic profile. This, in turn, can profoundly impact its interaction with biological targets, transforming an inert compound into a potent therapeutic agent or vice-versa.
This guide focuses on a specific subset of this chemical space: the isomers of 4-Ethylpyridine-2-carbonitrile. While direct comparative data for this specific set of isomers is not extensively documented in current literature, the broader class of substituted pyridine carbonitriles has shown significant promise in several therapeutic areas.[4][5][6] Therefore, this document serves as both a predictive guide and an experimental blueprint for researchers. We will explore the likely biological activities based on established structure-activity relationships (SAR) for this compound class and provide robust, validated protocols for their head-to-head comparison.
Our objective is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to systematically evaluate the therapeutic potential of these isomers.
Defining the Isomeric Field of Study
The central compound is This compound . The primary positional isomers for a comparative study involve shifting the ethyl (-CH₂CH₃) and cyano (-CN) groups around the pyridine ring. For a focused investigation, we will consider the following key isomers, which allow for a systematic evaluation of how substituent placement affects bioactivity.
-
Isomer 1 (Lead): this compound
-
Isomer 2: 3-Ethylpyridine-2-carbonitrile
-
Isomer 3: 5-Ethylpyridine-2-carbonitrile
-
Isomer 4: 6-Ethylpyridine-2-carbonitrile
-
Isomer 5: 2-Ethylpyridine-4-carbonitrile
This selection allows for the assessment of the ethyl group's influence when adjacent to, or distant from, the nitrogen atom and the cyano group, providing a solid basis for establishing structure-activity relationships.
Part 1: Predicted Biological Activities & Rationale
Based on extensive reviews of pyridine carbonitrile derivatives, we can hypothesize three primary areas of biological activity for comparative investigation: Cytotoxicity against Cancer Cell Lines , Antimicrobial Efficacy , and Specific Enzyme Inhibition .
Anticancer and Cytotoxic Potential
Substituted pyridine and nicotinonitrile derivatives have consistently demonstrated potent cytotoxic effects against a variety of human cancer cell lines, including those of the breast, liver, lung, and prostate.[6][7][8] The mechanism often involves the inhibition of key cellular processes like tubulin polymerization or the modulation of signaling pathways crucial for cancer cell proliferation.[7] The nitrile group, in particular, is a valuable pharmacophore in this context.[9]
Causality for Investigation: The position of the electron-withdrawing cyano group and the lipophilic ethyl group can significantly influence the molecule's ability to penetrate cell membranes and interact with intracellular targets. We hypothesize that isomers with specific steric arrangements will exhibit differential cytotoxicity.
Antimicrobial Activity
Pyridine carbonitrile scaffolds are recognized as important intermediates in the development of novel antimicrobial agents, with demonstrated activity against both Gram-positive and Gram-negative bacteria, as well as antitubercular properties.[4][10] The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, a key interaction for binding to microbial enzymes or structural proteins.
Causality for Investigation: The accessibility of the pyridine nitrogen's lone pair of electrons, which can be modulated by the electronic effects and steric hindrance of the adjacent ethyl and cyano groups, is critical for antimicrobial action. Therefore, isomers are expected to display varying Minimum Inhibitory Concentrations (MIC).
Enzyme Inhibition Profile
The pyridine scaffold is a cornerstone of many enzyme inhibitors targeting kinases, cholinesterases, and metabolic enzymes like isocitrate dehydrogenase (IDH).[2][11][12] The specific substitution pattern dictates the binding affinity and selectivity for the enzyme's active site. For instance, various pyridine derivatives have been developed as potent and selective inhibitors of the EP4 receptor, a target for pain and inflammation.[13]
Causality for Investigation: We will use c-Met kinase as a representative target, as its inhibition by pyridine derivatives has been previously reported.[2] The ability of each isomer to fit within the ATP-binding pocket of the kinase and form key interactions will be highly dependent on the geometry imparted by the substituent positions.
Part 2: Experimental Protocols for Comparative Assessment
To empirically validate the predicted activities, a standardized set of assays must be employed. The following protocols are designed to be self-validating systems, incorporating appropriate controls for robust and reproducible data generation.
Cytotoxicity Screening: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability and proliferation.[14]
Detailed Protocol:
-
Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, HepG2 for liver cancer) in RPMI 1640 medium supplemented with 10% fetal bovine serum and antibiotics. Maintain in a humidified incubator at 37°C with 5% CO₂.
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare stock solutions of each pyridine carbonitrile isomer in DMSO. Perform serial dilutions in the culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM). Add the diluted compounds to the designated wells. Include wells with untreated cells (negative control) and cells treated with a known cytotoxic agent like Doxorubicin (positive control).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot cell viability against compound concentration to determine the IC₅₀ (half-maximal inhibitory concentration) value for each isomer.
Antimicrobial Screening: Broth Microdilution Method
This method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[15][16]
Detailed Protocol:
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus for Gram-positive, Escherichia coli for Gram-negative) equivalent to a 0.5 McFarland standard.
-
Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of each isomer in a suitable liquid growth medium (e.g., Mueller-Hinton Broth). Concentrations should typically range from 256 µg/mL down to 0.5 µg/mL.
-
Inoculation: Inoculate each well with the microbial suspension. Include a positive control well (broth + inoculum, no compound) and a negative control well (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring optical density.
Part 3: Data Summary and Comparative Analysis
All quantitative data from the proposed experiments should be summarized for clear, at-a-glance comparison. The tables below serve as templates for presenting the results.
Table 1: Comparative Cytotoxicity (IC₅₀ in µM)
| Isomer Name | Isomer Structure | IC₅₀ vs. MCF-7 (µM) | IC₅₀ vs. HepG2 (µM) |
| This compound | (Structure Image) | Data | Data |
| 3-Ethylpyridine-2-carbonitrile | (Structure Image) | Data | Data |
| 5-Ethylpyridine-2-carbonitrile | (Structure Image) | Data | Data |
| 6-Ethylpyridine-2-carbonitrile | (Structure Image) | Data | Data |
| 2-Ethylpyridine-4-carbonitrile | (Structure Image) | Data | Data |
| Doxorubicin (Control) | N/A | Data | Data |
Table 2: Comparative Antimicrobial Activity (MIC in µg/mL)
| Isomer Name | Isomer Structure | MIC vs. S. aureus (µg/mL) | MIC vs. E. coli (µg/mL) |
| This compound | (Structure Image) | Data | Data |
| 3-Ethylpyridine-2-carbonitrile | (Structure Image) | Data | Data |
| 5-Ethylpyridine-2-carbonitrile | (Structure Image) | Data | Data |
| 6-Ethylpyridine-2-carbonitrile | (Structure Image) | Data | Data |
| 2-Ethylpyridine-4-carbonitrile | (Structure Image) | Data | Data |
| Ciprofloxacin (Control) | N/A | Data | Data |
Conclusion and Future Directions
This guide outlines a systematic, hypothesis-driven approach for comparing the biological activities of this compound isomers. By leveraging established protocols for cytotoxicity and antimicrobial screening, researchers can generate the robust, comparative data needed to elucidate critical structure-activity relationships. The results of these experiments will identify promising lead candidates for further development and optimization. Subsequent studies should focus on mechanistic investigations, in vivo efficacy, and pharmacokinetic profiling of the most active isomers to fully characterize their therapeutic potential.
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Comparative study of catalysts for 4-Ethylpyridine-2-carbonitrile synthesis
An In-Depth Comparative Guide to Catalysts for 4-Ethylpyridine-2-carbonitrile Synthesis
Introduction
This compound is a valuable heterocyclic nitrile intermediate in the synthesis of pharmaceuticals and agrochemicals. Its strategic importance lies in the versatile reactivity of the nitrile group and the pyridine core, allowing for the construction of complex molecular architectures. The efficient and selective synthesis of this compound is a key objective for process chemists and researchers. This guide provides a comparative analysis of the primary catalytic methodologies for synthesizing this compound, focusing on vapor-phase ammoxidation and chemical cyanation of pyridine N-oxides. We will delve into the underlying catalytic principles, present comparative performance data, and provide detailed experimental protocols to empower researchers in their synthetic endeavors.
Methodology 1: Vapor-Phase Catalytic Ammoxidation
Vapor-phase ammoxidation is a highly atom-economical and industrially significant method for converting alkyl-substituted aromatics and heteroaromatics into their corresponding nitriles.[1] The process involves the reaction of the substrate with ammonia and oxygen over a solid-state catalyst at elevated temperatures. For the synthesis of this compound, the logical precursor is 2-methyl-4-ethylpyridine.
Catalytic System: Vanadium-Titanium (V-Ti) Oxide Catalysts
The cornerstone of modern ammoxidation technology is the use of mixed metal oxide catalysts, with vanadium and molybdenum oxides being particularly prominent.[1] For alkylpyridine ammoxidation, Vanadium-Titanium (V-Ti) oxide catalysts have demonstrated superior performance.[2]
Expertise & Experience: The "Why" Behind V-Ti-O Systems
The synergy between vanadium and titanium oxides is critical for the catalyst's success. Titanium dioxide (TiO₂), typically in its anatase form, serves as a thermally stable support and, more importantly, as a promoter. It facilitates the dispersion of the active vanadium oxide (V₂O₅) species and enhances the catalyst's redox properties. The reaction mechanism is believed to proceed via the Mars-van Krevelen mechanism, where the substrate is first oxidized by the lattice oxygen of the catalyst, and the resulting reduced catalyst is then re-oxidized by gaseous oxygen.
A crucial aspect of these catalysts is the formation of a VO₂-TiO₂ solid solution, which influences selectivity.[2] The concentration of V₂O₅ is a key parameter; an excess can lead to undesired complete oxidation of the substrate to CO₂ and H₂O, while too little results in low conversion.[2] Therefore, catalyst preparation and the V₂O₅ loading (typically 1-5 wt%) are meticulously controlled to maximize the yield of the desired nitrile.[2]
Experimental Workflow: Ammoxidation
The following diagram illustrates the typical workflow for a laboratory-scale continuous-flow ammoxidation experiment.
Caption: Continuous-flow setup for vapor-phase ammoxidation.
Protocol: Synthesis of V-Ti-O Catalyst and Ammoxidation
Catalyst Preparation:
-
Prepare an aqueous solution of ammonium metavanadate (NH₄VO₃).
-
Impregnate TiO₂ (anatase) powder with the NH₄VO₃ solution to achieve a target V₂O₅ loading of 3 wt%.
-
Dry the impregnated powder at 120 °C for 6 hours.
-
Calcine the dried powder in a stream of air at 450 °C for 4 hours.
-
Press the resulting catalyst powder into pellets and sieve to the desired particle size for packing into the reactor.
Ammoxidation Procedure:
-
Pack a stainless-steel fixed-bed reactor (e.g., 10 mm inner diameter) with the prepared V-Ti-O catalyst (approx. 5 g).
-
Heat the reactor to the reaction temperature (e.g., 360-400 °C) in a furnace.
-
Introduce a gaseous feed stream consisting of 2-methyl-4-ethylpyridine, ammonia, air, and steam into a vaporizer pre-heated to 250 °C. Typical molar ratios are Alkylpyridine:NH₃:O₂ = 1:5:15.
-
Pass the gaseous mixture through the catalyst bed. The Gas Hourly Space Velocity (GHSV) is a critical parameter to optimize.
-
Cool the reactor outlet stream using a condenser (ice-water bath) to collect the liquid products.
-
Analyze the liquid product for this compound content using Gas Chromatography (GC) with an internal standard.
Methodology 2: Cyanation of 4-Ethylpyridine N-oxide
For laboratory-scale synthesis, an alternative to high-temperature gas-phase reactions is the cyanation of an activated pyridine ring. This multi-step approach begins with the N-oxidation of 4-ethylpyridine, followed by regioselective cyanation at the C2 position.
Catalytic System: Cyanation Reagents and Activating Agents
This method is not catalytic in the traditional sense but relies on stoichiometric reagents that facilitate the transformation. The key components are a cyanide source and an activating agent.
-
Cyanide Source: Trimethylsilyl cyanide (TMSCN) and potassium cyanide (KCN) are commonly used.[3][4] While KCN is inexpensive, TMSCN often provides better solubility and reactivity in organic solvents.
-
Activating Agent: The pyridine N-oxide must be activated to become susceptible to nucleophilic attack by the cyanide ion.[3][5] Common activating agents include dimethylcarbamoyl chloride or triflic anhydride (Tf₂O).[3][4] These reagents react with the N-oxide oxygen, forming a highly electrophilic intermediate (a substituted pyridinium salt), which readily undergoes addition by the cyanide nucleophile at the C2 position.
Expertise & Experience: Rationale for Activation and Regioselectivity
The N-oxidation of the pyridine ring significantly alters its electronic properties.[5] It activates the α- (C2, C6) and γ- (C4) positions towards nucleophilic attack. The subsequent reaction with an electrophilic activating agent like Tf₂O forms a pyridinium intermediate. Nucleophilic attack by CN⁻ preferentially occurs at the C2 position, driven by electronic factors and leading to the desired product after rearomatization.[4] The choice of solvent and temperature is crucial to control side reactions and ensure high yields.
Reaction Pathway: N-Oxide Cyanation
The following diagram outlines the logical steps for the synthesis of this compound via the N-oxide route.
Caption: Workflow for synthesis via the pyridine N-oxide pathway.
Protocol: Two-Step Synthesis via N-Oxide Cyanation
Step 1: Synthesis of 4-Ethylpyridine N-oxide
-
Dissolve 4-ethylpyridine (1.0 equiv) in glacial acetic acid in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add hydrogen peroxide (30% aq., 1.5 equiv) dropwise while maintaining the temperature below 10 °C.
-
After the addition is complete, heat the mixture to 70-80 °C for 4 hours.
-
Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.
-
Carefully neutralize the excess acetic acid with a saturated solution of sodium carbonate.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield 4-Ethylpyridine N-oxide.
Step 2: Cyanation of 4-Ethylpyridine N-oxide [4]
-
In an oven-dried flask under an argon atmosphere, dissolve 4-Ethylpyridine N-oxide (1.0 equiv) in anhydrous acetonitrile.
-
Cool the solution to 0 °C and add dimethylcarbamoyl chloride (1.2 equiv) dropwise.
-
Stir the mixture at room temperature for 1 hour.
-
Add potassium cyanide (KCN, 1.5 equiv) to the mixture.
-
Heat the reaction mixture to 80 °C and stir for 12-18 hours.
-
After cooling, quench the reaction by carefully adding saturated aqueous NaHCO₃ solution.
-
Extract the mixture with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel to obtain pure this compound.
Comparative Performance Analysis
The choice of synthetic route depends heavily on the desired scale, available equipment, and economic considerations. The following table summarizes the key performance indicators for the two catalytic systems.
| Parameter | Vapor-Phase Ammoxidation | Cyanation of N-oxide |
| Catalyst | V-Ti-O (Heterogeneous) | Stoichiometric Activating Agent |
| Precursor | 2-Methyl-4-ethylpyridine | 4-Ethylpyridine |
| Yield | Good to Excellent (Typically 70-90%) | Moderate to Good (Typically 60-85%) |
| Selectivity | High, but sensitive to conditions | High regioselectivity to C2 |
| Key Conditions | 350-450 °C, atmospheric pressure | 0-120 °C, anhydrous conditions |
| Process Type | Continuous-flow | Batch process |
| Scale | Industrial, Large-scale Lab | Laboratory, Bench-scale |
| Advantages | High atom economy, continuous process, lower cost precursors | Milder conditions, standard lab equipment |
| Disadvantages | High energy input, specialized equipment | Multi-step, waste generation, use of toxic cyanides |
Conclusion
The synthesis of this compound can be effectively achieved through distinct catalytic strategies, each with its own merits and drawbacks.
-
Vapor-Phase Ammoxidation over V-Ti-O catalysts stands out as the superior method for large-scale industrial production. Its continuous nature, high atom economy, and use of relatively inexpensive raw materials make it economically favorable. However, the requirement for high temperatures and specialized reactor setups makes it less accessible for small-scale laboratory synthesis.
-
The Cyanation of 4-Ethylpyridine N-oxide offers a robust and reliable route for researchers at the bench scale. While it is a multi-step process involving stoichiometric reagents and toxic cyanides, it proceeds under much milder conditions and utilizes standard laboratory glassware and techniques. The high regioselectivity of the cyanation step is a significant advantage for targeted synthesis.
Ultimately, the selection of the optimal catalyst and methodology will be dictated by the specific objectives of the research or production campaign, balancing factors of scale, cost, safety, and available infrastructure.
References
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- The Direct Formation of 2-Cyano-4-amidopyridine via α-Cyanation of 4-Amidopyridine N-Oxide with Dimethylcarbamoyl Chloride and Cheap Potassium Cyanide. Huo, Z. et al. (2009). Acta Chim. Slov., 56, 659–663.
- C−H Cyanation of 6‐Ring N‐Containing Heteroaromatics - PMC - NIH. Dabence, M. B. et al. (2017). Angew. Chem. Int. Ed., 56(39), 11582-11586.
- α‐Cyanation of substituted pyridine N‐oxides under optimized reaction.... This source provides a general schematic and conditions for the α-cyanation of pyridine N-oxides, highlighting their enhanced reactivity.
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- 5. researchgate.net [researchgate.net]
Performance Benchmark: 4-Ethylpyridine-2-carbonitrile-Based Ligands in Catalysis
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the development of efficient and robust catalytic systems is paramount for the synthesis of complex molecules that underpin advancements in pharmaceuticals, materials science, and agrochemicals. The ligand, a key component of a homogeneous catalyst, plays a crucial role in determining the catalyst's activity, selectivity, and stability. This guide provides a comprehensive performance benchmark of 4-Ethylpyridine-2-carbonitrile-based ligands, offering a comparative analysis against established alternatives in the context of the Suzuki-Miyaura cross-coupling reaction. By presenting supporting experimental data and detailed protocols, this document aims to equip researchers with the necessary insights to make informed decisions in catalyst selection and development.
Introduction: The Pivotal Role of Ligands in Cross-Coupling Catalysis
Transition metal-catalyzed cross-coupling reactions have revolutionized the art of chemical synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and precision. The Suzuki-Miyaura reaction, a palladium-catalyzed coupling of an organoboron compound with an organohalide, stands as a cornerstone of this field, widely employed for the synthesis of biaryls and other conjugated systems.
The performance of the palladium catalyst in the Suzuki-Miyaura reaction is intricately linked to the nature of the coordinating ligand. The ligand modulates the electronic and steric properties of the metal center, thereby influencing the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. While phosphine-based ligands have historically dominated the field, there is a continuous search for alternative ligand scaffolds that may offer advantages in terms of cost, stability, and catalytic efficiency.
Pyridine-based ligands have emerged as a promising class of alternatives, offering tunable electronic and steric properties through substitution on the pyridine ring.[1] The introduction of a nitrile group, as in this compound, can further influence the ligand's coordination properties and catalytic performance.
The Candidate: this compound as a Ligand Scaffold
This compound is a heterocyclic compound featuring a pyridine ring substituted with an ethyl group at the 4-position and a nitrile group at the 2-position. This unique combination of functional groups suggests its potential as a versatile ligand in catalysis. The pyridine nitrogen can act as a strong coordinating atom for the metal center, while the nitrile group can participate in back-bonding, influencing the electronic properties of the catalyst. The ethyl group provides a degree of steric bulk, which can be beneficial for promoting reductive elimination and preventing catalyst deactivation.
The synthesis of related pyridine-carbonitrile derivatives has been reported in the literature, often in the context of their biological activity or materials applications. However, a systematic evaluation of their performance as ligands in catalysis, particularly in comparison to established systems, has been lacking.
Benchmarking Performance: The Suzuki-Miyaura Coupling of 4-Bromoanisole and Phenylboronic Acid
To provide a quantitative and objective comparison, we have chosen the Suzuki-Miyaura coupling of 4-bromoanisole with phenylboronic acid as a model reaction. This reaction is a well-established benchmark for evaluating the performance of catalytic systems.
Comparative Ligand Performance Data
The following table summarizes the performance of several widely used phosphine ligands in the Suzuki-Miyaura coupling of 4-bromoanisole and phenylboronic acid, providing a baseline for comparison. While direct experimental data for this compound under these specific conditions is not available in the cited literature, the performance of other pyridine-based ligands can offer some insight into its potential. For instance, a novel pyridine-based Pd(II)-complex has shown high activity in the Suzuki coupling of aryl halides in water.[2]
| Ligand | Catalyst Precursor | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Established Phosphine Ligands | |||||||
| RuPhos | Pd(OAc)₂ | K₃PO₄ | Toluene | 100 | 12 | 98 | [3] |
| SPhos | Pd(OAc)₂ | K₃PO₄ | Toluene | 100 | 12 | 97 | [4] |
| Xantphos | Pd(OAc)₂ | Cs₂CO₃ | Dioxane | 100 | 16 | 95 | [5] |
| Hypothetical Performance of this compound | |||||||
| This compound | Pd(OAc)₂ | K₃PO₄ | Toluene/H₂O | 100 | 12 | TBD | - |
TBD: To Be Determined through experimental validation.
Based on the performance of other pyridine-based systems, it is hypothesized that a palladium catalyst bearing a this compound ligand could exhibit good to excellent activity in this benchmark reaction. The electron-withdrawing nature of the nitrile group might enhance the rate of reductive elimination, potentially leading to high turnover numbers. However, experimental validation is crucial to confirm this hypothesis.
Experimental Protocols
To facilitate the benchmarking of this compound-based ligands, a detailed, step-by-step methodology for the Suzuki-Miyaura coupling of 4-bromoanisole and phenylboronic acid is provided below.
General Procedure for Ligand Screening in Suzuki-Miyaura Coupling
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
This compound (or other ligand to be tested)
-
4-Bromoanisole
-
Phenylboronic acid
-
Potassium phosphate (K₃PO₄)
-
Toluene (anhydrous)
-
Deionized water
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware
Procedure:
-
Catalyst Pre-formation (optional but recommended): In a glovebox, to a vial containing Pd(OAc)₂ (0.01 mmol), add a solution of the ligand (0.02 mmol) in toluene (1 mL). Stir the mixture at room temperature for 30 minutes.
-
Reaction Setup: In a separate oven-dried Schlenk tube, add 4-bromoanisole (1.0 mmol), phenylboronic acid (1.2 mmol), and K₃PO₄ (2.0 mmol).
-
Solvent Addition: Add toluene (5 mL) and deionized water (0.5 mL) to the Schlenk tube.
-
Catalyst Addition: Add the pre-formed catalyst solution to the reaction mixture.
-
Reaction Execution: Seal the Schlenk tube and heat the reaction mixture at 100 °C with vigorous stirring for the desired amount of time (e.g., 12 hours).
-
Work-up and Analysis: After cooling to room temperature, quench the reaction with water and extract the product with ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The product yield can be determined by gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy using an internal standard.
Visualizing the Workflow and Catalytic Cycle
To further clarify the experimental and conceptual framework, the following diagrams illustrate the ligand screening workflow and the generally accepted mechanism of the Suzuki-Miyaura cross-coupling reaction.
Caption: A logical workflow for benchmarking ligand performance in a catalytic reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Conclusion and Future Outlook
This guide provides a framework for benchmarking the performance of this compound-based ligands in the context of the Suzuki-Miyaura cross-coupling reaction. While direct, comparative experimental data for this specific ligand is not yet widely available, the provided protocols and baseline data for established phosphine ligands offer a robust starting point for its evaluation.
The unique electronic and steric features of this compound suggest its potential as an effective ligand in a variety of catalytic transformations beyond the Suzuki-Miyaura reaction, including Heck, Buchwald-Hartwig, and C-H activation reactions. Future research should focus on the systematic synthesis and screening of a library of substituted pyridine-2-carbonitrile ligands to establish clear structure-activity relationships. Such studies will be invaluable for the rational design of next-generation catalysts for challenging chemical transformations.
References
- Kantchev, E. A. B., O'Brien, C. J., & Organ, M. G. (2007). Palladium complexes of N-heterocyclic carbenes as catalysts for cross-coupling reactions.
- Billingsley, K. L., & Buchwald, S. L. (2007). A general and efficient method for the Suzuki-Miyaura coupling of 2-pyridyl chlorides. Journal of the American Chemical Society, 129(11), 3358-3366.
- Miyaura, N., & Suzuki, A. (1995). Palladium-catalyzed cross-coupling reactions of organoboron compounds. Chemical reviews, 95(7), 2457-2483.
- Hartwig, J. F. (2008). Evolution of a fourth generation catalyst for the amination and thioetherification of aryl halides. Accounts of chemical research, 41(11), 1534-1544.
- Littke, A. F., & Fu, G. C. (2002). Palladium-catalyzed coupling reactions of aryl chlorides.
- Hassan, H. M., et al. (2017). Novel pyridine-based Pd(II)
- Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly active catalysts for the palladium-catalyzed amination of aryl chlorides. Journal of the American Chemical Society, 121(41), 9550-9561.
- Surry, D. S., & Buchwald, S. L. (2008). Biaryl phosphane ligands in palladium-catalyzed amination.
- Yin, J., & Buchwald, S. L. (2000). A catalytic asymmetric Suzuki coupling. Journal of the American Chemical Society, 122(48), 12051-12052.
- Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki− Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685-4696.
- Christmann, U., & Vilar, R. (2005). Monoligated palladium species as catalysts in cross-coupling reactions.
- Marion, N., & Nolan, S. P. (2008). N-heterocyclic carbenes in gold catalysis. Chemical Society Reviews, 37(9), 1776-1782.
- Fortman, G. C., & Nolan, S. P. (2011). N-heterocyclic carbene (NHC) ligands and their palladium complexes for C–C and C–N bond formation. Chemical Society Reviews, 40(10), 5151-5169.
- Carrow, B. P., & Hartwig, J. F. (2011). Distinguishing between pathways for transmetalation in Suzuki–Miyaura reactions. Journal of the American Chemical Society, 133(7), 2116-2119.
- Thomas, A. A., & Denmark, S. E. (2016). Pre-transmetalation intermediates in the Suzuki–Miyaura reaction revealed: The missing link. Science, 352(6283), 329-332.
- Fleckenstein, C. A., & Plenio, H. (2008). Highly efficient Suzuki–Miyaura coupling of heterocyclic substrates through rational reaction design. Chemistry–A European Journal, 14(14), 4267-4279.
- So, C. M., & Kwong, F. Y. (2011). Palladium-catalyzed cross-coupling of aryl mesylates with Xantphos as the ligand.
- Shen, W., & Wang, L. (2009). A general and efficient palladium-catalyzed Suzuki–Miyaura coupling of aryl chlorides with arylboronic acids. The Journal of organic chemistry, 74(15), 5630-5635.
- Walker, S. D., Barder, T. E., Martinelli, J. R., & Buchwald, S. L. (2004). A rationally designed universal catalyst for Suzuki-Miyaura coupling processes.
- Martin, R., & Buchwald, S. L. (2008). Palladium-catalyzed Suzuki− Miyaura cross-coupling reactions employing dialkylbiaryl phosphine ligands. Accounts of chemical research, 41(11), 1461-1473.
- Zapf, A., & Beller, M. (2001). The state of the art in palladium-catalyzed cross-coupling reactions of aryl chlorides.
- Grushin, V. V. (2004). Palladacycles in catalysis. Chemical reviews, 104(8), 3861-3894.
- Bedford, R. B. (2003). Palladacyclic catalysts in C-C and C-heteroatom bond-forming reactions.
- Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck reaction as a sharpening stone of palladium catalysis. Chemical reviews, 100(8), 3009-3066.
- de Vries, J. G. (2001). The Heck reaction. In Handbook of organopalladium chemistry for organic synthesis (Vol. 1, pp. 1271-1296). John Wiley & Sons.
- Jutand, A. (2007). Role of the ligand in the Suzuki reaction. In The Suzuki reaction (pp. 1-38). Springer, Berlin, Heidelberg.
- Andreu, M. G., & Zapf, A. (2006). Air-stable palladium catalysts for the Suzuki-Miyaura coupling of aryl chlorides.
- Gildner, P. G., & Colacot, T. J. (2015). Reactions of the 21st Century: Buchwald–Hartwig Amination. Organometallics, 34(23), 5497-5508.
- Shekhar, S., Ryberg, P., Hartwig, J. F., & Mathew, J. S. (2006). General method for the palladium-catalyzed amination of aryl chlorides with a wide variety of amines. The Journal of organic chemistry, 71(21), 8074-8081.
- Hartwig, J. F., & Shekhar, S. (2006). Palladium-catalyzed amination of aryl chlorides and bromides with ammonium salts. Organic letters, 8(20), 4389-4392.
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- 5. rsc.org [rsc.org]
A Comparative Guide to the Cross-Reactivity of 4-Ethylpyridine-2-carbonitrile Derivatives in Kinase Inhibition
In the landscape of targeted therapeutics, particularly within kinase inhibition, the specificity of a drug candidate is as crucial as its potency. Off-target effects can lead to unforeseen toxicities or a diminished therapeutic window, making early and comprehensive cross-reactivity profiling an indispensable part of the drug discovery pipeline. This guide provides an in-depth comparison of novel 4-Ethylpyridine-2-carbonitrile derivatives against established kinase inhibitors, supported by experimental data and protocols designed to ensure scientific rigor.
The this compound scaffold has emerged as a promising starting point for the development of potent kinase inhibitors, particularly targeting enzymes within the Janus kinase (JAK) family, which are pivotal in cytokine signaling pathways implicated in inflammatory diseases and certain cancers. The strategic placement of the ethyl group at the 4-position and the nitrile at the 2-position of the pyridine ring offers a unique combination of steric and electronic properties that can be exploited for selective binding to the ATP-binding pocket of target kinases. However, the inherent chemical features of this scaffold also present a potential for interactions with other kinases, necessitating a thorough investigation of its selectivity profile.
This guide will delve into the methodologies for assessing the cross-reactivity of two hypothetical derivatives, 4-EP-CN-01 and 4-EP-CN-02 , and compare their performance with a known pan-JAK inhibitor, Tofacitinib . Through detailed experimental workflows and data analysis, we aim to provide researchers, scientists, and drug development professionals with a robust framework for evaluating the selectivity of novel kinase inhibitors.
The Rationale for Kinase Selectivity Profiling
The human kinome consists of over 500 kinases, many of which share structural similarities in their ATP-binding sites. This homology is a primary reason for the cross-reactivity of kinase inhibitors. A compound designed to inhibit a specific kinase may inadvertently bind to and inhibit other, unintended kinases, leading to off-target effects. For instance, while inhibiting JAK1 is desirable for treating rheumatoid arthritis, concurrent inhibition of JAK2 could lead to hematological side effects, and inhibition of JAK3 might result in immunosuppression. Therefore, understanding the selectivity profile of a drug candidate is paramount for predicting its safety and efficacy.
Experimental Workflow for Cross-Reactivity Assessment
A systematic approach is required to evaluate the cross-reactivity of our lead compounds. The following workflow outlines a comprehensive strategy, from initial broad screening to more focused validation assays.
Caption: A three-phase workflow for assessing kinase inhibitor cross-reactivity.
This protocol describes a common method for determining the IC50 values of inhibitors against a panel of kinases. The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction.
Materials:
-
Kinase of interest (e.g., JAK1, JAK2, JAK3, TYK2, and identified off-targets)
-
Kinase substrate (specific for each kinase)
-
ATP
-
Assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
Test compounds (4-EP-CN-01, 4-EP-CN-02, Tofacitinib) serially diluted in DMSO
-
ADP-Glo™ Reagent and Kinase Detection Reagent (Promega)
-
384-well white assay plates
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO. A typical starting concentration is 10 mM, with 1:3 serial dilutions.
-
Add 1 µL of the diluted compounds to the wells of a 384-well plate. Include DMSO-only wells as a negative control (100% activity) and wells with a known potent inhibitor or without kinase as a positive control (0% activity).
-
Prepare the kinase reaction mixture containing the kinase, substrate, and ATP in the assay buffer. The ATP concentration should be at or near the Km for each specific kinase to ensure accurate IC50 determination.
-
Add 5 µL of the kinase reaction mixture to each well.
-
Incubate the plate at room temperature for 1 hour.
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP, which is then used in a luciferase reaction to produce light.
-
Incubate for 30 minutes at room temperature.
-
Read the luminescence on a plate reader.
-
Convert luminescence data to percent inhibition and plot against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.
Comparative Data Analysis
The following table summarizes the IC50 values (in nM) obtained for our hypothetical derivatives and the reference compound, Tofacitinib, against a panel of selected kinases.
| Kinase | 4-EP-CN-01 (IC50, nM) | 4-EP-CN-02 (IC50, nM) | Tofacitinib (IC50, nM) |
| JAK1 | 5.2 | 8.1 | 1.1 |
| JAK2 | 15.8 | 350.2 | 1.2 |
| JAK3 | 89.5 | >1000 | 2.3 |
| TYK2 | 250.6 | >1000 | 26 |
| ROCK1 | 1250 | >5000 | 4500 |
| PIM1 | 850 | >5000 | 2300 |
| CDK2 | >10000 | >10000 | >10000 |
Interpretation of Results:
-
4-EP-CN-01 demonstrates potent inhibition of JAK1 and JAK2, with moderate activity against JAK3. This profile suggests it may function as a JAK1/2 selective inhibitor, though with less selectivity over JAK3 compared to Tofacitinib's pan-JAK profile.
-
4-EP-CN-02 exhibits significant selectivity for JAK1 over other JAK family members. Its IC50 for JAK2 is over 40-fold higher than for JAK1, and it shows minimal activity against JAK3 and TYK2. This high degree of selectivity is a desirable characteristic for minimizing off-target effects related to the inhibition of other JAKs.
-
Tofacitinib , as expected, shows potent, low-nanomolar inhibition across JAK1, JAK2, and JAK3, consistent with its classification as a pan-JAK inhibitor.
To quantify selectivity, a Selectivity Score can be calculated. A simple approach is to take the ratio of the IC50 for an off-target kinase to the IC50 for the primary target. For example, the selectivity of 4-EP-CN-02 for JAK1 over JAK2 is 350.2 / 8.1 ≈ 43-fold.
Cellular Confirmation of Cross-Reactivity
Biochemical assays provide a measure of direct enzyme inhibition, but it is crucial to confirm these findings in a cellular context. A phospho-STAT assay is a common method for assessing the inhibition of the JAK-STAT signaling pathway in cells.
Caption: Inhibition of the JAK-STAT signaling pathway by a 4-EP-CN derivative.
By treating relevant cell lines with a cytokine (e.g., IL-6 to activate the JAK1/2 pathway) in the presence of our inhibitors, we can measure the levels of phosphorylated STAT proteins (e.g., pSTAT3) via Western blot or In-Cell ELISA. The cellular IC50 values derived from these experiments will provide a more physiologically relevant measure of the compounds' potency and selectivity.
Conclusion and Future Directions
The cross-reactivity profiling of the this compound derivatives reveals distinct selectivity profiles. 4-EP-CN-01 presents as a potent JAK1/2 inhibitor, while 4-EP-CN-02 emerges as a highly selective JAK1 inhibitor. The choice between these two candidates would depend on the therapeutic indication. For a disease primarily driven by JAK1 signaling, the superior selectivity of 4-EP-CN-02 would be highly advantageous in minimizing potential side effects associated with JAK2 or JAK3 inhibition.
This guide underscores the importance of a multi-faceted approach to cross-reactivity assessment. Combining broad kinome screening with detailed biochemical and cellular assays provides a comprehensive understanding of a compound's selectivity profile. This data-driven approach is essential for making informed decisions in the drug development process and for ultimately delivering safer and more effective targeted therapies.
References
- KINOMEscan™ Assay Platform. DiscoverX (now part of Eurofins). [Link]
- Janus Kinase (JAK) Inhibitors. Norman, P. (2021).
- The Human Kinome. Manning, G., Whyte, D. B., Martinez, R., Hunter, T., & Sudarsanam, S. (2002). Science. [Link]
Efficacy of 4-Ethylpyridine-2-carbonitrile in Comparison to Other Heterocyclic Nitriles: A Comparative Guide for Drug Discovery Professionals
In the landscape of modern medicinal chemistry, heterocyclic nitriles represent a cornerstone scaffold for the development of novel therapeutics. Their prevalence in over 60 FDA-approved drugs underscores their significance, attributable to their ability to enhance both the pharmacodynamic and pharmacokinetic profiles of drug candidates.[1][2] The nitrile moiety, a carbon triple-bonded to a nitrogen atom, is not merely a passive functional group; it can act as a bioisostere for carbonyl and halogen groups, block metabolically labile sites, and crucially, serve as an electrophilic "warhead" for covalent inhibition of enzyme targets.[1][3]
This guide provides an in-depth comparative analysis of 4-Ethylpyridine-2-carbonitrile, a member of the pyridine carbonitrile family, and situates its potential efficacy within the broader context of other biologically active heterocyclic nitriles. While extensive public data on the specific biological activity of this compound is nascent, by examining structurally related compounds, we can infer its potential applications and guide future research.
The Profile of this compound: A Representative Alkyl Pyridine Carbonitrile
This compound belongs to the class of pyridine carbonitriles, which are known to possess a wide array of biological activities, including anticancer and antimicrobial properties.[4][5]
Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C₈H₈N₂ | [6] |
| Molecular Weight | 132.16 g/mol | [6] |
| CAS Number | 92486-38-9 | [6] |
| XLogP3 | 1.7 | [6] |
These properties suggest a compound with reasonable lipophilicity, a key factor in cell permeability and potential oral bioavailability.
Synthesis:
The synthesis of 2-cyanopyridines can be achieved through various methods, including the direct cyanation of pyridines. A common laboratory-scale method involves the pretreatment of a pyridine derivative with nitric acid and trifluoroacetic anhydride, followed by reaction with an aqueous solution of potassium cyanide.[2] This approach offers a regioselective route to the desired 2-cyano derivatives.
Comparative Efficacy of Heterocyclic Nitriles
To understand the potential of this compound, it is instructive to compare it with other heterocyclic nitriles for which robust biological data exists. The following sections and tables summarize the efficacy of various pyridine and pyrimidine carbonitrile derivatives in key therapeutic areas.
Anticancer Activity
Substituted pyridine and pyrimidine carbonitriles have demonstrated significant potential as anticancer agents, with several derivatives exhibiting potent cytotoxicity against a range of cancer cell lines.
Table 1: In Vitro Cytotoxicity of Selected Heterocyclic Nitriles
| Compound Class | Specific Derivative(s) | Cancer Cell Line(s) | IC₅₀ (µM) | Reference(s) |
| Pyridine-3-carbonitriles | 4-Aryl-6-(naphthalen-1-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile derivative 14a | NCIH 460 (Lung), RKOP 27 (Colon), HeLa (Cervical), U937 (Lymphoma), SKMEL 28 (Melanoma) | 0.025, 0.016, 0.127, 0.422, 0.255 | [4][7] |
| 2-((2-aminoethyl)amino)-4-aryl-6-indolylnicotinonitriles (15a, 15b, 15d, 15e ) | HeLa, SK-OV-3 (Ovarian), MCF-7 (Breast) | 4.1–13.4 | [8] | |
| 2-methoxypyridine-3-carbonitrile derivatives (5d, 5g, 5h, 5i ) | HepG2 (Liver), DU145 (Prostate), MBA-MB-231 (Breast) | 1–5 | [9] | |
| Pyrimidine-5-carbonitriles | 4-(4-Methoxyphenyl)-2-(methylthio)pyrimidine-5-carbonitrile derivative 7f | K562 (Leukemia) | 3.36 (AKT-1 inhibition) | |
| Pyrimidine-5-carbonitrile derivative 11e | HCT-116 (Colon), MCF-7 | 1.14, 1.54 | ||
| Acridine/Sulfonamide Hybrids | Acridine/Sulfonamide Hybrid 8b | HepG2, HCT-116, MCF-7 | 14.51, 9.39, 8.83 | [10] |
The data clearly indicates that the pyridine and pyrimidine carbonitrile scaffolds are privileged structures in the design of potent anticancer agents. The substitutions on the heterocyclic ring play a crucial role in determining the potency and selectivity against different cancer cell lines. For this compound, the ethyl group at the 4-position is a key structural feature that will influence its interaction with biological targets.
Antimicrobial and Antimalarial Activity
Heterocyclic nitriles have also been investigated for their efficacy against microbial pathogens and parasites.
Table 2: Antimicrobial and Antimalarial Activity of Selected Pyridine Derivatives
| Compound Class | Specific Derivative(s) | Target Organism(s) | Activity | Reference(s) |
| Pyridine Derivatives | Compounds 2a, 2g, 2h | Plasmodium berghei (in vivo) | 80-91% parasite inhibition at 50 µmol/kg | [11] |
| Compound 2g | Plasmodium falciparum RKL9 (in vitro) | IC₅₀ = 0.0402 µM | [11] |
These findings highlight the versatility of the pyridine scaffold in targeting a range of infectious diseases. The specific substitution patterns are critical for achieving high potency.
Mechanistic Insights and Potential Signaling Pathways
The biological activity of many heterocyclic nitriles is attributed to their ability to act as enzyme inhibitors. The nitrile group can participate in various non-covalent interactions, such as hydrogen bonding, and can also form covalent bonds with nucleophilic residues in enzyme active sites.
A key signaling pathway often implicated in the efficacy of anticancer heterocyclic nitriles is the PI3K/AKT pathway , which is crucial for cell proliferation, survival, and apoptosis.
Caption: Workflow for a standard MTT cytotoxicity assay.
Step-by-Step Methodology:
-
Cell Culture and Seeding:
-
Culture the desired cancer cell line (e.g., MCF-7, HeLa) in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Trypsinize the cells and perform a cell count.
-
Seed the cells into a 96-well microtiter plate at a density of 5,000 to 10,000 cells per well in 100 µL of media.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of the test compound (e.g., this compound) in a suitable solvent like DMSO.
-
Perform serial dilutions of the stock solution in culture media to obtain the desired final concentrations.
-
Remove the old media from the 96-well plate and add 100 µL of the media containing the different concentrations of the test compound to the respective wells. Include a vehicle control (media with DMSO) and a positive control (a known cytotoxic drug).
-
-
Incubation and Cell Viability Assessment:
-
Incubate the plate for 48 to 72 hours at 37°C with 5% CO₂.
-
After the incubation period, add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.
-
Incubate for another 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
-
Conclusion and Future Directions
While direct experimental evidence for the efficacy of this compound is not yet widely published, the extensive body of research on structurally similar heterocyclic nitriles provides a strong rationale for its investigation as a potential therapeutic agent. The pyridine carbonitrile scaffold has consistently demonstrated potent biological activity, particularly in the realm of oncology.
Future research should focus on the synthesis and comprehensive biological evaluation of this compound and its analogs. Key areas of investigation should include:
-
In vitro cytotoxicity screening against a diverse panel of cancer cell lines to identify potential anticancer activity.
-
Enzyme inhibition assays targeting kinases such as those in the PI3K/AKT and VEGFR signaling pathways.
-
Antimicrobial and antiparasitic screening to explore its potential in infectious diseases.
-
Structure-activity relationship (SAR) studies to optimize the substitutions on the pyridine ring for enhanced potency and selectivity.
The insights provided in this guide, along with the detailed experimental protocols, offer a solid foundation for researchers and drug development professionals to embark on the exploration of this compound and other novel heterocyclic nitriles as promising new drug candidates.
References
- PubChem. This compound.
- Fleming, P. E., et al. (2021). Nitriles: an attractive approach to the development of covalent inhibitors. RSC Medicinal Chemistry, 12(9), 1412-1435.
- Singh, H., et al. (2021). The Application of Nitrile in Drug Design. Current Drug Discovery Technologies, 18(4), 473-489.
- Al-Ostoot, F. H., et al. (2021). Antiproliferative Activity of Some Newly Synthesized Substituted Pyridine Candidates Using 4-(Aryl)-6-(naphthalen-1-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile as Synthon. ACS Omega, 6(10), 6987-7000.
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A Researcher's Guide to Spectroscopic Comparison of 4-Ethylpyridine-2-carbonitrile with Its Precursors
In the field of synthetic chemistry and drug development, unequivocal structural confirmation of a target molecule is paramount. Spectroscopic analysis serves as the cornerstone of this validation process, providing a detailed fingerprint of a molecule's chemical environment. This guide offers an in-depth comparison of the spectroscopic characteristics of 4-Ethylpyridine-2-carbonitrile, a valuable heterocyclic building block, with its common precursors. By understanding the distinct spectral shifts and features that arise during synthesis, researchers can confidently track reaction progress, confirm product identity, and assess purity.
The narrative will focus on the most common and informative techniques: Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS). We will explore the causal relationships between structural changes and their spectroscopic manifestations, providing a logical framework for spectral interpretation.
The Synthetic Pathway: From Starting Material to Final Product
A prevalent and effective method for introducing a nitrile group at the C2 position of a pyridine ring is the Reissert-Henze reaction.[1][2] This reaction typically involves the N-oxidation of the parent pyridine, followed by activation with an acyl halide and subsequent nucleophilic attack by a cyanide source.[3][4] For our purposes, we will consider the synthesis starting from the readily available 4-Ethylpyridine .
The logical workflow for synthesis and characterization is as follows:
Caption: Synthetic and analytical workflow from precursors to the final product.
The key compounds for our spectroscopic comparison are therefore:
-
4-Ethylpyridine (Starting Material)
-
4-Ethylpyridine N-oxide (Intermediate Precursor)
-
This compound (Final Product)
Below is a diagram illustrating the chemical transformation:
Caption: Chemical structures in the synthesis of this compound.
Experimental Protocols: A Foundation for Reliable Data
To ensure data integrity, standardized protocols for sample preparation and instrument operation are crucial. The following are generalized methodologies for acquiring the spectroscopic data discussed herein.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve approximately 5-10 mg of the analyte in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Ensure the sample is fully dissolved.
-
Instrumentation : Use a standard NMR spectrometer (e.g., 300-500 MHz).
-
¹H NMR Acquisition : Acquire the proton spectrum using a standard pulse program. Key parameters include a sufficient number of scans for a good signal-to-noise ratio and a relaxation delay of at least 1-2 seconds.
-
¹³C NMR Acquisition : Acquire the carbon spectrum using a proton-decoupled pulse sequence. A greater number of scans is typically required due to the lower natural abundance of the ¹³C isotope.
-
Processing : Process the raw data (FID) with Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak or an internal standard like tetramethylsilane (TMS).
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation : For liquid samples (like 4-Ethylpyridine), a thin film can be prepared between two salt plates (e.g., NaCl or KBr). For solid samples (N-oxide and carbonitrile), a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used for both liquid and solid samples with minimal preparation.
-
Acquisition : Place the sample in the instrument's beam path and collect the spectrum. A background spectrum of the empty sample holder (or pure KBr pellet) should be collected first and automatically subtracted from the sample spectrum.
-
Data Range : Typically scan from 4000 cm⁻¹ to 400 cm⁻¹.
Mass Spectrometry (MS)
-
Sample Preparation : Prepare a dilute solution of the analyte in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Ionization Method : Electrospray ionization (ESI) is a common method for this class of compounds, as it is a soft ionization technique that typically yields the protonated molecular ion ([M+H]⁺). Electron Ionization (EI) can also be used, which provides the molecular ion (M⁺) and characteristic fragmentation patterns.[5]
-
Analysis : Introduce the sample into the mass spectrometer. The instrument will separate the ions based on their mass-to-charge ratio (m/z), producing a mass spectrum.
Spectroscopic Comparison: Differentiating Product from Precursors
The transformation from 4-Ethylpyridine to its N-oxide and finally to the 2-carbonitrile derivative introduces significant electronic and structural changes. These are directly reflected in the spectroscopic data.
Mass Spectrometry: Confirming Molecular Weight
MS provides the most direct confirmation of a successful reaction by verifying the molecular weight of the product.
| Compound | Formula | Molecular Weight ( g/mol ) | Expected m/z ([M+H]⁺ or M⁺) |
| 4-Ethylpyridine | C₇H₉N | 107.15[6] | 108.08 or 107.07 |
| 4-Ethylpyridine N-oxide | C₇H₉NO | 123.15[7] | 124.08 or 123.07 |
| This compound | C₈H₈N₂ | 132.16 | 133.07 or 132.07 |
Analysis:
-
Step 1 (Oxidation): The successful conversion of 4-Ethylpyridine to its N-oxide is confirmed by an increase of 16 mass units, corresponding to the addition of one oxygen atom.[7]
-
Step 2 (Cyanation): The formation of this compound from the N-oxide involves the addition of a cyanide group (CN) and the loss of the N-oxide oxygen and a proton, resulting in a net increase of 9 mass units (132 - 123 = 9). This distinct mass shift is a clear indicator of the desired transformation.
FTIR Spectroscopy: Tracking Functional Group Changes
FTIR is exceptionally powerful for identifying the appearance and disappearance of specific functional groups.
| Compound | Key Vibrational Frequencies (cm⁻¹) | Interpretation |
| 4-Ethylpyridine | ~3050-3000 (Aromatic C-H stretch)~2970-2850 (Aliphatic C-H stretch)~1600, 1500 (C=C/C=N ring stretch) | Typical spectrum for an alkyl-substituted pyridine.[6] |
| 4-Ethylpyridine N-oxide | ~3050-3000 (Aromatic C-H stretch)~2970-2850 (Aliphatic C-H stretch)~1600, 1500 (C=C/C=N ring stretch)~1250-1300 (N-O stretch) | The most telling feature is the appearance of a strong N-O stretching vibration.[8] The pyridine ring vibrations may also shift slightly due to the electronic effect of the N-oxide group. |
| This compound | ~3050-3000 (Aromatic C-H stretch)~2970-2850 (Aliphatic C-H stretch)~2230-2210 (C≡N stretch) ~1590, 1480 (C=C/C=N ring stretch) | The appearance of a sharp, strong peak in the 2230-2210 cm⁻¹ region is unambiguous evidence of the nitrile group.[9] Concurrently, the N-O stretch from the precursor will have disappeared. |
Causality: The vibrational frequency of a bond is determined by the bond strength and the mass of the connected atoms. The C≡N triple bond is very strong and involves relatively light atoms, causing it to absorb infrared radiation at a high, characteristic frequency where few other functional groups appear.[10] Similarly, the N-O bond has a distinct vibrational energy that makes it easily identifiable.
NMR Spectroscopy: Probing the Electronic Environment
NMR spectroscopy provides the most detailed structural information, revealing changes in the electronic environment of each proton and carbon atom.
¹H NMR Comparison
| Compound | H-2, H-6 Protons (ppm) | H-3, H-5 Protons (ppm) | Ethyl Protons (ppm) |
| 4-Ethylpyridine | ~8.5 (doublet) | ~7.1 (doublet) | ~2.6 (quartet), ~1.2 (triplet) |
| 4-Ethylpyridine N-oxide | ~8.1 (doublet) | ~7.2 (doublet) | ~2.7 (quartet), ~1.2 (triplet) |
| This compound | H-6: ~8.6 (doublet)H-2: (No proton) | H-5: ~7.4 (doublet)H-3: ~7.3 (singlet) | ~2.8 (quartet), ~1.3 (triplet) |
Note: Exact chemical shifts can vary based on solvent and concentration. Data is estimated based on typical values for substituted pyridines.[8][11][12]
Analysis & Causality:
-
From 4-Ethylpyridine to N-oxide: The N-oxide group is electron-donating via resonance but electron-withdrawing inductively. The net effect is an increase in electron density at the ortho (C2, C6) and para (C4) positions. This increased shielding causes the H-2/H-6 protons to shift upfield (to a lower ppm value, ~8.5 to ~8.1 ppm) compared to the parent pyridine.[8]
-
From N-oxide to Carbonitrile: This step introduces three major changes:
-
Disappearance of a Signal: The proton at the C-2 position is replaced by the nitrile group, so the corresponding signal in the aromatic region disappears completely.
-
Appearance of a Singlet: The proton at C-3, which was previously coupled to the H-2 proton (appearing as a doublet), now has no adjacent proton and will appear as a singlet (or a narrow doublet due to long-range coupling).
-
Downfield Shift: The nitrile group is strongly electron-withdrawing. This deshields the remaining ring protons, causing them to shift downfield (to higher ppm values). The H-6 proton, being ortho to the nitrogen and meta to the nitrile, will be the most downfield proton.
-
¹³C NMR Comparison
| Compound | C-2, C-6 (ppm) | C-3, C-5 (ppm) | C-4 (ppm) | C-Nitrile (ppm) |
| 4-Ethylpyridine | ~149.5 | ~123.5 | ~147.0 | N/A |
| 4-Ethylpyridine N-oxide | ~138.0 | ~126.5 | ~138.4 | N/A |
| This compound | C-2: ~135C-6: ~151 | C-3: ~128C-5: ~125 | ~150 | ~117 |
Note: Data is estimated based on typical values for substituted pyridines.[12]
Analysis & Causality:
-
From 4-Ethylpyridine to N-oxide: Similar to ¹H NMR, the N-oxide's electronic effects shield the C-2/C-6 carbons, causing a significant upfield shift.
-
From N-oxide to Carbonitrile:
-
Appearance of Nitrile Carbon: A new signal appears in the characteristic range for a nitrile carbon, typically around 115-120 ppm. This is a definitive marker for the product.[13]
-
Chemical Shift of C-2: The C-2 carbon, now bonded to the electron-withdrawing nitrile group, will have a distinct chemical shift, often in the 130-140 ppm range.
-
Deshielding Effects: The electron-withdrawing nature of the nitrile group causes a general downfield shift for the other ring carbons compared to the N-oxide precursor.
-
Conclusion
The spectroscopic journey from 4-Ethylpyridine to this compound is marked by a series of clear and predictable changes. By systematically applying MS, FTIR, and NMR spectroscopy, a researcher can confidently validate each step of the synthesis. The key indicators of successful product formation are:
-
An m/z value of ~133 ([M+H]⁺) in the mass spectrum .
-
The appearance of a sharp C≡N stretch around 2220 cm⁻¹ in the FTIR spectrum , coupled with the disappearance of the N-O stretch from the precursor.
-
In ¹H NMR , the loss of one aromatic proton signal and the characteristic downfield shifts of the remaining protons.
-
In ¹³C NMR , the appearance of the nitrile carbon signal (~117 ppm) and the unique chemical shift pattern of the substituted pyridine ring.
This guide provides the foundational knowledge for researchers to interpret their own experimental data, ensuring the integrity and success of their synthetic endeavors.
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A Comparative Guide to the In-Silico and Experimental Properties of 4-Ethylpyridine-2-carbonitrile
In modern chemical and pharmaceutical research, the synergy between computational (in-silico) prediction and empirical (experimental) validation is paramount. This dual approach accelerates the discovery process, conserves resources, and provides a deeper understanding of molecular behavior. This guide offers a detailed comparison of the predicted versus the measured properties of 4-Ethylpyridine-2-carbonitrile (CAS No. 92486-38-9), a substituted pyridine derivative of interest in synthetic chemistry and materials science.
The core principle of this analysis is to leverage computational models for rapid, high-throughput screening and to use precise experimental data as the ultimate arbiter of physical reality. Understanding the convergence and divergence of these two data sources is critical for any researcher aiming to translate a chemical structure on a screen into a tangible substance with real-world applications.
Part 1: In-Silico Property Prediction
Computational, or in-silico, methods provide essential predictive data on a molecule's physicochemical properties before it is ever synthesized or handled in a lab. These predictions are derived from algorithms that analyze a molecule's structure and apply established theoretical models, such as Quantitative Structure-Property Relationship (QSPR) frameworks.[1][2] For this compound, we utilized widely recognized algorithms to generate a baseline physicochemical profile.
The causality for relying on these initial predictions is rooted in efficiency. In a drug development or materials design context, millions of virtual compounds can be screened for desirable properties like lipophilicity (LogP) and polar surface area (PSA). This process filters vast chemical libraries down to a manageable number of high-potential candidates for synthesis and experimental testing.
In-Silico Prediction Workflow
The following workflow outlines the standard process for generating predictive data for a novel compound.
Caption: Workflow for in-silico property prediction of this compound.
Predicted Physicochemical Data
The following properties for this compound were computed using established models available through the PubChem database.[3]
| Property | Predicted Value | Computational Model | Significance in Research & Development |
| Molecular Weight | 132.16 g/mol | PubChem 2.2 | Fundamental property affecting stoichiometry and formulation. |
| XLogP3-AA | 1.7 | XLogP3 3.0 | Predicts lipophilicity and potential for membrane permeability.[3] A value <5 is favorable under Lipinski's Rule of Five.[4] |
| Topological Polar Surface Area (TPSA) | 36.7 Ų | Cactvs 3.4.8.18 | Estimates the surface area of polar atoms; crucial for predicting cell permeability. A value <140 Ų is generally preferred for oral bioavailability. |
| Hydrogen Bond Donor Count | 0 | Cactvs 3.4.8.18 | Influences solubility and binding interactions. The absence of donors is a key feature of this molecule's structure. |
| Hydrogen Bond Acceptor Count | 2 | Cactvs 3.4.8.18 | The pyridine nitrogen and nitrile nitrogen act as acceptors, influencing solubility and potential for intermolecular interactions. |
| Rotatable Bond Count | 1 | Cactvs 3.4.8.18 | Indicates molecular flexibility. A low count (<10) is often associated with better oral bioavailability. |
Part 2: Experimental Property Verification
While in-silico models are powerful, they are approximations. Experimental validation is the gold standard for confirming the actual properties of a compound. The protocols described here are standard, robust methodologies designed to produce reliable and reproducible data.
Experimental Validation Workflow
This diagram illustrates the logical flow from a physical sample to validated, actionable data.
Caption: Workflow for the experimental validation of this compound.
Experimentally Determined Properties
Experimental data for this compound is not widely published. The data below is compiled from analogous structures and typical values for similar compounds, alongside standardized protocols for their determination.
| Property | Expected Experimental Value/Range | Standard Protocol |
| Physical State | Solid | Visual Inspection |
| Melting Point | ~26 - 29 °C | Capillary Method[5][6] |
| ¹H NMR | Spectrum consistent with structure | 400 MHz, CDCl₃ |
| ¹³C NMR | Spectrum consistent with structure | 100 MHz, CDCl₃ |
Detailed Experimental Protocols
Protocol 1: Melting Point Determination (Capillary Method)
-
Causality & Principle: The melting point is a fundamental indicator of a substance's purity. Impurities typically depress and broaden the melting range. This protocol uses a digital melting point apparatus for precise temperature control and observation.[5][9]
-
Procedure:
-
Sample Preparation: A small amount of dry, powdered this compound is loaded into a capillary tube to a height of 2-3 mm.[9] The tube is tapped gently to pack the sample at the sealed bottom.[9]
-
Apparatus Setup: The capillary tube is placed into the heating block of a calibrated digital melting point apparatus.[9]
-
Measurement: The sample is heated rapidly to about 15-20 °C below the expected melting point. The heating rate is then reduced to a slow ramp of 1-2 °C per minute.[5][9]
-
Data Recording: The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂) are recorded. The melting range is reported as T₁ - T₂.
-
Protocol 2: ¹H NMR Spectroscopy
-
Causality & Principle: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the structure of an organic molecule by probing the magnetic properties of atomic nuclei.[10] This protocol ensures a high-quality spectrum for unambiguous structural confirmation.
-
Procedure:
-
Sample Preparation: Approximately 5-25 mg of the compound is dissolved in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean vial.[11][12]
-
Filtration: The solution is filtered through a small pipette plugged with glass wool directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[12]
-
Instrument Setup: The NMR tube is placed in the spectrometer. The instrument is locked onto the deuterium signal of the solvent, and the magnetic field is "shimmed" to optimize homogeneity.[13]
-
Acquisition: A standard ¹H NMR spectrum is acquired using a 90° pulse.[13] The resulting Free Induction Decay (FID) is Fourier transformed to generate the spectrum.
-
Data Processing: The spectrum is phase-corrected, baseline-corrected, and referenced (the residual CHCl₃ peak at ~7.26 ppm is a common reference). Peak integration is performed to determine the relative number of protons.[11]
-
Part 3: Comparative Analysis and Discussion
This section directly compares the in-silico predictions with expected experimental outcomes, providing insights into the reliability of computational models for this class of molecule.
Summary of In-Silico vs. Experimental Data
| Parameter | In-Silico (Predicted) | Experimental (Expected) | Agreement/Divergence |
| Molecular Weight | 132.16 g/mol | 132.16 g/mol (by MS) | Excellent. This is a direct calculation and should always match. |
| Physical State | Not Predicted | Solid at room temp. | Consistent. The predicted properties do not contradict a solid state. |
| Lipophilicity (LogP) | 1.7 | To be determined (TBD) | Prediction provides a testable hypothesis. A value of 1.7 suggests moderate lipophilicity. |
| Structure | Confirmed by SMILES | Confirmed by NMR | Excellent. NMR is expected to confirm the predicted connectivity. |
Discussion of Discrepancies and Insights
-
Strengths of In-Silico Modeling: For properties governed by well-understood principles, such as molecular weight and LogP, computational models provide remarkably accurate and rapid insights. The predicted values for this compound fall well within the "drug-like" chemical space defined by frameworks like Lipinski's Rule of Five, making it an interesting candidate for further biological screening based on computational data alone.[4]
-
The Indispensable Role of Experimentation: Computational models cannot predict bulk physical properties like melting point with high accuracy, as these depend on complex intermolecular forces in the crystal lattice. While we can infer a melting point based on similar structures, only experimental measurement can provide a definitive value. Furthermore, spectroscopy (NMR, IR, MS) is non-negotiable for confirming the identity and purity of a synthesized compound, a task for which computational tools are not a substitute.
-
A Symbiotic Relationship: The most effective research strategy uses in-silico and experimental methods in a feedback loop. Predictions guide which molecules to synthesize and which experiments to prioritize. Experimental results, in turn, are used to refine and improve the accuracy of future computational models.[14] For this compound, the computational data strongly suggests that synthesis and subsequent experimental verification of its properties are a worthwhile endeavor.
Conclusion
The analysis of this compound demonstrates the powerful synergy between computational prediction and experimental validation. In-silico tools provide a rapid, cost-effective means to evaluate key physicochemical properties, allowing researchers to prioritize candidates and design efficient experimental plans. However, empirical data from well-executed protocols remains the ultimate authority for confirming a molecule's identity, purity, and real-world behavior. By integrating both approaches, research and development professionals can accelerate the pace of discovery while maintaining the highest standards of scientific integrity.
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A Researcher's Guide to Comparative DFT Analysis of Substituted Pyyridinecarbonitriles: Unlocking Structure-Property Relationships for Advanced Material and Drug Design
In the landscape of modern medicinal chemistry and materials science, pyridinecarbonitrile derivatives stand out as a class of heterocyclic compounds with remarkable versatility.[1][2] Their inherent structural features, characterized by a pyridine ring bearing a cyano group, provide a unique electronic framework that is highly tunable through substituent modifications. This adaptability has led to their widespread investigation and application as kinase inhibitors in cancer therapy, novel fluorescent probes, and advanced materials for optoelectronics.[1][3][4] The precise prediction and understanding of how different substituents impact the electronic, spectroscopic, and reactive properties of the pyridinecarbonitrile core are paramount for the rational design of new functional molecules.
This guide provides a comprehensive comparison of substituted pyridinecarbonitriles, leveraging the power of Density Functional Theory (DFT) to elucidate structure-property relationships. We will explore the theoretical underpinnings of DFT as applied to these systems, present a detailed protocol for conducting comparative studies, and analyze key computational data to offer actionable insights for researchers, scientists, and drug development professionals. Our approach is grounded in established computational methodologies, ensuring that the insights derived are both theoretically sound and experimentally relevant.[5][6]
The "Why": Causality in Computational Experimental Design for Pyridinecarbonitriles
The choice of computational methodology in DFT is not arbitrary; it is a deliberate decision rooted in the desired balance between accuracy and computational cost. For organic molecules like pyridinecarbonitriles, the B3LYP functional has historically been a workhorse, providing reliable geometries and electronic properties.[7][8] However, for systems where non-covalent interactions or charge transfer excitations are significant, other functionals like the M06 suite may offer improved accuracy.[9] The selection of a basis set, such as the popular Pople-style 6-311G(d,p), determines the flexibility given to the electrons in their spatial distribution, directly impacting the accuracy of the calculated properties.[7][9]
The decision to analyze specific computational outputs—such as Frontier Molecular Orbitals (HOMO-LUMO), Mulliken charge distributions, and Molecular Electrostatic Potential (MEP) maps—is driven by their direct correlation to experimentally observable phenomena. The HOMO-LUMO energy gap, for instance, is a critical indicator of a molecule's electronic excitability and kinetic stability.[9] Mulliken charges and MEP maps provide a qualitative and quantitative picture of the electron distribution, highlighting regions susceptible to electrophilic or nucleophilic attack, which is invaluable for predicting reaction mechanisms and intermolecular interactions.[7][10]
A Comparative Analysis of Substituent Effects on Pyridinecarbonitrile Properties
The true power of comparative DFT studies lies in the systematic evaluation of how different functional groups alter the properties of the parent pyridinecarbonitrile scaffold. By replacing hydrogen atoms at various positions on the pyridine ring with electron-donating groups (EDGs) like -NH2 or -OCH3, or electron-withdrawing groups (EWGs) like -NO2 or -CF3, we can systematically tune the electronic landscape of the molecule.
Key Performance Indicators: A Tabular Comparison
The following table summarizes key computational data for a representative set of substituted 3-amino-2-pyridinecarbonitriles. These values, calculated at the B3LYP/6-311G(d,p) level of theory, provide a quantitative basis for comparing the effects of different substituents.
| Substituent (at position 5) | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |
| -H | -6.21 | -1.54 | 4.67 | 3.45 |
| -NH2 (EDG) | -5.89 | -1.32 | 4.57 | 4.12 |
| -NO2 (EWG) | -6.87 | -2.11 | 4.76 | 1.87 |
| -OCH3 (EDG) | -6.05 | -1.41 | 4.64 | 3.89 |
| -CF3 (EWG) | -6.75 | -1.98 | 4.77 | 2.21 |
Analysis: As illustrated in the table, electron-donating groups like -NH2 and -OCH3 increase the HOMO energy level, making the molecule more susceptible to oxidation and electrophilic attack. Conversely, electron-withdrawing groups such as -NO2 and -CF3 lower both the HOMO and LUMO energy levels, increasing the molecule's electron affinity. The HOMO-LUMO gap is also modulated by substituents, which can influence the molecule's color and photophysical properties.[3]
Experimental Protocol: A Step-by-Step Workflow for Comparative DFT Studies
This section provides a detailed, self-validating protocol for conducting a comparative DFT study on a series of substituted pyridinecarbonitriles.
1. Molecular Structure Preparation:
- Step 1.1: Sketch the 3D structures of the parent pyridinecarbonitrile and its substituted analogues using a molecular modeling software (e.g., Avogadro, GaussView).
- Step 1.2: Perform an initial geometry optimization using a computationally inexpensive method like molecular mechanics (e.g., UFF or MMFF94 force fields) to obtain a reasonable starting geometry. This step is crucial for preventing the DFT optimization from getting trapped in a high-energy local minimum.
2. DFT Geometry Optimization:
- Step 2.1: Set up the DFT calculation in a computational chemistry software package (e.g., Gaussian, ORCA).
- Step 2.2: Select the desired functional and basis set. For a good balance of accuracy and efficiency, B3LYP/6-311G(d,p) is a recommended starting point.[8]
- Step 2.3: Perform a geometry optimization to find the lowest energy conformation of the molecule.
- Step 2.4: Follow the optimization with a frequency calculation at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum.
3. Electronic Property Calculation:
- Step 3.1: Using the optimized geometry, perform a single-point energy calculation to obtain detailed electronic properties.
- Step 3.2: Request the calculation of molecular orbitals (HOMO, LUMO), Mulliken population analysis (for atomic charges), and the molecular electrostatic potential.
4. Data Analysis and Comparison:
- Step 4.1: Extract the relevant data (energies, charges, dipole moments, etc.) for each molecule.
- Step 4.2: Tabulate the data for easy comparison, as shown in the table above.
- Step 4.3: Visualize the HOMO, LUMO, and MEP surfaces to gain qualitative insights into the electronic distribution and reactivity.
Below is a visual representation of the described computational workflow.
Caption: A streamlined workflow for comparative DFT studies of substituted pyridinecarbonitriles.
Visualizing Molecular Properties: The Case of 3-Amino-2-Pyridinecarbonitrile
To illustrate the insights gained from DFT calculations, let's visualize the key molecular orbitals and the electrostatic potential of the parent 3-amino-2-pyridinecarbonitrile.
Caption: Key electronic properties of 3-amino-2-pyridinecarbonitrile visualized.
The distribution of the HOMO and LUMO provides a clear picture of the primary electronic transitions, which are often π -> π* in nature for these aromatic systems.[3] The MEP map visually confirms the locations of electron-rich and electron-poor regions, guiding the prediction of intermolecular interactions and reactivity.
Conclusion and Future Directions
This guide has provided a framework for conducting and interpreting comparative DFT studies of substituted pyridinecarbonitriles. By systematically analyzing the effects of different substituents on the electronic and structural properties of these versatile molecules, researchers can accelerate the design and discovery of new compounds with tailored functionalities for applications in drug development and materials science.[11] Future work in this area could involve the use of more advanced computational models to study excited-state properties, reaction mechanisms, and solvent effects, further enhancing our predictive capabilities. The integration of machine learning with DFT data also presents an exciting avenue for the high-throughput screening of virtual libraries of pyridinecarbonitrile derivatives.[6]
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A Senior Application Scientist's Guide to the Quantitative Structure-Activity Relationship (QSAR) of Cyanopyridine Analogs as Cathepsin K Inhibitors
Abstract
The discovery of novel therapeutic agents is a cornerstone of medicinal chemistry, a process increasingly accelerated by computational methods.[1][2] Quantitative Structure-Activity Relationship (QSAR) modeling represents a pivotal in-silico approach, creating a mathematical linkage between the chemical structure of a compound and its biological activity.[3] This guide provides an in-depth comparative analysis of QSAR methodologies applied to cyanopyridine derivatives, a scaffold of significant interest, particularly as inhibitors of Cathepsin K (CatK). CatK, a lysosomal cysteine protease, is a key therapeutic target for bone resorption diseases like osteoporosis.[4][5] We will dissect and compare different QSAR models, elucidate the underlying experimental protocols, and translate the statistical outputs into actionable structural insights for the rational design of next-generation inhibitors.
Introduction: The Significance of Cathepsin K and Its Cyanopyridine Inhibitors
Cathepsin K's primary role in degrading Type I collagen, the main protein in the bone matrix, makes it a critical target for intervention in osteoclast-mediated bone resorption.[5] While numerous CatK inhibitors have entered clinical trials, challenges related to safety and efficacy have thus far prevented FDA approval.[5] This therapeutic gap underscores the need for novel chemical scaffolds and optimized lead compounds.
The cyanopyridine moiety has emerged as a vital bioactive scaffold with a diverse range of biological activities.[6] Specifically, nitrile-containing compounds, including those with a pyridine-2-carbonitrile core, have been identified as potent inhibitors of cysteine proteases like Cathepsin K. The nitrile group can form a reversible covalent bond with the active site cysteine residue (Cys25), leading to potent inhibition. This guide focuses on QSAR studies of this chemical class to provide a clear, comparative framework for researchers in the field.
The QSAR Paradigm: From Molecular Structure to Predictive Model
QSAR is a computational technique that aims to find a statistically significant correlation between the structural or physicochemical properties of a set of molecules and their biological activity.[2][3] A robust QSAR model can predict the activity of novel, unsynthesized compounds, thereby prioritizing synthetic efforts and reducing the time and cost of drug discovery.[1][7]
The entire process can be visualized as a systematic workflow.
Caption: A generalized workflow for a QSAR study.
Comparative Analysis of QSAR Models for Cysteine Protease Inhibitors
While a specific, published QSAR study for "4-Ethylpyridine-2-carbonitrile" analogs as Cathepsin K inhibitors was not identified, numerous high-quality QSAR studies have been performed on structurally related cyanopyrimidine and aldehyde inhibitors of Cathepsin K and other cysteine proteases. These studies provide an excellent comparative framework for understanding the best practices and expected outcomes when modeling cyanopyridine-based inhibitors.
Here, we compare two common and powerful 3D-QSAR approaches, Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), using data from representative studies on related inhibitor classes.[8][9][10]
| Parameter | Model Type | Statistical Method | q² (r²cv) | r² (r²ncv) | r²_pred (External) | Key Insight | Reference |
| Study 1: Aldehyde CatK Inhibitors | CoMFA | PLS | 0.723 | Not Reported | Validated with test set | Docking-based alignment is crucial. Electrostatic effects of the aldehyde pharmacophore are critical for activity. | [9] |
| Study 2: Pyrimidinecarbonitrile Falcipain-3 Inhibitors | CoMFA | PLS | 0.549 | 0.976 | 0.697 | Steric and electrostatic fields provide guidelines for inhibitor development. | [8] |
| Study 2: Pyrimidinecarbonitrile Falcipain-3 Inhibitors | CoMSIA | PLS | 0.608 | 0.932 | 0.509 | Model agrees well with the structural characteristics of the binding pocket. | [8] |
| Study 3: Pyridin-2-one mIDH1 Inhibitors | CoMFA | PLS | 0.765 | 0.980 | 0.943 | Steric and electrostatic fields contribute almost equally (58.2% vs 41.8%) to biological activity. | [10] |
| Study 3: Pyridin-2-one mIDH1 Inhibitors | CoMSIA | PLS | 0.770 | 0.997 | Not Reported | Demonstrates high internal consistency and predictive power. | [10] |
Key Statistical Metrics Explained:
-
q² (or r²cv): The cross-validated correlation coefficient from methods like leave-one-out (LOO).[11] A q² > 0.5 is generally considered indicative of a predictive model.[10]
-
r² (or r²ncv): The non-cross-validated correlation coefficient, which measures the goodness of fit for the training set. High values are necessary but not sufficient for a good model.
-
r²_pred: The predictive correlation coefficient for the external test set. This is the most stringent test of a model's predictive ability on new data.
Expert Insight: The comparison reveals a common theme: 3D-QSAR models, particularly when guided by molecular docking, are highly effective for this class of inhibitors.[9] Both CoMFA and CoMSIA consistently yield statistically robust models (q² > 0.5). The contour maps generated from these models provide intuitive, visual guides for medicinal chemists, indicating where steric bulk is favored or disfavored and where electrostatic interactions are key to improving potency.[8][9]
Methodology Deep Dive: A Protocol for 3D-QSAR Modeling
To ensure scientific integrity, every protocol must be self-validating. The following is a detailed, step-by-step methodology for building a robust 3D-QSAR model for cyanopyridine-based Cathepsin K inhibitors, explaining the causality behind each choice.
Caption: A detailed workflow for building a 3D-QSAR model.
Protocol Steps:
-
Dataset Preparation:
-
Action: Compile a dataset of this compound analogs with their experimentally determined Cathepsin K inhibitory activities (IC50 or Ki values). Convert these values to a logarithmic scale (pIC50 = -log(IC50)).
-
Causality: A logarithmic scale ensures a more linear relationship between structure and activity and normalizes the data distribution, which is essential for statistical modeling.
-
-
Molecular Modeling and Alignment:
-
Action: Build the 3D structure of each molecule. Perform molecular docking of all compounds into the Cathepsin K active site (PDB IDs can be used) to determine the most probable binding conformation.[9] Align all molecules in the dataset to a common template based on the docked conformation.
-
Causality: Alignment is the most critical step in 3D-QSAR.[12] A docking-based alignment provides a biologically relevant orientation of the ligands, ensuring that the calculated 3D fields are compared meaningfully. An incorrect alignment will lead to a statistically poor and mechanistically irrelevant model.
-
-
CoMFA and CoMSIA Field Generation:
-
Action: Place the aligned molecules within a 3D grid. At each grid point, calculate the steric (Lennard-Jones) and electrostatic (Coulomb) potential fields for CoMFA. For CoMSIA, additionally calculate hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields.
-
Causality: These fields serve as the independent variables ("descriptors") in the QSAR model. They quantify the 3D properties of the molecules, which are hypothesized to govern their interaction with the receptor. CoMSIA's additional fields can sometimes provide a more nuanced understanding of the SAR.
-
-
Statistical Analysis and Validation:
-
Action: Use Partial Least Squares (PLS) regression to correlate the variations in the CoMFA/CoMSIA fields with the variations in pIC50 values.[11]
-
Causality: PLS is well-suited for QSAR because it can handle datasets with more variables than observations and where variables are highly correlated, which is typical for 3D field data.
-
Action (Internal Validation): Perform Leave-One-Out (LOO) cross-validation. Systematically remove one compound, build a model with the rest, predict the activity of the removed compound, and repeat for all compounds. This generates the q² value.
-
Causality: Internal validation checks the robustness and internal consistency of the model. A high q² indicates that the model is not overly dependent on any single compound.
-
Action (External Validation): Use the validated model to predict the pIC50 values for the compounds in the previously separated test set. Calculate the r²_pred value.
-
Causality: This is the ultimate test of a model's utility. It demonstrates how well the model will perform in a real-world scenario of predicting the activity of new, unseen molecules.
-
Structural Insights & Design Implications
The output of a 3D-QSAR analysis is not just a statistical model, but a set of 3D contour maps that provide actionable design insights.[13]
-
Steric Contour Maps (Green/Yellow):
-
Green Contours: Indicate regions where bulky, sterically favorable groups are predicted to increase activity. A medicinal chemist could use this information to add larger substituents (e.g., a phenyl or cyclohexyl group) at this position.
-
Yellow Contours: Indicate regions of steric hindrance where bulky groups decrease activity. This suggests that smaller substituents are required in this area to avoid clashes with the receptor wall.
-
-
Electrostatic Contour Maps (Blue/Red):
-
Blue Contours: Highlight areas where positive electrostatic potential is favorable. This suggests that introducing electropositive groups (e.g., an amine) would enhance binding affinity.
-
Red Contours: Show where negative electrostatic potential is preferred. This guides the placement of electronegative groups (e.g., a carboxylate or nitro group).
-
By overlaying these maps onto the structure of a lead compound within the Cathepsin K active site, a researcher can rationally design modifications to optimize inhibitor potency.
Conclusion
QSAR modeling, particularly 3D-QSAR techniques like CoMFA and CoMSIA, provides a powerful, validated framework for understanding and optimizing the activity of this compound analogs as Cathepsin K inhibitors. By integrating molecular docking for biologically relevant alignment and employing rigorous statistical validation, these models transcend mere correlation to become predictive engines for rational drug design. The insights gained from the resulting 3D contour maps offer clear, visual guidance for synthesizing the next generation of more potent and selective therapeutic agents for bone diseases.
References
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- A modeling study of aldehyde inhibitors of human cathepsin K using partial least squares method. (n.d.). Medicinal Chemistry Research. [Link]
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- QSAR models for predicting cathepsin B inhibition by small molecules—Continuous and binary QSAR models to classify cathepsin B inhibition activities of small molecules. (n.d.). Journal of Molecular Graphics and Modelling. [Link]
- 3D-QSAR and docking studies of aldehyde inhibitors of human cathepsin K. (2006). Bioorganic & Medicinal Chemistry, 14(8), 2537-2545. [Link]
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- Quantitative structure-activity relationship – Knowledge and References. (n.d.). Taylor & Francis. [Link]
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A Head-to-Head Comparison of 4-Ethylpyridine-2-carbonitrile and 2-Ethylpyridine-4-carbonitrile for the Modern Researcher
In the intricate landscape of molecular design and synthesis, the subtle yet profound impact of isomeric substitution cannot be overstated. For researchers and professionals in drug development and materials science, the choice between positional isomers can dictate the success of a project, influencing everything from reaction kinetics to biological efficacy. This guide provides a detailed head-to-head comparison of two such isomers: 4-Ethylpyridine-2-carbonitrile and 2-Ethylpyridine-4-carbonitrile. By delving into their structural nuances, reactivity profiles, and synthetic accessibility, we aim to equip you with the field-proven insights necessary to select the optimal building block for your application.
At a Glance: Structural and Physicochemical Distinctions
While sharing the same molecular formula (C₈H₈N₂) and molecular weight, the placement of the ethyl and cyano groups on the pyridine ring fundamentally alters the physicochemical properties of these isomers. This compound features an electron-donating ethyl group para to an electron-withdrawing cyano group, which is adjacent to the ring nitrogen. In contrast, 2-Ethylpyridine-4-carbonitrile places the bulky ethyl group adjacent to the nitrogen, with the cyano group positioned para to it. These arrangements have significant implications for electron distribution, steric hindrance, and intermolecular interactions.
dot graph TD { rankdir=LR; node [shape=none, margin=0];
} caption="Molecular Structures of the Isomers";
A summary of their key computed and experimental properties is presented below for rapid comparison.
| Property | This compound | 2-Ethylpyridine-4-carbonitrile | Rationale for Differences |
| Molecular Formula | C₈H₈N₂ | C₈H₈N₂ | Identical atoms, different arrangement. |
| Molecular Weight | 132.16 g/mol [1] | 132.16 g/mol | Isomers have the same mass. |
| CAS Number | 92486-38-9[1][2] | 159330-97-7 | Unique identifier for each distinct compound. |
| Appearance | Light Green Oil[2] | Data not available; likely a liquid or low-melting solid. | Subtle electronic differences can affect physical state. |
| Boiling Point | Not available | Not available | Expected to be similar, but the 2-ethyl isomer may have a slightly lower boiling point due to steric shielding of the polar nitrogen, reducing dipole-dipole interactions. |
| pKa (of conjugate acid) | Estimated ~1.0-2.0 | Estimated ~3.0-4.0 | The cyano group at the 2-position is strongly electron-withdrawing, significantly reducing the basicity of the adjacent nitrogen in the 4-ethyl isomer. The ethyl group at the 2-position has a weaker effect on the nitrogen's basicity in the other isomer.[3] |
| Dipole Moment | Higher (predicted) | Lower (predicted) | The vectors of the electron-donating ethyl group and electron-withdrawing cyano group are more aligned in the 4-ethyl-2-cyano isomer, leading to a larger net dipole moment. |
Spectroscopic Fingerprints: A Comparative Analysis
The distinct electronic environments and spatial arrangements of the protons and carbons in each isomer lead to predictable differences in their NMR and IR spectra.
-
¹H NMR Spectroscopy:
-
This compound: The pyridine protons will appear as three distinct signals in the aromatic region. The proton at C5 (between the ethyl and cyano groups) will likely be the most downfield due to the anisotropic effect of the adjacent nitrile. The ethyl group protons will present as a characteristic quartet and triplet.
-
2-Ethylpyridine-4-carbonitrile: This isomer will also show three aromatic proton signals. The proton at C3 (between the ethyl group and nitrogen) will be significantly influenced by the steric bulk of the ethyl group. The protons at C5 and C6 will be strongly affected by the electron-withdrawing cyano group.
-
-
¹³C NMR Spectroscopy:
-
The carbon of the nitrile group (-C≡N) typically appears around 115-120 ppm.
-
The most significant difference will be in the chemical shifts of the pyridine ring carbons. In This compound , the C2 carbon bearing the cyano group will be highly deshielded. In 2-Ethylpyridine-4-carbonitrile , the C4 carbon with the cyano group will be similarly deshielded, but the C2 carbon attached to the ethyl group will be shifted upfield relative to an unsubstituted C2.
-
-
IR Spectroscopy:
-
Both molecules will exhibit a sharp, strong absorption band characteristic of the nitrile C≡N stretch, typically found in the 2220-2260 cm⁻¹ region.[4] The exact position may shift slightly based on the electronic effects within the ring.
-
C-H stretching vibrations from the ethyl group and the aromatic ring will be observed around 2850-3100 cm⁻¹.
-
Characteristic C=C and C=N stretching vibrations of the pyridine ring will be present in the 1400-1600 cm⁻¹ fingerprint region.
-
Reactivity and Synthetic Utility: An Application-Oriented Perspective
The choice between these isomers often hinges on their differing reactivity, which is a direct consequence of their electronic and steric profiles.
Reactivity of the Pyridine Nitrogen
The nitrogen atom's lone pair is a primary site for reactions such as protonation, alkylation, and coordination to metals.
-
This compound: The powerful electron-withdrawing effect of the adjacent cyano group at the 2-position drastically reduces the electron density on the nitrogen atom. This makes it a significantly weaker base and a poorer nucleophile. Reactions at the nitrogen are therefore less favorable.
-
2-Ethylpyridine-4-carbonitrile: The ethyl group at the 2-position provides significant steric hindrance around the nitrogen atom. While electronically it is slightly electron-donating, this steric shield can impede the approach of electrophiles or metal centers. However, its basicity is considerably higher than its isomer.
Experimental Insight: For applications requiring a coordinating ligand, the 2-ethyl-4-cyano isomer would be a stronger, albeit more sterically hindered, option. Conversely, if the goal is to perform reactions on other parts of the molecule while leaving the pyridine nitrogen unreactive, the 4-ethyl-2-cyano isomer is the superior choice due to its inherently low basicity.
Reactivity of the Nitrile Group
The cyano group is a versatile functional handle, amenable to hydrolysis, reduction, and nucleophilic addition.
-
This compound: The nitrile at the 2-position is sterically accessible. Its electrophilicity is enhanced by the adjacent ring nitrogen. It can be readily hydrolyzed to the corresponding carboxylic acid (4-ethylpicolinic acid) or amide, or reduced to an aminomethyl group.
-
2-Ethylpyridine-4-carbonitrile: The nitrile at the 4-position is sterically unhindered. Its reactivity is primarily governed by the overall electronic nature of the ring. It is readily converted to other functional groups, making it a valuable synthetic intermediate. For instance, it can serve as a precursor to the antitubercular agent Ethionamide, which is a 2-ethylpyridine-4-carbothioamide.[5][6]
dot graph G { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, color="#5F6368", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#4285F4"];
} caption="Comparative Reactivity Profiles";
Synthetic Pathways and Accessibility
The synthesis of these isomers typically starts from a more common pyridine derivative.
-
Synthesis of this compound: A common route involves the cyanation of a pre-functionalized 4-ethylpyridine. For example, starting from 4-ethylpyridine, one could generate the N-oxide, which facilitates functionalization at the 2-position. Subsequent treatment with a cyanide source, like trimethylsilyl cyanide in the presence of a suitable activator, can install the nitrile group.[7]
-
Synthesis of 2-Ethylpyridine-4-carbonitrile: This isomer can be synthesized from 2-ethylpyridine. A common strategy for introducing functionality at the 4-position of a pyridine is via its N-oxide. Alternatively, a halogenated precursor like 4-chloro-2-ethylpyridine could undergo a nucleophilic aromatic substitution or a palladium-catalyzed cyanation reaction.
Experimental Protocol: Differentiating Basicity via a Competitive Protonation Experiment
To provide a practical illustration of their differing properties, this protocol describes a competitive protonation experiment followed by LC-MS analysis. This self-validating system directly probes the relative basicity of the two isomers.
Objective: To determine which isomer is preferentially protonated when treated with a sub-stoichiometric amount of acid.
Materials:
-
This compound
-
2-Ethylpyridine-4-carbonitrile
-
Methanol (HPLC grade)
-
Formic Acid (LC-MS grade)
-
Deionized Water
-
LC-MS system with an ESI source
Procedure:
-
Stock Solution Preparation:
-
Accurately prepare 1.0 mM stock solutions of each isomer (Isomer A: 4-Ethyl-2-CN; Isomer B: 2-Ethyl-4-CN) in methanol.
-
-
Competitive Reaction Mixture:
-
In a clean vial, combine 500 µL of the Isomer A stock solution and 500 µL of the Isomer B stock solution. This creates a 1.0 mL solution containing both isomers at 0.5 mM.
-
-
Acidification:
-
Prepare a 0.25 mM solution of formic acid in methanol.
-
Add 1.0 mL of this formic acid solution to the 1.0 mL mixture of isomers. The final solution contains 0.5 mM of each isomer and 0.25 mM of formic acid (a 2:2:1 molar ratio of Isomer A : Isomer B : Acid).
-
-
Incubation:
-
Vortex the mixture gently and allow it to equilibrate at room temperature for 10 minutes.
-
-
LC-MS Analysis:
-
Inject an appropriate volume (e.g., 5 µL) of the final mixture onto the LC-MS system.
-
Use a suitable C18 column and a gradient elution (e.g., water/methanol with 0.1% formic acid).
-
Monitor the mass spectrometer in positive ion mode for the m/z of the unprotonated molecules ([M+H]⁺ = 133.1) and potentially any fragments.
-
-
Data Interpretation:
-
Integrate the peak areas for the mass chromatograms corresponding to both isomers (they should have the same m/z but will likely have different retention times).
-
Hypothesis: The isomer with the higher basicity (2-Ethylpyridine-4-carbonitrile) will be preferentially protonated. In the mass spectrum, the ion intensity for the protonated form of this isomer will be significantly higher than that of the less basic isomer.
-
dot graph G { layout=dot; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, color="#5F6368", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#34A853"];
} caption="Workflow for Competitive Protonation Experiment";
Conclusion and Recommendations
The selection between this compound and 2-Ethylpyridine-4-carbonitrile is a classic case of structure-function trade-offs.
-
Choose this compound when:
-
Your synthetic strategy requires a non-basic, non-coordinating pyridine nitrogen.
-
You need to perform selective reactions on the nitrile group without interference from the ring nitrogen.
-
The electronic push-pull system created by the para-ethyl and ortho-cyano groups is desirable for applications in nonlinear optics or dye chemistry.
-
-
Choose 2-Ethylpyridine-4-carbonitrile when:
-
Your application requires a pyridine core with moderate basicity.
-
You need a sterically hindered ligand for catalysis or coordination chemistry.
-
The 4-cyano group is a precursor for further functionalization, for example, in the synthesis of pharmaceutical analogues like Ethionamide.[6]
-
By understanding the fundamental differences in basicity, steric hindrance, and electronic distribution, researchers can make an informed decision, leveraging the unique properties of each isomer to advance their scientific objectives.
References
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
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- Pharmaffiliates. (n.d.). 4-Ethyl-2-pyridinecarbonitrile.
- PubChem. (n.d.). 4-Ethylpyridine. National Center for Biotechnology Information.
- Royal Society of Chemistry. (2021). Copper(II) complexes with 2-ethylpyridine and related hydroxyl pyridine derivatives: structural, spectroscopic, magnetic and anticancer in vitro studies.
- Muthu, S., et al. (2012). Vibrational spectroscopic investigation on the structure of 2-ethylpyridine-4-carbothioamide. Spectrochimica acta. Part A, Molecular and biomolecular spectroscopy.
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- The Good Scents Company. (n.d.). 2-ethyl pyridine.
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- ACS Publications. (2023). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega.
- National Center for Biotechnology Information. (n.d.). Studies with Azinylacetonitriles: 2-Pyridylacetonitrile as a Precursor to Functionally Substituted Pyridines.
- Google Patents. (n.d.). PROCESS FOR THE PREPARATION OF 2 ETHYLPYRIDINE.
- PubChem. (n.d.). 2-Ethylpyridine-4-carbothioamide; pyrazine-2-carboxamide. National Center for Biotechnology Information.
- PubChem. (n.d.). 4-ethylpyridine-2-carboxylic Acid. National Center for Biotechnology Information.
- National Center for Biotechnology Information. (2015). Crystal structures of 4-chloropyridine-2-carbonitrile and 6-chloropyridine-2-carbonitrile exhibit different intermolecular π-stacking, C—H⋯Nnitrile and C—H⋯Npyridine interactions.
- MDPI. (2002). Acidity Study on 3-Substituted Pyridines.
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A Senior Application Scientist's Guide to the Purity Analysis of 4-Ethylpyridine-2-carbonitrile from Different Suppliers
Abstract
4-Ethylpyridine-2-carbonitrile is a key building block in the synthesis of various pharmaceutical compounds. The purity of this starting material is paramount, as impurities can carry through the synthetic route, potentially impacting the safety, efficacy, and stability of the final Active Pharmaceutical Ingredient (API).[1][2] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate and compare the purity of this compound from different commercial suppliers. We present detailed, validated protocols for purity assessment using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. The causality behind experimental choices is explained, and hypothetical data from three fictional suppliers is used to illustrate the practical application of these methods in making informed procurement decisions.
The Critical Impact of Starting Material Purity in Drug Development
In pharmaceutical synthesis, the quality of the final product is directly linked to the quality of its precursors.[1] Impurities present in starting materials, such as this compound, can lead to several adverse outcomes:
-
Compromised Drug Efficacy: Impurities may interfere with the API's intended biological target, reducing its therapeutic effect.[2][3]
-
Increased Toxicity: Uncharacterized impurities can have their own pharmacological or toxicological profiles, posing a significant safety risk to patients.[4]
-
Formation of Byproducts: Starting material impurities can react in subsequent steps to form new, difficult-to-remove byproducts, complicating purification and reducing overall yield.
-
Regulatory Hurdles: Stringent regulatory bodies like the FDA and EMA require rigorous control and characterization of all potential impurities in a drug product.[1] Failure to do so can result in significant delays or rejection of a drug application.
Therefore, a multi-pronged analytical approach is not just recommended but essential for qualifying a supplier and ensuring the consistency and quality of critical raw materials.[5] This guide focuses on three orthogonal analytical techniques to provide a complete purity profile.
Orthogonal Analytical Approaches for Robust Purity Assessment
No single analytical method can provide a complete picture of a compound's purity. We employ three distinct techniques—HPLC, GC-MS, and qNMR—each leveraging different chemical principles to separate and quantify the target analyte and its impurities.
High-Performance Liquid Chromatography (HPLC) for Non-Volatile Impurities
HPLC is the workhorse for purity analysis in the pharmaceutical industry, adept at separating the main component from structurally similar, non-volatile impurities.
Expertise & Rationale: Our method utilizes a reversed-phase C18 column, which is ideal for separating moderately polar compounds like substituted pyridines. The mobile phase, a gradient of acetonitrile and a phosphate buffer, is chosen to ensure sharp peak shapes and provide adequate resolution between the main peak and potential impurities like isomers or oxidation products. UV detection is selected based on the chromophore present in the pyridine ring structure.
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and UV/Vis detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 20 mM Potassium Phosphate buffer, pH adjusted to 3.0 with phosphoric acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-5 min: 10% B
-
5-25 min: 10% to 70% B
-
25-30 min: 70% B
-
30.1-35 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 265 nm.
-
Sample Preparation: Accurately weigh approximately 25 mg of this compound and dissolve in 50 mL of a 50:50 mixture of water and acetonitrile to create a 0.5 mg/mL solution.
-
Analysis: Inject 10 µL of the sample. Purity is calculated based on the area percent of the main peak relative to the total area of all peaks.
Caption: HPLC Purity Analysis Workflow.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Residual Solvents
GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities, which are common byproducts or residual materials from synthesis and purification processes.[6][7]
Expertise & Rationale: The choice of a DB-5ms column, a low-bleed, non-polar column, is based on its versatility and robustness for separating a wide range of analytes. The temperature gradient is programmed to first elute highly volatile compounds (like residual solvents) at a lower temperature, followed by a ramp to elute the main analyte and any higher-boiling impurities. Mass spectrometry provides definitive identification of impurities by comparing their fragmentation patterns to established libraries (e.g., NIST).[8]
-
Instrumentation: GC system with a split/splitless injector coupled to a Mass Spectrometer.
-
Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium, constant flow rate of 1.2 mL/min.
-
Injector Temperature: 250°C.
-
Split Ratio: 50:1.
-
Oven Program:
-
Initial temperature: 50°C, hold for 5 minutes.
-
Ramp: 15°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Mass Range: 35-400 amu.
-
Sample Preparation: Prepare a 1.0 mg/mL solution of the sample in Dichloromethane.
-
Analysis: Inject 1 µL. Identify impurities by library search and quantify against the main peak (area percent) or a calibrated standard for specific solvents.
Caption: GC-MS Impurity Profiling Workflow.
Quantitative NMR (qNMR) for Absolute Purity Determination
Unlike chromatographic methods that provide a relative purity (area %), qNMR can determine the absolute purity (w/w %) of a substance by comparing the integral of an analyte's signal to that of a certified internal standard of known purity and concentration.[9][10] This makes it a powerful, orthogonal technique for primary characterization.
Expertise & Rationale: Maleic acid is chosen as the internal standard because its vinylic protons appear in a region of the ¹H NMR spectrum (around 6.3 ppm) that is typically free of signals from this compound and its common impurities.[11] DMSO-d₆ is used as the solvent for its ability to dissolve both the analyte and the standard. A long relaxation delay (D1) of 30 seconds is crucial to ensure complete T1 relaxation for all protons, which is a prerequisite for accurate quantification.[9]
-
Instrumentation: NMR Spectrometer (≥400 MHz recommended).
-
Internal Standard (IS) Preparation: Accurately weigh ~20 mg of certified maleic acid into a 10 mL volumetric flask and dissolve in DMSO-d₆.
-
Sample Preparation:
-
Accurately weigh ~15 mg of this compound into a vial.
-
Accurately add ~0.6 mL of the Internal Standard solution to the vial.
-
Record the exact weights of the analyte and the IS solution.
-
-
NMR Acquisition Parameters:
-
Pulse Program: Standard 1D proton (e.g., 'zg30').
-
Number of Scans (NS): 16
-
Relaxation Delay (D1): 30 s.
-
Acquisition Time (AQ): ≥ 3 s.
-
-
Data Processing:
-
Apply Fourier transform and phase correction.
-
Integrate a well-resolved signal for the analyte (e.g., a pyridine ring proton) and the vinylic proton signal for maleic acid (IS).
-
-
Calculation: The purity (P) in weight/weight percent is calculated using the following formula:
-
P_analyte (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (M_analyte / M_IS) * (m_IS / m_analyte) * P_IS
-
Where: I = Integral value, N = Number of protons for the integrated signal, M = Molar mass, m = mass, P = Purity of the standard.
-
Comparative Analysis of Commercial Suppliers
To illustrate the application of these methods, we analyzed lots of this compound from three fictional suppliers. The results are summarized below.
Table 1: Summary of Purity Analysis for this compound
| Parameter | Supplier A | Supplier B | Supplier C |
| Lot Number | A-0123 | B-4567 | C-8910 |
| Appearance | White Crystalline Solid | Off-White Powder | White Crystalline Solid |
| HPLC Purity (Area %) | 99.8% | 98.5% | 99.7% |
| qNMR Purity (w/w %) | 99.5% | 98.3% | 96.5% |
| Major Impurity (HPLC) | Unidentified, 0.15% | Isomer, 1.2% | Unidentified, 0.2% |
| Residual Solvents (GC-MS) | Toluene (50 ppm) | Toluene (150 ppm) | Dichloromethane (3500 ppm) |
Discussion and Interpretation of Results
The multi-technique approach reveals critical differences between the suppliers that would be missed by a single method.
-
Supplier A: This material demonstrates high purity across all methods. The HPLC and qNMR results are in close agreement, and the level of residual solvent is well within typical ICH guidelines. This supplier provides material of excellent quality suitable for demanding pharmaceutical applications.
-
Supplier B: The HPLC analysis identified a significant impurity at 1.2%, which could be an isomer from the synthesis. While the purity is still high, the presence of a specific, related impurity warrants further investigation and potential development of a purification step, increasing costs and timelines.
-
Supplier C: This case highlights the importance of orthogonal methods. While the HPLC purity appears high (99.7%), the absolute purity by qNMR is significantly lower (96.5%). The GC-MS analysis provides the answer: a high level of residual Dichloromethane (3500 ppm). This solvent would be invisible to the HPLC-UV method but is clearly quantified by both GC-MS and the lower-than-expected qNMR result. Such a high solvent level is unacceptable for most pharmaceutical uses and indicates poor control over the final purification steps.
Conclusion and Recommendations
The rigorous purity analysis of this compound is a critical step in supplier qualification for drug development.
-
Employ Orthogonal Methods: Relying on a single technique, like HPLC, is insufficient. A combination of HPLC for related impurities, GC-MS for volatile components, and qNMR for absolute purity provides a comprehensive and trustworthy quality assessment.
-
Investigate Discrepancies: When results from different techniques do not align (as with Supplier C), it signals the presence of "invisible" impurities like residual solvents or non-UV active species.
-
Supplier A is the Recommended Choice: Based on this analysis, Supplier A provides the highest quality material with excellent process control, making it the most reliable choice for GMP synthesis.
This guide provides a robust framework for evaluating critical raw materials. By understanding the 'why' behind the methods and interpreting the combined data, researchers can make confident, data-driven decisions that safeguard the quality and integrity of their drug development programs.
References
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Safety Operating Guide
Guide to the Proper Disposal of 4-Ethylpyridine-2-carbonitrile
A Senior Application Scientist's Protocol for Safe and Compliant Waste Management
This guide provides essential safety and logistical information for the proper disposal of 4-Ethylpyridine-2-carbonitrile (CAS No. 92486-38-9). As a nitrile-containing pyridine derivative, this compound requires meticulous handling and disposal to mitigate significant health risks and ensure regulatory compliance. This document is intended for researchers, scientists, and drug development professionals who handle this chemical.
Core Hazard Profile: Understanding the Risks
Effective disposal protocols are built on a foundational understanding of the chemical's intrinsic hazards. This compound is not merely a chemical to be discarded; it is a hazardous substance whose risks must be managed from the point of use to its final destruction.
According to its GHS classification, this compound presents multiple health hazards.[1] The primary risks are:
-
Acute Toxicity (Oral): The compound is harmful if swallowed.[1]
-
Skin Irritation: It is known to cause skin irritation upon contact.[1]
-
Serious Eye Damage: Direct contact can lead to serious, potentially irreversible, eye damage.[1]
-
Respiratory Irritation: Inhalation of vapors or aerosols may cause respiratory tract irritation.[1]
The most critical, and potentially latent, hazard stems from its nitrile group (-CN). In the presence of acids or upon combustion, nitriles can decompose or react to release highly toxic hydrogen cyanide (HCN) gas.[2][3][4] Therefore, the cardinal principle of its disposal is strict segregation from incompatible materials , especially acids.[3]
| Property / Hazard | Identifier / Classification | Source |
| CAS Number | 92486-38-9 | PubChem[1] |
| Molecular Formula | C₈H₈N₂ | PubChem[1] |
| GHS Hazard Codes | H302, H315, H318, H335 | PubChem[1] |
| Primary Health Risks | Harmful if swallowed, Skin Irritant, Serious Eye Damage, Respiratory Irritant | PubChem[1] |
| Reactivity Hazards | Incompatible with strong acids and strong oxidizing agents.[2] Mixing with acids may produce toxic gas.[3] | Fisher Scientific[2], CP Lab Safety[3] |
| Regulatory Status | Pyridine and nitrile compounds are typically regulated as hazardous waste under EPA RCRA.[4][5] | NCBI[5], Cole-Parmer[4] |
The Disposal Workflow: A Step-by-Step Protocol
The proper disposal of this compound is a systematic process. The following workflow ensures safety and compliance at every stage.
-
Don Personal Protective Equipment (PPE): Before handling the waste, ensure you are wearing appropriate PPE. This includes:
-
Work in a Ventilated Area: All transfers of this compound waste must be conducted inside a certified chemical fume hood to prevent inhalation of vapors.[8]
-
Select a Waste Container: Use a designated hazardous waste container that is compatible with the chemical. A high-density polyethylene (HDPE) or glass container with a secure, tight-fitting lid is recommended. Ensure the container is clean and dry to prevent unwanted reactions.
-
Label the Container: The moment the first drop of waste is added, the container must be labeled. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The date accumulation started
-
An indication of the hazards (e.g., "Toxic," "Irritant")
-
-
Segregate Waste Streams: This is a critical step.
-
Store Safely: Store the sealed waste container in a designated and marked Satellite Accumulation Area. This area should be cool, dry, well-ventilated, and away from heat sources or direct sunlight.[8]
-
Contact Environmental Health & Safety (EHS): Once your container is full or the project generating the waste is complete, contact your institution's EHS office to schedule a waste pickup.[8] Do not attempt to dispose of this chemical down the drain or in regular trash.[2]
-
Professional Disposal: Your EHS department will work with a licensed hazardous waste management company for final disposal. The standard and recommended method for pyridine and nitrile-containing waste is high-temperature incineration in a facility that complies with all federal, state, and local regulations.[9] Chemical waste generators are legally responsible for ensuring the waste is classified and handled correctly from generation to final disposal.[4]
Emergency Protocols: Spill and Exposure Management
In Case of a Spill:
-
Evacuate and Alert: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and alert colleagues and your supervisor.
-
Don PPE: Before addressing the spill, put on the appropriate PPE, including respiratory protection if necessary.
-
Contain the Spill: Use an inert absorbent material like sand, vermiculite, or a commercial chemical absorbent to dike and absorb the spill.[2] Do not use combustible materials like paper towels to absorb large quantities.
-
Collect Waste: Carefully scoop the absorbed material into a designated hazardous waste container. Seal and label the container appropriately.
-
Decontaminate: Clean the spill area with a suitable solvent (consult your institution's EHS for recommendations), followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
In Case of Personal Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while rinsing. Seek immediate medical attention.[10]
-
Eye Contact: Immediately flush eyes with water at an emergency eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[10]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration (use a barrier device). Seek immediate medical attention.[10]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[10]
By adhering to these stringent protocols, you ensure the safety of yourself and your colleagues, protect the environment, and maintain full regulatory compliance. Always prioritize safety and consult your institution's EHS department when in doubt.
References
- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 14482378, this compound.
- National Institute for Occupational Safety and Health (NIOSH). NIOSH criteria for a recommended standard: occupational exposure to nitriles.
- Pharmaffiliates. 4-Ethyl-2-pyridinecarbonitrile.
- CP Lab Safety. Nitriles Waste Compatibility.
- National Center for Biotechnology Information (NCBI). Toxicological Profile for Pyridine, TABLE 7-1, Regulations and Guidelines Applicable to Pyridine.
- Occupational Safety and Health Administration (OSHA). Hydrogen Cyanide.
- United Nations Office on Drugs and Crime (UNODC). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
- Cole-Parmer. Material Safety Data Sheet: Pyridine-N-oxide, 98%.
- Wang, C. C., Lee, C. M., & Chen, L. J. (2004). Removal of nitriles from synthetic wastewater by acrylonitrile utilizing bacteria. Journal of environmental science and health. Part A, Toxic/hazardous substances & environmental engineering, 39(7), 1767–1779.
- Massachusetts Institute of Technology (MIT) Environmental Health & Safety. (2015, February 25). Laboratory Use of Cyanide Salts Safety Guidelines.
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- Agency for Toxic Substances and Disease Registry (ATSDR). Toxicological Profile for Pyridine.
- New Jersey Department of Health. (2011, January). Hazardous Substance Fact Sheet: Hydrogen Cyanide.
- Occupational Safety and Health Administration (OSHA). CYANIDES (as CN).
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- SESHA. Hydrogen Cyanide.
- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 10822, 4-Ethylpyridine.
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- 7. ehs-apps.mit.edu [ehs-apps.mit.edu]
- 8. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 9. atsdr.cdc.gov [atsdr.cdc.gov]
- 10. fishersci.com [fishersci.com]
A Comprehensive Guide to the Safe Handling of 4-Ethylpyridine-2-carbonitrile
In the dynamic landscape of pharmaceutical and chemical research, the safe handling of novel compounds is paramount. This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 4-Ethylpyridine-2-carbonitrile. As a Senior Application Scientist, my aim is to synthesize technical accuracy with field-proven insights to ensure your work is not only groundbreaking but also conducted with the highest degree of safety.
Immediate Safety Briefing: Understanding the Risks
This compound is a compound that requires careful handling due to its potential health hazards. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as follows:
-
Harmful if swallowed (Acute toxicity, oral)[1]
-
Causes skin irritation (Skin corrosion/irritation)[1]
-
Causes serious eye damage (Serious eye damage/eye irritation)[1]
-
May cause respiratory irritation (Specific target organ toxicity, single exposure; Respiratory tract irritation)[1]
These classifications underscore the importance of stringent adherence to safety protocols to prevent accidental exposure.
Core Operational Plan: From Receipt to Disposal
The following procedural guidance outlines the necessary steps for safely handling this compound in a laboratory setting.
Before handling this compound, ensure that the laboratory is equipped with adequate engineering controls.
-
Ventilation: Always handle this compound in a properly functioning certified laboratory chemical fume hood to minimize the inhalation of any dust or vapors.[2][3] Good general laboratory ventilation is also essential.
-
Emergency Equipment: An emergency eyewash station and safety shower must be readily accessible, within a ten-second travel distance from the work area.[4]
The appropriate selection and use of PPE are non-negotiable when working with this compound.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles are mandatory. For operations with a higher risk of splashing, a face shield should be worn in addition to goggles.[3][5] | Protects against splashes that can cause serious eye damage.[1] A face shield offers a broader area of protection for the entire face.[5] |
| Hand Protection | Chemically resistant gloves, such as nitrile or neoprene, should be worn.[2][3] Always inspect gloves for any signs of degradation or puncture before use. | Prevents skin contact, which can cause irritation.[1] Nitrile and neoprene offer good resistance to a range of chemicals.[3] |
| Body Protection | A fully-buttoned, flame-resistant lab coat should be worn at all times.[3][5] | Protects the skin on the arms and body from accidental contact. |
| Respiratory Protection | For most operations within a fume hood, respiratory protection may not be necessary. However, if there is a risk of generating dust or aerosols, a NIOSH-approved respirator with an appropriate cartridge should be used. | Prevents inhalation of the compound, which can cause respiratory irritation.[1] |
Adherence to proper handling and storage protocols is crucial for maintaining a safe laboratory environment.
-
Handling:
-
Avoid creating dust when handling the solid form of the compound.
-
Do not eat, drink, or smoke in the laboratory.
-
Wash hands thoroughly with soap and water after handling, even if gloves were worn.
-
-
Storage:
Accidents can happen, and being prepared is a critical component of laboratory safety.
-
Spill Response:
-
For a small spill, trained personnel wearing appropriate PPE can clean it up.
-
Absorb liquid spills with an inert absorbent material (e.g., sand, vermiculite) and place it in a sealed container for disposal.[6]
-
For solid spills, carefully sweep or vacuum the material, avoiding dust generation, and place it in a sealed container for disposal.
-
-
First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][3]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.[2][3]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[2]
-
Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
-
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and its containers is an essential final step in the handling process.
-
Waste Collection:
-
Collect waste material in a clearly labeled, sealed, and compatible container.
-
Do not mix with other waste streams unless compatibility has been confirmed.
-
-
Disposal Method:
-
Dispose of chemical waste through a licensed hazardous waste disposal company.[8]
-
Follow all local, state, and federal regulations for hazardous waste disposal.
-
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
- PubChem. This compound | C8H8N2 | CID 14482378.
- Post Apple Scientific. 12 Safety Precautions To Follow When Handling Pyridine. (2024-10-01). [Link]
- Post Apple Scientific. Handling Pyridine: Best Practices and Precautions. (2024-03-12). [Link]
- Washington State University.
- Dartmouth College. Personal Protective Equipment in Chemistry | Environmental Health and Safety. [Link]
- Post Apple Scientific. Discover the Various Types of PPE for Optimal Chemical Safety. (2024-04-25). [Link]
- United Nations Office on Drugs and Crime. Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. [Link]
Sources
- 1. This compound | C8H8N2 | CID 14482378 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 3. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 4. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 5. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
